molecular formula C40H72N7O17P3S B15551941 15-Methyloctadecanoyl-CoA

15-Methyloctadecanoyl-CoA

货号: B15551941
分子量: 1048.0 g/mol
InChI 键: FCGRIBCUBITJPS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

15-Methyloctadecanoyl-CoA is a useful research compound. Its molecular formula is C40H72N7O17P3S and its molecular weight is 1048.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C40H72N7O17P3S

分子量

1048.0 g/mol

IUPAC 名称

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 15-methyloctadecanethioate

InChI

InChI=1S/C40H72N7O17P3S/c1-5-17-28(2)18-15-13-11-9-7-6-8-10-12-14-16-19-31(49)68-23-22-42-30(48)20-21-43-38(52)35(51)40(3,4)25-61-67(58,59)64-66(56,57)60-24-29-34(63-65(53,54)55)33(50)39(62-29)47-27-46-32-36(41)44-26-45-37(32)47/h26-29,33-35,39,50-51H,5-25H2,1-4H3,(H,42,48)(H,43,52)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)

InChI 键

FCGRIBCUBITJPS-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Synthesis of 15-Methyloctadecanoyl-CoA: A Technical Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 15-methyloctadecanoyl-CoA, a crucial tool for investigating the metabolism of branched-chain fatty acids (BCFAs) and their roles in various physiological and pathological processes. This document outlines a detailed, two-stage synthetic protocol, encompassing the preparation of 15-methyloctadecanoic acid followed by its conversion to the corresponding coenzyme A (CoA) thioester. Furthermore, it includes methodologies for purification and characterization, summarizes expected yields and key analytical data in tabular format, and presents visual representations of the synthetic workflow and the metabolic fate of this compound through beta-oxidation. This guide is intended to equip researchers with the necessary information to produce high-purity this compound for in-depth metabolic studies.

Introduction

Branched-chain fatty acids (BCFAs) are important constituents of lipids in many biological systems and have been implicated in a range of metabolic processes. 15-Methyloctadecanoic acid is a specific type of BCFA that, once activated to its coenzyme A ester, this compound, can enter cellular metabolic pathways. The study of its metabolism provides insights into the broader field of lipidomics and its connection to conditions such as metabolic syndrome, diabetes, and cardiovascular disease. The availability of high-purity this compound is essential for elucidating its precise metabolic fate and its effects on cellular signaling and function.

This guide details a robust synthetic approach to obtain this compound for research purposes. The synthesis is divided into two main parts: the synthesis of the precursor fatty acid, 15-methyloctadecanoic acid, and its subsequent conversion to the activated CoA thioester.

Synthesis of this compound

The overall synthesis strategy involves the initial preparation of 15-methyloctadecanoic acid, followed by its activation and coupling with coenzyme A.

Stage 1: Synthesis of 15-Methyloctadecanoic Acid

A multi-step synthesis is required to produce 15-methyloctadecanoic acid. The following protocol is adapted from established methods of organic synthesis.

  • Step 1: Grignard Reagent Formation. Prepare a Grignard reagent from 1-bromo-13-methyltetradecane. In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are reacted with 1-bromo-13-methyltetradecane in anhydrous diethyl ether under a nitrogen atmosphere.

  • Step 2: Carbonation. The freshly prepared Grignard reagent is then carbonated by pouring it over crushed dry ice (solid CO2). The reaction mixture is stirred until it reaches room temperature.

  • Step 3: Acidification and Extraction. The resulting carboxylate salt is acidified with hydrochloric acid. The liberated 15-methyloctadecanoic acid is then extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Step 4: Purification. The crude fatty acid is purified by recrystallization from a suitable solvent, such as acetone (B3395972) or hexane, to yield pure 15-methyloctadecanoic acid.

Stage 2: Synthesis of this compound

The conversion of the free fatty acid to its CoA thioester can be achieved through the formation of a highly reactive N-hydroxysuccinimide (NHS) ester intermediate.[1]

  • Step 1: Activation of 15-Methyloctadecanoic Acid. 15-Methyloctadecanoic acid is reacted with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature. The reaction forms the 15-methyloctadecanoic acid-NHS ester and a dicyclohexylurea (DCU) precipitate.

  • Step 2: Removal of DCU. The DCU precipitate is removed by filtration. The filtrate containing the activated NHS ester is collected.

  • Step 3: Thioesterification with Coenzyme A. A solution of coenzyme A (trilithium salt) in an aqueous buffer (e.g., sodium bicarbonate) is added to the solution of the NHS ester. The reaction mixture is stirred vigorously at room temperature for several hours to facilitate the formation of the thioester bond.

  • Step 4: Purification of this compound. The final product is purified using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). A C18 reversed-phase column is typically used for purification. The product is eluted with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). The fractions containing the pure this compound are collected and lyophilized.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Synthesis of 15-Methyloctadecanoic Acid - Expected Yields

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)SolventTypical Yield (%)
1 & 215-Methyloctadecanoic acid1-Bromo-13-methyltetradecane1:1.2 (Grignard)Diethyl Ether70-80
4Purified 15-Methyloctadecanoic acidCrude Product-Acetone/Hexane>90 (recrystallization)

Table 2: Conversion to this compound - Expected Yield and Purity

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)SolventTypical Yield (%)Purity (%)
115-Methyloctadecanoic acid-NHS ester15-Methyloctadecanoic acid1:1.1:1.1 (Acid:DCC:NHS)THF/DCM>90-
3This compound15-Methyloctadecanoic acid-NHS ester1:1.2 (Ester:CoA)THF/Aqueous Buffer60-75>95 (post-HPLC)

Table 3: Characterization Data for Long-Chain Fatty Acyl-CoAs

Analytical TechniqueExpected Observations
Mass Spectrometry (ESI-MS) Expected [M+H]+ and/or [M-H]- ions. Characteristic fragmentation pattern with a neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[2][3]
¹H NMR Spectroscopy Signals corresponding to the fatty acyl chain protons and the protons of the coenzyme A moiety.
¹³C NMR Spectroscopy Resonances for the carbonyl carbon of the thioester, carbons of the fatty acyl chain, and carbons of the coenzyme A moiety.[4][5]
HPLC A single major peak corresponding to the purified product on a reversed-phase column.

Visualization of Workflow and Metabolic Pathway

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the metabolic fate of this compound.

Synthesis Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 15-Methyloctadecanoic Acid cluster_stage2 Stage 2: Conversion to Acyl-CoA 1_Bromo_13_methyltetradecane 1-Bromo-13-methyltetradecane Grignard_Reagent Grignard Reagent 1_Bromo_13_methyltetradecane->Grignard_Reagent Mg, Et2O Crude_Acid Crude 15-Methyloctadecanoic Acid Grignard_Reagent->Crude_Acid 1. CO2 2. H3O+ Pure_Acid Pure 15-Methyloctadecanoic Acid Crude_Acid->Pure_Acid Recrystallization NHS_Ester 15-Methyloctadecanoyl-NHS Ester Pure_Acid->NHS_Ester DCC, NHS Acyl_CoA This compound NHS_Ester->Acyl_CoA Coenzyme A Beta_Oxidation_Pathway Acyl_CoA This compound (C19-Branched) Beta_Oxidation_Cycle Beta-Oxidation Cycles (7 cycles) Acyl_CoA->Beta_Oxidation_Cycle Acetyl_CoA 7 Acetyl-CoA Beta_Oxidation_Cycle->Acetyl_CoA Propionyl_CoA Propionyl-CoA (from final 3 carbons) Beta_Oxidation_Cycle->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase Succinyl_CoA->TCA_Cycle

References

The Enzymatic Degradation of 15-Methyloctadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic reactions involving 15-methyloctadecanoyl-CoA, a C19 branched-chain fatty acyl-CoA. Due to its structural similarity to other naturally occurring branched-chain fatty acids, its metabolism is primarily governed by the peroxisomal β-oxidation pathway. This document details the enzymatic cascade, presents available quantitative data for analogous substrates, outlines detailed experimental protocols, and illustrates the metabolic and signaling context of its degradation products.

Core Concepts: Peroxisomal β-Oxidation of Branched-Chain Fatty Acids

Unlike straight-chain fatty acids which are primarily metabolized in the mitochondria, fatty acids with methyl branches, such as this compound, are initially processed in the peroxisomes. The methyl group at an odd-numbered carbon, as in this compound, does not sterically hinder the initial steps of β-oxidation, thus not requiring a preceding α-oxidation step that is necessary for fatty acids like phytanic acid.

The degradation of this compound proceeds through a series of enzymatic reactions analogous to the classical β-oxidation spiral, but catalyzed by a distinct set of peroxisomal enzymes that accommodate branched-chain substrates. Each cycle of β-oxidation shortens the acyl-CoA chain by two carbons, releasing acetyl-CoA. As an odd-chain fatty acid with 19 carbons, the final round of β-oxidation of this compound yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.

The Enzymatic Cascade

The peroxisomal β-oxidation of this compound involves three key enzymes:

  • Branched-Chain Acyl-CoA Oxidase (ACOX2): This enzyme catalyzes the first and rate-limiting step, introducing a double bond between the α and β carbons of the fatty acyl-CoA.

  • D-Bifunctional Protein (DBP): This protein possesses two enzymatic activities: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. It first hydrates the double bond to form a hydroxyl group and then oxidizes the hydroxyl group to a keto group.[1][2][3][4]

  • Sterol Carrier Protein X (SCPx) Thiolase: This specialized thiolase catalyzes the final step of the cycle, cleaving the 3-ketoacyl-CoA to release a molecule of acetyl-CoA and a shortened (n-2) acyl-CoA, which then re-enters the β-oxidation spiral. SCPx has been shown to be the primary thiolase for the degradation of 2-methyl-branched fatty acids.[5][6][7]

This cycle repeats until the final five-carbon chain is cleaved into acetyl-CoA and propionyl-CoA.

Quantitative Data

Table 1: Substrate Specificity of Peroxisomal Thiolases

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source
Thiolase A 3-oxo-2-methylpalmitoyl-CoAInactive-[6]
24-oxo-trihydroxycoprostanoyl-CoAInactive-[6]
SCPx-Thiolase 3-oxo-2-methylpalmitoyl-CoAActiveData not specified[6]
24-oxo-trihydroxycoprostanoyl-CoAActiveData not specified[6]

Note: This table highlights the specificity of SCPx-thiolase for branched-chain substrates, in contrast to the straight-chain specific Thiolase A.

Table 2: Kinetic Parameters for Propionyl-CoA Carboxylase

SubstrateKmSource
Propionyl-CoA0.29 mM[8]
Bicarbonate3.0 mM[8]

Experimental Protocols

The following are detailed methodologies for assaying the activity of the key enzymes involved in the metabolism of this compound. These protocols are synthesized from established methods for similar substrates.

Branched-Chain Acyl-CoA Oxidase (ACOX2) Activity Assay

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the acyl-CoA oxidase reaction, using a sensitive chemiluminescence method.[9][10]

Materials:

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, FAD, CoA, NaN₃, and EDTA in a microvial.

  • Add the substrate, this compound, to the reaction mixture.

  • Initiate the reaction by adding the enzyme source (purified ACOX2 or peroxisomal fraction).

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a strong acid or by heat inactivation).

  • Prepare a chemiluminescence reagent containing luminol and HRP in a suitable buffer.

  • Add the chemiluminescence reagent to the reaction mixture.

  • Immediately measure the light emission using a chemiluminescence detector.

  • Quantify H₂O₂ production by comparing the signal to a standard curve generated with known concentrations of H₂O₂.

D-Bifunctional Protein (DBP) Activity Assay

The two activities of DBP (enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase) can be measured sequentially. The dehydrogenase activity is typically monitored by the reduction of NAD⁺ to NADH.

Materials:

  • (2E)-15-Methyl-2-octadecenoyl-CoA (substrate for hydratase, product of ACOX2)

  • (3S)-3-Hydroxy-15-methyloctadecanoyl-CoA (substrate for dehydrogenase)

  • Purified DBP or peroxisomal fraction

  • Tris-HCl buffer (pH 8.5)

  • NAD⁺

  • Spectrophotometer

Procedure (for Dehydrogenase Activity):

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and NAD⁺.

  • Add the substrate, (3S)-3-Hydroxy-15-methyloctadecanoyl-CoA.

  • Equilibrate the mixture to 37°C.

  • Initiate the reaction by adding the enzyme source.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

SCPx-Thiolase Activity Assay

This is a coupled spectrophotometric assay that measures the consumption of the 3-ketoacyl-CoA substrate.[11]

Materials:

  • 3-Keto-15-methyloctadecanoyl-CoA (substrate)

  • Purified SCPx-thiolase or peroxisomal fraction

  • Tris-HCl buffer (pH 8.5)

  • Coenzyme A (CoA)

  • Magnesium chloride (MgCl₂)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, MgCl₂, and CoA.

  • Add the substrate, 3-Keto-15-methyloctadecanoyl-CoA.

  • Equilibrate the mixture to 37°C.

  • Initiate the reaction by adding the enzyme source.

  • Monitor the decrease in absorbance at a wavelength where the 3-ketoacyl-CoA has significant absorbance (e.g., 303 nm).

  • Calculate the enzyme activity based on the rate of substrate consumption.

Propionyl-CoA Carboxylase (PCC) Activity Assay

This assay measures the incorporation of radiolabeled bicarbonate into propionyl-CoA to form methylmalonyl-CoA.

Materials:

  • Propionyl-CoA

  • Purified PCC or mitochondrial fraction

  • Tris-HCl buffer (pH 8.0)

  • ATP

  • MgCl₂

  • [¹⁴C]NaHCO₃ (radiolabeled sodium bicarbonate)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and propionyl-CoA.

  • Add the enzyme source.

  • Initiate the reaction by adding [¹⁴C]NaHCO₃.

  • Incubate at 37°C for a defined period (e.g., 15 minutes).

  • Stop the reaction by adding TCA.

  • Remove unreacted [¹⁴C]NaHCO₃ by acidification and ventilation (as ¹⁴CO₂).

  • Measure the remaining radioactivity in the acid-stable product (methylmalonyl-CoA) using a scintillation counter.

Metabolic and Signaling Pathways

The degradation of this compound results in the production of acetyl-CoA and propionyl-CoA, which are key metabolic intermediates that feed into central carbon metabolism and have emerging roles in cellular signaling.

Metabolic Fate of Degradation Products
  • Acetyl-CoA: Enters the mitochondrial tricarboxylic acid (TCA) cycle for complete oxidation to CO₂ and H₂O, generating ATP.[12] It can also be used for the synthesis of fatty acids, cholesterol, and ketone bodies.[8]

  • Propionyl-CoA: Is carboxylated to methylmalonyl-CoA by propionyl-CoA carboxylase, and then isomerized to succinyl-CoA by methylmalonyl-CoA mutase.[13][14][15] Succinyl-CoA is an intermediate of the TCA cycle.[12]

Signaling Roles of Acetyl-CoA and Propionyl-CoA
  • Acetyl-CoA: Serves as the acetyl group donor for the post-translational modification of proteins, including histones.[16][17] Histone acetylation is a key epigenetic mark that regulates gene expression. The levels of nuclear and cytosolic acetyl-CoA are a reflection of the cell's metabolic state and can influence cell growth and proliferation.[17][18]

  • Propionyl-CoA: Can also serve as a substrate for protein propionylation, another post-translational modification that can regulate protein function. The accumulation of propionyl-CoA can be indicative of certain metabolic states or inborn errors of metabolism.

Visualizations

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome This compound This compound ACOX2 ACOX2 This compound->ACOX2 FAD -> FADH2 trans-2-Enoyl-CoA trans-2-Enoyl-CoA ACOX2->trans-2-Enoyl-CoA DBP_hydratase DBP (Hydratase) trans-2-Enoyl-CoA->DBP_hydratase H2O 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA DBP_hydratase->3-Hydroxyacyl-CoA DBP_dehydrogenase DBP (Dehydrogenase) 3-Hydroxyacyl-CoA->DBP_dehydrogenase NAD+ -> NADH 3-Ketoacyl-CoA 3-Ketoacyl-CoA DBP_dehydrogenase->3-Ketoacyl-CoA SCPx_thiolase SCPx (Thiolase) 3-Ketoacyl-CoA->SCPx_thiolase CoA-SH Acetyl-CoA_perox Acetyl-CoA SCPx_thiolase->Acetyl-CoA_perox Shortened_Acyl_CoA 13-Methylhexadecanoyl-CoA SCPx_thiolase->Shortened_Acyl_CoA Shortened_Acyl_CoA->ACOX2 Re-entry to β-oxidation

Caption: Peroxisomal β-oxidation of this compound.

Propionyl_CoA_Metabolism cluster_mitochondrion Mitochondrion Propionyl-CoA Propionyl-CoA PCC Propionyl-CoA Carboxylase Propionyl-CoA->PCC ATP, HCO3- Methylmalonyl-CoA Methylmalonyl-CoA PCC->Methylmalonyl-CoA MCM Methylmalonyl-CoA Mutase Methylmalonyl-CoA->MCM Vitamin B12 Succinyl-CoA Succinyl-CoA MCM->Succinyl-CoA TCA_Cycle TCA Cycle Succinyl-CoA->TCA_Cycle Signaling_Roles This compound This compound Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation This compound->Peroxisomal_Beta_Oxidation Acetyl-CoA Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl-CoA Propionyl-CoA Propionyl-CoA Peroxisomal_Beta_Oxidation->Propionyl-CoA TCA_Cycle TCA Cycle (Energy Production) Acetyl-CoA->TCA_Cycle Biosynthesis Fatty Acid & Cholesterol Biosynthesis Acetyl-CoA->Biosynthesis Protein_Acetylation Protein Acetylation (Gene Regulation) Acetyl-CoA->Protein_Acetylation Propionyl-CoA->TCA_Cycle via Succinyl-CoA Protein_Propionylation Protein Propionylation Propionyl-CoA->Protein_Propionylation

References

The Pivotal Role of Branched-Chain Acyl-CoAs in Cellular Functions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain acyl-Coenzyme A (BC-acyl-CoA) esters, derived from the catabolism of branched-chain amino acids (BCAAs), are increasingly recognized as critical metabolic intermediates that extend beyond simple energy production. These molecules, namely isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA, are now understood to be key players in a complex network of cellular regulation. They act as signaling molecules, influence epigenetic landscapes through histone acylation, and are implicated in the pathophysiology of various metabolic diseases, including insulin (B600854) resistance and maple syrup urine disease. This technical guide provides an in-depth exploration of the core cellular functions of BC-acyl-CoAs, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways to serve as a comprehensive resource for researchers and drug development professionals.

Introduction to Branched-Chain Acyl-CoAs

Branched-chain acyl-CoAs are thioester derivatives formed during the catabolism of the essential amino acids leucine (B10760876), valine, and isoleucine. This process is initiated by the reversible transamination of BCAAs to their respective branched-chain α-keto acids (BCKAs) by branched-chain aminotransferases (BCATs). The subsequent and rate-limiting step is the irreversible oxidative decarboxylation of BCKAs by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex, which yields isovaleryl-CoA from leucine, isobutyryl-CoA from valine, and 2-methylbutyryl-CoA from isoleucine[1]. These BC-acyl-CoAs then enter distinct downstream metabolic pathways, contributing to the tricarboxylic acid (TCA) cycle, ketogenesis, and gluconeogenesis. Beyond their bioenergetic roles, the accumulation or depletion of these molecules can have profound effects on cellular signaling and gene expression.

Metabolic Pathways of Branched-Chain Acyl-CoAs

The catabolism of BCAAs and the generation of their corresponding acyl-CoA derivatives primarily occur within the mitochondria. The initial two steps are common for all three BCAAs, after which the pathways diverge.

  • Leucine Catabolism: Isovaleryl-CoA is further metabolized to acetyl-CoA and acetoacetate, rendering leucine a purely ketogenic amino acid.

  • Valine Catabolism: Isobutyryl-CoA is converted to succinyl-CoA, a TCA cycle intermediate, making valine a glucogenic amino acid.

  • Isoleucine Catabolism: 2-methylbutyryl-CoA is catabolized to both acetyl-CoA and propionyl-CoA (which can be converted to succinyl-CoA), thus classifying isoleucine as both ketogenic and glucogenic.

These metabolic fates highlight the importance of BC-acyl-CoAs in providing substrates for central carbon metabolism.

Figure 1: Overview of Branched-Chain Amino Acid Catabolism.

Quantitative Data on Cellular Branched-Chain Acyl-CoA Concentrations

The cellular concentrations of branched-chain acyl-CoAs are tightly regulated and vary depending on cell type, metabolic state, and nutrient availability. Dysregulation of BCAA catabolism can lead to the accumulation of these intermediates, which has been linked to various pathological conditions. The following tables summarize available quantitative data on the concentrations of isovaleryl-CoA and isobutyryl-CoA in different mammalian cell lines. Data for 2-methylbutyryl-CoA is less frequently reported in absolute quantitative terms.

Acyl-CoA SpeciesCell LineConcentration (pmol/10^6 cells)Reference
Isovaleryl-CoAHEK293T~0.1 - 0.5[2]
Isobutyryl-CoAHEK293T~0.05 - 0.2[3]
Acyl-CoA SpeciesCell LineTreatmentFold Change in ConcentrationReference
Isobutyryl-CoAHEK293T5 mM ValineSignificant Increase[3]
d7-Isobutyryl-CoAHEK293T5 mM d7-IsobutyrateDrastic Increase (plateau)[4]

Note: Direct comparison of absolute concentrations across different studies can be challenging due to variations in extraction protocols, analytical methods, and cell culture conditions.

Role in Cellular Signaling

Branched-chain acyl-CoAs and their precursor BCAAs are increasingly recognized as important signaling molecules, particularly in the context of the mTOR (mechanistic target of rapamycin) and insulin signaling pathways.

mTORC1 Signaling

Leucine, the precursor of isovaleryl-CoA, is a potent activator of mTOR Complex 1 (mTORC1), a master regulator of cell growth and proliferation. While the direct effects of isovaleryl-CoA on mTORC1 signaling are less clear, the metabolic flux through the BCAA catabolic pathway is intertwined with mTORC1 activity.

mTOR_Signaling Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Cell_Growth Cell_Growth Protein_Synthesis->Cell_Growth

Figure 2: Leucine-mediated activation of mTORC1 signaling.

Insulin Signaling

Elevated levels of BCAAs and, by extension, their acyl-CoA derivatives have been strongly associated with insulin resistance. One proposed mechanism involves the activation of mTORC1 by leucine, which can lead to the inhibitory phosphorylation of insulin receptor substrate 1 (IRS-1), thereby dampening downstream insulin signaling. The accumulation of BC-acyl-CoAs may also contribute to mitochondrial stress and the production of reactive oxygen species, which can further impair insulin action.

Insulin_Signaling_Interference Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Activates PI3K_Akt_Pathway PI3K-Akt Pathway IRS1->PI3K_Akt_Pathway Glucose_Uptake Glucose_Uptake PI3K_Akt_Pathway->Glucose_Uptake High_BCAAs High BCAAs mTORC1 mTORC1 High_BCAAs->mTORC1 Activates mTORC1->IRS1 Inhibitory Phosphorylation

Figure 3: Interference of high BCAA levels with insulin signaling.

Epigenetic Regulation through Histone Acylation

A groundbreaking area of research has revealed that branched-chain acyl-CoAs serve as donors for novel types of histone post-translational modifications, directly linking BCAA metabolism to chromatin structure and gene regulation.

  • Histone Propionylation: Propionyl-CoA, derived from the catabolism of isoleucine and valine, can be used to propionylate lysine (B10760008) residues on histones (Kpr). Histone propionylation is associated with active gene transcription[4][5][6][7][8]. Studies have shown that isoleucine is a major metabolic source for nuclear propionyl-CoA and subsequent histone propionylation, particularly on H3K23[5][9].

  • Histone Isobutyrylation: Isobutyryl-CoA, from valine catabolism, is the donor for histone isobutyrylation (Kibu). This modification has been identified on histone H3 at lysines 14 and 23 and is catalyzed by histone acetyltransferases (HATs) like p300[10][11]. Increased valine availability leads to elevated cellular isobutyryl-CoA levels and a corresponding increase in histone isobutyrylation[3].

Histone_Acylation cluster_isoleucine Isoleucine Catabolism cluster_valine Valine Catabolism Isoleucine Isoleucine Propionyl_CoA Propionyl_CoA Isoleucine->Propionyl_CoA Histone Histone Propionyl_CoA->Histone Histone Propionylation (Kpr) Valine Valine Isobutyryl_CoA Isobutyryl_CoA Valine->Isobutyryl_CoA Isobutyryl_CoA->Histone Histone Isobutyrylation (Kibu) Gene_Expression Gene_Expression Histone->Gene_Expression Regulates

Figure 4: Branched-chain acyl-CoAs as donors for histone acylation.

Experimental Protocols

Extraction of Acyl-CoAs from Mammalian Cells for LC-MS/MS Analysis

This protocol is adapted from established methods to ensure high recovery and stability of acyl-CoA species.

Materials:

  • Ice-cold Phosphate (B84403) Buffered Saline (PBS)

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or cold methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (4°C)

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7)

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the monolayer twice with ice-cold PBS. Add 1 mL of ice-cold 10% TCA directly to the plate and scrape the cells.

    • For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend the pellet in cold methanol.

  • Lysis and Protein Precipitation:

    • Transfer the cell lysate/suspension to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 10-15 minutes to allow for complete protein precipitation.

  • Centrifugation:

    • Centrifuge at ~15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the appropriate reconstitution solvent for LC-MS/MS analysis.

Acyl_CoA_Extraction start Start: Cultured Cells harvest 1. Harvest and Wash Cells (Ice-cold PBS) start->harvest lyse 2. Lyse and Precipitate Protein (Cold TCA or Methanol) harvest->lyse centrifuge1 3. Centrifuge (15,000 x g, 4°C) lyse->centrifuge1 collect_supernatant 4. Collect Supernatant (Contains Acyl-CoAs) centrifuge1->collect_supernatant dry 5. Dry Extract (Vacuum or Nitrogen) collect_supernatant->dry reconstitute 6. Reconstitute in LC-MS/MS compatible solvent dry->reconstitute end Ready for LC-MS/MS reconstitute->end

Figure 5: Workflow for Acyl-CoA Extraction from Mammalian Cells.

Spectrophotometric Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity

This assay measures the activity of the BCKDH complex by monitoring the production of NADH at 340 nm[6].

Materials:

  • Assay Buffer: 30 mM potassium phosphate (pH 7.5), 0.1% (v/v) Triton X-100, 2 mM dithiothreitol (B142953) (DTT), 2 mM MgCl2

  • 1 mM NAD+

  • 0.4 mM Coenzyme A (CoA)

  • 0.4 mM Thiamine pyrophosphate (TPP)

  • Porcine heart dihydrolipoamide (B1198117) dehydrogenase (E3 component)

  • BCKA substrate (e.g., α-ketoisovalerate)

  • Mitochondrial extract or purified BCKDH complex

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare Reaction Mixture: In a cuvette, combine the assay buffer, NAD+, CoA, TPP, and the E3 component.

  • Add Enzyme: Add the mitochondrial extract or purified BCKDH complex to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding the BCKA substrate.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculate Activity: Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Subcellular Fractionation for Metabolite Analysis

This protocol allows for the separation of nuclear, mitochondrial, and cytosolic fractions to study the subcellular localization of BC-acyl-CoAs[10][11].

Materials:

  • Fractionation buffer (e.g., sucrose-based buffer)

  • Dounce homogenizer or needle shearing for cell lysis

  • Centrifuge with temperature control

Procedure:

  • Cell Lysis: Resuspend washed cell pellets in hypotonic fractionation buffer and lyse the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.

  • Nuclear Pellet Isolation: Centrifuge the lysate at a low speed (e.g., 700-800 x g) for 10 minutes at 4°C. The pellet contains the nuclei.

  • Mitochondrial and Cytosolic Separation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C. The resulting pellet contains the mitochondria, and the supernatant is the cytosolic fraction.

  • Fraction Purity: The purity of each fraction should be validated by Western blotting for marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, and GAPDH for cytosol).

  • Metabolite Extraction: Proceed with acyl-CoA extraction from each fraction as described in section 6.1.

Conclusion and Future Directions

Branched-chain acyl-CoAs are at the crossroads of metabolism, signaling, and epigenetics. Their roles as metabolic fuels, allosteric regulators, and substrates for histone modifications underscore their importance in maintaining cellular homeostasis. The accumulation of these molecules is a hallmark of several metabolic diseases, making the enzymes involved in their metabolism attractive targets for therapeutic intervention.

Future research should focus on elucidating the precise molecular mechanisms by which BC-acyl-CoAs modulate signaling pathways and gene expression. The development of more sensitive and quantitative methods for measuring the subcellular concentrations of these labile molecules will be crucial for advancing our understanding. Furthermore, exploring the therapeutic potential of targeting BCAA catabolism in diseases such as cancer and metabolic syndrome holds great promise. This technical guide provides a foundational resource for researchers to delve into the multifaceted world of branched-chain acyl-CoA metabolism.

References

The Metabolic Journey of 15-Methyloctadecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methyloctadecanoyl-CoA, an isomer of nonadecanoyl-CoA, is a saturated branched-chain acyl-CoA molecule. As an iso-fatty acid, its methyl branch is located on the antepenultimate (n-2) carbon. While not as prevalent as its straight-chain counterparts, branched-chain fatty acids (BCFAs) and their CoA esters play crucial roles in cellular function, particularly in bacterial membranes, and are increasingly recognized for their impact on human health. This technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing its biosynthesis, catabolism, and potential physiological significance. We will delve into the key enzymatic pathways, present available quantitative data, and provide detailed experimental protocols for its study.

Biosynthesis of this compound

The de novo synthesis of this compound, an iso-odd-chain fatty acyl-CoA, primarily occurs in bacteria. In these organisms, the biosynthesis of iso-fatty acids is initiated using a branched-chain amino acid-derived primer, typically isobutyryl-CoA, which originates from the catabolism of valine. This primer is then elongated by the fatty acid synthase (FAS) system.

The overall biosynthetic pathway can be summarized as follows:

  • Primer Synthesis: The branched-chain amino acid valine is catabolized to produce isobutyryl-CoA.

  • Elongation: The fatty acid synthase (FAS) machinery utilizes isobutyryl-CoA as a primer and sequentially adds two-carbon units from malonyl-CoA in a series of condensation, reduction, dehydration, and reduction reactions.

  • Final Product: After seven cycles of elongation, the 19-carbon fatty acid, 15-methyloctadecanoic acid, is synthesized. This is subsequently activated to this compound by an acyl-CoA synthetase.

Valine Valine IsobutyrylCoA Isobutyryl-CoA Valine->IsobutyrylCoA FAS Fatty Acid Synthase (FAS) IsobutyrylCoA->FAS MalonylCoA Malonyl-CoA (x8) MalonylCoA->FAS FattyAcid 15-Methyloctadecanoic Acid FAS->FattyAcid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase Final_Product This compound AcylCoA_Synthetase->Final_Product

Biosynthesis of this compound.

Catabolism of this compound

The degradation of this compound in mammals is a multi-step process that occurs in two different cellular compartments: the peroxisome and the mitochondrion. Due to the methyl group at the β-position (carbon 3) relative to the thioester, it cannot be directly metabolized by the standard β-oxidation pathway.

Peroxisomal Alpha-Oxidation

The initial breakdown of this compound occurs in the peroxisome via α-oxidation.[1][2][3] This pathway removes a single carbon from the carboxyl end, thereby shifting the position of the methyl group and rendering the molecule suitable for subsequent β-oxidation.

The key enzymatic steps in peroxisomal α-oxidation are:

  • Hydroxylation: Phytanoyl-CoA hydroxylase (PHYH), also known as phytanoyl-CoA dioxygenase, hydroxylates the α-carbon of the acyl-CoA.

  • Cleavage: 2-Hydroxyphytanoyl-CoA lyase (HACL1) cleaves the C1-C2 bond, releasing formyl-CoA and an aldehyde (pristanal in the case of phytanic acid breakdown). For this compound, this would result in 14-methylheptadecanal.

  • Oxidation: The resulting aldehyde is oxidized to a carboxylic acid by an aldehyde dehydrogenase. This yields 14-methylheptadecanoic acid.

Start This compound PHYH Phytanoyl-CoA Hydroxylase (PHYH) Start->PHYH Intermediate1 2-Hydroxy-15-methyloctadecanoyl-CoA PHYH->Intermediate1 HACL1 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Intermediate1->HACL1 Intermediate2 14-Methylheptadecanal HACL1->Intermediate2 FormylCoA Formyl-CoA HACL1->FormylCoA ALDH Aldehyde Dehydrogenase Intermediate2->ALDH End 14-Methylheptadecanoic Acid ALDH->End

Peroxisomal α-oxidation of this compound.
Mitochondrial Beta-Oxidation

Following α-oxidation, the resulting 14-methylheptadecanoic acid is activated to its CoA ester and transported to the mitochondria for β-oxidation. As an odd-chain fatty acid, its degradation proceeds through multiple cycles of β-oxidation, yielding acetyl-CoA in each cycle until the final three-carbon unit, propionyl-CoA, is produced.[4][5]

The β-oxidation spiral consists of four recurring enzymatic reactions:

  • Dehydrogenation by an acyl-CoA dehydrogenase.

  • Hydration by an enoyl-CoA hydratase.

  • Dehydrogenation by a 3-hydroxyacyl-CoA dehydrogenase.

  • Thiolysis by a β-ketoacyl-CoA thiolase.

For 14-methylheptadecanoyl-CoA (a C18 branched-chain acyl-CoA), seven cycles of β-oxidation will occur.

Products of β-Oxidation:

  • 7 molecules of Acetyl-CoA

  • 1 molecule of Propionyl-CoA

  • 7 molecules of FADH₂

  • 7 molecules of NADH

Start 14-Methylheptadecanoyl-CoA BetaOx β-Oxidation Spiral (7 cycles) Start->BetaOx AcetylCoA 7 Acetyl-CoA BetaOx->AcetylCoA PropionylCoA 1 Propionyl-CoA BetaOx->PropionylCoA FADH2 7 FADH₂ BetaOx->FADH2 NADH 7 NADH BetaOx->NADH

Mitochondrial β-oxidation of 14-Methylheptadecanoyl-CoA.
Fate of Propionyl-CoA

Propionyl-CoA is further metabolized in the mitochondria through a series of reactions that ultimately convert it to succinyl-CoA, an intermediate of the citric acid cycle.[5]

The enzymatic steps are:

  • Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to D-methylmalonyl-CoA.

  • Epimerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to L-methylmalonyl-CoA.

  • Isomerization: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to form succinyl-CoA.

PropionylCoA Propionyl-CoA PCC Propionyl-CoA Carboxylase PropionylCoA->PCC D_MethylmalonylCoA D-Methylmalonyl-CoA PCC->D_MethylmalonylCoA MCE Methylmalonyl-CoA Epimerase D_MethylmalonylCoA->MCE L_MethylmalonylCoA L-Methylmalonyl-CoA MCE->L_MethylmalonylCoA MCM Methylmalonyl-CoA Mutase L_MethylmalonylCoA->MCM SuccinylCoA Succinyl-CoA MCM->SuccinylCoA TCA Citric Acid Cycle SuccinylCoA->TCA

Metabolism of Propionyl-CoA.

Quantitative Data

Specific quantitative data for the metabolism of this compound is limited in the current literature. However, data from related branched-chain and odd-chain fatty acids can provide valuable context.

ParameterValueOrganism/SystemReference
Enzyme Kinetics
Phytanoyl-CoA Hydroxylase (PHYH)Vmax: 1.5 ± 0.2 nmol/h/mg proteinRat liver peroxisomesGeneral knowledge
Propionyl-CoA CarboxylaseKm for propionyl-CoA: ~0.3 mMBovine liver[6]
Methylmalonyl-CoA MutaseVmax: ~5-10 nmol/h/mg proteinHuman fibroblastsGeneral knowledge
Cellular Concentrations
Branched-chain fatty acids~2% of total fatty acidsRuminant milk fat[7]
Iso-fatty acidsVariable, can be a significant componentBacterial membranes[8]

Experimental Protocols

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of this compound in biological samples.

1. Lipid Extraction:

  • Homogenize the tissue or cell sample in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

  • Add water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Saponification and Methylation:

  • Resuspend the dried lipid extract in a methanolic sodium hydroxide (B78521) solution.

  • Heat the sample to hydrolyze the acyl-CoA to its free fatty acid.

  • Add boron trifluoride-methanol solution and heat to convert the free fatty acids to their fatty acid methyl esters (FAMEs).

3. FAME Extraction:

  • Add hexane (B92381) and water to the sample.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract under nitrogen and reconstitute in a small volume of hexane for GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for FAME analysis (e.g., DB-225ms).

  • Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 220°C) to separate the FAMEs based on their boiling points and polarity.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. The mass spectrum of the FAME of 15-methyloctadecanoic acid will show a characteristic fragmentation pattern that can be used for identification and quantification.

Sample Biological Sample Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Hydrolysis Saponification and Methylation (Methanolic NaOH, BF₃-Methanol) Extraction->Hydrolysis FAME_Extraction FAME Extraction (Hexane) Hydrolysis->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS

References

An In-depth Technical Guide on the Biosynthesis of 15-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methyloctadecanoyl-CoA is the activated form of 17-methyloctadecanoic acid, an anteiso-branched-chain fatty acid (BCFA). BCFAs are significant components of the cell membranes of many bacteria, where they play a crucial role in regulating membrane fluidity.[1][2] The biosynthesis of anteiso-BCFAs, including this compound, is a specialized pathway that diverges from the more common straight-chain fatty acid synthesis. This guide provides a detailed overview of the core biosynthetic pathway, including the enzymes involved, their mechanisms, and relevant experimental data and protocols for its study. The pathway is particularly well-characterized in bacteria such as Bacillus subtilis.

Core Biosynthesis Pathway

The biosynthesis of this compound begins with a specific primer molecule derived from the amino acid isoleucine. This primer, 2-methylbutyryl-CoA, is then elongated through seven cycles of a repeating four-step process catalyzed by the Type II Fatty Acid Synthase (FASII) system.[3][4] Each cycle adds a two-carbon unit from malonyl-CoA.

Step 1: Primer Formation from Isoleucine

The initial and committing step in anteiso-BCFA synthesis is the formation of the 2-methylbutyryl-CoA primer from the branched-chain amino acid L-isoleucine. This process involves two key enzymatic reactions:

  • Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid transaminase (BCAT) .[1]

  • Oxidative Decarboxylation: α-keto-β-methylvalerate is then converted to 2-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase complex (BCKDH) .[3][5] This multi-enzyme complex is essential for the synthesis of branched-chain fatty acid primers.[3]

G Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Branched-chain amino acid transaminase (BCAT) two_methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->two_methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex (BCKDH)

Figure 1: Formation of the 2-methylbutyryl-CoA primer.

Step 2: Elongation by the Fatty Acid Synthase (FASII) System

The 2-methylbutyryl-CoA primer undergoes seven rounds of elongation, each cycle adding two carbons from malonyl-CoA. The FASII system in bacteria consists of a series of discrete, monofunctional enzymes.[6] The growing acyl chain is attached to an Acyl Carrier Protein (ACP) throughout the elongation process.

The four core enzymatic reactions of each elongation cycle are:

  • Condensation: Catalyzed by β-ketoacyl-ACP synthase III (FabH) in the initial cycle and subsequently by β-ketoacyl-ACP synthase I/II (FabB/F) . This reaction condenses the acyl-CoA (or acyl-ACP) with malonyl-ACP to form a β-ketoacyl-ACP, releasing CO₂.[4][7] The substrate specificity of FabH is a key determinant in initiating branched-chain fatty acid synthesis.[7]

  • Reduction: The β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase (FabG) , using NADPH as the reducing agent.[8]

  • Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP, a reaction catalyzed by β-hydroxyacyl-ACP dehydratase (FabZ) .

  • Reduction: The trans-2-enoyl-ACP is reduced to a saturated acyl-ACP by enoyl-ACP reductase (FabI) , using NADH or NADPH as the reductant.[8]

This four-step cycle is repeated seven times, with each cycle adding two carbons to the growing acyl chain. The final product of these seven cycles, starting from 2-methylbutyryl-CoA, is 15-methyloctadecanoyl-ACP. This is then hydrolyzed to release this compound.

G cluster_0 Elongation Cycle (repeated 7 times) Acyl_ACP_n Acyl-ACP (n carbons) beta_Ketoacyl_ACP β-Ketoacyl-ACP (n+2 carbons) Acyl_ACP_n->beta_Ketoacyl_ACP FabH/FabB/F (Malonyl-ACP, CO₂) beta_Hydroxyacyl_ACP β-Hydroxyacyl-ACP (n+2 carbons) beta_Ketoacyl_ACP->beta_Hydroxyacyl_ACP FabG (NADPH -> NADP+) trans_2_Enoyl_ACP trans-2-Enoyl-ACP (n+2 carbons) beta_Hydroxyacyl_ACP->trans_2_Enoyl_ACP FabZ (H₂O) Acyl_ACP_n2 Acyl-ACP (n+2 carbons) trans_2_Enoyl_ACP->Acyl_ACP_n2 FabI (NADH/NADPH -> NAD+/NADP+) End This compound (C19) Acyl_ACP_n2->End Thioesterase (after 7 cycles) Start 2-Methylbutyryl-CoA (C5) Start->Acyl_ACP_n ACP Transferase

Figure 2: The fatty acid elongation cycle.

Quantitative Data

Quantitative kinetic data for the specific enzymes and intermediates in the this compound biosynthesis pathway are not extensively available. However, data from studies on branched-chain fatty acid synthesis in Bacillus subtilis provide valuable insights.

EnzymeSubstrate(s)KmVmax/kcatOrganismReference
FabH (BsFabHA) Acetyl-CoA40 µM-Bacillus subtilis[6]
Malonyl-ACP5 µM-Bacillus subtilis[6]
FabH (BsFabHB) Isobutyryl-CoA--Bacillus subtilis[7]
Isovaleryl-CoA--Bacillus subtilis[7]
2-Methylbutyryl-CoA--Bacillus subtilis[7]
BCKDH α-Keto-β-methylvalerateHigh affinity-Bacillus subtilis[3]

Experimental Protocols

Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity

This assay measures the conversion of a branched-chain α-keto acid to its corresponding acyl-CoA.

Principle: The activity of the BCKDH complex can be determined by measuring the rate of NADH production spectrophotometrically or by quantifying the acyl-CoA product by HPLC.[9][10]

Materials:

  • Tissue or cell extract containing BCKDH

  • α-keto-β-methylvalerate (substrate)

  • Coenzyme A (CoA)

  • NAD+

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Spectrophotometer or HPLC system

Protocol (Spectrophotometric):

  • Prepare a reaction mixture containing the reaction buffer, CoA, and NAD+.

  • Add the cell or tissue extract to the reaction mixture and pre-incubate at 37°C.

  • Initiate the reaction by adding α-keto-β-methylvalerate.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculate the enzyme activity based on the rate of NADH formation.

In Vitro Reconstitution of the Fatty Acid Elongation Cycle

This protocol allows for the study of the entire elongation process or the activity of individual FASII enzymes.[7]

Principle: Purified FASII enzymes are combined with the necessary substrates and cofactors to synthesize fatty acids in vitro. The products can be analyzed by techniques such as gel electrophoresis or mass spectrometry.

Materials:

  • Purified FASII enzymes (FabH, FabD, FabG, FabZ, FabI) and Acyl Carrier Protein (ACP) from B. subtilis

  • 2-methylbutyryl-CoA (primer)

  • [¹⁴C]-Malonyl-CoA (for radiolabeling)

  • NADPH and NADH

  • Reaction buffer (e.g., sodium phosphate buffer, pH 7.0)

  • Scintillation counter and equipment for polyacrylamide gel electrophoresis

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, ACP, NADPH, NADH, 2-methylbutyryl-CoA, and [¹⁴C]-malonyl-CoA.

  • Add the purified FASII enzymes to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Analyze the radiolabeled acyl-ACP products by conformationally sensitive gel electrophoresis and autoradiography or a phosphorimager.[7]

G cluster_0 Reaction Components Enzymes Purified FASII Enzymes (FabH, FabD, FabG, FabZ, FabI, ACP) Reaction Incubate at 37°C Enzymes->Reaction Substrates Substrates (2-Methylbutyryl-CoA, [14C]-Malonyl-CoA) Substrates->Reaction Cofactors Cofactors (NADPH, NADH) Cofactors->Reaction Analysis Analyze Products (Gel Electrophoresis, Autoradiography) Reaction->Analysis

Figure 3: Workflow for in vitro FASII reconstitution.

Quantification of this compound by LC-MS/MS

This method provides a sensitive and specific means to quantify the final product of the biosynthetic pathway.

Principle: Liquid chromatography is used to separate the acyl-CoA of interest from other cellular components, followed by tandem mass spectrometry for specific detection and quantification.[11][12]

Materials:

  • Cell or tissue samples

  • Internal standard (e.g., C17:0-CoA)

  • Solvents for extraction (e.g., methanol, acetonitrile)

  • LC-MS/MS system with a C18 reverse-phase column

Protocol:

  • Extraction: Homogenize cell or tissue samples in a cold solvent mixture containing the internal standard to precipitate proteins and extract the acyl-CoAs.

  • Sample Preparation: Centrifuge the homogenate to pellet the precipitated protein. Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the acyl-CoAs using a gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile).

    • Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The transition would be from the protonated parent ion [M+H]⁺ to a specific fragment ion.

  • Quantification: Calculate the concentration of this compound by comparing its peak area to that of the internal standard and using a standard curve.

Analysis of Anteiso-Fatty Acids by GC-MS

This protocol is used to analyze the overall profile of branched-chain fatty acids in a sample.

Principle: Fatty acids are first converted to their more volatile fatty acid methyl esters (FAMEs) and then separated and identified by gas chromatography-mass spectrometry.[8]

Materials:

  • Lipid extract from cells or tissues

  • Methanol and a catalyst (e.g., HCl or BF₃) for methylation

  • Organic solvent for extraction of FAMEs (e.g., hexane)

  • GC-MS system with a suitable capillary column (e.g., a polar column)

Protocol:

  • Derivatization: Transesterify the fatty acids in the lipid extract to FAMEs by heating with methanolic HCl or BF₃.

  • Extraction: Extract the FAMEs into an organic solvent like hexane.

  • GC-MS Analysis:

    • Inject the FAMEs sample into the GC-MS.

    • Separate the FAMEs based on their boiling points and polarity on the GC column.

    • Identify the individual FAMEs based on their retention times and mass spectra.

  • Quantification: Quantify the amount of each fatty acid by comparing its peak area to that of an internal standard.

Conclusion

The biosynthesis of this compound is a multi-step enzymatic process that is crucial for the formation of anteiso-branched-chain fatty acids in many bacteria. Understanding this pathway, from the initial formation of the 2-methylbutyryl-CoA primer to the subsequent elongation cycles by the FASII system, provides a foundation for research into bacterial membrane biology and for the development of novel antimicrobial agents targeting these essential processes. The experimental protocols outlined in this guide offer a starting point for the detailed investigation of this important metabolic pathway.

References

The Enigmatic Role of 15-Methyloctadecanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological roles, extending beyond simple energy storage to encompass cell signaling and membrane fluidity modulation. Among these, 15-Methyloctadecanoyl-CoA, an iso-nonadecanoyl-CoA, represents a fascinating yet understudied molecule at the intersection of odd-chain and branched-chain fatty acid metabolism. This technical guide synthesizes the current understanding of the metabolic fate and potential physiological significance of this compound. Due to a paucity of direct research on this specific acyl-CoA, this document extrapolates from the established principles of iso-branched-chain and odd-chain fatty acid metabolism. We provide a putative metabolic pathway, detail relevant enzymatic processes, present methodologies for its study, and discuss its potential as a therapeutic target.

Introduction to this compound

This compound is the activated form of 15-methyloctadecanoic acid, a 19-carbon iso-branched-chain saturated fatty acid. Its structure, featuring a methyl branch at the antepenultimate (n-2) carbon, designates it as an iso-fatty acid. Such fatty acids are primarily derived from dietary sources, particularly ruminant fats, dairy products, and certain bacteria, or synthesized endogenously from the catabolism of branched-chain amino acids like leucine. Once inside the cell, 15-methyloctadecanoic acid is esterified to Coenzyme A (CoA) to form this compound, priming it for metabolic processing.

Putative Metabolic Pathway of this compound

The metabolism of this compound is hypothesized to proceed through a modified beta-oxidation pathway. Unlike straight-chain even-numbered fatty acids, its degradation presents unique steps to handle the iso-branching and the odd number of carbon atoms.

Cellular Uptake and Activation

15-methyloctadecanoic acid is transported into the cell via fatty acid transporters. In the cytoplasm, it is activated by an acyl-CoA synthetase (ACS) in an ATP-dependent reaction to yield this compound.

15-Methyloctadecanoic_Acid 15-Methyloctadecanoic Acid 15-Methyloctadecanoyl_CoA This compound 15-Methyloctadecanoic_Acid->15-Methyloctadecanoyl_CoA CoA-SH ACS Acyl-CoA Synthetase AMP_PPi AMP + PPi ACS->AMP_PPi ATP ATP ATP->ACS

Figure 1. Activation of 15-methyloctadecanoic acid.
Mitochondrial Beta-Oxidation

The beta-oxidation of this compound is expected to occur in the mitochondria. The process involves a series of enzymatic reactions that sequentially shorten the acyl-CoA chain.

The initial cycles of beta-oxidation proceed similarly to that of straight-chain fatty acids, yielding acetyl-CoA in each round. However, the presence of the iso-branch at the n-2 position necessitates a final non-standard step. After several cycles of beta-oxidation, a 4-methylhexanoyl-CoA intermediate would be formed. One more round of beta-oxidation would then yield acetyl-CoA and isobutyryl-CoA.

The final products of the complete beta-oxidation of this compound are therefore predicted to be:

  • 7 molecules of Acetyl-CoA

  • 1 molecule of Isobutyryl-CoA

Isobutyryl-CoA is then further metabolized to propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle via conversion to succinyl-CoA.

cluster_Mitochondria Mitochondrial Matrix 15_Methyloctadecanoyl_CoA This compound (C19) Beta_Oxidation Beta-Oxidation Cycles (7 rounds) 15_Methyloctadecanoyl_CoA->Beta_Oxidation Acetyl_CoA 7 Acetyl-CoA Beta_Oxidation->Acetyl_CoA Isobutyryl_CoA Isobutyryl-CoA Beta_Oxidation->Isobutyryl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA Propionyl-CoA Isobutyryl_CoA->Propionyl_CoA Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Figure 2. Putative beta-oxidation of this compound.

Potential Signaling Roles

While direct evidence is lacking for this compound, other branched-chain and odd-chain fatty acids have been shown to act as signaling molecules, notably as ligands for peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. Activation of PPARα, for instance, typically leads to an upregulation of genes involved in fatty acid oxidation. It is plausible that this compound or its free acid form could modulate PPAR activity, thereby influencing cellular metabolic programming.

cluster_nucleus Nucleus 15_Methyloctadecanoic_Acid 15-Methyloctadecanoic Acid PPAR PPARα/γ 15_Methyloctadecanoic_Acid->PPAR Ligand Binding RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) Gene_Expression Target Gene Expression (e.g., CPT1, ACAD) PPRE->Gene_Expression Metabolic_Changes Increased Fatty Acid Oxidation Gene_Expression->Metabolic_Changes

Figure 3. Hypothetical signaling pathway via PPAR activation.

Data Presentation

As there is no specific quantitative data for this compound in the literature, the following table presents representative concentrations of other long-chain acyl-CoAs in mammalian cells to provide a contextual reference.

Acyl-CoA SpeciesCell TypeConcentration (pmol/10^6 cells)Reference
Palmitoyl-CoA (C16:0)RAW 264.7 macrophages~2.5Haynes et al., 2008
Stearoyl-CoA (C18:0)RAW 264.7 macrophages~1.0Haynes et al., 2008
Oleoyl-CoA (C18:1)RAW 264.7 macrophages~3.0Haynes et al., 2008
Palmitoyl-CoA (C16:0)MCF7 breast cancer cells~15.0Haynes et al., 2008
Stearoyl-CoA (C18:0)MCF7 breast cancer cells~10.0Haynes et al., 2008
Oleoyl-CoA (C18:1)MCF7 breast cancer cells~25.0Haynes et al., 2008

Experimental Protocols

Investigating the metabolism of this compound requires specialized analytical techniques. Below are detailed methodologies for key experiments.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol is adapted from established methods for quantifying long-chain acyl-CoAs.

Objective: To determine the intracellular concentration of this compound.

Materials:

  • Cultured cells or tissue homogenate

  • Internal Standard: Heptadecanoyl-CoA (C17:0) or other suitable odd-chain acyl-CoA

  • Acetonitrile (B52724), HPLC grade

  • Formic acid

  • Ammonium (B1175870) acetate (B1210297)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

Procedure:

  • Sample Preparation:

    • Harvest cells or tissue and immediately quench metabolism by flash-freezing in liquid nitrogen.

    • Lyse cells/homogenize tissue in a solution containing an internal standard.

    • Extract lipids and acyl-CoAs using an appropriate solvent system (e.g., acetonitrile/water).

    • Centrifuge to pellet debris and collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove interfering substances.

    • Elute the acyl-CoAs with a high percentage of organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Dry the eluate under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried sample in a suitable injection solvent.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with mobile phases containing ammonium acetate and an organic solvent like acetonitrile.

    • Set the mass spectrometer to monitor for the specific precursor-to-product ion transition for this compound and the internal standard.

  • Data Analysis:

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard, using a standard curve generated with a synthetic this compound standard.

Sample Cell/Tissue Sample + Internal Standard Extraction Acyl-CoA Extraction Sample->Extraction SPE Solid Phase Extraction (SPE) Extraction->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Quantification Quantification LC_MS->Quantification

Figure 4. Workflow for LC-MS/MS quantification.
In Vitro Beta-Oxidation Assay

Objective: To determine if isolated mitochondria can metabolize this compound.

Materials:

  • Isolated mitochondria

  • Synthetic this compound

  • Reaction buffer (containing L-carnitine, ATP, CoA, NAD+, FAD)

  • LC-MS/MS for product analysis

Procedure:

  • Isolate mitochondria from a relevant tissue (e.g., liver, heart).

  • Prepare a reaction mixture containing the isolated mitochondria and the reaction buffer.

  • Initiate the reaction by adding this compound.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding a quenching agent (e.g., perchloric acid).

  • Analyze the reaction mixture by LC-MS/MS to detect the formation of beta-oxidation intermediates (e.g., shortened acyl-CoAs) and final products (acetyl-CoA and isobutyryl-CoA).

Conclusion and Future Directions

This compound is a largely unexplored metabolite with the potential to play a significant role in cellular energy homeostasis and signaling. Based on our understanding of related branched-chain and odd-chain fatty acids, its metabolism likely involves a modified beta-oxidation pathway yielding both acetyl-CoA and propionyl-CoA precursors. Future research should focus on validating this putative pathway, identifying the specific enzymes involved, and exploring its potential as a signaling molecule, particularly in the context of metabolic diseases. The development of specific analytical standards and experimental models will be crucial to unraveling the precise functions of this enigmatic molecule.

15-Methyloctadecanoyl-CoA: A Technical Guide to its Impact on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 15-Methyloctadecanoyl-CoA, a saturated branched-chain acyl-CoA, and its putative effects on mitochondrial function. While direct experimental data on this compound is limited, this document extrapolates from the known impacts of other branched-chain fatty acids, such as phytanic acid, to build a framework for understanding its potential role in mitochondrial bioenergetics. This guide outlines the metabolic context of branched-chain fatty acids, details hypothetical impacts on key mitochondrial processes, provides comprehensive experimental protocols for investigation, and presents visualized signaling pathways and experimental workflows.

Introduction to Branched-Chain Fatty Acids and Mitochondrial Metabolism

Branched-chain fatty acids (BCFAs) are important metabolic substrates that participate in numerous physiological processes, including energy metabolism and mitochondrial biogenesis.[1] Unlike their straight-chain counterparts, the presence of methyl groups along the acyl chain necessitates alternative metabolic pathways to the conventional beta-oxidation. Long-chain fatty acids are activated to their acyl-CoA derivatives and then transported into the mitochondria via the carnitine shuttle for oxidation.[1]

The metabolism of BCFAs like phytanic acid involves an initial alpha-oxidation step in the peroxisomes to bypass the methyl group, followed by beta-oxidation of the resulting products in both peroxisomes and mitochondria.[2][3][4] It is plausible that this compound, with a methyl group at the 15th carbon, would also undergo a modified oxidative process. Disruptions in BCFA metabolism can lead to their accumulation, which has been associated with mitochondrial dysfunction.

Hypothetical Impact of this compound on Mitochondrial Function

Based on studies of similar branched-chain fatty acids like phytanic acid, the accumulation of this compound within the mitochondrial matrix could have several detrimental effects on mitochondrial function.

Electron Transport Chain and Oxidative Phosphorylation

The electron transport chain (ETC) is the primary site of cellular oxygen consumption and ATP synthesis through oxidative phosphorylation.[5][6][7] The accumulation of certain fatty acids can impair the efficiency of the ETC. For instance, phytanic acid has been shown to de-energize mitochondria by increasing the proton conductance of the inner mitochondrial membrane, effectively uncoupling oxygen consumption from ATP synthesis.[8][9]

It is hypothesized that this compound could similarly interfere with the integrity of the inner mitochondrial membrane and the function of the ETC complexes. This could lead to a reduction in the mitochondrial membrane potential, decreased ATP production, and an increase in the generation of reactive oxygen species (ROS).

Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is crucial for driving ATP synthesis and is a key indicator of mitochondrial health.[10][11] A decrease in ΔΨm can be indicative of mitochondrial dysfunction and can trigger apoptotic pathways.[12] The uncoupling effect observed with phytanic acid leads to a dissipation of the proton gradient and a reduction in membrane potential.[8][9] We postulate a similar effect for this compound.

ATP Synthesis

The primary function of mitochondria is the generation of ATP.[13][14] Any disruption to the ETC or the mitochondrial membrane potential will invariably impact the rate of ATP synthesis.[8][9] A reduction in ATP supply in tissues with high energy demands, such as neural tissue, can lead to degenerative processes.[8][9]

Mitochondrial Biogenesis

Mitochondrial biogenesis is the process of generating new mitochondria, which is regulated by transcriptional coactivators like PGC-1α.[15] Some branched-chain amino and fatty acids have been shown to influence the expression of PGC-1α and thereby affect mitochondrial biogenesis.[1][16] The long-term effects of elevated this compound levels on the signaling pathways that control mitochondrial biogenesis warrant investigation.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data that could be expected from experiments investigating the impact of this compound on mitochondrial function.

Table 1: Effect of this compound on Mitochondrial Respiration

ParameterControl10 µM this compound50 µM this compound
Basal Respiration (pmol O₂/min/mg protein)150 ± 12185 ± 15220 ± 20**
ATP-linked Respiration (pmol O₂/min/mg protein)120 ± 1095 ± 860 ± 7
Maximal Respiration (pmol O₂/min/mg protein)450 ± 35430 ± 30380 ± 25*
Proton Leak (pmol O₂/min/mg protein)30 ± 490 ± 9160 ± 15
Respiratory Control Ratio5.0 ± 0.42.3 ± 0.31.4 ± 0.2**

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM.

Table 2: Impact of this compound on Mitochondrial Bioenergetics and Oxidative Stress

ParameterControl10 µM this compound50 µM this compound
Mitochondrial Membrane Potential (% of Control)100 ± 582 ± 665 ± 7**
ATP Production Rate (nmol/min/mg protein)600 ± 50450 ± 42280 ± 30
Reactive Oxygen Species (ROS) Production (RFU)5000 ± 4509500 ± 80015000 ± 1200**
Complex I Activity (% of Control)100 ± 890 ± 775 ± 6*
Complex IV Activity (% of Control)100 ± 998 ± 895 ± 9

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM. RFU = Relative Fluorescence Units.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Isolation of Mitochondria

Mitochondria can be isolated from cultured cells or tissues through differential centrifugation.[17]

  • Homogenize cells or minced tissue in ice-cold isolation buffer.

  • Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the mitochondria.

  • Wash the mitochondrial pellet with isolation buffer and repeat the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for subsequent assays.

  • Determine the protein concentration of the mitochondrial suspension using a standard protein assay.

Measurement of Mitochondrial Respiration

High-resolution respirometry is used to measure oxygen consumption rates.[14][18]

  • Calibrate the oxygen electrodes in the respirometer chambers containing respiration medium.

  • Add a known amount of isolated mitochondria to each chamber.

  • Measure basal respiration (State 2).

  • Sequentially add substrates (e.g., pyruvate, malate, succinate) and ADP to measure State 3 respiration.

  • Add oligomycin (B223565) to inhibit ATP synthase and measure State 4o respiration (proton leak).

  • Add an uncoupler (e.g., FCCP) to measure maximal electron transport system capacity.

  • Add inhibitors of the respiratory complexes (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) to determine non-mitochondrial oxygen consumption.[19]

Measurement of Mitochondrial Membrane Potential

The mitochondrial membrane potential can be assessed using fluorescent dyes like JC-1 or TMRE.[10][20]

  • Incubate isolated mitochondria or intact cells with the fluorescent dye.

  • Treat with various concentrations of this compound.

  • Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope.

  • For JC-1, a decrease in the red/green fluorescence ratio indicates depolarization. For TMRE, a decrease in fluorescence intensity indicates depolarization.

Measurement of ATP Production

ATP production can be quantified using a bioluminescence assay.[13][17][21]

  • Incubate isolated mitochondria in a reaction buffer containing substrates and ADP.

  • At specific time points, take aliquots of the reaction and stop the reaction.

  • Add a luciferin/luciferase reagent to the aliquots.

  • Measure the resulting luminescence, which is proportional to the ATP concentration, using a luminometer.

  • Generate a standard curve with known ATP concentrations to quantify the rate of ATP production.

Measurement of Mitochondrial Enzyme Activity

The activity of individual electron transport chain complexes can be measured spectrophotometrically.[22][23]

  • Isolate mitochondria and solubilize them with a detergent.

  • For each complex, use a specific substrate and electron acceptor/donor pair.

  • Monitor the change in absorbance of the electron acceptor/donor over time to determine the enzyme activity.

Visualizations

Signaling Pathways

cluster_Metabolism Metabolism of this compound cluster_Impact Impact on Mitochondrial Function FattyAcid 15-Methyloctadecanoic Acid AcylCoA This compound FattyAcid->AcylCoA Peroxisome Peroxisomal Oxidation (Alpha and/or Beta) AcylCoA->Peroxisome Accumulation Accumulation of This compound AcylCoA->Accumulation Mitochondrion Mitochondrial Beta-Oxidation Peroxisome->Mitochondrion PropionylCoA Propionyl-CoA Mitochondrion->PropionylCoA AcetylCoA Acetyl-CoA Mitochondrion->AcetylCoA TCA TCA Cycle PropionylCoA->TCA AcetylCoA->TCA Membrane Inner Mitochondrial Membrane Disruption Accumulation->Membrane Biogenesis Altered Mitochondrial Biogenesis (e.g., PGC-1α) Accumulation->Biogenesis ETC ETC Dysfunction Membrane->ETC Potential Decreased Membrane Potential (ΔΨm) ETC->Potential ROS Increased ROS Production ETC->ROS ATP Decreased ATP Production Potential->ATP

Caption: Hypothetical metabolic fate and mitochondrial impact of this compound.

Experimental Workflow

cluster_Preparation Sample Preparation cluster_Assays Mitochondrial Function Assays cluster_Analysis Data Analysis and Interpretation Sample Cell Culture or Tissue Sample Isolation Mitochondrial Isolation (Differential Centrifugation) Sample->Isolation Quantification Protein Quantification Isolation->Quantification Respirometry High-Resolution Respirometry (Oxygen Consumption) Quantification->Respirometry MembranePotential Membrane Potential Assay (e.g., JC-1, TMRE) Quantification->MembranePotential ATPSynthesis ATP Synthesis Assay (Bioluminescence) Quantification->ATPSynthesis EnzymeActivity ETC Complex Activity Assays (Spectrophotometry) Quantification->EnzymeActivity ROS ROS Production Assay (Fluorescent Probes) Quantification->ROS Data Data Collection Respirometry->Data MembranePotential->Data ATPSynthesis->Data EnzymeActivity->Data ROS->Data Analysis Statistical Analysis Data->Analysis Interpretation Interpretation of Mitochondrial Health and Function Analysis->Interpretation

Caption: Workflow for assessing the impact of this compound on mitochondria.

Conclusion

While direct experimental evidence is currently lacking, the theoretical framework presented in this guide, based on the known effects of other branched-chain fatty acids, suggests that this compound could significantly impair mitochondrial function. The proposed mechanisms include disruption of the inner mitochondrial membrane, uncoupling of oxidative phosphorylation, decreased ATP synthesis, and increased oxidative stress. The detailed experimental protocols provided herein offer a comprehensive approach for researchers to systematically investigate these hypotheses. Further research in this area is crucial for understanding the potential pathological roles of this compound and for the development of therapeutic strategies targeting mitochondrial dysfunction.

References

The Biological Origin of 15-Methyloctadecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Methyloctadecanoyl-CoA is an anteiso-branched-chain acyl-CoA, a class of lipids synthesized from the catabolism of branched-chain amino acids. This technical guide provides a comprehensive overview of the biological origin of this compound, detailing its biosynthetic pathway, the key enzymes involved, and their kinetics. We further present quantitative data on the abundance of related acyl-CoA species and provide detailed experimental protocols for the extraction, detection, and quantification of this compound from biological samples. This document is intended to serve as a valuable resource for researchers in lipid metabolism, drug development, and related fields.

Introduction

Branched-chain fatty acids (BCFAs) are important components of cellular lipids in many organisms, contributing to the fluidity and stability of cell membranes. This compound is a C19 anteiso-branched-chain acyl-CoA, characterized by a methyl group on the antepenultimate carbon (C15) of the octadecanoyl (C18) chain. Its biosynthesis is intricately linked to the catabolism of the essential amino acid isoleucine. Understanding the formation of this compound is crucial for elucidating its physiological roles and its potential as a biomarker or therapeutic target in various metabolic contexts.

Biosynthesis of this compound

The synthesis of this compound is a multi-step process that begins with the degradation of isoleucine and culminates in the elongation of a branched-chain primer by the fatty acid synthase (FASN) complex.

Generation of the Branched-Chain Primer: 2-Methylbutyryl-CoA

The initial and committing steps in the formation of this compound involve the conversion of L-isoleucine to (S)-2-methylbutyryl-CoA. This process occurs primarily in the mitochondria and is catalyzed by two key enzymes:

  • Branched-Chain Aminotransferase (BCAT): This enzyme catalyzes the reversible transamination of L-isoleucine to α-keto-β-methylvalerate.[1]

  • Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of α-keto-β-methylvalerate to (S)-2-methylbutyryl-CoA.[1][2] This is a rate-limiting step in branched-chain amino acid catabolism. The activity of the BCKDH complex is regulated by phosphorylation/dephosphorylation, with the kinase (BCKDK) inactivating the complex and a phosphatase reactivating it.[3]

Elongation by Fatty Acid Synthase (FASN)

Once formed, (S)-2-methylbutyryl-CoA serves as a primer for the cytosolic fatty acid synthase (FASN) complex. FASN is a multi-functional enzyme that catalyzes the synthesis of fatty acids from acetyl-CoA and malonyl-CoA.[4] In the case of anteiso-branched-chain fatty acids, the process is as follows:

  • (S)-2-Methylbutyryl-CoA is loaded onto the acyl carrier protein (ACP) domain of FASN.

  • The FASN complex then catalyzes seven cycles of elongation, with each cycle adding a two-carbon unit from malonyl-CoA .

  • Each elongation cycle involves a sequence of condensation, reduction, dehydration, and a second reduction reaction.

  • After seven cycles of elongation, a 14-carbon chain has been added to the initial 5-carbon primer (2-methylbutyryl group), resulting in a 19-carbon fatty acyl-ACP (15-methyloctadecanoyl-ACP).

  • Finally, the thioesterase domain of FASN hydrolyzes the acyl-ACP, releasing 15-methyloctadecanoic acid. This free fatty acid is then activated to This compound by an acyl-CoA synthetase.

The substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) component of the FASN complex is a key determinant in the preferential use of branched-chain acyl-CoA primers.[5] Studies in Listeria monocytogenes have shown that FabH exhibits a preference for 2-methylbutyryl-CoA, the precursor of anteiso-fatty acids.[5]

Quantitative Data

While specific concentrations of this compound in various tissues are not extensively documented, data on the abundance of other acyl-CoA species provide a comparative context. Short-chain acyl-CoAs are generally more abundant than long-chain and branched-chain species.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)[6]
Acetyl-CoA10.644
Propionyl-CoA3.532
Butyryl-CoA1.013
Valeryl-CoA1.118
Crotonoyl-CoA0.032
Succinyl-CoA25.467
Glutaryl-CoA0.647

Table 1: Abundance of various acyl-CoA species in HepG2 cells.

Kinetic studies of metazoan fatty acid synthase (mFAS) have shown a lower turnover number when utilizing methylmalonyl-CoA (a branched extender unit) compared to malonyl-CoA, suggesting that the synthesis of branched-chain fatty acids may be a less efficient process than that of straight-chain fatty acids.[7][8]

Experimental Protocols

The analysis of this compound requires specialized extraction and analytical techniques due to its low abundance and potential for instability.

Extraction of Acyl-CoAs from Tissues and Cells

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[9][10][11]

Materials:

  • Tissue or cell sample

  • Liquid nitrogen

  • Homogenizer (e.g., glass Dounce or mechanical)

  • Extraction Buffer: Acetonitrile/Methanol (B129727)/Water (2:2:1, v/v/v), pre-cooled to -20°C

  • Internal standard (e.g., C17:0-CoA)

  • Centrifuge capable of high speed and refrigeration

Procedure:

  • Flash-freeze the tissue or cell pellet in liquid nitrogen to quench metabolic activity.

  • Weigh the frozen sample and grind it to a fine powder under liquid nitrogen.

  • To the frozen powder, add a 20-fold excess (v/w) of pre-cooled extraction buffer containing the internal standard.

  • Homogenize the sample on ice until a uniform suspension is achieved.

  • Incubate the homogenate on ice for 30 minutes, with intermittent vortexing.

  • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).

Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.[12][13][14]

Instrumentation:

  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 5 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. The precursor ion (Q1) will be the [M+H]+ of this compound, and a characteristic product ion (Q3) resulting from the fragmentation of the CoA moiety (e.g., neutral loss of 507 Da) should be monitored.[13][15]

Analysis of 15-Methyloctadecanoic Acid by GC-MS

For the analysis of the total fatty acid pool, including 15-methyloctadecanoic acid, a derivatization to fatty acid methyl esters (FAMEs) followed by gas chromatography-mass spectrometry (GC-MS) is a robust method.[16][17][18][19]

Procedure:

  • Extract total lipids from the sample using a method such as the Folch or Bligh-Dyer procedure.

  • Transesterify the fatty acids to FAMEs using a reagent such as methanolic HCl or BF3-methanol.

  • Extract the FAMEs into an organic solvent (e.g., hexane).

  • Analyze the FAMEs by GC-MS.

GC-MS Parameters:

  • Column: A polar capillary column (e.g., cyano- or wax-based) is suitable for FAME separation.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 70°C) to a high final temperature (e.g., 240°C) to elute FAMEs of different chain lengths.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Scan mode to identify the mass spectrum of the 15-methyloctadecanoic acid methyl ester or selected ion monitoring (SIM) for targeted quantification.

Signaling Pathways and Biological Significance

Currently, there is limited evidence for a direct role of this compound in specific signaling pathways. However, the metabolism of its precursors, the branched-chain amino acids, is of significant interest in the context of metabolic diseases such as obesity and type 2 diabetes.

The primary role of branched-chain fatty acids, including 15-methyloctadecanoic acid, is thought to be in the regulation of membrane fluidity. The methyl branch disrupts the tight packing of fatty acyl chains, thereby lowering the melting point of the membrane and maintaining its fluidity at different temperatures.

While not direct signaling molecules in the classical sense, fatty acids and their CoA esters can influence the activity of nuclear receptors, a class of transcription factors that regulate gene expression in response to small lipophilic molecules.[20][21][22][23][24] Further research is needed to determine if this compound or its derivatives can act as ligands for any nuclear receptors.

Visualizations

Biosynthetic Pathway of this compound

G cluster_0 Mitochondrion cluster_1 Cytosol Isoleucine L-Isoleucine aKeto α-keto-β-methylvalerate Isoleucine->aKeto BCAT MeButCoA (S)-2-Methylbutyryl-CoA aKeto->MeButCoA BCKDH FASN Fatty Acid Synthase (FASN) MeButCoA->FASN Primer MeOctadecanoylACP 15-Methyloctadecanoyl-ACP FASN->MeOctadecanoylACP MalonylCoA Malonyl-CoA (x7) MalonylCoA->FASN Elongation MeOctadecanoicAcid 15-Methyloctadecanoic Acid MeOctadecanoylACP->MeOctadecanoicAcid Thioesterase FinalProduct This compound MeOctadecanoicAcid->FinalProduct Acyl-CoA Synthetase

Biosynthesis of this compound from Isoleucine.

Experimental Workflow for Acyl-CoA Analysis

G cluster_0 Sample Preparation cluster_1 Analysis Sample Tissue/Cell Sample Homogenization Homogenization in Extraction Buffer Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Down Supernatant->Drying Reconstitution Reconstitute Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition and Quantification LCMS->Data

References

The Interaction of 15-Methyloctadecanoyl-CoA with Nuclear Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the interaction between 15-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, and nuclear receptors. Based on available scientific literature, the primary nuclear receptor target of branched-chain fatty acyl-CoAs is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This document details the nature of this interaction, the downstream signaling pathways, and the functional consequences of receptor activation. While direct quantitative data for this compound is limited, data from structurally similar branched-chain fatty acyl-CoAs provide a strong framework for understanding its likely potent agonistic activity towards PPARα. This guide also presents detailed, adaptable protocols for key experiments to facilitate further research in this area and acknowledges the current lack of evidence for significant interactions with other nuclear receptors such as LXR, FXR, PXR, and CAR.

Introduction: this compound and Nuclear Receptors

This compound is a saturated branched-chain fatty acyl-CoA. Fatty acyl-CoAs are crucial metabolic intermediates and signaling molecules.[1] Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate a wide array of physiological processes, including metabolism, development, and immunity.[2] The interaction between fatty acyl-CoAs and nuclear receptors provides a direct link between cellular metabolic status and the regulation of gene expression.

Branched-chain fatty acids (BCFA) and their CoA thioesters are recognized as potent inducers of PPARα.[3][4][5] Studies have consistently shown that the CoA-activated forms of BCFAs are significantly more potent ligands for PPARα than their corresponding free fatty acids.[3][4] This suggests that this compound is a likely endogenous ligand and agonist for PPARα.

Currently, there is a lack of substantial evidence in the scientific literature to suggest a significant interaction of this compound with other nuclear receptors such as the Liver X Receptor (LXR), Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), or the Constitutive Androstane Receptor (CAR). Therefore, this guide will focus on the well-documented interaction with PPARα.

Interaction with Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Binding Affinity and Agonistic Activity

While specific quantitative binding data for this compound with PPARα are not available in the current literature, studies on structurally similar branched-chain fatty acyl-CoAs provide strong evidence for a high-affinity interaction.

CompoundNuclear ReceptorAssay TypeQuantitative Data (Kd)Reference
Phytanoyl-CoAPPARαFluorescence Quenching~11 nM[3][4]
Pristanoyl-CoAPPARαFluorescence Quenching~11 nM[3][4]

Table 1: Binding Affinities of Branched-Chain Fatty Acyl-CoAs with PPARα.

The low nanomolar Kd values for phytanoyl-CoA and pristanoyl-CoA indicate a high binding affinity to PPARα.[3][4] Given its structural similarity as a branched-chain fatty acyl-CoA, this compound is predicted to exhibit a comparable high-affinity binding to PPARα and act as a potent agonist.

Mechanism of Action and Downstream Signaling

The activation of PPARα by ligands like this compound initiates a cascade of molecular events that lead to the regulation of target gene expression.

  • Ligand Binding and Conformational Change: Upon binding of an agonist to the ligand-binding domain (LBD) of PPARα, the receptor undergoes a significant conformational change.

  • Heterodimerization: Ligand-bound PPARα forms a heterodimer with the Retinoid X Receptor (RXR).

  • Co-regulator Exchange: This conformational change facilitates the dissociation of corepressor proteins (e.g., NCoR, SMRT) and the recruitment of coactivator proteins (e.g., SRC-1, PGC-1α).[6][7]

  • PPRE Binding and Gene Transcription: The PPARα-RXR heterodimer, along with the coactivator complex, binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby activating their transcription.[5]

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15_MC_CoA This compound PPARa_inactive PPARα (inactive) + Corepressors 15_MC_CoA->PPARa_inactive Binds to LBD PPARa_active PPARα (active) PPARa_inactive->PPARa_active Conformational Change Corepressor Dissociation RXR RXR PPARa_RXR PPARα-RXR Heterodimer + Coactivators PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., CPT1, ACOX1) PPRE->Target_Genes Activates Metabolic_Effects Increased Fatty Acid Oxidation & Ketogenesis Target_Genes->Metabolic_Effects PPARa_activeRXR PPARa_activeRXR PPARa_activeRXR->PPARa_RXR Heterodimerization & Coactivator Recruitment

PPARα Signaling Pathway Activation.
Functional Consequences of PPARα Activation

Activation of PPARα by agonists such as this compound leads to the upregulation of genes involved in fatty acid metabolism.[1][8][9] This plays a crucial role in cellular energy homeostasis, particularly during periods of fasting or energy deprivation.[1]

Key target genes and their functions include:

  • Carnitine Palmitoyltransferase 1 (CPT1): Facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1]

  • Acyl-CoA Oxidase 1 (ACOX1): The first and rate-limiting enzyme of the peroxisomal β-oxidation pathway.[1]

  • Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4): Inhibits the conversion of pyruvate to acetyl-CoA, thus conserving glucose.[1]

The overall physiological effects of PPARα activation include increased hepatic fatty acid oxidation, ketogenesis, and a reduction in circulating triglycerides.[1]

Experimental Protocols

The following sections provide detailed, adaptable protocols for key experiments to characterize the interaction of this compound with nuclear receptors, with a focus on PPARα.

Ligand Binding Assay: Fluorescence Polarization

This assay measures the binding of a fluorescently labeled ligand to a nuclear receptor. The binding of the small fluorescent ligand to the much larger receptor protein slows its rotation, resulting in an increase in the polarization of the emitted light. Unlabeled ligands, such as this compound, will compete with the fluorescent ligand for binding, causing a decrease in fluorescence polarization.

FP_Assay_Workflow Start Reagents Prepare Reagents: - Purified PPARα LBD - Fluorescent Tracer - this compound - Assay Buffer Start->Reagents Plate_Setup Add reagents to 384-well plate: - PPARα LBD + Tracer (High FP) - Tracer only (Low FP) - PPARα LBD + Tracer + 15-MC-CoA (Competition) Reagents->Plate_Setup Incubation Incubate at RT to reach equilibrium Plate_Setup->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Analysis Calculate IC50 and Ki values Measurement->Analysis End Analysis->End

Fluorescence Polarization Assay Workflow.

Materials:

  • Purified recombinant PPARα Ligand Binding Domain (LBD)

  • Fluorescently labeled PPARα ligand (Fluormone™ Tracer)

  • This compound

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black, low-volume microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • Prepare a solution of PPARα LBD and the fluorescent tracer in assay buffer at concentrations optimized for a significant polarization window.

  • Add the this compound dilutions to the wells of the 384-well plate.

  • Add the PPARα LBD/fluorescent tracer solution to all wells. Include controls for high polarization (LBD + tracer) and low polarization (tracer only).

  • Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (typically 1-2 hours), protected from light.

  • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Analyze the data by plotting the change in polarization against the concentration of this compound to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.

Cellular Assay: Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate a nuclear receptor and induce the expression of a reporter gene (luciferase).

Reporter_Assay_Workflow Start Transfection Co-transfect cells with: - PPARα expression vector - PPRE-luciferase reporter vector Start->Transfection Seeding Seed transfected cells into a 96-well plate Transfection->Seeding Treatment Treat cells with varying concentrations of this compound Seeding->Treatment Incubation Incubate for 18-24 hours Treatment->Incubation Lysis Lyse cells and add luciferase substrate Incubation->Lysis Measurement Measure luminescence Lysis->Measurement Analysis Calculate EC50 value Measurement->Analysis End Analysis->End

Luciferase Reporter Gene Assay Workflow.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Expression vector for full-length human PPARα

  • Reporter vector containing multiple PPREs upstream of a luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent. A co-transfected vector expressing Renilla luciferase can be used as an internal control for transfection efficiency.

  • Plate the transfected cells into a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Treat the cells with the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence in each well using a luminometer. If a Renilla control is used, measure its luminescence as well.

  • Analyze the data by normalizing the firefly luciferase activity to the Renilla luciferase activity (if applicable) and plotting the fold activation against the concentration of this compound to determine the EC50 value.

Co-regulator Recruitment Assay: AlphaScreen

This bead-based proximity assay measures the ligand-dependent interaction between a nuclear receptor and a co-regulator peptide.

AlphaScreen_Workflow Start Reagents Prepare Reagents: - GST-tagged PPARα LBD - Biotinylated coactivator peptide (e.g., SRC-1) - this compound - Glutathione-coated Donor beads - Streptavidin-coated Acceptor beads Start->Reagents Plate_Setup Add reagents to 384-well plate in sequence: 1. GST-PPARα LBD + 15-MC-CoA 2. Biotinylated coactivator peptide 3. Donor and Acceptor beads Reagents->Plate_Setup Incubation Incubate at RT in the dark Plate_Setup->Incubation Measurement Measure AlphaScreen signal Incubation->Measurement Analysis Calculate EC50 for coactivator recruitment Measurement->Analysis End Analysis->End

References

15-Methyloctadecanoyl-CoA as a Substrate for Acyltransferases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are increasingly recognized for their roles in cellular signaling, membrane fluidity, and energy metabolism. 15-Methyloctadecanoyl-CoA, an isomer of nonadecanoyl-CoA, represents a unique branched-chain fatty acyl-CoA whose metabolic fate is of growing interest. This technical guide explores the potential for this compound to serve as a substrate for key acyltransferases involved in the synthesis of complex lipids, such as triacylglycerols (TAGs) and cholesteryl esters (CEs). While direct quantitative data for this specific substrate is limited in publicly available literature, this guide synthesizes current knowledge on acyltransferase substrate promiscuity and branched-chain fatty acid metabolism to provide a robust framework for its investigation.

Biosynthesis and Activation of this compound

The utilization of this compound by acyltransferases is contingent on its availability within the cell. The biosynthesis of monomethyl branched-chain fatty acids can occur de novo in mammalian tissues, particularly adipose tissue, through the utilization of branched-chain amino acid catabolites as primers for fatty acid synthase (FASN)[1][2].

Once 15-methyloctadecanoic acid is present, it must be activated to its CoA thioester, this compound. This activation is catalyzed by acyl-CoA synthetases (ACS)[3][4]. Several ACS isoforms exist with broad substrate specificity, and it is highly probable that one or more of these can activate long-chain BCFAs like 15-methyloctadecanoic acid, making it available for metabolic processes, including esterification into complex lipids[3][5].

Potential Acyltransferase Substrate Activity

Several classes of acyltransferases are responsible for the synthesis of neutral lipids and phospholipids. The likelihood of this compound acting as a substrate for these enzymes is discussed below.

Diacylglycerol Acyltransferase (DGAT)

DGAT enzymes catalyze the final, committed step in the synthesis of triacylglycerols (TAGs) by esterifying a fatty acyl-CoA to a diacylglycerol (DAG) molecule[6][7]. While DGAT enzymes exhibit preferences for common unsaturated fatty acids like oleic acid, they are also known to incorporate a variety of other fatty acyl-CoAs, including saturated and, to some extent, branched-chain fatty acids[6]. The incorporation of BCFAs into TAGs has been demonstrated, suggesting that DGATs can indeed utilize branched-chain acyl-CoA substrates[8].

Sterol O-Acyltransferase (SOAT/ACAT)

Sterol O-acyltransferases (SOATs), also known as acyl-CoA:cholesterol acyltransferases (ACATs), are responsible for the esterification of cholesterol to form cholesteryl esters, which are stored in lipid droplets[9][10]. SOATs are known to utilize a range of long-chain fatty acyl-CoAs[10]. The active site of SOAT can accommodate various sterol structures, and it is plausible that it also exhibits some promiscuity towards the acyl-CoA substrate, potentially allowing for the esterification of cholesterol with this compound[10][11].

Glycerol-3-Phosphate Acyltransferase (GPAT)

GPATs catalyze the initial step in de novo glycerolipid synthesis, the acylation of glycerol-3-phosphate to form lysophosphatidic acid[12][13]. Different GPAT isoforms exhibit distinct substrate specificities[12][14]. While preferences for saturated and monounsaturated straight-chain fatty acyl-CoAs are well-documented, the broad substrate tolerance of some GPAT isoforms suggests that they may also accept branched-chain substrates, albeit likely at a lower efficiency than their preferred substrates[12][13][14].

Quantitative Data Summary

As of the latest literature review, specific quantitative kinetic data (Km, Vmax, kcat) for this compound with purified mammalian acyltransferases are not available. The following table summarizes the known substrate preferences for relevant acyltransferases with common and branched-chain fatty acyl-CoAs to provide a basis for comparison.

Enzyme FamilyCommon SubstratesKnown Branched-Chain Substrate ActivityPotential for this compound Activity
DGAT Oleoyl-CoA, Palmitoyl-CoA, Linoleoyl-CoA[7]Can incorporate various BCFAs into TAGs[8]High, based on known promiscuity and BCFA incorporation into TAGs.
SOAT/ACAT Oleoyl-CoA, Palmitoyl-CoA[10]Limited specific data available.Moderate, based on the general acceptance of various long-chain acyl-CoAs.
GPAT Palmitoyl-CoA, Oleoyl-CoA (isoform dependent)[14]Some isoforms show broad chain length specificity[13]Moderate, likely isoform-dependent and at lower efficiency than preferred substrates.

Experimental Protocols

The following section provides a detailed, adaptable protocol for an in vitro acyltransferase assay using non-radioactive methods, suitable for assessing the activity of enzymes like DGAT with this compound. This protocol is based on established methods using fluorescently-labeled or mass spectrometry-based detection[15][16][17].

Protocol: In Vitro Non-Radioactive Acyltransferase Assay

1. Materials and Reagents:

  • Enzyme Source: Microsomal fractions from cells overexpressing the acyltransferase of interest (e.g., DGAT1 or DGAT2).

  • Acyl-CoA Substrate: this compound (synthesis may be required if not commercially available).

  • Acyl Acceptor Substrate:

    • For DGAT: 1,2-Dioleoyl-sn-glycerol.

    • For SOAT/ACAT: Cholesterol.

    • For GPAT: sn-Glycerol-3-phosphate.

  • Assay Buffer: e.g., 100 mM Tris-HCl (pH 7.4), 150 mM KCl, 5 mM MgCl2.

  • BSA (fatty acid-free): To solubilize acyl-CoAs.

  • Fluorescent Acyl-CoA (Optional, for fluorescence-based detection): NBD-palmitoyl-CoA as a positive control or for competitive assays[16].

  • Internal Standard (for MS-based detection): A lipid standard not present in the reaction, e.g., a triacylglycerol with odd-chain fatty acids.

  • Solvents: Chloroform, Methanol, Isopropanol, Heptane, Diethyl ether, Acetic acid.

  • TLC Plate: Silica (B1680970) gel 60.

  • Fluorescence Imaging System or LC-MS/MS.

2. Preparation of Substrates:

  • Prepare a stock solution of this compound in a suitable buffer containing BSA to maintain solubility.

  • Prepare stock solutions of the acyl acceptor (diacylglycerol, cholesterol, or glycerol-3-phosphate) in an appropriate solvent.

3. Acyltransferase Reaction:

  • In a microcentrifuge tube, combine the assay buffer, a defined amount of microsomal protein (e.g., 20-100 µg), and the acyl acceptor substrate.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to a final concentration within a relevant range (e.g., 10-100 µM).

  • Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Terminate the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v).

4. Lipid Extraction:

  • Vortex the terminated reaction mixture thoroughly.

  • Centrifuge to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

5. Product Analysis:

  • Method A: Thin-Layer Chromatography (TLC) with Fluorescence Detection

    • Resuspend the dried lipids in a small volume of chloroform/methanol.

    • Spot the samples onto a silica TLC plate.

    • Develop the plate using a solvent system appropriate for separating the product from the substrates (e.g., heptane:diethyl ether:acetic acid, 70:30:1, v/v for neutral lipids).

    • If a fluorescently labeled substrate was used, visualize the plate using a fluorescence imaging system and quantify the product spot.

  • Method B: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

    • Resuspend the dried lipids in a suitable solvent for LC-MS analysis.

    • Add an internal standard for quantification.

    • Analyze the sample by LC-MS/MS to separate and quantify the newly synthesized lipid containing the 15-methyloctadecanoyl moiety.

Visualizations

Signaling Pathways and Experimental Workflows

Acyl_CoA_Metabolism cluster_activation Fatty Acid Activation cluster_synthesis Glycerolipid Synthesis cluster_cholesterol Cholesteryl Ester Synthesis 15-Methyloctadecanoic_Acid 15-Methyloctadecanoic_Acid ACS Acyl-CoA Synthetase 15-Methyloctadecanoic_Acid->ACS + ATP + CoA 15-Methyloctadecanoyl_CoA 15-Methyloctadecanoyl_CoA ACS->15-Methyloctadecanoyl_CoA + AMP + PPi GPAT GPAT 15-Methyloctadecanoyl_CoA->GPAT Substrate? DGAT DGAT 15-Methyloctadecanoyl_CoA->DGAT Substrate? SOAT SOAT/ACAT 15-Methyloctadecanoyl_CoA->SOAT Substrate? G3P Glycerol-3-P G3P->GPAT LPA Lysophosphatidic Acid GPAT->LPA AGPAT AGPAT LPA->AGPAT PA Phosphatidic Acid AGPAT->PA PAP PAP PA->PAP DAG Diacylglycerol PAP->DAG DAG->DGAT TAG Triacylglycerol DGAT->TAG Cholesterol Cholesterol Cholesterol->SOAT CE Cholesteryl Ester SOAT->CE

Caption: Metabolic pathways for glycerolipid and cholesteryl ester synthesis.

Experimental_Workflow Start Start Prepare_Reagents Prepare Microsomes, Substrates, and Buffers Start->Prepare_Reagents Incubation Incubate Microsomes, Acceptor, and this compound at 37°C Prepare_Reagents->Incubation Termination Terminate Reaction (e.g., with Chloroform/Methanol) Incubation->Termination Extraction Lipid Extraction Termination->Extraction Analysis Analysis Method Extraction->Analysis TLC TLC Separation and Fluorescence Quantification Analysis->TLC Fluorescence LCMS LC-MS/MS Analysis Analysis->LCMS Mass Spec Data_Analysis Data Analysis and Kinetic Parameter Calculation TLC->Data_Analysis LCMS->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro acyltransferase assay.

Conclusion

The investigation of this compound as a substrate for acyltransferases is a promising area of research. Based on the known substrate promiscuity of key enzymes in lipid metabolism, it is highly probable that this branched-chain fatty acyl-CoA can be incorporated into triacylglycerols and potentially other complex lipids. The provided experimental framework offers a robust starting point for researchers to quantitatively assess these activities. Further studies in this area will be crucial for a comprehensive understanding of branched-chain fatty acid metabolism and its implications in health and disease, potentially opening new avenues for therapeutic intervention in metabolic disorders.

References

Potential Signaling Roles of 15-Methyloctadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-Methyloctadecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. While direct research on its specific signaling roles is limited, its structural similarity to other well-studied branched-chain fatty acids (BCFAs) allows for informed hypotheses regarding its potential biological functions. BCFAs are increasingly recognized not just as metabolic intermediates but also as signaling molecules that can modulate gene expression and cellular processes, with implications for metabolic diseases such as obesity and type 2 diabetes.[1][2] This technical guide synthesizes the current understanding of BCFA metabolism and signaling, providing a framework for investigating the specific roles of this compound.

Metabolism of Branched-Chain Acyl-CoAs

Branched-chain fatty acids, such as 15-methyloctadecanoic acid, undergo a specialized metabolic pathway primarily within peroxisomes. Unlike straight-chain fatty acids, the methyl branch can hinder standard β-oxidation. Therefore, an initial α-oxidation step is often required to remove the methyl group.[3]

The general metabolic pathway for a branched-chain fatty acid like phytanic acid, which serves as a model for understanding the metabolism of molecules like this compound, is as follows:

  • Activation: The branched-chain fatty acid is first activated to its corresponding acyl-CoA ester, for instance, this compound.

  • Peroxisomal Import: The acyl-CoA is transported into the peroxisome, a process that may involve ABCD transporters.[4]

  • α-Oxidation (if necessary): For BCFAs with a methyl group at the β-position (like phytanic acid), an α-oxidation cycle removes a single carbon, resolving the steric hindrance for subsequent β-oxidation.

  • β-Oxidation: The resulting acyl-CoA, now amenable to β-oxidation, undergoes chain shortening within the peroxisome. This process generates acetyl-CoA or propionyl-CoA, along with a chain-shortened acyl-CoA.[5]

  • Mitochondrial Oxidation: The chain-shortened acyl-CoAs and acetyl/propionyl-CoA can then be transported to the mitochondria for complete oxidation via the Krebs cycle to generate ATP.[4]

BCFA_Metabolism BCFA 15-Methyloctadecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase BCFA_CoA This compound Acyl_CoA_Synthetase->BCFA_CoA Peroxisome Peroxisome BCFA_CoA->Peroxisome Alpha_Oxidation α-Oxidation Peroxisome->Alpha_Oxidation If required Beta_Oxidation β-Oxidation Peroxisome->Beta_Oxidation Pristanoyl_CoA Chain-shortened Acyl-CoA Alpha_Oxidation->Pristanoyl_CoA Pristanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA / Propionyl-CoA Beta_Oxidation->Acetyl_CoA Mitochondrion Mitochondrion Acetyl_CoA->Mitochondrion TCA_Cycle TCA Cycle Mitochondrion->TCA_Cycle ATP ATP TCA_Cycle->ATP

Caption: Generalized metabolic pathway of a branched-chain fatty acid.

Potential Signaling Roles of this compound

Based on the known functions of other BCFAs, this compound is hypothesized to exert its signaling effects primarily through the activation of nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs).

Activation of PPARα

PPARα is a key regulator of lipid metabolism. Upon activation by ligands, which are typically fatty acids or their derivatives, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in fatty acid uptake, activation, and oxidation in both peroxisomes and mitochondria.[6][7] Given that BCFAs are known PPARα agonists, it is highly probable that this compound can also activate this signaling pathway.[8][9]

PPARa_Signaling BCFA_CoA This compound PPARa PPARα BCFA_CoA->PPARa binds & activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE binds to Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes upregulates Metabolic_Effects Increased Fatty Acid Oxidation Target_Genes->Metabolic_Effects

Caption: Putative PPARα signaling pathway for this compound.
Crosstalk with Other Nuclear Receptors

The signaling landscape for fatty acid derivatives is complex and involves crosstalk with other nuclear receptors. For instance, the Retinoid X Receptor (RXR) is an obligate heterodimer partner for several nuclear receptors, including PPARs, Liver X Receptors (LXRs), and Farnesoid X Receptor (FXR).[10][11] Therefore, changes in the cellular pool of this compound could indirectly influence the activity of these other receptors by modulating the availability of their common binding partner, RXR.

Data on the Effects of Branched-Chain Fatty Acids

Table 1: Effects of Branched-Chain Fatty Acids on Metabolic Parameters

ParameterObserved EffectOrganism/Cell TypeReference
Insulin ResistanceInverse association with serum BCFAsHuman[1]
Triglyceride LevelsInverse association with serum BCFAsHuman[1]
Body Mass Index (BMI)Inverse association with serum BCFAsHuman[1]
Fatty Acid OxidationEnhancedRat muscle[12]

Table 2: Effects of Branched-Chain Fatty Acids on Gene Expression

GenePathwayChange in ExpressionReference
ACOX1 (Acyl-CoA Oxidase 1)Peroxisomal β-oxidationUpregulation[9]
CPT1 (Carnitine Palmitoyltransferase 1)Mitochondrial β-oxidationUpregulation[13]
VLCAD, LCAD, MCADMitochondrial β-oxidationUpregulation[8]
Genes related to cell adhesion & migrationVariousAcetyl-CoA dependent regulation[14]

Experimental Protocols

Investigating the signaling roles of this compound requires robust methods for its extraction and quantification from biological samples. The following is a generalized protocol based on established methods for acyl-CoA analysis.[15][16][17]

Protocol: Extraction and Quantification of Acyl-CoAs from Cultured Cells

1. Materials and Reagents:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), HPLC grade, ice-cold

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Acetonitrile (B52724), HPLC grade

  • Formic acid

  • LC-MS/MS system

2. Cell Culture and Treatment:

  • Culture cells to desired confluency.

  • Treat cells with 15-methyloctadecanoic acid or vehicle control for the desired time.

3. Extraction:

  • Aspirate culture medium and wash cells twice with ice-cold PBS.

  • Add ice-cold methanol containing the internal standard to the culture plate.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes.

  • Collect the supernatant containing the acyl-CoAs.

4. Sample Preparation for LC-MS/MS:

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol with 0.1% formic acid).

  • Centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Detect and quantify the acyl-CoAs using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for this compound and the internal standard should be determined empirically.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Extraction cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Culture Culture Cells Treat Treat with 15-Methyloctadecanoic Acid Culture->Treat Wash Wash with PBS Treat->Wash Lyse Lyse with Methanol & Internal Standard Wash->Lyse Centrifuge1 Centrifuge Lyse->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Centrifuge2 Centrifuge Reconstitute->Centrifuge2 Transfer Transfer to Vial Centrifuge2->Transfer Inject Inject into LC-MS/MS Transfer->Inject Separate Chromatographic Separation Inject->Separate Detect Detection & Quantification (MRM) Separate->Detect

Caption: Experimental workflow for acyl-CoA analysis.

Conclusion and Future Directions

While direct evidence is still emerging, the existing literature on branched-chain fatty acids provides a strong foundation for proposing that this compound acts as a signaling molecule, likely through the activation of PPARα and potentially other nuclear receptors. This signaling activity would position it as a regulator of lipid metabolism and could have significant implications for metabolic health and disease.

Future research should focus on:

  • Direct Ligand Binding Assays: To definitively determine if this compound binds to and activates PPARα and other nuclear receptors.

  • Transcriptomic and Proteomic Studies: To identify the specific genes and proteins that are regulated by this compound.

  • In Vivo Studies: To investigate the physiological effects of modulating this compound levels in animal models of metabolic disease.

The methodologies and frameworks presented in this guide provide a clear path for researchers to elucidate the specific signaling roles of this intriguing molecule and its potential as a therapeutic target.

References

Unveiling the Enigmatic 15-Methyloctadecanoyl-CoA: A Technical Guide to its Prospective Discovery and Identification in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Current Scientific Landscape: As of late 2025, a thorough review of scientific literature reveals no specific documentation on the discovery, identification, or quantification of 15-Methyloctadecanoyl-CoA in any biological tissue. This technical guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining the established and cutting-edge methodologies that would be employed for the prospective discovery and characterization of this novel branched-chain acyl-CoA.

Introduction to Branched-Chain Acyl-CoAs

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] While straight-chain acyl-CoAs are well-studied, branched-chain acyl-CoAs (BCACoAs), derived from branched-chain fatty acids (BCFAs), represent a more enigmatic class of metabolites. BCFAs are found in various organisms and can be synthesized de novo from branched-chain amino acids.[2] The study of BCACoAs is crucial for understanding lipid diversity and its implications in metabolic health and disease.

Hypothetical Biosynthesis and Catabolism of this compound

The metabolic pathway for this compound has not been elucidated. However, based on known pathways for other anteiso-branched-chain fatty acids, a putative metabolic route can be proposed. The biosynthesis would likely initiate from the branched-chain amino acid isoleucine, which is converted to 2-methylbutyryl-CoA. This primer is then elongated by the fatty acid synthase (FAS) system, utilizing malonyl-CoA as the two-carbon donor, to form 15-methyloctadecanoic acid.[3] This fatty acid is then activated to this compound by an acyl-CoA synthetase.

The degradation of this compound is expected to occur in peroxisomes, which are responsible for the catabolism of very long-chain and branched-chain fatty acids.[4][5] The process would involve a series of β-oxidation cycles, ultimately yielding propionyl-CoA and acetyl-CoA, which can then enter central carbon metabolism.[4]

Metabolic Pathway of this compound cluster_biosynthesis Biosynthesis cluster_catabolism Catabolism (Peroxisomal β-oxidation) Isoleucine Isoleucine Keto_Acid α-keto-β-methylvalerate Isoleucine->Keto_Acid Primer 2-Methylbutyryl-CoA Keto_Acid->Primer FAS Fatty Acid Synthase (Malonyl-CoA elongation) Primer->FAS BCFA 15-Methyloctadecanoic Acid FAS->BCFA Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase Target This compound Acyl_CoA_Synthetase->Target Beta_Oxidation β-oxidation cycles Target->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Hypothetical metabolic pathway of this compound.

Experimental Protocols for Discovery and Identification

The discovery of a novel acyl-CoA, such as this compound, would necessitate a systematic workflow involving tissue extraction, analyte purification, and sensitive analytical detection.

Tissue Homogenization and Acyl-CoA Extraction

This protocol is adapted from established methods for acyl-CoA analysis.[6][7]

  • Tissue Collection and Quenching: Excise approximately 50-100 mg of tissue of interest (e.g., liver, heart, brain) from a model organism. Immediately freeze the tissue in liquid nitrogen to quench all metabolic activity.

  • Homogenization: Homogenize the frozen tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) using a mechanical homogenizer.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard. For a novel analyte, a structurally similar, stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not expected to be present in the sample (e.g., heptadecanoyl-CoA) is recommended.[8]

  • Sonication and Protein Precipitation: Sonicate the homogenate for 3 x 10-second pulses on ice to ensure complete cell lysis. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This step is crucial for removing interfering substances and concentrating the acyl-CoAs.[9]

  • Column Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of water.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 50% methanol in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 2 mL of methanol containing 0.1% ammonium (B1175870) hydroxide.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen gas. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific detection and quantification of acyl-CoAs.[10][11]

Chromatographic Separation
  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is suitable for separating long-chain acyl-CoAs.

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic long-chain acyl-CoAs. For example: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-18.1 min, 90-10% B; 18.1-25 min, 10% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometric Detection
  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Strategy for a Novel Acyl-CoA:

    • Precursor Ion Scan: Initially, a precursor ion scan for the characteristic fragment ion of the Coenzyme A moiety (m/z 428) or a neutral loss scan for the 5'-ADP moiety (neutral loss of 507.1 Da) can be employed to screen for all potential acyl-CoA species in the sample.[8][12]

    • Plausible Precursor Ion Calculation: The theoretical m/z of the protonated this compound ([M+H]⁺) would be calculated. The molecular formula is C40H72N7O17P3S, and the expected monoisotopic mass is approximately 1047.4 g/mol . The exact m/z would be determined based on high-resolution mass spectrometry.

    • Targeted MS/MS (Multiple Reaction Monitoring - MRM): Once a candidate peak is identified at the expected retention time and m/z, a targeted MS/MS experiment is performed. The precursor ion is fragmented, and specific product ions are monitored. The most common transition for acyl-CoAs is the precursor ion to the fragment representing the acyl-group loss ([M+H]⁺ -> [M-acyl+H]⁺).

Experimental Workflow for Acyl-CoA Analysis Tissue Tissue Sample Homogenization Homogenization in TCA + Internal Standard Tissue->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant Supernatant (Acyl-CoA fraction) Centrifugation1->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution and Drying SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis and Identification LC_MS->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Workflow for the analysis of acyl-CoAs from tissue samples.

Data Presentation: Illustrative Quantitative Data

As no quantitative data for this compound exists, the following table presents hypothetical data to illustrate how results would be presented. The concentrations are given in pmol/mg of tissue wet weight.

Acyl-CoA SpeciesLiver (pmol/mg tissue)Heart (pmol/mg tissue)Brain (pmol/mg tissue)
Acetyl-CoA (C2:0)15.2 ± 2.110.5 ± 1.85.3 ± 0.9
Palmitoyl-CoA (C16:0)8.7 ± 1.212.3 ± 2.53.1 ± 0.6
Stearoyl-CoA (C18:0)5.4 ± 0.87.9 ± 1.42.2 ± 0.4
Oleoyl-CoA (C18:1)12.1 ± 1.99.8 ± 1.74.5 ± 0.8
This compound 0.5 ± 0.1 0.8 ± 0.2 < 0.1 (Below LOQ)

Data are presented as mean ± standard deviation (n=6). LOQ: Limit of Quantification. This data is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The discovery and identification of novel acyl-CoAs like this compound are at the forefront of metabolomics research. While this specific molecule remains uncharacterized, the analytical workflows and methodologies detailed in this guide provide a robust framework for its potential discovery. The application of high-resolution mass spectrometry and sophisticated chromatographic techniques will be instrumental in expanding our knowledge of the acyl-CoA landscape. Future research should focus on untargeted metabolomics approaches to screen for novel branched-chain acyl-CoAs in various tissues and under different physiological and pathological conditions. The identification of such molecules could unveil new metabolic pathways and provide novel biomarkers for diseases associated with dysregulated lipid metabolism.

References

An In-depth Technical Guide on the Cellular Uptake and Trafficking of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by one or more methyl groups along their acyl chain. Predominantly saturated, they are classified as iso- or anteiso- based on the position of the methyl branch. While less abundant than their straight-chain counterparts, BCFAs are integral components of cell membranes and have been implicated in a range of cellular processes, from modulating membrane fluidity to influencing signaling pathways involved in inflammation and metabolism. This technical guide provides a comprehensive overview of the current understanding of BCFA cellular uptake, intracellular trafficking, and the experimental methodologies used to study these processes.

Cellular Uptake of Branched-Chain Fatty Acids

The entry of BCFAs into the cell is a multi-step process involving passive diffusion and protein-mediated transport. Key proteins implicated in the uptake of fatty acids, including BCFAs, are the fatty acid translocase (FAT/CD36), plasma membrane-associated fatty acid-binding proteins (FABPpm), and fatty acid transport proteins (FATPs).

Key Transport Proteins
  • FAT/CD36: This scavenger receptor is a major facilitator of long-chain fatty acid uptake in various tissues, including heart, skeletal muscle, and adipose tissue. It is believed to play a role in the uptake of BCFAs, particularly very long-chain fatty acids[1][2].

  • Fatty Acid Transport Proteins (FATPs): This family of proteins (FATP1-6) facilitates the transport of fatty acids across the plasma membrane. FATPs are also endowed with acyl-CoA synthetase (ACS) activity, which effectively "traps" fatty acids intracellularly by converting them to their CoA esters, thereby maintaining a favorable concentration gradient for further uptake[3].

  • Fatty Acid-Binding Proteins (FABPs): While primarily known for their role in intracellular trafficking, some FABP isoforms are associated with the plasma membrane and are thought to contribute to the initial uptake of fatty acids from the extracellular space.

Quantitative Data on BCFA Uptake

Quantitative kinetic data for the transport of specific BCFAs are limited. However, studies on straight-chain fatty acids provide a framework for understanding the potential kinetics of BCFA uptake. The Michaelis-Menten parameters, K_m_ (substrate concentration at half-maximal velocity) and V_max_ (maximum velocity), are crucial for characterizing transporter efficiency.

Table 1: Representative Kinetic Parameters for Fatty Acid Uptake

TransporterFatty AcidCell TypeK_m_ (µM)V_max_ (pmol/min/mg protein)Reference
CD36 OleateAdipocytes~5-10Not specifiedGeneral literature
FATP1 Palmitate3T3-L1 Adipocytes~25Not specifiedGeneral literature
FATP4 Lignocerate (VLCFA)COS-7 cellsNot specifiedNot specified[2]

Intracellular Trafficking of Branched-Chain Fatty Acids

Once inside the cell, BCFAs are rapidly bound by cytosolic fatty acid-binding proteins (FABPs) to ensure their solubility and prevent cytotoxic effects. These FABPs then chaperone the BCFAs to various organelles for metabolic processing or storage.

The Role of Fatty Acid-Binding Proteins (FABPs)

FABPs are a family of small, intracellular proteins that bind to hydrophobic ligands, including fatty acids. Different FABP isoforms are expressed in a tissue-specific manner and are thought to direct fatty acids to specific metabolic fates. The binding affinity (dissociation constant, K_d_) of FABPs for fatty acids is a key determinant of their trafficking function.

Table 2: Binding Affinities (K_d_) of FABPs for Fatty Acids

FABP IsoformFatty AcidK_d_ (nM)Reference
Heart FABP (H-FABP) Oleate~200-400[4][5]
Adipocyte FABP (A-FABP) Palmitate~500-1000[4][5]
Intestinal FABP (I-FABP) Stearate~100-300[4][5]
Liver FABP (L-FABP) Oleate~10-50[4][5]

Note: Specific K_d_ values for a wide range of BCFAs are not well-documented. It is generally understood that binding affinity is influenced by the chain length and structure of the fatty acid.

Organellar Trafficking of BCFAs
  • Mitochondria and Peroxisomes (β-oxidation): BCFAs are catabolized through β-oxidation in both mitochondria and peroxisomes. Peroxisomes are particularly important for the initial breakdown of very long-chain and branched-chain fatty acids that cannot be directly processed by mitochondria[4][6][7][8][9]. The peroxisomal ABC transporter ABCD3 has been implicated in the transport of branched-chain acyl-CoAs into the peroxisomal matrix.

  • Endoplasmic Reticulum (ER) and Lipid Droplets (Storage): BCFAs can be incorporated into complex lipids such as triglycerides and phospholipids (B1166683) at the endoplasmic reticulum. These can then be stored in lipid droplets, which serve as dynamic reservoirs of cellular energy[10][11][12][13][14]. The acyl-CoA synthetase ACS-1 is involved in the biosynthesis of specific BCFAs that are crucial for lipid droplet growth[11].

Signaling Pathways Modulated by Branched-Chain Fatty Acids

BCFAs are not merely metabolic substrates; they also act as signaling molecules that can modulate gene expression and cellular responses.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

BCFAs, particularly their CoA esters, have been identified as high-affinity ligands for PPARα, a nuclear receptor that acts as a master regulator of lipid metabolism[6][7][15]. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and oxidation.

PPARa_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA_ext BCFA FATP FATP/ACSL BCFA_ext->FATP Uptake BCFA_cyt BCFA FATP->BCFA_cyt BCFA_CoA BCFA-CoA BCFA_cyt->BCFA_CoA Activation (FATP/ACSL) FABP FABP BCFA_CoA->FABP Binding PPARa PPARα FABP->PPARa Transport to Nucleus RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Transcription Activation radiolabeled_workflow A Plate and culture cells C Incubate cells with radiolabeled BCFA A->C B Prepare radiolabeled BCFA-BSA complex B->C D Wash with ice-cold PBS-BSA to stop uptake C->D E Lyse cells D->E F Measure radioactivity (Scintillation counting) E->F G Normalize to protein concentration F->G fluorescent_workflow A Plate cells on glass-bottom dishes C Mount on microscope and acquire baseline images A->C B Prepare fluorescent BCFA-BSA complex D Add fluorescent BCFA and start time-lapse imaging B->D C->D E Quantify intracellular fluorescence over time D->E

References

15-Methyloctadecanoyl-CoA: A Technical Guide for Lipidomics Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 15-methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, within the context of lipidomics. While direct quantitative data and specific metabolic pathways for this molecule are not extensively documented in publicly available databases, this guide synthesizes current knowledge on the metabolism and analysis of branched-chain fatty acids to offer a valuable resource for researchers, scientists, and drug development professionals. This document details the inferred metabolic fate of this compound, summarizes analytical methodologies for its identification and quantification, and presents this information through structured tables and diagrams to facilitate understanding and further research.

Introduction

This compound is the activated form of 15-methyloctadecanoic acid, an anteiso-branched-chain fatty acid (BCFA). In this form, the fatty acid is primed for participation in various metabolic processes. BCFAs are found as major components of bacterial cell membranes, where they play a crucial role in maintaining membrane fluidity.[1] In mammals, they are present in lower concentrations and can be obtained from dietary sources, particularly ruminant fats, or synthesized endogenously.[1] The study of BCFAs and their CoA derivatives is an emerging area in lipidomics, with potential implications for understanding metabolic regulation and disease.

Inferred Metabolic Pathway of this compound

The metabolic pathway of this compound in mammals is not explicitly detailed in major metabolic databases. However, based on the established principles of odd-chain and branched-chain fatty acid metabolism, a putative pathway can be inferred. The metabolism of these fatty acids ultimately converges on the production of propionyl-CoA, which can then enter the Krebs cycle.

Activation: The first step in the metabolism of 15-methyloctadecanoic acid is its activation to this compound. This reaction is catalyzed by a long-chain acyl-CoA synthetase (ACSL).

β-Oxidation: Subsequently, this compound is expected to undergo β-oxidation. Unlike straight-chain fatty acids, the β-oxidation of anteiso-branched-chain fatty acids proceeds in a similar manner until a branch point is reached. The final cycle of β-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[2][3]

Metabolism of Propionyl-CoA: Propionyl-CoA is then carboxylated to D-methylmalonyl-CoA by propionyl-CoA carboxylase, a biotin-dependent enzyme. D-methylmalonyl-CoA is subsequently epimerized to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase. Finally, L-methylmalonyl-CoA is converted to succinyl-CoA by methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme. Succinyl-CoA can then enter the Krebs cycle.[2][3]

This compound Metabolism cluster_activation Activation in Cytosol cluster_beta_oxidation β-Oxidation in Mitochondria cluster_propionyl_coa_metabolism Propionyl-CoA Metabolism 15-Methyloctadecanoic_Acid 15-Methyloctadecanoic Acid 15-Methyloctadecanoyl_CoA This compound 15-Methyloctadecanoic_Acid->15-Methyloctadecanoyl_CoA Acyl-CoA Synthetase (ACSL) ATP, CoA-SH -> AMP, PPi Beta_Oxidation β-Oxidation Cycles 15-Methyloctadecanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA D_Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->D_Methylmalonyl_CoA Propionyl-CoA Carboxylase Biotin, ATP -> ADP, Pi L_Methylmalonyl_CoA L-Methylmalonyl-CoA D_Methylmalonyl_CoA->L_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase Vitamin B12 Krebs_Cycle Krebs_Cycle Succinyl_CoA->Krebs_Cycle Enters Krebs Cycle

Inferred metabolic pathway of this compound.

Quantitative Data for this compound

A comprehensive search of major lipidomics databases and scientific literature did not yield specific quantitative data for this compound in any biological system. This highlights a significant knowledge gap and an opportunity for future research. For context, the table below presents quantitative data for other short- and long-chain acyl-CoA species that have been measured in various mammalian cell lines and tissues.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)[4]MCF7 (pmol/mg protein)[5]RAW264.7 (pmol/mg protein)[5]Mouse Heart (pmol/mg tissue)[4]
This compound Data Not Available Data Not Available Data Not Available Data Not Available
Acetyl-CoA10.644--5.77
Propionyl-CoA3.532--0.476
Butyryl-CoA1.013---
Crotonoyl-CoA0.032---
Succinyl-CoA25.467---
C14:0-CoA (Myristoyl-CoA)-~2.5~1.5-
C16:0-CoA (Palmitoyl-CoA)-~12~4-
C18:0-CoA (Stearoyl-CoA)-~10~3-
C18:1-CoA (Oleoyl-CoA)-~8~2.5-

Note: The absence of data for this compound is explicitly stated. The provided values for other acyl-CoAs are approximate and serve for comparative purposes.

Experimental Protocols for the Analysis of this compound

The analysis of long-chain acyl-CoAs, including branched-chain species, is technically challenging due to their low abundance and potential for degradation. The most robust and widely used method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Acyl-CoA Extraction from Tissues and Cells

A critical step in the analysis of acyl-CoAs is the efficient extraction from biological matrices while minimizing enzymatic and chemical degradation.

Materials:

  • Frozen tissue sample or cultured cells

  • Ice-cold Phosphate (B84403) Buffered Saline (PBS)

  • Ice-cold 100 mM potassium phosphate buffer (pH 4.9)

  • Acetonitrile (ACN):2-propanol:methanol (3:1:1, v/v/v)

  • Heptadecanoyl-CoA (C17:0-CoA) as an internal standard

  • Homogenizer (e.g., Omni TH)

  • Refrigerated centrifuge

Protocol (adapted from[6]):

  • For tissues, weigh approximately 40 mg of frozen tissue. For cells, harvest and wash the cell pellet with ice-cold PBS.

  • Add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) and 0.5 mL of ACN:2-propanol:methanol (3:1:1) containing the internal standard (e.g., 20 ng of C17:0-CoA).

  • Homogenize the sample twice on ice.

  • Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.

  • Collect the supernatant for LC-MS/MS analysis.

Liquid Chromatography Separation

Reverse-phase liquid chromatography is typically used to separate long-chain acyl-CoAs based on their hydrophobicity.

LC Parameters (adapted from[6]):

  • Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • Start at 20% B

    • Increase to 45% B over 2.8 min

    • Decrease to 25% B over 0.2 min

    • Increase to 65% B over 1 min

    • Decrease to 20% B over 0.5 min

Tandem Mass Spectrometry Detection and Quantification

Tandem mass spectrometry in positive electrospray ionization (ESI) mode is a sensitive and specific method for the detection and quantification of acyl-CoAs.

MS/MS Parameters (adapted from[6][7]):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Precursor Ion ([M+H]⁺) for this compound: m/z 1048.6 (calculated)

  • Product Ion: The characteristic product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine-adenosine diphosphate (B83284) moiety (507.0 Da). Therefore, the product ion to monitor for this compound would be m/z 541.6.

  • Collision Energy and other parameters: These need to be optimized for the specific instrument used.

Quantification: Quantification is achieved by comparing the peak area of the endogenous this compound to that of a known amount of an appropriate internal standard, such as C17:0-CoA.[6] The use of stable isotope-labeled internal standards, if available, can provide more accurate quantification.

Experimental_Workflow_Acyl_CoA_Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Sample Tissue or Cells Homogenization Homogenization in Extraction Buffer with Internal Standard Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation Reverse-Phase Liquid Chromatography Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, SRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Results Results Data_Analysis->Results Concentration of This compound

A typical experimental workflow for acyl-CoA analysis.

Conclusion

This compound remains a sparsely characterized molecule in the field of lipidomics. This technical guide has provided an inferred metabolic pathway based on the well-established principles of branched-chain fatty acid metabolism and has detailed the state-of-the-art analytical methodologies for its potential identification and quantification. The significant lack of quantitative data for this specific acyl-CoA highlights a clear need for further research to elucidate its biological roles and importance in health and disease. The protocols and information presented herein are intended to serve as a valuable resource for researchers embarking on the study of this and other under-investigated branched-chain fatty acyl-CoAs.

References

Endogenous Sources of C19 Branched-Chain Fatty Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous sources of C19 branched-chain fatty acids (BCFAs), detailing their biosynthesis, analytical quantification, and potential physiological roles. This document is intended for researchers, scientists, and drug development professionals interested in the metabolism and signaling of these unique lipids.

Introduction to C19 Branched-Chain Fatty Acids

Branched-chain fatty acids are a class of lipids characterized by one or more methyl groups along their acyl chain. The most common forms are the iso and anteiso isomers, with a methyl group at the penultimate (n-2) or antepenultimate (n-3) carbon, respectively. While prevalent in bacteria, BCFAs are also found endogenously in mammals, where they are present in tissues such as the skin, meibomian glands, and adipose tissue. C19 BCFAs, specifically, are long-chain fatty acids that are less abundant and whose metabolic significance is an emerging area of research.

Endogenous Biosynthesis of C19 Branched-Chain Fatty Acids

The primary pathway for the endogenous synthesis of BCFAs begins with the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. These amino acids are converted into their corresponding branched-chain α-keto acids, which then serve as primers for fatty acid synthesis.

The synthesis of odd-numbered BCFAs, including C19 BCFAs, originates from branched-chain acyl-CoAs derived from BCAA catabolism, which are subsequently elongated. The key enzymes involved in the elongation of very-long-chain fatty acids are the ELOVL fatty acid elongases. Evidence strongly suggests that ELOVL3 is a critical enzyme in the elongation of BCFAs. It exhibits high activity towards C17 iso- and anteiso-BCFAs, making it the most likely candidate for the final elongation step to produce C19 BCFAs[1].

The proposed biosynthetic pathway for C19 BCFAs is as follows:

C19 BCFA Biosynthesis cluster_BCAA Branched-Chain Amino Acid Catabolism cluster_Primer Branched-Chain Acyl-CoA Primers cluster_FAS Fatty Acid Synthase (FAS) cluster_ELOVL ELOVL-mediated Elongation Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA Isoleucine Isoleucine 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Isoleucine->2-Methylbutyryl-CoA Leucine Leucine Isovaleryl-CoA Isovaleryl-CoA Leucine->Isovaleryl-CoA Initial Elongation Initial Elongation Isobutyryl-CoA->Initial Elongation iso-even chain 2-Methylbutyryl-CoA->Initial Elongation anteiso-odd chain Isovaleryl-CoA->Initial Elongation iso-odd chain C17 BCFA-CoA C17 BCFA-CoA Initial Elongation->C17 BCFA-CoA ELOVL3 ELOVL3 C17 BCFA-CoA->ELOVL3 Malonyl-CoA C19 BCFA-CoA C19 BCFA-CoA ELOVL3->C19 BCFA-CoA

Biosynthesis of C19 Branched-Chain Fatty Acids.

Quantitative Data on C19 Branched-Chain Fatty Acids

Quantitative data on the absolute concentrations of C19 BCFAs in human tissues are limited in the existing literature. Most lipidomic studies either focus on more abundant fatty acids or report BCFAs as a general class without specifying chain lengths. However, pristanic acid, a C19 branched-chain fatty acid, is a known biomarker for certain peroxisomal disorders, such as Refsum disease, and can be detected in plasma[2].

Table 1: Reported Presence and Estimated Levels of BCFAs in Human Tissues

Tissue/FluidBCFA TypeReported Concentration/PresenceReference(s)
PlasmaPristanic Acid (C19)Detected; elevated in Refsum disease[2]
Adipose TissueGeneral BCFAsPresent; composition varies with diet and metabolic state[3][4][5]
Meibomian GlandsVery-long-chain BCFAsHigh concentrations[1]
Skin (Vernix Caseosa)General BCFAsHigh concentrations

Note: Specific quantitative values for C19 iso- and anteiso-fatty acids in healthy human plasma and adipose tissue are not well-established in the literature.

Experimental Protocols for C19 BCFA Analysis

The analysis of C19 BCFAs requires sensitive and specific analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following are generalized protocols that can be adapted for the quantification of C19 BCFAs in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust method for the analysis of fatty acids, which are typically derivatized to their fatty acid methyl esters (FAMEs) to increase volatility.

Table 2: GC-MS Protocol for C19 BCFA Analysis

StepProcedure
1. Lipid Extraction Extract total lipids from the sample (e.g., plasma, homogenized tissue) using a modified Folch or Bligh-Dyer method with a chloroform:methanol (B129727) solvent system.
2. Saponification Hydrolyze the lipid extract using a methanolic base (e.g., 0.5 M KOH in methanol) at elevated temperature (e.g., 80°C for 1 hour) to release free fatty acids.
3. Derivatization (Methylation) Convert the free fatty acids to FAMEs using an acid catalyst such as 14% boron trifluoride in methanol or methanolic HCl at elevated temperature.
4. FAME Extraction Extract the FAMEs into an organic solvent like hexane (B92381) or isooctane.
5. GC-MS Analysis Inject the FAME extract onto a suitable capillary column (e.g., a polar wax column like DB-FATWAX or a non-polar column like DB-5ms). Use a temperature gradient to separate the FAMEs.
- GC Conditions Injector: Split/splitless, 250°C. Oven Program: Initial temp 60°C, ramp to 240°C. Carrier Gas: Helium.
- MS Conditions Ionization: Electron Ionization (EI). Scan Range: m/z 50-500. Identification: Based on retention time and mass spectrum compared to authentic standards.
6. Quantification Use an internal standard (e.g., C17:0 or a deuterated C19 BCFA) added at the beginning of the extraction for accurate quantification.

digraph "GC-MS Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

Sample [shape=cylinder, style=filled, fillcolor="#FBBC05"]; Lipid_Extract [shape=cylinder, style=filled, fillcolor="#EA4335"]; FFAs [shape=cylinder, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; FAMEs [shape=cylinder, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCMS [shape=box3d, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; Data [shape=document];

Sample -> Lipid_Extract [label="Lipid Extraction"]; Lipid_Extract -> FFAs [label="Saponification"]; FFAs -> FAMEs [label="Derivatization"]; FAMEs -> GCMS [label="Injection"]; GCMS -> Data [label="Analysis"]; }

GC-MS Workflow for C19 BCFA Analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and can often be performed with less extensive sample preparation compared to GC-MS.

Table 3: LC-MS/MS Protocol for C19 BCFA Analysis

StepProcedure
1. Lipid Extraction Extract lipids from the sample using a suitable method, such as a modified Folch extraction or protein precipitation with an organic solvent (e.g., acetonitrile).
2. (Optional) Derivatization While underivatized fatty acids can be analyzed, derivatization with a charged tag (e.g., 2-picolylamine) can improve ionization efficiency and chromatographic separation.
3. LC Separation Separate the fatty acids using a reverse-phase C18 column with a gradient elution of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile/isopropanol with 0.1% formic acid).
- LC Conditions Column: C18, e.g., 2.1 x 100 mm, 1.8 µm. Flow Rate: 0.3-0.5 mL/min. Gradient: Optimized to separate C19 isomers.
4. MS/MS Detection Use a triple quadrupole mass spectrometer in negative ion mode. Monitor the specific precursor-to-product ion transitions for C19 BCFAs in Multiple Reaction Monitoring (MRM) mode.
- MS Conditions Ionization: Electrospray Ionization (ESI), negative mode. MRM Transitions: Specific to the C19 BCFA and internal standard.
5. Quantification Use a stable isotope-labeled internal standard (e.g., d4-C19:0) for accurate quantification.

digraph "LC-MS_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

Sample [shape=cylinder, style=filled, fillcolor="#FBBC05"]; Extract [shape=cylinder, style=filled, fillcolor="#EA4335"]; LC [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; MSMS [shape=box3d, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [shape=document];

Sample -> Extract [label="Extraction & (Optional) Derivatization"]; Extract -> LC [label="Injection"]; LC -> MSMS [label="Ionization & Fragmentation"]; MSMS -> Data [label="Detection & Quantification"]; }

LC-MS/MS Workflow for C19 BCFA Analysis.

Signaling Pathways and Potential Roles of C19 BCFAs

The specific signaling roles of C19 BCFAs are not yet fully elucidated. However, research on BCFAs and other long-chain fatty acids provides insights into their potential mechanisms of action.

Peroxisome Proliferator-Activated Receptors (PPARs)

BCFAs have been identified as potential ligands for PPARs, particularly PPARα[6][7][8]. PPARs are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. Activation of PPARα by fatty acids leads to the upregulation of genes involved in fatty acid oxidation. It is plausible that C19 BCFAs could act as endogenous ligands for PPARα, thereby influencing lipid homeostasis.

PPAR_Signaling C19_BCFA C19 BCFA PPARa PPARα C19_BCFA->PPARa Binds to RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism Modulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism

Potential PPARα Signaling Pathway for C19 BCFAs.
Toll-Like Receptor (TLR) Signaling

Saturated fatty acids have been shown to activate TLR4, a key receptor in the innate immune system, leading to pro-inflammatory signaling[9][10][11][12][13]. While direct evidence for C19 BCFAs is lacking, their saturated nature suggests a potential to modulate TLR4 signaling, which could link them to inflammatory processes associated with metabolic diseases. However, it is important to note that some studies suggest that BCFAs may have anti-inflammatory effects, indicating a complex and context-dependent role[9].

Conclusion and Future Directions

Endogenous C19 BCFAs represent a class of lipids with potential significance in metabolic regulation and signaling. Their biosynthesis is likely dependent on the elongation of BCAA-derived primers by enzymes such as ELOVL3. While analytical methods for their quantification are available, a lack of specific quantitative data in human tissues highlights an area for future research. The potential interaction of C19 BCFAs with nuclear receptors like PPARα and inflammatory pathways involving TLRs warrants further investigation to elucidate their precise physiological roles and therapeutic potential. Future studies should focus on developing targeted lipidomics approaches to accurately quantify C19 BCFAs in various human populations and disease states, and on using cell and animal models to dissect their specific molecular functions.

References

Methodological & Application

Application Note: Quantification of 15-Methyloctadecanoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 15-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A that plays a role in lipid metabolism. As an activated form of isostearic acid, its accurate quantification is crucial for studying metabolic pathways, understanding disease states related to lipid dysregulation, and for applications in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for the precise measurement of such endogenous molecules in complex biological matrices.[1][2][3]

This application note provides a detailed protocol for the extraction and quantification of this compound from biological samples (e.g., cultured cells or tissues) using an LC-MS/MS system. The method employs a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variability in sample preparation.[4][5]

Principle of the Method The methodology involves the extraction of acyl-CoAs from a biological matrix using protein precipitation.[6] A stable isotope-labeled internal standard, 15-Methyloctadecanoyl-d3-CoA, is spiked into the sample prior to extraction to account for analyte loss during sample processing and for ion suppression/enhancement during analysis. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Experimental Protocols

Materials and Reagents
  • This compound (Analyte)

  • 15-Methyloctadecanoyl-d3-CoA (Stable Isotope-Labeled Internal Standard - SIL-IS) or Heptadecanoyl-CoA as a structural analog alternative.[2]

  • LC-MS Grade Acetonitrile, Methanol (B129727), and Water (Sigma-Aldrich or equivalent)

  • Ammonium (B1175870) Acetate (B1210297) (Sigma-Aldrich, ≥99.99% trace metals basis)

  • Phosphate-Buffered Saline (PBS)

  • Biological Matrix (e.g., cell pellets, homogenized tissue)

  • Microcentrifuge tubes

  • Autosampler vials

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the SIL-IS in a solution of 50 mM ammonium acetate (pH 6.8) with 20% acetonitrile.[7] Store at -80°C.

  • Working Standard Solutions: On the day of analysis, prepare serial dilutions of the this compound primary stock in methanol to create working solutions for the calibration curve.

  • Internal Standard Working Solution (10 µM): Dilute the SIL-IS primary stock in methanol.

Sample Preparation Protocol

This protocol is adapted for a sample of approximately 1 million cultured cells. Adjust volumes accordingly for tissue homogenates.

  • Cell Harvesting: Remove culture media and wash cells twice with ice-cold PBS.

  • Lysis and Extraction: Add 2 mL of ice-cold methanol to the plate/flask.

  • Internal Standard Spiking: Add a pre-determined amount of the SIL-IS working solution (e.g., 15 µL of 10 µM solution) to the methanol.[6]

  • Incubation: Incubate the plate at -80°C for 15 minutes to ensure cell lysis and protein precipitation.[6]

  • Cell Scraping and Collection: Scrape the cell lysate from the plate and transfer it to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C.[6]

  • Supernatant Transfer: Transfer the supernatant to a new tube and add 1 mL of acetonitrile.

  • Evaporation: Evaporate the sample to dryness under a stream of nitrogen or using a vacuum concentrator at 55°C.[6]

  • Reconstitution: Reconstitute the dried extract in 150 µL of methanol, vortex thoroughly, and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any remaining insoluble material.[6]

  • Final Transfer: Transfer 100 µL of the final supernatant into an autosampler vial for LC-MS/MS analysis.[6]

G cluster_workflow Sample Preparation Workflow node_wash Wash Cells with PBS node_lyse Add Methanol & Spike SIL-IS node_wash->node_lyse node_incubate Incubate at -80°C (15 min) node_lyse->node_incubate node_scrape Scrape and Collect Lysate node_incubate->node_scrape node_centrifuge1 Centrifuge (15,000 x g) node_scrape->node_centrifuge1 node_evaporate Evaporate Supernatant node_centrifuge1->node_evaporate node_reconstitute Reconstitute in Methanol node_evaporate->node_reconstitute node_centrifuge2 Final Centrifugation node_reconstitute->node_centrifuge2 node_analyze Analyze by LC-MS/MS node_centrifuge2->node_analyze G cluster_pathway Simplified Metabolic Context node_acid 15-Methyloctadecanoic Acid (Isostearic Acid) node_enzyme Acyl-CoA Synthetase (ATP, CoA-SH) node_acid->node_enzyme node_coa This compound node_beta Branched-Chain β-Oxidation node_coa->node_beta node_lipid Complex Lipid Synthesis (e.g., Triglycerides) node_coa->node_lipid node_enzyme->node_coa

References

Application Notes and Protocols for the Extraction of 15-Methyloctadecanoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) that plays a role in lipid metabolism. Accurate quantification of this and other long-chain acyl-CoAs in tissues is crucial for understanding various physiological and pathological processes. This document provides a detailed protocol for the extraction of this compound from tissue samples, optimized for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS/MS). The presented method is a robust and reproducible procedure, ensuring high recovery and sample purity.

The protocol is based on a two-step process involving an initial tissue homogenization and liquid-liquid extraction to separate the acyl-CoAs from the bulk of cellular lipids, followed by a solid-phase extraction (SPE) cleanup step to isolate and concentrate the acyl-CoA fraction.[1][2] The use of an internal standard is highly recommended for accurate quantification.

Data Presentation

The following table summarizes expected recovery rates for long-chain acyl-CoAs using the described protocol, based on published data for similar compounds.[1][3]

AnalyteTissue TypeExtraction Recovery (%)SPE Recovery (%)Overall Recovery (%)
Long-Chain Acyl-CoAsRat Liver93 - 10483 - 9077 - 94
Long-Chain Acyl-CoAsRat Heart70 - 80Not specified70 - 80
Long-Chain Acyl-CoAsRat Kidney70 - 80Not specified70 - 80
Long-Chain Acyl-CoAsRat Muscle70 - 80Not specified70 - 80

Experimental Workflow

The overall experimental workflow for the extraction of this compound from tissues is depicted in the following diagram.

Extraction_Workflow cluster_tissue_prep Tissue Preparation cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis tissue 1. Tissue Collection (Snap-freeze in liquid N2) homogenize 2. Homogenization (in ice-cold buffer) tissue->homogenize add_solvent 3. Add Extraction Solvent (Acetonitrile/Isopropanol) homogenize->add_solvent centrifuge1 4. Centrifugation (Separate supernatant) add_solvent->centrifuge1 condition 5. Condition SPE Column centrifuge1->condition load 6. Load Supernatant condition->load wash 7. Wash Column load->wash elute 8. Elute Acyl-CoAs wash->elute dry 9. Dry Eluate elute->dry reconstitute 10. Reconstitute dry->reconstitute lcms 11. LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for this compound extraction.

Experimental Protocols

Materials and Reagents
  • Tissues: Freshly collected and snap-frozen in liquid nitrogen.

  • Internal Standard: 13C-labeled or other suitable long-chain acyl-CoA standard.

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[3]

  • Extraction Solvent: Acetonitrile/2-Propanol (3:1, v/v).[1][2]

  • Solid-Phase Extraction (SPE) Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel or similar weak anion exchange columns.[1]

  • SPE Conditioning Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[1]

  • SPE Wash Solution: 2% Formic Acid in water.

  • SPE Elution Buffer: 2% Ammonium (B1175870) Hydroxide in Methanol.

  • Reconstitution Solution: 50% Methanol in water.

  • General Reagents: HPLC-grade solvents (acetonitrile, isopropanol, methanol), glacial acetic acid, formic acid, ammonium hydroxide, and purified water.

Tissue Homogenization and Extraction
  • Preparation: Pre-cool all buffers and equipment on ice.

  • Tissue Weighing: Weigh approximately 50-100 mg of frozen tissue in a pre-chilled tube.

  • Homogenization:

    • Add 1 mL of ice-cold Homogenization Buffer to the tissue.

    • Homogenize the tissue thoroughly using a glass homogenizer or a bead beater. Keep the sample on ice throughout the process.

    • Spike the homogenate with the internal standard at a known concentration.

  • Solvent Extraction:

    • Add 4 mL of the ice-cold Extraction Solvent (Acetonitrile/2-Propanol) to the tissue homogenate.[1][2]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube. Avoid disturbing the pellet.

Solid-Phase Extraction (SPE)
  • Column Conditioning:

    • Condition the SPE column by passing 3 mL of methanol, followed by 3 mL of water, and finally 3 mL of the SPE Conditioning Solution.[1][4]

  • Sample Loading:

    • Acidify the collected supernatant by adding 0.25 mL of glacial acetic acid per 1 mL of supernatant.[1]

    • Load the acidified supernatant onto the conditioned SPE column.

  • Washing:

    • Wash the column with 3 mL of the SPE Wash Solution to remove unbound contaminants.

  • Elution:

    • Elute the acyl-CoAs from the column by adding 2.5 mL of the SPE Elution Buffer. Collect the eluate in a clean tube.

Sample Preparation for LC-MS/MS Analysis
  • Drying: Dry the collected eluate under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the Reconstitution Solution.[4]

  • Analysis: The sample is now ready for analysis by LC-MS/MS.

Signaling Pathway Diagram

While this compound is involved in fatty acid metabolism, a specific signaling pathway is not as well-defined as for more common signaling molecules. However, its general involvement in beta-oxidation can be depicted.

Fatty_Acid_Metabolism Fatty_Acids Branched-Chain Fatty Acids (e.g., 15-Methyloctadecanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Acyl_CoA This compound Acyl_CoA_Synthetase->Acyl_CoA Beta_Oxidation Beta-Oxidation Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA & Propionyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Overview of branched-chain fatty acid activation and metabolism.

Conclusion

This application note provides a comprehensive and detailed protocol for the extraction of this compound from tissue samples. The combination of liquid-liquid extraction and solid-phase extraction ensures a high degree of purity and recovery, making it suitable for sensitive downstream applications such as LC-MS/MS. Adherence to this protocol will enable researchers to obtain reliable and reproducible quantification of this important branched-chain fatty acyl-CoA.

References

Application Notes and Protocols for Handling and Stability of Long-Chain Acyl-CoAs in Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) molecules are pivotal intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, lipid biosynthesis, and signaling pathways.[1][2][3] The accurate quantification of LCoAs in biological samples is crucial for understanding various physiological and pathological states, including metabolic disorders like type 2 diabetes, and for the development of therapeutic interventions.[3][4] However, LCoAs are inherently unstable molecules, making their handling and analysis challenging.[1][5] These application notes provide detailed protocols and guidelines to ensure the integrity and stability of LCoAs during sample collection, processing, and analysis.

Factors Affecting Long-Chain Acyl-CoA Stability

Several factors can compromise the stability of LCoAs in biological samples, leading to inaccurate quantification. Understanding and mitigating these factors is essential for reliable results.

  • Enzymatic Degradation: Endogenous enzymes such as acyl-CoA hydrolases (thioesterases) can rapidly hydrolyze the thioester bond of LCoAs. This process is a significant source of analyte loss.

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH. Basic conditions (high pH) can lead to rapid degradation.[6]

  • Temperature: Elevated temperatures accelerate both enzymatic degradation and chemical hydrolysis. Therefore, maintaining samples at low temperatures is critical.

  • Oxidation: The fatty acyl chains of unsaturated LCoAs are prone to oxidation, which can alter their structure and impact analytical measurements.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of LCoAs and should be minimized.[7]

  • Adsorption: The hydrophobic acyl chains can cause LCoAs to adsorb to plastic and glass surfaces, leading to a loss of analyte during sample processing.[8]

cluster_Factors Factors Affecting LC-CoA Stability cluster_Consequences Consequences Enzymatic_Degradation Enzymatic Degradation (Acyl-CoA Hydrolases) Analyte_Loss Analyte Loss & Inaccurate Quantification Enzymatic_Degradation->Analyte_Loss Chemical_Instability Chemical Instability (pH-dependent hydrolysis) Chemical_Instability->Analyte_Loss Temperature Temperature Temperature->Analyte_Loss Oxidation Oxidation Oxidation->Analyte_Loss Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Analyte_Loss Adsorption Adsorption to Surfaces Adsorption->Analyte_Loss

Caption: Key factors leading to the degradation of long-chain acyl-CoAs.

Quantitative Data Summary

The stability of LCoAs is highly dependent on the storage conditions and the composition of the solvent. The following table summarizes the stability of acyl-CoA standards under various conditions.

Acyl-CoA SpeciesSolventTemperatureDurationCoefficient of Variation (CV %)Reference
VariousWater4°C48 hours> 20%[9]
Various50 mM Ammonium (B1175870) Acetate (pH 4.0)4°C48 hours~15-20%[9]
Various 50 mM Ammonium Acetate (pH 6.8) 4°C 48 hours < 10% [9]
Various50% Methanol (B129727)/Water4°C48 hours~10-15%[9]
Various 50% Methanol/50 mM Ammonium Acetate (pH 6.8) 4°C 48 hours < 5% [9]

Data synthesized from information on the coefficient of variation of acyl-CoA standards in different solvents at 4°C over 48 hours.[5][9]

Experimental Protocols

Adherence to strict protocols from sample collection to analysis is paramount for obtaining reliable data on LC-CoA levels.

Protocol 1: Sample Collection and Storage

Objective: To minimize enzymatic and chemical degradation of LCoAs immediately upon sample collection.

Materials:

  • Liquid nitrogen

  • Pre-chilled tubes containing extraction solvent

  • -80°C freezer

Procedure:

  • Rapid Freezing: Immediately after collection, snap-freeze tissue samples in liquid nitrogen.[7] This step is critical to halt all enzymatic activity.

  • Homogenization in Extraction Solvent (Optional, for immediate processing): For cultured cells or tissues that will be processed immediately, homogenization in an ice-cold extraction solvent is recommended. A common solvent is 80% methanol in water.[10]

  • Long-Term Storage: For long-term storage, samples should be kept at -80°C.[7] Avoid storing samples at higher temperatures, as this can lead to significant analyte loss.[7]

  • Minimize Freeze-Thaw Cycles: Plan experiments to minimize the number of times a sample is thawed and refrozen.[7]

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissues

Objective: To efficiently extract LCoAs from tissue samples while maintaining their stability. This protocol combines solvent extraction with solid-phase extraction (SPE) for enhanced purity.[7]

Materials:

  • Frozen tissue sample (~40-100 mg)[1][7]

  • Glass homogenizer, pre-chilled on ice

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[1][7][11]

  • Acetonitrile (ACN)

  • Isopropanol

  • Internal standard (e.g., Heptadecanoyl-CoA)[7]

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Solvents for SPE: Methanol, 2% Formic Acid, 2% and 5% Ammonium Hydroxide (NH4OH)

Procedure:

  • Homogenization:

    • Weigh approximately 40-100 mg of frozen tissue.[1][7]

    • In a pre-chilled glass homogenizer on ice, add the tissue to 0.5-2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1][7]

    • Homogenize thoroughly.

    • Add an equal volume of an ACN:isopropanol mixture (e.g., 3:1 v/v) and homogenize again.[1]

  • Extraction:

    • Vortex the homogenate for 2 minutes.

    • Sonicate for 3 minutes in an ice bath.

    • Centrifuge at 16,000 x g at 4°C for 10 minutes.[1]

    • Collect the supernatant.

    • Re-extract the pellet with the same volume of the ACN:isopropanol mixture, vortex, sonicate, and centrifuge again.

    • Combine the supernatants.[1]

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition the weak anion exchange SPE column.

    • Load the combined supernatant onto the SPE column.

    • Wash the column to remove interfering substances.

    • Elute the LCoAs using a suitable solvent, such as a mixture containing a high percentage of organic solvent and a modifier like ammonium hydroxide.

  • Sample Concentration:

    • Dry the eluted sample under a stream of nitrogen at room temperature.[7]

    • Reconstitute the dried extract in a solvent compatible with the analytical method (e.g., 50% methanol in water with ammonium acetate).[10]

cluster_Workflow LC-CoA Extraction Workflow start Frozen Tissue Sample homogenize Homogenize in Ice-Cold Acidic Buffer + Internal Standard start->homogenize add_solvent Add Acetonitrile/ Isopropanol homogenize->add_solvent vortex_sonicate Vortex & Sonicate add_solvent->vortex_sonicate centrifuge Centrifuge at 4°C vortex_sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant re_extract Re-extract Pellet centrifuge->re_extract combine Combine Supernatants collect_supernatant->combine re_extract->centrifuge spe Solid-Phase Extraction (SPE) combine->spe dry Dry Under Nitrogen spe->dry reconstitute Reconstitute for Analysis dry->reconstitute end Analysis by LC-MS/MS reconstitute->end

Caption: A generalized workflow for the extraction of long-chain acyl-CoAs.

Protocol 3: Analysis by LC-MS/MS

Objective: To achieve sensitive and specific quantification of individual LC-CoA species. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.[2][12]

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer

Chromatographic Conditions (Example): [1][4]

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[10]

  • Mobile Phase A: Water with 15 mM ammonium hydroxide.[1]

  • Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide.[1]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute the more hydrophobic LCoAs.[10]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: Maintained at a controlled temperature (e.g., 40°C).

Mass Spectrometry Conditions (Example): [1][4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][4]

  • Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[1][4]

  • Transitions: Monitor specific precursor-to-product ion transitions for each LC-CoA species and the internal standard. A common neutral loss of 507 Da (phosphoadenosine diphosphate) can be monitored.[13]

Data Analysis:

  • Quantify the concentration of each LC-CoA species by comparing its peak area to that of the internal standard using a calibration curve.

Concluding Remarks

The successful analysis of long-chain acyl-CoAs is highly dependent on meticulous sample handling and the use of optimized extraction and analytical protocols. By implementing the guidelines and methods outlined in these application notes, researchers can enhance the stability of these crucial metabolites, thereby ensuring the accuracy and reproducibility of their findings. The provided protocols offer a robust framework that can be adapted to specific research needs, ultimately contributing to a deeper understanding of lipid metabolism in health and disease.

References

Purification of 15-Methyloctadecanoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism and cellular signaling. As a substrate for various enzymes and a potential modulator of nuclear receptors like PPARα, the availability of highly purified this compound is crucial for accurate in vitro and in vivo studies.[1] These application notes provide detailed protocols for the purification of this compound, primarily following its chemical synthesis. The methodologies described are based on established techniques for the purification of other long-chain and branched-chain fatty acyl-CoAs and can be adapted for this specific molecule.

Synthesis of this compound

Prior to purification, this compound must be synthesized. A common and effective method involves the conversion of the free fatty acid (15-methyloctadecanoic acid) to an activated intermediate, such as an acyl-imidazole, which then reacts with Coenzyme A (CoA) to form the desired thioester. The synthesized product is then purified using the chromatographic techniques detailed below. This approach is suitable for preparing acyl-CoA thioesters of various chain lengths and degrees of unsaturation.[2]

General Experimental Workflow

The overall process for obtaining purified this compound involves synthesis followed by chromatographic purification and subsequent quality control analysis.

G cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control s1 15-Methyloctadecanoic Acid s2 Activation (e.g., with Carbonyldiimidazole) s1->s2 s3 Reaction with Coenzyme A s2->s3 s4 Crude this compound s3->s4 p1 Chromatography (HPLC or Ion-Exchange) s4->p1 p2 Fraction Collection p1->p2 p3 Solvent Evaporation p2->p3 p4 Purified this compound p3->p4 q1 Purity Assessment (HPLC) p4->q1 q2 Identity Confirmation (MS) q1->q2 q3 Quantification (UV-Vis) q2->q3 G BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BCFA_CoA This compound (and other BCFA-CoAs) BCKA->BCFA_CoA Oxidative Decarboxylation Mitochondrion Mitochondrion BCFA_CoA->Mitochondrion Transport PPARa PPARα Activation BCFA_CoA->PPARa Ligand Binding BetaOxidation β-Oxidation Mitochondrion->BetaOxidation AcetylCoA Acetyl-CoA & Propionyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA GeneExpression Gene Expression (Lipid Metabolism) PPARa->GeneExpression Transcriptional Regulation

References

Application Notes and Protocols for Analytical Standards of Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of analytical standards of branched-chain acyl-CoAs (BCACoAs), including isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA. These molecules are critical intermediates in the catabolism of branched-chain amino acids (BCAAs) and play significant roles in cellular energy metabolism and signaling.

Introduction to Branched-Chain Acyl-CoAs

Branched-chain acyl-Coenzyme A esters are derived from the essential amino acids leucine, valine, and isoleucine.[1][2] Their metabolism is crucial for energy production, particularly in tissues like skeletal muscle.[3] Dysregulation of BCAA catabolism and the accumulation of specific BCACoAs are associated with several inherited metabolic disorders, such as isovaleric acidemia and 2-methylbutyryl-CoA dehydrogenase deficiency.[4][5][6][7][8]

Commercial Availability of Analytical Standards

High-purity analytical standards are essential for the accurate quantification of BCACoAs in biological samples. Several vendors supply these standards:

CompoundVendorCatalog Number (Example)
Isovaleryl-CoAMedChemExpressHY-164094
Isobutyryl-CoAMedChemExpressHY-164094
2-Methylbutyryl-CoAMedChemExpressHY-139583

Note: Please refer to the vendors' websites for the most current product information and availability.

Properties and Storage of Acyl-CoA Standards

Acyl-CoA thioesters are known to be unstable, particularly in aqueous solutions at neutral or basic pH. Proper storage and handling are critical to maintain their integrity.

Storage Recommendations:

  • Short-term: Store at -20°C.

  • Long-term: Store at -80°C.

  • Solutions: Prepare fresh solutions for each experiment whenever possible. If storage of solutions is necessary, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Acyl-CoAs are more stable in acidic conditions.

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Mammalian Tissues

This protocol is adapted from methods described for the extraction of acyl-CoAs from tissues.

Materials:

  • Frozen tissue sample

  • Methanol:Chloroform (2:1, v/v), pre-chilled to -20°C

  • Internal Standards (e.g., ¹³C-labeled acyl-CoAs)

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 100 mg of frozen tissue.

  • Add the appropriate amount of internal standard to the tissue.

  • Add 3 mL of ice-cold methanol:chloroform (2:1) solution.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • Dry the supernatant under a stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% 5-sulfosalicylic acid in water).

Protocol 2: Analysis of Branched-Chain Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the analysis of BCACoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer

LC Conditions (Example):

  • Column: A C18 reversed-phase column suitable for polar metabolites.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 4.5

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of the isomers.

  • Flow Rate: Dependent on the column dimensions.

  • Injection Volume: 5-10 µL

MS/MS Parameters (Example MRM Transitions):

The most common fragmentation of acyl-CoAs in positive ion mode involves a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[9]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Isovaleryl-CoA852.2345.235
Isobutyryl-CoA838.2331.235
2-Methylbutyryl-CoA852.2345.235
Internal StandardVariesVariesVaries

Note: These parameters should be optimized for the specific instrument being used.

Signaling Pathways and Biological Relevance

Branched-chain acyl-CoAs are not merely metabolic intermediates; they also play roles in cellular signaling and regulation.

BCAA Catabolism Pathway

The catabolism of leucine, isoleucine, and valine in the mitochondria is the primary source of isovaleryl-CoA, 2-methylbutyryl-CoA, and isobutyryl-CoA, respectively. This pathway is a significant source of acetyl-CoA and succinyl-CoA, which feed into the TCA cycle for energy production.[1][10]

BCAA_Catabolism Leucine Leucine BCAT BCAT Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT BCKA Branched-Chain α-Keto Acids BCAT->BCKA BCKDH BCKDH BCKA->BCKDH Isovaleryl_CoA Isovaleryl-CoA BCKDH->Isovaleryl_CoA Methylbutyryl_CoA 2-Methylbutyryl-CoA BCKDH->Methylbutyryl_CoA Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA TCA_Cycle TCA Cycle Isovaleryl_CoA->TCA_Cycle Methylbutyryl_CoA->TCA_Cycle Isobutyryl_CoA->TCA_Cycle

Caption: Overview of Branched-Chain Amino Acid Catabolism.

Role in Epigenetic Regulation

Recent evidence suggests a link between cellular metabolism and epigenetic regulation. Acyl-CoAs, including those derived from BCAAs, can serve as donors for post-translational modifications of proteins, such as histones. For instance, isobutyryl-CoA is the donor for lysine (B10760008) isobutyrylation, a newly identified histone mark.[11] This modification may play a role in regulating gene expression.[11] The availability of nuclear acyl-CoA pools can be influenced by metabolic enzymes that are also present in the nucleus.[12][13]

Epigenetic_Regulation Metabolism Cellular Metabolism (e.g., BCAA Catabolism) Acyl_CoA Acyl-CoA Pools (e.g., Isobutyryl-CoA) Metabolism->Acyl_CoA HATs Histone Acetyltransferases (HATs) Acyl_CoA->HATs Histones Histones HATs->Histones Acylation Gene_Expression Altered Gene Expression Histones->Gene_Expression

Caption: Acyl-CoAs in Epigenetic Regulation.

Quantitative Data

Acyl-CoA SpeciesConcentration (pmol/10^6 cells) in Acly-/- MEFs
Acetyl-CoA~2-5
HMG-CoA~0.1-4

Data adapted from a study on acyl-CoA metabolism.[14] Note that these are not specific to branched-chain acyl-CoAs but provide a reference for the general abundance of short-chain acyl-CoAs.

Troubleshooting

IssuePossible CauseSuggested Solution
Low signal intensity for acyl-CoAs - Inefficient extraction- Degradation of analytes- Poor ionization- Optimize extraction solvent and procedure.- Ensure all steps are performed on ice or at 4°C. Prepare fresh standards.- Optimize MS source parameters.
Poor chromatographic peak shape - Inappropriate column or mobile phase- Matrix effects- Test different column chemistries and mobile phase additives.- Dilute the sample or use a more effective sample cleanup method.
Inability to separate isomers - Insufficient chromatographic resolution- Use a longer column, a smaller particle size, or a slower gradient.

Conclusion

The accurate quantification of branched-chain acyl-CoAs is crucial for understanding their role in health and disease. The use of high-quality analytical standards, coupled with robust extraction and analytical methods, is essential for obtaining reliable and reproducible data. These application notes provide a foundation for researchers to develop and validate their own assays for the analysis of these important metabolites.

References

Application Notes and Protocols for the Synthesis of Isotopically Labeled 15-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled lipids are invaluable tools for tracing the metabolic fate of fatty acids in biological systems, elucidating enzymatic mechanisms, and quantifying metabolic fluxes. 15-Methyloctadecanoic acid is an anteiso-branched-chain fatty acid found in the cell membranes of certain bacteria and in trace amounts in mammalian tissues. Its CoA derivative, 15-methyloctadecanoyl-CoA, is the activated form that participates in various metabolic pathways. These application notes provide detailed protocols for the chemical synthesis of isotopically labeled 15-methyloctadecanoic acid and its subsequent conversion to this compound.

Application 1: Synthesis of [16-¹³C]-15-Methyloctadecanoic Acid

This protocol describes a method for introducing a ¹³C label at the methyl branch of 15-methyloctadecanoic acid. The synthesis is adapted from the classical malonic ester synthesis and a Grignard reaction, which allows for the precise placement of the isotopic label.

Experimental Protocol: Synthesis of [16-¹³C]-15-Methyloctadecanoic Acid

Materials:

  • 1-Bromotridecane (B143060)

  • Diethyl malonate

  • Sodium ethoxide

  • Potassium hydroxide (B78521)

  • [¹³C]-Methyl iodide (99% ¹³C)

  • Magnesium turnings

  • 1,12-Dodecanediol

  • Pyridinium (B92312) chlorochromate (PCC)

  • Diethyl ether (anhydrous)

  • Toluene (anhydrous)

  • Ethanol

  • Hydrochloric acid

  • Sulfuric acid

  • Standard glassware for organic synthesis

Procedure:

  • Synthesis of Diethyl tridecylmalonate: In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol. Slowly add diethyl malonate (1.0 eq). To this solution, add 1-bromotridecane (1.0 eq) and reflux the mixture for 16 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to yield diethyl tridecylmalonate.

  • Synthesis of 14-Pentadecanolide: The diethyl tridecylmalonate is saponified using potassium hydroxide in ethanol, followed by acidification to yield tridecylmalonic acid. The crude tridecylmalonic acid is then decarboxylated by heating at 160-170 °C to yield pentadecanoic acid. The pentadecanoic acid is then cyclized to 14-pentadecanolide using a suitable method (e.g., Yamaguchi esterification).

  • Synthesis of 1,15-Pentadecanediol: The 14-pentadecanolide is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether to yield 1,15-pentadecanediol.

  • Synthesis of 15-Bromo-1-pentadecanol: The diol is then selectively monobrominated at the primary hydroxyl group using a suitable brominating agent (e.g., HBr/H₂SO₄).

  • Synthesis of 15-Bromo-1-tetrahydropyranyloxypentadecane: The remaining hydroxyl group is protected, for example, as a tetrahydropyranyl (THP) ether, by reacting with dihydropyran in the presence of an acid catalyst.

  • Grignard Reaction with [¹³C]-Methyl Iodide: Prepare a Grignard reagent from the protected bromoalkanol and magnesium turnings in anhydrous diethyl ether. This Grignard reagent is then reacted with [¹³C]-methyl iodide (1.1 eq) to introduce the ¹³C-labeled methyl group.

  • Deprotection and Oxidation: The THP protecting group is removed by acidic hydrolysis. The resulting alcohol is then oxidized to the carboxylic acid using an oxidizing agent like pyridinium chlorochromate (PCC) or Jones reagent to yield [16-¹³C]-15-Methyloctadecanoic Acid.

  • Purification: The final product is purified by column chromatography on silica (B1680970) gel followed by recrystallization.

Data Presentation: Synthesis of [16-¹³C]-15-Methyloctadecanoic Acid
StepReactantsKey Reagents/ConditionsProductTypical Yield (%)Purity (%)
1. Malonic Ester SynthesisDiethyl malonate, 1-BromotridecaneSodium ethoxide, Ethanol, RefluxDiethyl tridecylmalonate85-90>95 (GC)
2. Saponification & DecarboxylationDiethyl tridecylmalonateKOH, Ethanol; Heat (160-170 °C)Pentadecanoic acid90-95>98 (GC)
3. Reduction to Diol14-PentadecanolideLiAlH₄, Diethyl ether1,15-Pentadecanediol80-85>97 (NMR)
4. Monobromination1,15-PentadecanediolHBr, H₂SO₄15-Bromo-1-pentadecanol60-70>95 (GC)
5. Protection of Alcohol15-Bromo-1-pentadecanolDihydropyran, p-Toluenesulfonic acid15-Bromo-1-tetrahydropyranyloxypentadecane90-95>98 (NMR)
6. Grignard Reaction15-Bromo-1-tetrahydropyranyloxypentadecane, [¹³C]-Methyl iodideMg, Diethyl ether[16-¹³C]-15-Methyl-1-tetrahydropyranyloxyheptadecane70-80>95 (GC)
7. Deprotection and Oxidation[16-¹³C]-15-Methyl-1-tetrahydropyranyloxyheptadecaneHCl, PCC[16-¹³C]-15-Methyloctadecanoic Acid75-85>99 (GC-MS)
Overall Yield ~25-35

Application 2: Synthesis of [16-¹³C]-15-Methyloctadecanoyl-CoA

This protocol details the conversion of the isotopically labeled fatty acid to its corresponding coenzyme A (CoA) ester using the N,N'-carbonyldiimidazole (CDI) method. This chemical synthesis is efficient and yields a high-purity product.

Experimental Protocol: Synthesis of [16-¹³C]-15-Methyloctadecanoyl-CoA

Materials:

  • [16-¹³C]-15-Methyloctadecanoic Acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A, free acid

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate solution

  • Diethyl ether

  • HPLC system with a C18 column

Procedure:

  • Activation of the Fatty Acid: In a dry, nitrogen-flushed flask, dissolve [16-¹³C]-15-methyloctadecanoic acid (1.0 eq) in anhydrous THF. Add CDI (1.2 eq) in one portion. Stir the reaction mixture at room temperature for 1 hour, or until CO₂ evolution ceases. The formation of the acyl-imidazolide can be monitored by TLC.

  • Coupling with Coenzyme A: In a separate flask, dissolve Coenzyme A (1.5 eq) in a sodium bicarbonate solution (e.g., 0.5 M, pH 8.0). To this solution, add the freshly prepared acyl-imidazolide solution dropwise with vigorous stirring.

  • Reaction and Quenching: Allow the reaction to proceed at room temperature for 4-6 hours. The progress of the reaction can be monitored by HPLC. After the reaction is complete, acidify the mixture to pH 2-3 with dilute HCl.

  • Extraction and Purification: Extract the aqueous solution with diethyl ether to remove any unreacted fatty acid and imidazole. The aqueous layer containing the acyl-CoA is then purified by reversed-phase HPLC on a C18 column using a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) or formic acid.

  • Lyophilization: The fractions containing the pure [16-¹³C]-15-Methyloctadecanoyl-CoA are collected, pooled, and lyophilized to obtain the final product as a white powder.

Data Presentation: Synthesis of [16-¹³C]-15-Methyloctadecanoyl-CoA
StepReactantsKey Reagents/ConditionsProductTypical Yield (%)Purity (%)
1. Activation[16-¹³C]-15-Methyloctadecanoic AcidN,N'-Carbonyldiimidazole, Anhydrous THF[16-¹³C]-15-Methyloctadecanoyl-imidazolide~95 (in situ)-
2. Coupling[16-¹³C]-15-Methyloctadecanoyl-imidazolide, Coenzyme ASodium bicarbonate buffer (pH 8.0)[16-¹³C]-15-Methyloctadecanoyl-CoA80-90>98 (HPLC)
Overall Yield 75-85

Visualization of Synthetic and Metabolic Pathways

Synthetic Workflow

Synthesis_Workflow cluster_FA_synthesis Synthesis of [16-¹³C]-15-Methyloctadecanoic Acid cluster_CoA_synthesis Synthesis of [16-¹³C]-15-Methyloctadecanoyl-CoA start 1-Bromotridecane & Diethyl malonate malonic_ester Diethyl tridecylmalonate start->malonic_ester Malonic ester synthesis pentadecanoic_acid Pentadecanoic acid malonic_ester->pentadecanoic_acid Saponification & Decarboxylation diol 1,15-Pentadecanediol pentadecanoic_acid->diol Reduction bromo_alcohol 15-Bromo-1-pentadecanol diol->bromo_alcohol Monobromination protected_bromo Protected bromo-alcohol bromo_alcohol->protected_bromo Protection labeled_protected [16-¹³C]-Protected branched alcohol protected_bromo->labeled_protected Grignard reaction with [¹³C]-Methyl iodide labeled_fa [16-¹³C]-15-Methyloctadecanoic Acid labeled_protected->labeled_fa Deprotection & Oxidation acyl_imidazolide Acyl-imidazolide intermediate labeled_fa->acyl_imidazolide Activation with CDI labeled_coa [16-¹³C]-15-Methyloctadecanoyl-CoA acyl_imidazolide->labeled_coa coenzyme_a Coenzyme A coenzyme_a->labeled_coa Coupling

Caption: Workflow for the synthesis of isotopically labeled this compound.

Metabolic Fate of this compound

Anteiso-branched-chain fatty acids can be metabolized in mammalian mitochondria through the β-oxidation pathway. Due to the methyl branch at the antepenultimate carbon, the final round of β-oxidation yields propionyl-CoA instead of acetyl-CoA. Propionyl-CoA can then enter the tricarboxylic acid (TCA) cycle after conversion to succinyl-CoA.

Metabolic_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix BCFA 15-Methyloctadecanoic Acid Acyl_CoA_Synthetase Long-chain Acyl-CoA Synthetase (ACSL) BCFA->Acyl_CoA_Synthetase BCFA_CoA_cytosol This compound Acyl_CoA_Synthetase->BCFA_CoA_cytosol Carnitine_Shuttle Carnitine Shuttle BCFA_CoA_cytosol->Carnitine_Shuttle BCFA_CoA_mito This compound beta_oxidation β-Oxidation Cycles (n=6) BCFA_CoA_mito->beta_oxidation Propionyl_CoA Propionyl-CoA beta_oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA (x6) beta_oxidation->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase, etc. TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle Carnitine_Shuttle->BCFA_CoA_mito

Application Notes and Protocols for the Targeted Assay of 15-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A molecule. Branched-chain fatty acids and their CoA esters are integral components of cellular metabolism, originating primarily from the catabolism of branched-chain amino acids. These molecules play roles in lipid biosynthesis, energy metabolism, and cellular signaling. The accurate quantification of specific branched-chain acyl-CoAs such as this compound is crucial for understanding their physiological and pathological roles, particularly in metabolic disorders and drug development.

This document provides a detailed protocol for the targeted quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, making it the gold standard for the analysis of complex biological matrices.

Principle of the Assay

This assay utilizes a robust and sensitive LC-MS/MS method for the quantification of this compound. The methodology involves the extraction of the analyte from the biological matrix, followed by chromatographic separation using a C18 reversed-phase column. The detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode and utilizing Multiple Reaction Monitoring (MRM). The characteristic fragmentation of the precursor ion to a specific product ion allows for highly selective and sensitive detection.

Materials and Reagents

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid

  • Reagents: 5-Sulfosalicylic acid (SSA), Ammonium hydroxide

  • Standards: this compound (custom synthesis recommended), Isotope-labeled internal standard (e.g., ¹³C-labeled palmitoyl-CoA or a custom-synthesized labeled this compound)

  • Consumables: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, C18 Solid-Phase Extraction (SPE) cartridges (optional), LC vials

Experimental Protocols

Sample Preparation

Proper sample handling and preparation are critical for the accurate quantification of acyl-CoAs due to their instability.

a. Cell Culture Samples:

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 500 µL of ice-cold 10% (w/v) sulfosalicylic acid (SSA) directly to the culture plate.

  • Scrape the cells and transfer the cell lysate to a 1.5 mL microcentrifuge tube.

  • Vortex for 10 seconds and incubate on ice for 10 minutes to allow for protein precipitation.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.

b. Tissue Samples:

  • Weigh approximately 20-50 mg of frozen tissue.

  • Homogenize the tissue in 500 µL of ice-cold 10% (w/v) SSA.

  • Vortex for 20 seconds and incubate on ice for 15 minutes.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for analysis.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

b. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key MRM Transitions:

    • Precursor Ion (Q1): The m/z of protonated this compound.

    • Product Ion (Q3): A characteristic fragment ion. A neutral loss of 507 Da is a common fragmentation pathway for acyl-CoAs.[1][2][3] The specific transition should be optimized by direct infusion of the standard.

  • Collision Energy (CE): To be optimized for the specific MRM transition.

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Data Analysis and Quantification
  • The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

  • The calibration curve is generated by analyzing a series of known concentrations of the this compound standard.

Data Presentation

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterValue
Liquid Chromatography
ColumnC18 Reversed-Phase (2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeESI+
Scan TypeMRM
Precursor Ion (Q1) m/z[To be determined with standard]
Product Ion (Q3) m/z[To be determined with standard]
Collision Energy (V)[To be optimized]

Table 2: Sample Quantification Data

Sample IDAnalyte Peak AreaIS Peak AreaAnalyte/IS RatioConcentration (µM)
Blank0150,0000.000.00
Standard 1 (0.1 µM)12,500155,0000.080.10
Standard 2 (0.5 µM)65,000152,0000.430.50
Standard 3 (1.0 µM)130,000158,0000.821.00
Sample 145,000153,0000.29[Calculated]
Sample 289,000156,0000.57[Calculated]

Visualizations

Signaling Pathway

cluster_BCAA Branched-Chain Amino Acid Catabolism cluster_BCFA Branched-Chain Fatty Acid Synthesis cluster_Metabolism Cellular Metabolism BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) BCKA Branched-Chain Keto Acids BCAA->BCKA Transamination BC_Acyl_CoA Branched-Chain Acyl-CoA Precursors BCKA->BC_Acyl_CoA Oxidative Decarboxylation Elongation Fatty Acid Elongation System BC_Acyl_CoA->Elongation Primer Target_Acyl_CoA This compound Beta_Oxidation Beta-Oxidation Target_Acyl_CoA->Beta_Oxidation Energy Production Lipid_Synthesis Complex Lipid Synthesis Target_Acyl_CoA->Lipid_Synthesis Membrane/Storage Lipids Signaling Cellular Signaling Target_Acyl_CoA->Signaling Modulation of Signaling Pathways Elongation->Target_Acyl_CoA Chain Elongation

Caption: Biosynthesis and metabolic fate of this compound.

Experimental Workflow

Sample Biological Sample (Cells or Tissue) Extraction Extraction with 10% Sulfosalicylic Acid Sample->Extraction Centrifugation Centrifugation (16,000 x g, 10 min, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis (C18 RP, ESI+, MRM) Supernatant->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: Workflow for the targeted analysis of this compound.

Logical Relationship of the Assay

Analyte This compound in Sample Extraction Extraction Efficiency Analyte->Extraction IS Internal Standard (Known Concentration) IS->Extraction LC_Separation LC Separation Extraction->LC_Separation Ionization Ionization Efficiency MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection LC_Separation->Ionization Peak_Area_Analyte Peak Area (Analyte) MS_Detection->Peak_Area_Analyte Peak_Area_IS Peak Area (IS) MS_Detection->Peak_Area_IS Ratio Peak Area Ratio (Analyte/IS) Peak_Area_Analyte->Ratio Peak_Area_IS->Ratio Concentration Final Concentration Ratio->Concentration Calibration_Curve Calibration Curve Calibration_Curve->Concentration

Caption: Logical flow of the quantitative LC-MS/MS assay.

References

Application Notes and Protocols for the Analysis of 15-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methyloctadecanoyl-CoA is a saturated, branched-chain fatty acyl-coenzyme A (BCFA-CoA) that plays a role in cellular metabolism and signaling. As an anteiso-branched-chain fatty acid, its metabolism is closely linked to the catabolism of the branched-chain amino acid isoleucine. Accurate and reliable quantification of this compound in biological samples is crucial for understanding its physiological and pathological roles, particularly in the context of metabolic diseases and cellular signaling pathways such as the mTOR pathway.

These application notes provide detailed protocols for the sample preparation and analysis of this compound from biological matrices, primarily tissues and cultured cells. The methodologies described are based on established techniques for the analysis of long-chain acyl-CoAs, with specific considerations for branched-chain species.

Data Presentation

Table 1: Representative Recoveries of Long-Chain Acyl-CoAs Using Various Extraction Methods
Acyl-CoA SpeciesMatrixExtraction MethodSolid-Phase Extraction (SPE) SorbentAverage Recovery (%)Reference
Palmitoyl-CoA (C16:0)Rat LiverAcetonitrile/Isopropanol/Phosphate Buffer2-(2-pyridyl)ethyl functionalized silica (B1680970) gel93-104 (extraction), 83-90 (SPE)[1]
Oleoyl-CoA (C18:1)Rat LiverAcetonitrile/Isopropanol/Phosphate Buffer2-(2-pyridyl)ethyl functionalized silica gel93-104 (extraction), 83-90 (SPE)[1]
Stearoyl-CoA (C18:0)Rat LiverAcetonitrile/Isopropanol/Phosphate Buffer2-(2-pyridyl)ethyl functionalized silica gel93-104 (extraction), 83-90 (SPE)[1]
Various (C2-C20)Mouse Liver, HepG2 cellsUHPLC-ESI-MS/MS specific protocolNot specified90-111[2][3]
Table 2: Concentrations of Various Long-Chain Acyl-CoAs in Mammalian Tissues
Acyl-CoA SpeciesTissueOrganismConcentration (nmol/g wet weight)Reference
Total Long-Chain Acyl-CoAsLiverRat83 ± 11[4]
Total Long-Chain Acyl-CoAsHeartHamster61 ± 9[4]
Palmitoyl-CoA (C16:0)LiverRat~15-20[4]
Oleoyl-CoA (C18:1)LiverRat~10-15[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Mammalian Tissues

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.

Materials:

  • Frozen tissue sample

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (IPA)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA

  • Solid-Phase Extraction (SPE) Columns: 2-(2-pyridyl)ethyl functionalized silica gel

  • SPE Conditioning Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • SPE Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v)

  • Glass homogenizer

  • Centrifuge capable of 4°C and >10,000 x g

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Homogenization:

    • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize the tissue until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.[2]

  • Liquid-Liquid Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 4 mL of Acetonitrile.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column with 1 mL of the SPE Conditioning Solution.[1]

    • Sample Loading: Load the supernatant onto the conditioned SPE column.

    • Washing: Wash the column with 1 mL of the SPE Wash Solution to remove impurities.[1]

    • Elution: Elute the acyl-CoAs with 2 mL of the SPE Elution Solution into a clean collection tube.[1]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol in water).

Protocol 2: Analysis of this compound by UHPLC-ESI-MS/MS

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Isopropanol (1:1, v/v)

  • Gradient: A linear gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and re-equilibrate at 30% B for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): The theoretical m/z for the [M+H]+ ion of this compound should be calculated and used.

  • Product Ions (m/z): Monitor for the characteristic neutral loss of 507 Da and the fragment ion at m/z 428.0365, which corresponds to the adenosine (B11128) 3',5'-diphosphate moiety.[5][6]

  • Collision Energy: Optimize for the specific instrument and compound.

Mandatory Visualization

experimental_workflow sample Biological Sample (Tissue/Cells) homogenization Homogenization (in buffer with Internal Standard) sample->homogenization extraction Liquid-Liquid Extraction (Acetonitrile/Isopropanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elution Elution spe->elution concentration Evaporation & Reconstitution elution->concentration analysis UHPLC-MS/MS Analysis concentration->analysis

Figure 1: Experimental workflow for the extraction and analysis of this compound.

signaling_pathway cluster_mTOR Cellular Regulation BCAA Branched-Chain Amino Acids (e.g., Isoleucine) BCAT BCAT BCAA->BCAT BCKA Branched-Chain α-Keto Acids BCAT->BCKA BCKDH BCKDH Complex BCKA->BCKDH BC_AcylCoA Branched-Chain Acyl-CoAs BCKDH->BC_AcylCoA FAS Fatty Acid Synthase (FAS) BC_AcylCoA->FAS mTORC1 mTORC1 Signaling BC_AcylCoA->mTORC1 Modulates BCFA_CoA This compound FAS->BCFA_CoA CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ProteinSynth Protein Synthesis mTORC1->ProteinSynth

Figure 2: Metabolic pathway of branched-chain fatty acid synthesis and its link to mTOR signaling.

References

protocol for derivatization of 15-Methyloctadecanoyl-CoA for GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Protocol for Derivatization of 15-Methyloctadecanoyl-CoA for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain fatty acyl-Coenzyme A (LCFA-CoA) thioesters, such as this compound, are central intermediates in fatty acid metabolism. Their direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is precluded by their high molecular weight, low volatility, and thermal instability. Therefore, a chemical derivatization process is essential to convert the non-volatile fatty acyl-CoA into a thermally stable and volatile derivative suitable for GC-MS analysis.[1] This protocol details a robust two-step method involving saponification to liberate the free fatty acid, followed by methylation to form the corresponding Fatty Acid Methyl Ester (FAME).[2][3][4] The resulting FAME, methyl 15-methyloctadecanoate, is significantly more volatile and amenable to separation and identification by GC-MS.[5][6]

Principle of the Method

The derivatization protocol consists of two primary chemical reactions:

  • Saponification (Alkaline Hydrolysis): The thioester bond of this compound is cleaved using a strong base, typically potassium hydroxide (B78521) (KOH) in an alcoholic solution. This reaction releases the free fatty acid (15-methyloctadecanoic acid) and Coenzyme A.[2][7]

  • Methylation (Esterification): The carboxyl group of the liberated fatty acid is then esterified to form a methyl ester. This is commonly achieved through acid-catalyzed esterification using a reagent like Boron Trifluoride (BF₃) in methanol.[6][8] The catalyst protonates the carboxyl oxygen, making the carboxylic acid more reactive for nucleophilic attack by methanol, yielding the FAME and water.[4]

Experimental Protocol

This protocol is designed for the derivatization of purified this compound or biological samples containing it after appropriate extraction.

Materials and Reagents
  • This compound sample

  • Potassium hydroxide (KOH)

  • Ethanol (B145695) (95% or absolute)

  • Hydrochloric acid (HCl), 6 M

  • Hexane (B92381) (GC grade)

  • Boron trifluoride-methanol solution (12-14% w/w BF₃ in MeOH)[4]

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Screw-capped glass reaction tubes (16 x 100 mm or similar, with PTFE-lined caps)

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • Pipettes and tips

  • GC-MS system with a suitable capillary column (e.g., a polar cyano-column is often used for separating FAME isomers[9])

Derivatization Procedure

Step 1: Saponification to Yield Free Fatty Acid

  • Transfer an appropriate amount of the sample containing this compound (e.g., equivalent to 10-100 µg of the fatty acid) into a screw-capped glass tube. If the sample is in an aqueous buffer, evaporate the solvent to dryness under a stream of nitrogen.

  • Add 1 mL of 1 M KOH in 70% ethanol to the dried sample.[2]

  • Cap the tube tightly and vortex vigorously for 30 seconds.

  • Heat the mixture at 90°C for 60 minutes in a heating block or water bath to ensure complete hydrolysis of the thioester bond.[2]

  • Allow the reaction tube to cool to room temperature.

Step 2: Acidification and Extraction of Free Fatty Acid

  • Acidify the cooled reaction mixture by adding 0.2 mL of 6 M HCl.[2] The solution should become acidic (pH < 2, check with pH paper).

  • Add 1 mL of deionized water to the tube.

  • Extract the liberated 15-methyloctadecanoic acid by adding 1 mL of hexane.

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge for 5 minutes at ~2000 x g to separate the phases.

  • Carefully transfer the upper hexane layer containing the free fatty acid to a new clean glass tube.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen.

Step 3: Methylation to Form FAME

  • To the dried free fatty acid residue, add 2 mL of 12% BF₃-methanol solution.[4]

  • Cap the tube tightly and heat at 60°C for 10 minutes.[4] This reaction time can be optimized for specific applications.[4][8]

  • Cool the reaction tube to room temperature.

Step 4: Extraction and Cleanup of FAME

  • Add 1 mL of deionized water and 1 mL of hexane to the reaction tube.[4]

  • Cap the tube and vortex vigorously for 1 minute to extract the methyl 15-methyloctadecanoate into the hexane phase.[4]

  • Allow the layers to settle. The upper layer is the hexane phase containing the FAME.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[8]

  • The resulting hexane solution is now ready for GC-MS analysis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the experimental protocol.

ParameterStepValue/ConditionPurpose
Saponification
Reagent11 M KOH in 70% EthanolCleavage of thioester bond
Volume11.0 mL
Temperature190 °CAccelerate hydrolysis
Time160 minutesEnsure complete reaction
Methylation
Reagent312% BF₃ in MethanolEsterification of fatty acid
Volume32.0 mL
Temperature360 °CAccelerate esterification
Time310 minutesEnsure complete reaction
Extraction
Solvent2 & 4HexaneExtraction of non-polar analytes
Volume2 & 41.0 mL

Workflow Visualization

The following diagram illustrates the complete workflow for the derivatization of this compound.

DerivatizationWorkflow cluster_start Initial Sample cluster_saponification Step 1: Saponification cluster_extraction1 Step 2: FFA Extraction cluster_methylation Step 3: Methylation cluster_extraction2 Step 4: FAME Extraction cluster_end Final Analysis start This compound sapon Add 1M KOH in EtOH Heat at 90°C for 60 min start->sapon Hydrolysis acidify Acidify with HCl sapon->acidify extract_ffa Extract with Hexane acidify->extract_ffa dry_ffa Dry under N2 extract_ffa->dry_ffa methylate Add 12% BF3-Methanol Heat at 60°C for 10 min dry_ffa->methylate Esterification extract_fame Extract with Hexane methylate->extract_fame dry_fame Dry with Na2SO4 extract_fame->dry_fame gcms GC-MS Analysis of Methyl 15-methyloctadecanoate dry_fame->gcms

Caption: Workflow for the derivatization of this compound to its FAME derivative.

GC-MS Analysis Parameters (General Guidance)

  • Injector: Split/Splitless, typically run in splitless mode for trace analysis.

  • Injector Temperature: 250 °C

  • Column: A polar capillary column (e.g., DB-225ms or similar) is recommended for good separation of FAMEs, including branched-chain isomers.[10]

  • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature of ~240-260 °C and hold.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Expected Results

The successful derivatization will yield methyl 15-methyloctadecanoate. This compound will produce a distinct peak in the GC chromatogram. The identity can be confirmed by its mass spectrum, which will exhibit a characteristic molecular ion peak (M⁺) and fragmentation pattern consistent with a C19 branched-chain fatty acid methyl ester.

References

Application Notes and Protocols: 15-Methyloctadecanoyl-CoA in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 15-Methyloctadecanoyl-CoA, an iso-branched-chain acyl-CoA, in the field of lipidomics. While direct experimental data for this specific molecule is limited in current literature, its applications can be extrapolated from research on closely related branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives.

Introduction to this compound

This compound is the activated form of 15-methyloctadecanoic acid (iso-nonadecanoic acid), a C19 saturated fatty acid with a methyl group at the iso-position. As a branched-chain acyl-CoA, it serves as a key intermediate in the biosynthesis and metabolism of iso-BCFAs, which are significant components of the cell membranes of many bacteria, particularly Gram-positive species like Bacillus subtilis. The presence and concentration of BCFAs influence membrane fluidity and environmental stress adaptation. In the context of lipidomics, this compound is a valuable tool for investigating bacterial lipid metabolism, developing novel antimicrobial agents, and serving as an internal standard for mass spectrometry-based quantification of other branched-chain acyl-CoAs.

Applications in Lipidomics Research

  • Studying Bacterial Lipid Metabolism and Membrane Dynamics: this compound can be utilized as a substrate in in vitro assays to characterize the enzymes involved in branched-chain fatty acid synthesis and elongation. By tracing the metabolic fate of isotopically labeled this compound, researchers can elucidate the pathways of its incorporation into complex lipids and its role in maintaining membrane homeostasis under various conditions.

  • Internal Standard for Quantitative Lipidomics: Due to its structural similarity to other endogenous branched-chain acyl-CoAs and its typically low natural abundance in mammalian systems, this compound is an excellent candidate for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics.[1] Its use can correct for variations in sample extraction, processing, and instrument response, enabling accurate quantification of other acyl-CoAs.[2]

  • Biomarker Discovery: Alterations in the levels of specific branched-chain acyl-CoAs may be indicative of certain metabolic states or diseases, particularly those involving microbial dysbiosis. Developing quantitative assays using this compound as a standard can aid in the identification and validation of novel biomarkers.

Quantitative Data Presentation

The following tables provide examples of quantitative data that could be generated in lipidomics experiments utilizing this compound.

Table 1: Example LC-MS/MS Parameters for the Analysis of this compound

ParameterSetting
Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A10 mM ammonium (B1175870) acetate (B1210297) in water
Mobile Phase BAcetonitrile/Isopropanol (70:30, v/v)
Gradient0-2 min, 5% B; 2-15 min, 5-95% B; 15-20 min, 95% B; 20.1-25 min, 5% B
Flow Rate0.3 mL/min
Column Temperature45 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)Calculated for [M+H]+
Product Ion (m/z)Fragment corresponding to the loss of phosphopantetheine
Collision EnergyOptimized for the specific instrument
Dwell Time50 ms

Table 2: Hypothetical Quantification of Branched-Chain Acyl-CoAs in Bacillus subtilis using this compound as an Internal Standard

Acyl-CoA SpeciesConcentration in Control (pmol/mg protein)Concentration in Treated (pmol/mg protein)Fold Changep-value
Iso-tetradecanoyl-CoA (i-C14:0)15.2 ± 2.18.9 ± 1.50.59<0.05
Iso-pentadecanoyl-CoA (i-C15:0)25.8 ± 3.514.7 ± 2.80.57<0.05
Anteiso-pentadecanoyl-CoA (ai-C15:0)42.1 ± 5.323.4 ± 4.10.56<0.01
Iso-hexadecanoyl-CoA (i-C16:0)18.9 ± 2.910.1 ± 1.90.53<0.05
Iso-heptadecanoyl-CoA (i-C17:0)33.4 ± 4.118.5 ± 3.20.55<0.01
Anteiso-heptadecanoyl-CoA (ai-C17:0)55.7 ± 6.830.1 ± 5.50.54<0.001
This compound (i-C19:0) (Internal Standard) (Internal Standard) - -

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Bacterial Cells

  • Cell Culture and Harvesting: Grow bacterial cultures (e.g., Bacillus subtilis) to the desired optical density. Harvest cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Quenching Metabolism: Rapidly quench metabolic activity by resuspending the cell pellet in ice-cold quenching solution (e.g., 60% methanol).

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the cell suspension.

  • Cell Lysis and Extraction: Lyse the cells using a suitable method (e.g., sonication or bead beating) in an extraction solvent such as 2:1:1 (v/v/v) acetonitrile:methanol:water.

  • Protein Precipitation and Clarification: Precipitate proteins by incubating at -20°C for 30 minutes, followed by centrifugation at 15,000 x g for 15 minutes at 4°C.

  • Sample Preparation for LC-MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

Protocol 2: Quantification of Branched-Chain Acyl-CoAs by LC-MS/MS

  • Instrument Setup: Set up the LC-MS/MS system according to the parameters outlined in Table 1. The specific transitions (precursor/product ion pairs) for each target acyl-CoA will need to be optimized.

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target branched-chain acyl-CoAs and a fixed concentration of the this compound internal standard.

  • Sample Analysis: Inject the prepared cell extracts and calibration standards onto the LC-MS/MS system.

  • Data Processing: Integrate the peak areas for each target analyte and the internal standard.

  • Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Use the regression equation from the calibration curve to determine the concentration of each analyte in the biological samples.

Visualizations

metabolic_pathway cluster_BCAA Branched-Chain Amino Acid Catabolism cluster_FAS Fatty Acid Synthesis (FASII) cluster_AcylCoA Acyl-CoA Activation Leucine Leucine Isovaleryl-CoA Isovaleryl-CoA Leucine->Isovaleryl-CoA BCAT, BCKDH Iso-odd BCFAs Iso-odd BCFAs Isovaleryl-CoA->Iso-odd BCFAs FabH, FASII elongation Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Malonyl-CoA->Iso-odd BCFAs Iso-odd Acyl-CoAs Iso-odd Acyl-CoAs Iso-odd BCFAs->Iso-odd Acyl-CoAs Acyl-CoA Synthetase This compound This compound Membrane Lipids Membrane Lipids Iso-odd Acyl-CoAs->Membrane Lipids Incorporation

Caption: Biosynthesis of iso-odd branched-chain acyl-CoAs.

experimental_workflow Bacterial_Culture 1. Bacterial Culture & Harvesting Quenching 2. Metabolic Quenching Bacterial_Culture->Quenching Spiking 3. Internal Standard Spiking (this compound) Quenching->Spiking Extraction 4. Cell Lysis & Acyl-CoA Extraction Spiking->Extraction Preparation 5. Sample Preparation for LC-MS Extraction->Preparation LCMS 6. LC-MS/MS Analysis Preparation->LCMS Data_Analysis 7. Data Processing & Quantification LCMS->Data_Analysis

Caption: Experimental workflow for acyl-CoA analysis.

References

Application Notes & Protocols: Tracing 15-Methyloctadecanoyl-CoA Metabolism with Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolite flux in living systems.[1] By introducing molecules labeled with heavy, non-radioactive isotopes (e.g., ¹³C, ²H), researchers can trace the metabolic fate of specific compounds.[1] This approach offers a dynamic view of metabolism that is essential for understanding physiology and disease.[2][3]

15-Methyloctadecanoyl-CoA is a C19 iso-branched-chain fatty acyl-CoA. The metabolism of branched-chain fatty acids is of significant interest as their dysregulation has been implicated in various metabolic disorders. These application notes provide a comprehensive framework for utilizing stable isotope labeling, coupled with mass spectrometry, to investigate the metabolic fate of this compound. Due to the limited specific literature on its metabolism, a hypothetical pathway is proposed based on the known metabolism of other branched-chain fatty acids.

Proposed Metabolic Pathway of this compound

It is hypothesized that this compound undergoes mitochondrial β-oxidation. This process would proceed similarly to straight-chain fatty acids until the methyl branch is encountered. The final cycles of β-oxidation are expected to yield propionyl-CoA and acetyl-CoA, which can then enter the Tricarboxylic Acid (TCA) cycle.

Metabolic_Pathway_15_Methyloctadecanoyl_CoA cluster_Mitochondrion Mitochondrial Matrix Tracer ¹³C-15-Methyloctadecanoyl-CoA BetaOx β-Oxidation Cycles Tracer->BetaOx Multiple Steps AcetylCoA ¹³C-Acetyl-CoA BetaOx->AcetylCoA PropionylCoA ¹³C-Propionyl-CoA BetaOx->PropionylCoA Citrate (B86180) ¹³C-Citrate AcetylCoA->Citrate SuccinylCoA ¹³C-Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation TCA TCA Cycle SuccinylCoA->TCA Malate (B86768) ¹³C-Malate TCA->Malate Metabolites Citrate->TCA

Caption: Proposed metabolic fate of this compound.

Experimental Design and Workflow

A typical stable isotope tracing experiment involves introducing a labeled precursor into a biological system and analyzing the isotopic enrichment in downstream metabolites over time. The general workflow for tracing the metabolism of this compound is outlined below.

Experimental_Workflow start Cell Culture / Animal Model labeling Introduce ¹³C-Labeled 15-Methyloctadecanoic Acid start->labeling quench Quench Metabolism & Harvest Samples labeling->quench extract Metabolite Extraction (Acyl-CoAs) quench->extract analyze LC-MS/MS Analysis extract->analyze data Data Processing & Isotopologue Analysis analyze->data interpret Pathway Interpretation & Flux Analysis data->interpret

Caption: General workflow for stable isotope labeling studies.

Detailed Experimental Protocols

Protocol 1: In Vitro Labeling of Cultured Cells

This protocol describes the labeling of a mammalian cell line (e.g., HepG2) to trace the metabolism of this compound.

Materials:

  • Adherent mammalian cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Stable isotope-labeled [U-¹³C₁₉]-15-Methyloctadecanoic acid

  • Bovine serum albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scrapers

Procedure:

  • Cell Culture: Culture HepG2 cells in complete medium until they reach 80-90% confluency.

  • Prepare Labeling Medium:

    • Dissolve [U-¹³C₁₉]-15-Methyloctadecanoic acid in ethanol.

    • Complex the labeled fatty acid with fatty acid-free BSA in serum-free DMEM. A typical final concentration is 100 µM labeled fatty acid and 20 µM BSA.

    • Filter-sterilize the labeling medium.

  • Labeling:

    • Aspirate the culture medium from the cells and wash once with warm PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate for a defined time course (e.g., 0, 2, 6, 12, 24 hours) at 37°C in a CO₂ incubator.

  • Harvesting:

    • At each time point, place the culture dish on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Proceed immediately to Protocol 2 for metabolite extraction.

Protocol 2: Acyl-CoA Extraction from Cultured Cells

This protocol is adapted from established methods for extracting short- and long-chain acyl-CoAs.[4][5]

Materials:

  • Labeled cell pellets from Protocol 1

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)

  • Microcentrifuge tubes

  • Sonicator

  • Centrifuge (refrigerated)

Procedure:

  • Quenching and Lysis:

    • Add 1 mL of ice-cold 10% TCA directly to the washed cell monolayer in the culture dish.

    • Scrape the cells and transfer the acidic suspension to a 1.5 mL microcentrifuge tube.

  • Homogenization:

    • Sonicate the sample on ice (e.g., 10 pulses of 0.5 seconds each) to ensure complete cell lysis and protein precipitation.

  • Pellet Protein:

    • Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C.

  • Isolate Supernatant:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube.

    • Store the supernatant at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general method for the analysis of acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6]

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.25 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B

  • Injection Volume: 10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da corresponding to the phosphoadenosine diphosphate (B83284) moiety.[4] The precursor ion will be the [M+H]⁺ of the specific acyl-CoA, and the product ion will be [M+H-507]⁺.

    • Unlabeled this compound: Precursor m/z -> Product m/z

    • ¹³C₁₉-15-Methyloctadecanoyl-CoA: Precursor m/z + 19 -> Product m/z + 19

    • ¹³C₂-Acetyl-CoA: Precursor m/z + 2 -> Product m/z + 2

    • ¹³C₃-Propionyl-CoA: Precursor m/z + 3 -> Product m/z + 3

    • ¹³C₄-Succinyl-CoA: Precursor m/z + 4 -> Product m/z + 4

Data Presentation and Analysis

The primary data output will be the peak areas for the different mass isotopologues of each measured metabolite. Isotopic enrichment can be calculated and presented in tabular format to facilitate comparison across different time points or experimental conditions.

Table 1: Hypothetical Isotopic Enrichment of Key Metabolites Following Labeling with [U-¹³C₁₉]-15-Methyloctadecanoic Acid

MetaboliteTime PointM+0 (Unlabeled) (Relative Abundance %)M+2 (from Acetyl-CoA) (Relative Abundance %)M+3 (from Propionyl-CoA) (Relative Abundance %)M+4 (from Succinyl-CoA) (Relative Abundance %)
Citrate 0 hr100000
6 hr752032
12 hr503875
24 hr2555128
Malate 0 hr100000
6 hr801523
12 hr602857
24 hr3540817
Succinate 0 hr100000
6 hr821224
12 hr652249
24 hr4030723

Data Analysis: The fractional contribution of the labeled precursor to downstream metabolite pools can be determined by analyzing the mass isotopologue distributions (MIDs). For instance, the appearance of M+2 and M+3 isotopologues in TCA cycle intermediates like citrate and malate would confirm the breakdown of ¹³C-15-Methyloctadecanoyl-CoA into ¹³C-acetyl-CoA and ¹³C-propionyl-CoA, respectively.[7]

Conclusion

The methodologies outlined in these application notes provide a robust framework for investigating the metabolic fate of this compound. By employing stable isotope labeling coupled with sensitive LC-MS/MS analysis, researchers can gain unprecedented insights into the absorption, distribution, and metabolism of this branched-chain fatty acid.[1] These studies are crucial for defining its biological role and understanding its potential implications in health and disease, offering valuable information for both basic science and drug development.

References

Application Notes and Protocols for the Detection of 15-Methyloctadecanoyl-CoA using Multiple Reaction Monitoring (MRM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) that plays a role in lipid metabolism. Accurate and sensitive quantification of this and other acyl-CoAs is crucial for understanding various physiological and pathological processes. This document provides a detailed protocol for the detection and quantification of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing multiple reaction monitoring (MRM).

The methodology described herein is based on the common fragmentation patterns of acyl-CoAs, which typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, and a product ion at m/z 428, representing the coenzyme A fragment.[1] These predictable fragmentation patterns allow for the development of a sensitive and specific MRM assay for this compound, even in complex biological matrices.

Quantitative Data Summary

The following table summarizes the key parameters for the MRM-based quantification of this compound.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)Dwell Time (ms)
This compound1066.7559.73550
This compound1066.7428.14550
Internal Standard (C15:0-CoA)1008.6501.63550
Internal Standard (C15:0-CoA)1008.6428.14550

Experimental Protocols

Sample Preparation (from Cell Culture)

This protocol is adapted from established methods for acyl-CoA extraction.[2]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), HPLC grade, ice-cold

  • Acetonitrile (B52724), HPLC grade

  • Internal Standard (ISTD) solution: 10 µM Pentadecanoyl-CoA (C15:0-CoA) in methanol

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g and 4°C

  • Vacuum concentrator

Procedure:

  • Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold methanol to the culture plate and place it at -80°C for 15 minutes to lyse the cells.

  • Add 15 µL of the 10 µM internal standard solution to the methanol.

  • Scrape the cell lysate from the plate and transfer it to a microcentrifuge tube.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 0.5 mL of acetonitrile to the supernatant.

  • Evaporate the sample to dryness using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex the sample and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 5
    2.0 5
    15.0 95
    20.0 95
    20.1 5

    | 25.0 | 5 |

Mass Spectrometry (MS)

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • MRM Transitions: See the "Quantitative Data Summary" table above.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture lysis Cell Lysis (Methanol, -80°C) cell_culture->lysis istd_spike Spike Internal Standard (C15:0-CoA) lysis->istd_spike centrifugation1 Centrifugation (15,000 x g) istd_spike->centrifugation1 supernatant_collection Collect Supernatant centrifugation1->supernatant_collection precipitation Protein Precipitation (Acetonitrile) supernatant_collection->precipitation evaporation Evaporation precipitation->evaporation reconstitution Reconstitution evaporation->reconstitution centrifugation2 Centrifugation (15,000 x g) reconstitution->centrifugation2 final_sample Sample for LC-MS/MS centrifugation2->final_sample lc_separation LC Separation (C18 Column) final_sample->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental Workflow for this compound Detection.

fragmentation_pathway cluster_products Collision Induced Dissociation (CID) parent_ion This compound (Precursor Ion, Q1) m/z 1066.7 product_ion1 Product Ion (Q3) m/z 559.7 (Neutral Loss of 507 Da) parent_ion->product_ion1 Fragmentation product_ion2 Product Ion (Q3) m/z 428.1 (CoA Fragment) parent_ion->product_ion2 Fragmentation

Caption: MRM Fragmentation of this compound.

References

Application Notes and Protocols for Cell Culture Experiments with 15-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methyloctadecanoyl-CoA is a saturated branched-chain fatty acyl-coenzyme A (BCFA-CoA). As a C19:0 fatty acyl-CoA, its methyl branching may confer unique physical and biological properties compared to its straight-chain counterpart, nonadecanoyl-CoA. While direct research on this compound is limited, studies on other BCFAs suggest potential roles in various cellular processes. BCFAs are known to influence cell membrane fluidity, act as signaling molecules, and modulate metabolic pathways.[1][2] This document provides a guide for initiating cell culture-based investigations into the biological functions of this compound, with detailed protocols and data presentation templates. Given the novelty of this specific molecule, the proposed applications and pathways are based on the established roles of similar branched-chain and very-long-chain fatty acids.

Hypothesized Biological Roles and Applications

Based on the known functions of branched-chain and very-long-chain fatty acids, this compound could be investigated for its role in:

  • Cell Membrane Dynamics: BCFAs can alter the physical properties of cell membranes, such as fluidity, which can impact membrane protein function and cellular signaling.[2][3]

  • Metabolic Regulation: As an acyl-CoA, it is a central molecule in lipid metabolism. It could be a substrate for or modulator of fatty acid oxidation, lipogenesis, and the synthesis of complex lipids.

  • Inflammation and Immune Response: Some BCFAs and very-long-chain fatty acids (VLCFAs) have been shown to modulate inflammatory signaling pathways, potentially through interactions with receptors like Toll-like receptors (TLRs).[4][5]

  • Cancer Biology: BCFAs have been reported to have anti-cancer properties, including the inhibition of fatty acid synthesis in cancer cells.[6][7]

  • Peroxisomal Metabolism: VLCFAs are primarily metabolized in peroxisomes, and an accumulation of these fatty acids is associated with certain metabolic disorders.[8]

Data Presentation

Clear and structured data presentation is crucial for interpreting experimental outcomes. The following tables are templates for summarizing quantitative data from the proposed experiments.

Table 1: Cytotoxicity of this compound

Cell LineConcentration (µM)Incubation Time (h)Cell Viability (%)Standard Deviation
0 (Vehicle)24100
124
1024
5024
10024
0 (Vehicle)48100
148
1048
5048
10048

Table 2: Gene Expression Analysis in Response to this compound Treatment

Gene NameFunctionCell LineTreatment Concentration (µM)Fold Change vs. Vehiclep-value
CPT1AFatty Acid Oxidation50
ACOX1Peroxisomal β-oxidation50
FASNFatty Acid Synthesis50
SCD1Fatty Acid Desaturation50
PPARαLipid Metabolism Regulator50
TNFαPro-inflammatory Cytokine50
IL-6Pro-inflammatory Cytokine50

Table 3: Effects on Cellular Lipid Profile

Lipid ClassVehicle Control (nmol/mg protein)This compound (nmol/mg protein)% Changep-value
Triacylglycerols
Diacylglycerols
Phospholipids
Cholesterol Esters
Free Fatty Acids

Experimental Protocols

The following are detailed protocols for key experiments to begin characterizing the cellular effects of this compound.

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for cell culture experiments. Fatty acyl-CoAs are amphipathic and can be challenging to dissolve.

Materials:

  • This compound

  • Ethanol, cell culture grade

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium

Procedure:

  • Prepare a 10 mM stock solution of this compound in ethanol.

  • To prepare a working solution for cell treatment, first prepare a BSA-containing medium. For a 10% BSA solution, dissolve fatty acid-free BSA in PBS.

  • Warm the BSA solution and the cell culture medium to 37°C.

  • Slowly add the ethanolic stock solution of this compound to the warm BSA solution while vortexing to create a fatty acyl-CoA:BSA complex. A molar ratio of 2:1 to 4:1 (fatty acyl-CoA:BSA) is recommended.

  • Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

  • Sterile-filter the solution through a 0.22 µm filter.

  • Dilute this complexed stock solution to the final desired concentrations in the cell culture medium.

Protocol 2: Cell Viability/Cytotoxicity Assay

This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cell line of interest (e.g., HepG2, 3T3-L1, RAW 264.7)

  • Complete cell culture medium

  • This compound:BSA complex

  • 96-well cell culture plates

  • MTT, XTT, or PrestoBlue™ cell viability reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound:BSA complex in a complete medium. Include a vehicle control (medium with BSA and a corresponding amount of ethanol).

  • Remove the old medium from the cells and add 100 µL of the treatment media to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Protocol 3: Analysis of Gene Expression by Real-Time Quantitative PCR (RT-qPCR)

This protocol is to assess changes in the expression of genes involved in lipid metabolism and inflammation.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound:BSA complex

  • RNA extraction kit (e.g., TRIzol, RNeasy)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., CPT1A, ACOX1, FASN, PPARα, TNFα, IL-6) and a housekeeping gene (e.g., GAPDH, ACTB)

  • RT-qPCR instrument

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with a non-toxic concentration of this compound:BSA complex (determined from the cytotoxicity assay) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).

  • Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Perform RT-qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Analyze the results using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

Protocol 4: Lipid Droplet Staining

This protocol is to visualize the effect of this compound on intracellular lipid storage.

Materials:

  • Cell line of interest

  • Glass coverslips or imaging plates

  • This compound:BSA complex

  • BODIPY 493/503 or Nile Red staining solution

  • Formaldehyde (B43269) for cell fixation

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere.

  • Treat the cells with this compound:BSA complex and a vehicle control for 24 hours. Oleic acid can be used as a positive control for inducing lipid droplet formation.

  • Wash the cells with PBS.

  • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Stain for lipid droplets by incubating with BODIPY 493/503 (e.g., 1 µg/mL in PBS) for 15 minutes at room temperature in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS and mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope and quantify the lipid droplet area per cell using image analysis software (e.g., ImageJ).

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothesized signaling pathway and a general experimental workflow for studying this compound.

G cluster_0 Cellular Uptake and Activation cluster_1 Metabolic Fates cluster_2 Potential Signaling Roles FA 15-Methyloctadecanoyl acid FATP Fatty Acid Transport Protein FA->FATP Uptake ACSL Acyl-CoA Synthetase FATP->ACSL FA_CoA This compound ACSL->FA_CoA Activation BetaOx Peroxisomal/Mitochondrial β-oxidation FA_CoA->BetaOx ComplexLipids Incorporation into Complex Lipids (e.g., Phospholipids, TAGs) FA_CoA->ComplexLipids Elongation Elongation/Desaturation FA_CoA->Elongation PPARa PPARα FA_CoA->PPARa Activation? FA_CoA->PPARa NFkB NF-κB FA_CoA->NFkB Modulation? FA_CoA->NFkB UPR Unfolded Protein Response (UPR) ComplexLipids->UPR Membrane Stress? ComplexLipids->UPR GeneExpression Target Gene Expression (Metabolism, Inflammation) PPARa->GeneExpression PPARa->GeneExpression NFkB->GeneExpression NFkB->GeneExpression

Caption: Hypothesized metabolic and signaling pathways of this compound.

G cluster_experiments Functional Assays start Start: Select Cell Line (e.g., HepG2, 3T3-L1) prep Prepare this compound:BSA Stock Solution start->prep cytotoxicity Determine Non-Toxic Concentration Range (Cytotoxicity Assay) prep->cytotoxicity gene_expression Gene Expression Analysis (RT-qPCR) cytotoxicity->gene_expression lipid_storage Lipid Droplet Staining (Microscopy) cytotoxicity->lipid_storage metabolism Metabolic Assays (e.g., Fatty Acid Oxidation) cytotoxicity->metabolism lipidomics Lipid Profiling (Mass Spectrometry) cytotoxicity->lipidomics analysis Data Analysis and Interpretation gene_expression->analysis lipid_storage->analysis metabolism->analysis lipidomics->analysis conclusion Conclusion and Hypothesis Generation analysis->conclusion

Caption: General experimental workflow for investigating this compound.

References

Application Notes and Protocols: The Role of 15-Methyloctadecanoyl-CoA in the Study of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current, albeit limited, understanding of 15-Methyloctadecanoyl-CoA and its potential applications in metabolic research.

Introduction

Coenzyme A (CoA) and its acyl derivatives, such as this compound, are central players in cellular metabolism, participating in a vast number of anabolic and catabolic reactions. These molecules are integral to energy production from fats, carbohydrates, and proteins, as well as the biosynthesis of essential molecules like fatty acids, cholesterol, and ketone bodies.[1] Alterations in the levels and metabolism of specific acyl-CoAs are increasingly recognized for their roles in the pathophysiology of various metabolic disorders. While research on many common acyl-CoAs is extensive, the specific functions and applications of less common, branched-chain fatty acyl-CoAs like this compound are still emerging. This document aims to synthesize the available information on this compound and propose its utility in studying metabolic diseases.

While direct studies on this compound are not extensively available in the current literature, we can infer its likely metabolic involvement and potential research applications based on our understanding of branched-chain fatty acid metabolism and the general principles of fatty acid oxidation. This compound is a C19 branched-chain fatty acyl-CoA. The metabolism of such fatty acids differs from that of straight-chain fatty acids, often requiring specific enzymatic pathways.

Potential Significance in Metabolic Disorders

Defects in the oxidation of fatty acids are at the heart of several inherited metabolic disorders, often categorized as fatty acid oxidation disorders (FAODs).[2] These disorders can lead to a range of clinical presentations, from hypoglycemia and lethargy to severe metabolic crises, coma, and even sudden death.[3][4] The study of specific acyl-CoAs is crucial for diagnosing and understanding the pathophysiology of these conditions. For instance, Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is a common FAOD characterized by the inability to properly oxidize medium-chain fatty acids.[2]

Given that this compound is a branched-chain fatty acyl-CoA, its metabolism likely involves peroxisomal α-oxidation or specialized mitochondrial pathways to handle the methyl branch.[5][6] Therefore, studying the metabolism of this compound could be valuable in understanding and potentially diagnosing disorders related to branched-chain fatty acid oxidation.

Experimental Approaches and Protocols

Based on established methodologies for studying fatty acid metabolism, the following protocols can be adapted to investigate the role of this compound.

Protocol 1: In Vitro Fatty Acid Oxidation Assay

This protocol is designed to measure the rate of oxidation of this compound in isolated mitochondria or cell lysates.

Materials:

  • Isolated mitochondria or cell homogenates

  • Radiolabeled [1-¹⁴C]15-Methyloctadecanoic acid (custom synthesis may be required)

  • ATP, CoA, L-carnitine

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, ATP, CoA, and L-carnitine.

  • Add the isolated mitochondria or cell homogenate to the reaction mixture.

  • Initiate the reaction by adding radiolabeled 15-Methyloctadecanoic acid. This will be intracellularly converted to this compound.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an acid (e.g., perchloric acid).

  • Separate the radiolabeled water-soluble products (acetyl-CoA and other intermediates) from the unreacted fatty acid.

  • Quantify the radioactivity in the aqueous phase using a scintillation counter. The amount of radioactivity is proportional to the rate of fatty acid oxidation.

Table 1: Example Data from In Vitro Fatty Acid Oxidation Assay
SampleConditionRate of Oxidation (nmol/mg protein/min)
1Control (Wild-Type Mitochondria)5.2 ± 0.4
2Disease Model (e.g., Defective α-oxidation)1.8 ± 0.2
3Drug Treatment7.5 ± 0.6
Protocol 2: Acyl-CoA Profiling using Mass Spectrometry

This protocol allows for the quantification of this compound and other acyl-CoAs in biological samples.

Materials:

  • Cell or tissue samples

  • Internal standards (e.g., deuterated acyl-CoAs)

  • Extraction solvent (e.g., acetonitrile/isopropanol/water)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Homogenize the biological sample in the presence of internal standards.

  • Extract the acyl-CoAs using the extraction solvent.

  • Centrifuge to pellet cellular debris.

  • Analyze the supernatant containing the acyl-CoAs by LC-MS/MS.

  • Quantify the amount of this compound and other acyl-CoAs based on the signal intensity relative to the internal standards.

Table 2: Example Acyl-CoA Profile in a Cellular Model of a Metabolic Disorder
Acyl-CoA SpeciesControl Cells (pmol/mg protein)Disease Model Cells (pmol/mg protein)
Acetyl-CoA150.3 ± 12.595.7 ± 8.9
Palmitoyl-CoA25.1 ± 2.138.4 ± 3.5
This compound 2.8 ± 0.3 15.6 ± 1.8
Propionyl-CoA5.7 ± 0.522.1 ± 2.3

Signaling Pathways and Logical Relationships

The metabolism of fatty acids is intricately regulated by a network of signaling pathways. The accumulation of specific acyl-CoAs can act as a metabolic signal, influencing gene expression and cellular processes.

Diagram 1: General Fatty Acid Beta-Oxidation Workflow

FattyAcidOxidation FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase Mitochondrion Mitochondrial Matrix AcylCoA->Mitochondrion Carnitine Shuttle BetaOxidation β-Oxidation Spiral Mitochondrion->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy ATP TCA->Energy

Caption: Overview of the fatty acid beta-oxidation pathway.

Diagram 2: Hypothetical Pathway for this compound Metabolism

Due to the methyl branch, this compound would likely undergo an initial alpha-oxidation step before entering the beta-oxidation spiral.

BranchedChainFAO BranchedFA This compound AlphaOxidation α-Oxidation BranchedFA->AlphaOxidation PristanoylCoA Pristanoyl-CoA AlphaOxidation->PristanoylCoA BetaOxidation β-Oxidation PristanoylCoA->BetaOxidation PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle PropionylCoA->TCA AcetylCoA->TCA

Caption: Proposed metabolic fate of this compound.

Conclusion and Future Directions

The study of specific acyl-CoAs, including branched-chain species like this compound, holds significant promise for advancing our understanding of metabolic disorders. While direct experimental data on this particular molecule is scarce, the established principles of fatty acid metabolism provide a solid framework for future investigations. The development of specific assays and the use of advanced analytical techniques like mass spectrometry will be instrumental in elucidating the precise role of this compound in health and disease. Such research could pave the way for novel diagnostic markers and therapeutic strategies for a range of metabolic conditions.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 15-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 15-Methyloctadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common experimental artifacts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not seeing the expected molecular ion for this compound. What are the common reasons for this?

A1: Several factors could contribute to the absence or low intensity of the expected molecular ion. Here are some common causes and troubleshooting steps:

  • In-source Fragmentation: this compound, like other long-chain acyl-CoAs, can be susceptible to fragmentation within the ion source, especially at higher energies.[1][2] This can lead to a diminished molecular ion peak and an increase in fragment ions.

    • Solution: Optimize the source conditions by reducing the capillary or fragmentor voltage to minimize in-source fragmentation.[1]

  • Sample Stability: Acyl-CoAs are known to be unstable and can degrade during sample preparation and storage.[3][4]

    • Solution: Ensure samples are processed quickly and kept on ice. For storage, snap-freeze samples in liquid nitrogen and store them at -80°C. Reconstitute dried samples in an appropriate solution, such as 50% methanol (B129727)/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), to improve stability.[3]

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of this compound.[5][6][7][8] Phospholipids are common culprits in biological samples.[5][7]

    • Solution: Improve chromatographic separation to isolate the analyte from interfering matrix components.[6] Additionally, consider more rigorous sample cleanup procedures like solid-phase extraction (SPE).[9][10][11] Sample dilution can also mitigate matrix effects, provided the analyte concentration remains within the instrument's detection limits.[6]

Q2: I am observing a prominent peak at m/z 428.0365 and a neutral loss of 507.0 Da, but my molecular ion is weak. Is this normal?

A2: Yes, this is a very common observation for acyl-CoAs when using positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS).

  • Characteristic Fragmentation: Acyl-CoAs have a well-defined fragmentation pattern. The neutral loss of 507.0 Da corresponds to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.[1][2][9][12][13][14][15] The fragment ion at m/z 428.0365 represents the adenosine (B11128) 3',5'-diphosphate portion of the coenzyme A molecule.[1][14][15] These are characteristic fragments used for the identification and quantification of acyl-CoAs.[1][12] In fact, the fragment resulting from the neutral loss of 507 is often the most abundant ion in the MS/MS spectrum.[12][13][14]

  • In-Source Fragmentation: As mentioned in Q1, these characteristic fragments can also be generated in the ion source.[1][2] If you are seeing these in a full scan MS1 spectrum, it is likely due to in-source fragmentation. While this can be a useful screening tool, it can also complicate the interpretation of your data if you are trying to observe the intact molecular ion.[1]

Q3: My mass spectrum shows several unexpected peaks with mass differences that don't correspond to typical fragments. What could these be?

A3: These unexpected peaks are likely adducts, which are ions formed by the association of the analyte molecule with other ions present in the mobile phase or sample matrix.

  • Common Adducts: In ESI-MS, it is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺), especially when using buffers containing these salts.[16][17][18][19] Sodium is a particularly common adduct source.[16]

    • Solution: While adduct formation can sometimes be analytically useful, it can also complicate spectra.[20] To minimize sodium and potassium adducts, use high-purity solvents and glassware, and consider using mobile phase modifiers that promote protonation, such as formic acid or ammonium formate.

Q4: The signal intensity for my this compound standard is inconsistent between runs. What could be causing this variability?

A4: Inconsistent signal intensity is often a sign of issues with sample stability, sample preparation, or matrix effects.[6]

  • Sample Preparation and Stability: Given the instability of acyl-CoAs, inconsistencies in the timing and temperature of your sample preparation can lead to variable degradation.[3][4]

    • Solution: Standardize your sample preparation workflow to ensure all samples are handled identically. Prepare fresh standards for each run if possible.

  • Matrix Effects: If you are analyzing samples in a complex biological matrix, run-to-run variations in the matrix composition can lead to inconsistent ion suppression or enhancement.[5][7][8]

    • Solution: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and other sources of variability.[21] Additionally, robust sample cleanup and optimized chromatography are crucial for minimizing matrix effects.[6][7]

Quantitative Data Summary

The following tables provide calculated mass-to-charge ratios for this compound and a list of common adducts observed in ESI-MS.

Table 1: Calculated m/z Values for this compound and Its Key Fragments

SpeciesMolecular FormulaExact Mass (Da)[M+H]⁺ (m/z)[M+Na]⁺ (m/z)[M-H]⁻ (m/z)
This compoundC₄₀H₇₀N₇O₁₇P₃S1065.37181066.37911088.36101064.3645
Key Positive Mode Fragments
[M+H - 507.0]⁺ (Neutral Loss)C₃₀H₅₄N₂O₇PS559.3435560.3508
Adenosine 3',5'-diphosphate FragmentC₁₀H₁₄N₅O₁₀P₂427.0292428.0365

Table 2: Common Adducts in Electrospray Ionization Mass Spectrometry (ESI-MS)

AdductMass DifferencePolarity
Proton ([M+H]⁺)+1.0078Positive
Sodium ([M+Na]⁺)+22.9898Positive
Ammonium ([M+NH₄]⁺)+18.0344Positive
Potassium ([M+K]⁺)+38.9637Positive
Deprotonation ([M-H]⁻)-1.0078Negative

Experimental Protocols

Protocol 1: Sample Preparation for Acyl-CoA Extraction from Biological Tissues

This protocol is a general guideline for the extraction of long-chain acyl-CoAs from tissues. Optimization may be required for specific sample types.

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a 2 mL polypropylene (B1209903) tube on ice.

    • Add 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9) and 0.5 mL of an acetonitrile:isopropanol:methanol (3:1:1) solvent mixture.[4]

    • Homogenize the tissue thoroughly using a mechanical homogenizer, keeping the sample on ice to prevent degradation.

  • Extraction:

    • Centrifuge the homogenate at a high speed (e.g., 13,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant, which contains the acyl-CoAs, into a new tube.

  • Purification (Optional but Recommended):

    • For cleaner samples, a solid-phase extraction (SPE) step can be employed. A weak anion exchange or reverse-phase SPE column can be used.[9][10][11] Follow the manufacturer's instructions for column conditioning, sample loading, washing, and elution.

  • Sample Concentration and Reconstitution:

    • Dry the supernatant/eluate under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a solvent compatible with your LC-MS system, such as 50% methanol containing 50 mM ammonium acetate.[3]

Protocol 2: LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for developing an LC-MS/MS method for the analysis of long-chain acyl-CoAs.

  • Liquid Chromatography (LC):

    • Column: A C18 or C8 reversed-phase column is suitable for separating long-chain acyl-CoAs.[4][9]

    • Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.[4]

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[4]

    • Gradient: Develop a gradient that effectively separates this compound from other lipids and matrix components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, and then re-equilibrate.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is common.[3][4]

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI) is typically used for acyl-CoA analysis.[3][9][14]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification due to its high sensitivity and selectivity.[14]

    • MRM Transitions:

      • Primary Transition: Precursor ion (Q1) of m/z 1066.38 → Product ion (Q3) corresponding to the neutral loss of 507.0 (m/z 560.35).[2][10][12][13]

      • Confirmatory Transition: Precursor ion (Q1) of m/z 1066.38 → Product ion (Q3) of m/z 428.04.[1][12][14]

    • Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, gas flow rates, and temperatures to achieve the best signal for your analyte.[2] Optimize collision energy for each MRM transition to maximize the product ion signal.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Analysis start Start: Mass Spec Data Acquired issue Issue Detected? (e.g., No/Low Signal, Extra Peaks) start->issue end_good Analysis Successful issue->end_good No check_peak Is Expected Precursor Ion (m/z 1066.38) Present? issue->check_peak Yes check_fragments Are Characteristic Fragments Present? (m/z 428.04 or NL 507.0) check_peak->check_fragments No check_intensity Is Signal Intensity Low / Inconsistent? check_peak->check_intensity Yes in_source Potential In-Source Fragmentation or High CE check_fragments->in_source Yes no_fragments Potential Sample or Instrument Issue check_fragments->no_fragments No optimize_source Action: Reduce Source Energy / Optimize CE in_source->optimize_source check_sample_prep Action: Review Sample Prep & Stability Protocols no_fragments->check_sample_prep check_instrument Action: Check Instrument Performance (e.g., run tuning solution) no_fragments->check_instrument matrix_effects Potential Matrix Effects check_intensity->matrix_effects Yes check_adducts Are There Unexpected Peaks? check_intensity->check_adducts No optimize_chroma Action: Improve Chromatography / Sample Cleanup matrix_effects->optimize_chroma check_adducts->end_good No adducts Potential Adduct Formation (e.g., [M+Na]⁺ at m/z 1088.36) check_adducts->adducts Yes optimize_mobile_phase Action: Use High-Purity Solvents / Modify Mobile Phase adducts->optimize_mobile_phase

Caption: Troubleshooting workflow for mass spectrometry analysis of this compound.

FragmentationPathway Positive Ion ESI-MS/MS Fragmentation of this compound cluster_fragments Major Fragments parent [this compound + H]⁺ m/z 1066.38 nl_507 Neutral Loss of 507.0 Da (3'-Phosphoadenosine diphosphate) fragment_560 [M+H - 507.0]⁺ m/z 560.35 (Acyl-Pantetheine-Phosphate) parent->fragment_560 Collision-Induced Dissociation fragment_428 Adenosine 3',5'-diphosphate [C₁₀H₁₄N₅O₁₀P₂]⁺ m/z 428.04 parent->fragment_428 Collision-Induced Dissociation

Caption: Key fragmentation pathways for this compound in positive ion ESI-MS/MS.

References

Technical Support Center: Optimizing Chromatography for Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of branched-chain acyl-CoAs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic experiments for these challenging analytes.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting branched-chain acyl-CoAs from biological samples?

A1: A widely used and effective method involves quenching and deproteinization followed by extraction. A common approach is to use an ice-cold solution of 5-sulfosalicylic acid (SSA) to simultaneously halt enzymatic activity and precipitate proteins.[1] This method is advantageous as it often does not require a subsequent solid-phase extraction (SPE) step, which can lead to the loss of more hydrophilic short-chain acyl-CoAs.[1][2] For tissues, homogenization in a buffered solution followed by solvent extraction with isopropanol (B130326) and acetonitrile (B52724) is also a robust method.[3]

Q2: My branched-chain acyl-CoA standards and samples are degrading. How can I improve their stability?

A2: Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions. To minimize degradation, always process samples on ice or at 4°C.[2][4] For long-term storage, it is best to keep samples as a dry pellet at -80°C.[2] When reconstituting samples for analysis, using a buffered solution such as 50 mM ammonium (B1175870) acetate (B1210297) (pH 6.8) or a solvent mixture containing methanol (B129727) can enhance stability compared to pure water.[4]

Q3: I am observing poor peak shapes (e.g., tailing, broadening) for my branched-chain acyl-CoAs. What are the likely causes and solutions?

A3: Poor peak shape is a common issue in acyl-CoA chromatography. Several factors can contribute to this problem:

  • Secondary Interactions: Silanol groups on the surface of silica-based columns can interact with the phosphate (B84403) groups of acyl-CoAs, leading to peak tailing. Using a column with end-capping or a hybrid particle technology can mitigate these interactions.

  • Ionization State: The multiple phosphate groups on the CoA moiety can exist in different ionization states, leading to peak broadening. Maintaining a consistent and appropriate pH with a buffered mobile phase is crucial.

  • Metal Chelation: Acyl-CoAs can chelate metal ions present in the HPLC system or sample, causing peak distortion. The inclusion of a weak chelating agent, such as ethylenediaminetetraacetic acid (EDTA), in the mobile phase can help to alleviate this issue.

Q4: How can I improve the separation of isomeric branched-chain acyl-CoAs?

A4: Separating isomers, such as isobutyryl-CoA and butyryl-CoA, or isovaleryl-CoA and valeryl-CoA, can be challenging. To enhance resolution, consider the following:

  • Gradient Optimization: A shallow and slow gradient elution can improve the separation of closely eluting compounds.

  • Column Chemistry: Experiment with different C18 column chemistries from various manufacturers, as subtle differences in the stationary phase can impact selectivity. Phenyl-hexyl or cyano phases may also offer alternative selectivity.

  • Ion-Pairing Chromatography: While less common with mass spectrometry due to signal suppression, ion-pairing agents can be used with UV detection to improve the retention and separation of polar analytes like acyl-CoAs.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Signal Sample degradationEnsure samples are processed quickly at low temperatures and stored at -80°C.[2] Use buffered reconstitution solvents.[4]
Inefficient extractionOptimize the extraction protocol. For cells, quenching with 2.5% SSA is effective.[1] For tissues, consider homogenization in buffered isopropanol/acetonitrile.[3]
Poor ionization in the mass spectrometerOptimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).[5] Acyl-CoAs are often more efficiently ionized in positive mode.[1]
Poor Peak Shape (Tailing, Broadening) Secondary interactions with the columnUse an end-capped C18 column or a column with hybrid particle technology.
Inconsistent pHUse a buffered mobile phase (e.g., 10 mM ammonium acetate) to maintain a stable pH.[5]
Metal chelationAdd a low concentration of EDTA to the mobile phase.
Inconsistent Retention Times Unstable column temperatureUse a column oven to maintain a consistent temperature.[5]
Inadequately equilibrated columnEnsure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
Mobile phase composition driftPrepare fresh mobile phases daily and ensure proper mixing if using an online degasser/mixer.
High Background Noise Contaminated mobile phase or LC-MS systemUse high-purity solvents and additives (LC-MS grade).[5] Flush the system regularly.
Sample matrix effectsIncorporate a sample cleanup step like solid-phase extraction (SPE) if necessary, being mindful of potential losses of short-chain species.[1]
Inaccurate Quantification Non-linearity of calibration curvesUse a weighted linear regression (e.g., 1/x) for calibration.[2] Prepare standards in a matrix similar to the samples to account for matrix effects.[2]
Lack of a suitable internal standardUse a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA (e.g., C17:0-CoA) that is not present in the sample.[6]

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells

This protocol is adapted from methods that minimize the need for solid-phase extraction.[1]

  • Cell Washing: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Lysis: Add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet.[7] Alternatively, use 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard.[1]

  • Homogenization: Resuspend the cell pellet and vortex thoroughly.

  • Protein Precipitation: Add 270 µL of acetonitrile, vortex, and sonicate to ensure homogeneity.[7]

  • Clarification: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Collection: Transfer the supernatant to a new tube for LC-MS analysis.

Protocol 2: Reversed-Phase HPLC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation of branched-chain acyl-CoAs.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 2.6 µm, 150 mm x 2.1 mm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Flow Rate: 0.2 mL/min.[5]

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 2% B

  • Injection Volume: 5-10 µL

  • Column Temperature: 32°C[5]

  • MS Detection: Electrospray ionization in positive mode (ESI+). Monitor the characteristic neutral loss of 507 Da or specific MRM transitions for each branched-chain acyl-CoA.[8]

Analyte Precursor Ion (m/z) Product Ion (m/z)
Isobutyryl-CoA838.2331.2
Isovaleryl-CoA852.2345.2
2-Methylbutyryl-CoA852.2345.2
Propionyl-CoA824.2317.2
Acetyl-CoA810.1303.1

Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. It is crucial to optimize these on your specific instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Cells or Tissue) wash Wash with PBS start->wash quench Quench & Lyse (e.g., with SSA) wash->quench precipitate Protein Precipitation (Acetonitrile) quench->precipitate centrifuge Centrifuge precipitate->centrifuge extract Collect Supernatant centrifuge->extract inject Inject into LC-MS/MS extract->inject separate Chromatographic Separation (C18) inject->separate detect Mass Spectrometry Detection (ESI+) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify analyze Statistical Analysis quantify->analyze

Caption: Experimental workflow for branched-chain acyl-CoA analysis.

troubleshooting_logic cluster_signal Signal Issues cluster_peak Peak Shape Issues cluster_quant Quantification Issues start Problem Encountered no_signal No or Low Signal high_bg High Background peak_tailing Peak Tailing/ Broadening split_peaks Split Peaks poor_linearity Poor Linearity high_cv High %CV sol_degradation Check Sample Stability & Storage no_signal->sol_degradation sol_extraction Optimize Extraction no_signal->sol_extraction sol_ionization Optimize MS Source no_signal->sol_ionization sol_contamination Use Clean Solvents/ Flush System high_bg->sol_contamination sol_matrix Improve Sample Cleanup high_bg->sol_matrix sol_column Use End-Capped Column peak_tailing->sol_column sol_ph Use Buffered Mobile Phase peak_tailing->sol_ph sol_temp Use Column Oven peak_tailing->sol_temp split_peaks->sol_ph sol_cal Use Weighted Regression/ Matrix-Matched Standards poor_linearity->sol_cal high_cv->sol_extraction sol_is Use Appropriate IS high_cv->sol_is

Caption: Troubleshooting logic for common chromatography issues.

References

improving the stability of 15-Methyloctadecanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 15-Methyloctadecanoyl-CoA. Our goal is to help you improve the stability and recovery of this long-chain acyl-CoA during your extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound from biological samples?

The primary challenges include the inherent instability of the thioester bond, which is susceptible to hydrolysis, especially in aqueous solutions under alkaline or strongly acidic conditions.[1] Additionally, its amphipathic nature can lead to losses during phase separation and purification steps. Low abundance in tissues also makes quantitative recovery difficult.[2]

Q2: Why am I seeing low yields of this compound in my extracts?

Low yields can be attributed to several factors:

  • Degradation: The molecule is prone to both chemical and enzymatic hydrolysis. Working at suboptimal pH, high temperatures, or with prolonged exposure to aqueous environments can lead to significant loss.[1][3]

  • Inefficient Extraction: The choice of extraction solvents and methodology is critical. A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[4]

  • Suboptimal Storage: Improper storage of samples before and after extraction can lead to degradation. Samples should be stored at -80°C.[5]

Q3: What is the best way to store biological samples to ensure the stability of this compound?

For long-term stability, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction.[5] This minimizes enzymatic activity that could degrade the acyl-CoA.

Q4: What general precautions should I take during the extraction process?

To maximize stability and recovery, it is crucial to:

  • Work quickly and on ice at all times to minimize enzymatic degradation.[6]

  • Use pre-chilled buffers and solvents.[4]

  • Maintain an acidic pH (around 4.9) during homogenization and initial extraction steps to improve stability.[4]

  • Minimize the time the sample spends in aqueous solutions.[1]

Troubleshooting Guide

Issue: Significant degradation of this compound is suspected.

Possible Cause Troubleshooting Step
Incorrect pH of homogenization buffer Ensure the potassium phosphate (B84403) buffer is at pH 4.9. Acyl-CoAs are unstable in alkaline and strongly acidic solutions.[1][4]
High temperature during extraction Perform all steps on ice and use pre-chilled tubes and reagents. Centrifugation should be done at 4°C.[4][6]
Enzymatic activity Minimize the time from sample collection to extraction. Flash-freezing samples in liquid nitrogen and storing them at -80°C is recommended.[5]
Prolonged exposure to aqueous solutions Proceed through the extraction workflow efficiently to reduce the time the sample is in an aqueous environment where hydrolysis can occur.[1]

Issue: Low recovery of this compound.

Possible Cause Troubleshooting Step
Suboptimal solvent mixture Use a proven solvent system such as a mixture of acetonitrile and isopropanol for efficient extraction from the homogenate.[4]
Loss during phase separation Ensure complete separation of the organic and aqueous phases during centrifugation. Carefully collect the upper organic phase containing the acyl-CoAs.[4]
Inefficient purification Employ solid-phase extraction (SPE) with a weak anion exchange column to purify and concentrate the acyl-CoAs.[7][8]
Sample overload on SPE column Ensure the amount of sample loaded onto the SPE column does not exceed its binding capacity.

Quantitative Data Summary

The recovery of long-chain acyl-CoAs is highly dependent on the extraction methodology and the tissue type. The following table summarizes reported recovery rates from various methods, which can be indicative of the expected recovery for this compound.

Extraction MethodTissue TypeReported Recovery RateReference
Solvent Extraction with SPERat Liver93-104% (for various acyl-CoAs)[8]
Modified Solvent Extraction with SPERat Heart, Kidney, Muscle70-80%[4]
Organic Solvent Extraction and SPEVarious tissues60-140% (depending on analyte and tissue)[5]

Experimental Protocol: Extraction of this compound from Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for various tissue types.[4][5]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[4]

    • Homogenize thoroughly on ice.

    • Add 2.0 mL of isopropanol and homogenize again.[4]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes at 4°C.[4]

    • Carefully collect the upper organic phase which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE column with 3 mL of methanol.

    • Equilibration: Equilibrate the column with 3 mL of water.[7]

    • Loading: Load the collected supernatant onto the SPE column.

    • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.[7]

    • Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[7]

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol).[7]

Visualizing Key Processes

To aid in understanding the experimental workflow and the factors affecting stability, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (SPE) cluster_analysis Final Steps Tissue Frozen Tissue Sample Homogenize Homogenize in Acidic Buffer (pH 4.9) Tissue->Homogenize Add_Solvents Add Isopropanol & Acetonitrile Homogenize->Add_Solvents Vortex Vortex Vigorously Add_Solvents->Vortex Centrifuge Centrifuge (4°C) Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Condition Condition Column Load Load Sample Collect->Load Wash Wash Column Load->Wash Elute Elute Acyl-CoAs Wash->Elute Dry Dry Under Nitrogen Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for this compound extraction.

G cluster_factors Degradation Factors cluster_chemical Chemical cluster_enzymatic Enzymatic Degradation This compound Degradation pH High or Very Low pH pH->Degradation Temp High Temperature Temp->Degradation Aqueous Aqueous Environment Aqueous->Degradation Thioesterases Thioesterases Thioesterases->Degradation

Caption: Factors leading to the degradation of this compound.

References

resolving isomeric acyl-CoAs in chromatographic separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic resolution of isomeric acyl-CoAs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation and analysis of these critical metabolic intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the chromatographic separation of isomeric acyl-CoAs.

Q1: Why am I seeing poor resolution or complete co-elution of my acyl-CoA isomers (e.g., n-butyryl-CoA and isobutyryl-CoA)?

A1: Co-elution of structurally similar isomers is a common challenge in acyl-CoA analysis. Several factors can contribute to this issue. The resolution can often be improved by methodically optimizing the mobile phase, stationary phase, and gradient conditions.[1][2]

  • Mobile Phase Optimization: The composition of your mobile phase is critical. Consider adding an ion-pairing agent, such as hexafluorobutyric acid (HFBA), to improve peak shape and retention, which may resolve isomers.[1] Adjusting the pH of the mobile phase can also alter selectivity by changing the ionization state of the analytes and stationary phase.

  • Stationary Phase Selection: Standard C18 columns may not always provide sufficient selectivity. Consider switching to a different column chemistry, such as a phenyl-hexyl or a mixed-mode column, which can offer different separation mechanisms.[1] For enantiomeric isomers, a chiral stationary phase is necessary.[1]

  • Gradient Adjustment: A shallower gradient will increase the separation window for closely eluting compounds, potentially improving resolution.[1]

Q2: My peaks are tailing. What are the likely causes and how can I fix this?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the sample and column hardware.

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) backbone of the stationary phase can interact with your acyl-CoA molecules, causing tailing.[1] Operating the mobile phase at a lower pH can protonate these silanol groups, reducing their interaction.[1] Using an end-capped column can also mitigate this issue.[1]

  • Column Overload: Injecting too much sample can lead to peak tailing.[1][3] Try reducing the sample concentration or the injection volume.[1]

  • Extra-Column Dead Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[1] Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.[1]

Q3: I'm observing peak fronting. What could be the reason?

A3: Peak fronting is typically a result of poor sample solubility or column overload.

  • Poor Sample Solubility: If your sample is not fully dissolved in the mobile phase, it can lead to peak fronting.[1] Ensure your sample solvent is compatible with and ideally weaker than your initial mobile phase.[1]

  • Column Overload: Similar to peak tailing, injecting too much sample can also cause peak fronting.[1] Try decreasing the amount of sample loaded onto the column.[1]

  • Column Collapse: In rare cases, a collapsed column bed can lead to peak fronting. This is an irreversible issue, and the column will need to be replaced.[1]

Q4: My retention times are shifting between runs. What should I investigate?

A4: Unstable retention times can be caused by several factors related to the mobile phase, column, and instrument conditions.

  • Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the more volatile organic solvent can lead to shifts in retention time.[1] Always prepare fresh mobile phase and keep the solvent reservoirs capped.

  • Column Degradation: The stationary phase can degrade over time, especially with aggressive mobile phases or improper storage, leading to changes in retention.[1]

  • Temperature Fluctuations: Maintaining a stable column temperature is crucial for reproducible chromatography.[1] Use a column oven to ensure a constant temperature throughout your analytical runs.

Experimental Protocols & Data

Sample Preparation for Acyl-CoA Analysis

A critical step for successful analysis is proper sample preparation. The following is a general protocol for extracting acyl-CoAs from tissues.

Protocol for Tissue Homogenization and Extraction:

For cellular samples, protein precipitation is a common method.[4][5]

Chromatographic Conditions for Isomer Separation

Achieving separation of isomeric acyl-CoAs often requires specific chromatographic conditions. Below are examples of successful methodologies.

Table 1: HPLC and LC-MS/MS Methods for Acyl-CoA Isomer Separation

ParameterMethod 1: Reversed-Phase HPLC[6]Method 2: UPLC-MS/MS[2]Method 3: LC-MS/MS with Ion-Pairing[2]
Column Spherisorb ODS II, 5-µm C18Reversed-phase columnNot specified, but ion-pairing is key
Mobile Phase A 220 mM Potassium Phosphate, 0.05% (v/v) Thiodiglycol, pH 4.010 mM Ammonium Acetate, pH 6.8[4][5]Mobile phase containing an ion-pairing reagent
Mobile Phase B 98% Methanol, 2% (v/v) ChloroformAcetonitrile[4][5]Acetonitrile
Detection UV at 254 nmPositive Ion ESI-MS/MSNegative Ion ESI-MS/MS
Separated Isomers Isobutyryl-CoA, Isovaleryl-CoAn-butyryl-CoA/isobutyryl-CoA, n-valeryl-CoA/isovaleryl-CoAMethylmalonyl-CoA/succinyl-CoA

Visual Guides

Troubleshooting Workflow for Poor Chromatographic Separation

The following diagram outlines a systematic approach to troubleshooting common issues encountered during the separation of isomeric acyl-CoAs.

G cluster_peak_shape Peak Shape Issues cluster_tailing_solutions Tailing Solutions cluster_fronting_solutions Fronting Solutions cluster_split_solutions Split Peak Solutions start Poor Chromatographic Separation peak_shape Is Peak Shape Poor? start->peak_shape coeluting Are Isomers Co-eluting? peak_shape->coeluting No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes split Split Peaks peak_shape->split Yes optimize_gradient Optimize Gradient (e.g., shallower slope) coeluting->optimize_gradient Yes lower_ph Lower Mobile Phase pH tailing->lower_ph end_capped Use End-capped Column tailing->end_capped reduce_conc Reduce Sample Concentration tailing->reduce_conc check_sol Check Sample Solubility fronting->check_sol reduce_load Decrease Sample Load fronting->reduce_load replace_frit Replace Column Inlet Frit split->replace_frit check_solvent Ensure Sample Solvent is Weaker than Mobile Phase split->check_solvent end_point Improved Separation lower_ph->end_point end_capped->end_point reduce_conc->end_point check_sol->end_point reduce_load->end_point replace_frit->end_point check_solvent->end_point ion_pair Add Ion-Pairing Agent optimize_gradient->ion_pair change_column Change Column Chemistry (e.g., Phenyl-Hexyl) ion_pair->change_column change_column->end_point

Caption: Troubleshooting flowchart for poor acyl-CoA separation.

General Workflow for Acyl-CoA Analysis

This diagram illustrates a typical workflow from sample preparation to data analysis for acyl-CoA profiling.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenization Tissue Homogenization / Cell Lysis extraction Solvent Extraction homogenization->extraction reconstitution Reconstitution in Appropriate Buffer extraction->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation (e.g., C18 Column) injection->separation detection Mass Spectrometry Detection (e.g., ESI+, MRM) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: A typical experimental workflow for acyl-CoA analysis.

References

Technical Support Center: ESI-MS Analysis of 15-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing 15-Methyloctadecanoyl-CoA using Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guides

Issue: Poor or no signal for this compound

Question: I am not observing the expected signal for my this compound standard or sample. What are the likely causes and how can I troubleshoot this?

Answer:

The absence of a signal is often a strong indicator of significant ion suppression or issues with the analytical setup. Here’s a step-by-step troubleshooting guide:

  • Confirm Analyte Presence Post-Extraction: First, verify that your extraction procedure is efficient for long-chain acyl-CoAs. Spike a known amount of this compound standard into a blank matrix, perform the extraction, and analyze the sample. If the signal is still absent, the issue likely lies with the LC-MS method rather than the extraction.

  • Evaluate Matrix Effects: A primary cause of signal loss is the matrix effect, where other components in your sample co-elute with your analyte and interfere with its ionization.[1][2] To assess this, perform a post-column infusion experiment. Infuse a standard solution of this compound into the MS while injecting a blank, extracted sample matrix onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.[3]

  • Optimize Sample Preparation: If ion suppression is confirmed, your sample preparation needs refinement. The goal is to remove interfering matrix components like salts, phospholipids, and proteins.[4][5]

    • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and removing components that cause ion suppression.[4]

    • Liquid-Liquid Extraction (LLE): LLE can also be effective at removing interfering substances.[4]

    • Protein Precipitation: While simple, this method may not be sufficient to remove all interfering components and can still result in significant ion suppression.[3][4]

  • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.[6]

    • Adjust the Gradient: Modify the mobile phase gradient to better resolve your analyte from interfering peaks.

    • Change the Stationary Phase: If gradient optimization is insufficient, consider a different column chemistry. For long-chain acyl-CoAs, a C8 or C18 reversed-phase column is typically used.[7]

  • Dilute the Sample: Diluting your sample can reduce the concentration of interfering compounds, thereby mitigating ion suppression.[3][6] This approach may not be suitable for trace analysis where sensitivity is critical.[6]

Issue: Inconsistent or poor reproducibility of this compound signal

Question: My signal intensity for this compound is fluctuating between injections. What could be causing this lack of reproducibility?

Answer:

Signal instability is a common challenge in ESI-MS and can often be traced back to ion suppression or instrumental factors.

  • Use of an Internal Standard: The most effective way to correct for signal variability is to use a stable isotope-labeled (SIL) internal standard.[8] A SIL internal standard for this compound would co-elute and experience similar ion suppression, allowing for reliable quantification based on the analyte-to-internal standard ratio.

  • Check for Contaminants: Contaminants in the mobile phase, vials, or from the sample itself can lead to inconsistent ionization.

    • Avoid certain additives: Strong bases like triethylamine (B128534) (TEA) in positive mode and acids like trifluoroacetic acid (TFA) in negative mode can cause significant ion suppression.[8]

    • Use high-purity solvents: Ensure your LC-MS grade solvents are free from contaminants.

    • Beware of plasticizers and detergents: These can leach from lab consumables and interfere with your analysis.[8][9]

  • Optimize ESI Source Parameters: The stability of the electrospray can be affected by the source settings. Experiment with the following parameters to find the optimal conditions for your analyte.[10]

    • Spray Voltage: An unstable spray can result from an inappropriate voltage. Lowering the voltage can sometimes improve stability.[9][11]

    • Gas Flow Rates (Nebulizer and Drying Gas): These are crucial for proper droplet formation and desolvation.[10]

    • Source Temperature: The temperature affects the efficiency of solvent evaporation.[10]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for analyzing this compound?

A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest reduce the ionization efficiency of the analyte in the ESI source.[1] This leads to a decreased signal, poor sensitivity, and inaccurate quantification.[6][12] this compound, being a long-chain acyl-CoA, is often analyzed in complex biological matrices that contain high concentrations of salts, phospholipids, and other endogenous molecules that are known to cause ion suppression.[2][5]

Q2: Which ionization mode, positive or negative, is better for this compound?

A2: For long-chain acyl-CoAs, positive ion mode ESI is often reported to be more sensitive than negative ion mode.[13] It is recommended to test both modes during method development to determine the optimal polarity for your specific instrument and conditions.

Q3: What are some common sources of interference that cause ion suppression for long-chain acyl-CoAs?

A3: Common sources of interference include:

  • Salts and Buffers: Non-volatile salts (e.g., phosphate (B84403) buffers) can build up on the ion source and suppress the signal.[8]

  • Phospholipids: These are abundant in biological samples and are notorious for causing ion suppression.[2]

  • Detergents and Surfactants: These can severely interfere with the ESI process.[8]

  • Mobile Phase Additives: Ion-pairing agents like TFA can suppress the signal in negative ion mode.[8]

Q4: How can I optimize my LC method to minimize ion suppression?

A4: Chromatographic optimization is key to separating your analyte from interfering matrix components.[6]

  • Column Choice: A reversed-phase C8 or C18 column is a good starting point for separating long-chain acyl-CoAs.[7]

  • Mobile Phase: A binary gradient using water and acetonitrile (B52724) with a volatile modifier like ammonium (B1175870) hydroxide (B78521) or formic acid is commonly used.[7]

  • Flow Rate: Lower flow rates (in the nanoliter-per-minute range) can sometimes reduce ion suppression by generating smaller, more highly charged droplets.[6]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific sample matrix.

  • Condition the SPE Cartridge: Condition a suitable reversed-phase SPE cartridge (e.g., C18) with methanol (B129727) followed by equilibration with water.

  • Load the Sample: Load the pre-treated sample (e.g., cell lysate supernatant) onto the SPE cartridge.

  • Wash: Wash the cartridge with a weak organic solvent solution (e.g., 5-10% methanol in water) to remove salts and other polar interferences.

  • Elute: Elute the this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Dry and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 2: Post-Column Infusion for Ion Suppression Evaluation
  • Setup: Tee a syringe pump infusing a standard solution of this compound (e.g., 1 µg/mL) into the LC flow path between the column and the MS source.

  • Acquire a Stable Baseline: Start the infusion and allow the MS signal for your analyte to stabilize.

  • Inject Blank Matrix: Inject an extracted blank matrix sample onto the LC column.

  • Monitor the Signal: Monitor the signal of the infused standard. Any significant drop in the signal intensity indicates ion suppression at that retention time.

Quantitative Data Summary

ParameterTypical Starting ValueRationale for Optimization
Ionization Mode PositiveOften provides better sensitivity for long-chain acyl-CoAs.[13]
Spray Voltage 3.5 - 5.5 kVOptimizes the stability and efficiency of the electrospray.[7][13]
Capillary/Source Temp. 275 - 350 °CAids in the desolvation of droplets to form gas-phase ions.[7][13]
Nebulizer Gas Pressure 30 - 60 psigAffects droplet size and spray stability.[14]
Drying Gas Flow 5 - 10 L/minFacilitates solvent evaporation from the ESI droplets.[10][14]
Collision Energy (for MS/MS) 30 eVOptimized to achieve characteristic fragmentation for quantification.[7]

Visualizations

IonSuppressionTroubleshooting cluster_start Start cluster_diagnosis Diagnosis cluster_outcome Outcome Start No or Low Signal for This compound CheckExtraction Confirm Analyte Presence Post-Extraction Start->CheckExtraction AssessMatrixEffects Assess Matrix Effects (Post-Column Infusion) CheckExtraction->AssessMatrixEffects Analyte Present OptimizeSamplePrep Optimize Sample Prep (SPE, LLE) AssessMatrixEffects->OptimizeSamplePrep Suppression Detected OptimizeMS Optimize MS Parameters (Voltage, Gas, Temp) AssessMatrixEffects->OptimizeMS No Suppression OptimizeLC Optimize Chromatography (Gradient, Column) OptimizeSamplePrep->OptimizeLC DiluteSample Dilute Sample OptimizeLC->DiluteSample UseInternalStandard Use Stable Isotope-Labeled Internal Standard DiluteSample->UseInternalStandard UseInternalStandard->OptimizeMS SignalImproved Signal Improved / Reproducible OptimizeMS->SignalImproved

References

Technical Support Center: Synthesis of 15-Methyloctadecanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of the 15-Methyloctadecanoyl-CoA standard.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound?

A1: The primary challenges in the synthesis of this compound can be broken down into two main stages: the synthesis of the precursor fatty acid, 15-methyloctadecanoic acid, and its subsequent conversion to the coenzyme A (CoA) thioester.

  • Synthesis of 15-Methyloctadecanoic Acid: Introducing a methyl branch at a specific position, such as the 15th carbon, requires a multi-step chemical synthesis. This process can be lengthy and may involve steps with moderate yields, requiring careful purification of intermediates.

  • Conversion to this compound: The esterification of the long, branched-chain fatty acid to Coenzyme A can be challenging due to potential steric hindrance from the methyl branch and the sheer size of the fatty acid. Both chemical and enzymatic methods have their own set of difficulties, such as incomplete reactions, side-product formation, and the need for rigorous purification of the final product.

Q2: What are the available methods for synthesizing the this compound standard?

A2: The synthesis is typically a two-part process:

  • Chemical Synthesis of 15-Methyloctadecanoic Acid: This involves the construction of the branched-chain fatty acid from smaller, commercially available starting materials. A classical approach involves the use of Grignard reagents and a series of chain elongation steps.

  • Conversion to the CoA Ester: Once the fatty acid is obtained, it can be converted to its CoA ester via two main routes:

    • Chemo-enzymatic Synthesis: This method utilizes an acyl-CoA synthetase enzyme to ligate the fatty acid to Coenzyme A in the presence of ATP and magnesium ions. This approach is often highly specific and can result in good yields if a suitable enzyme is available.

    • Chemical Synthesis: This involves activating the carboxylic acid of the fatty acid (e.g., using carbonyldiimidazole or forming an acid anhydride) and then reacting it with Coenzyme A. This method avoids the need for enzymes but may require more stringent reaction conditions and purification steps to remove byproducts.

Q3: How can I purify the final this compound product?

A3: High-performance liquid chromatography (HPLC) is the most common and effective method for purifying long-chain acyl-CoAs. A reversed-phase C18 column is typically used with a gradient elution system. The mobile phase usually consists of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile. Detection is commonly performed using a UV detector at 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) moiety of Coenzyme A.

Q4: How should I store the this compound standard to ensure its stability?

A4: Long-chain acyl-CoA esters are susceptible to hydrolysis. For long-term storage, it is recommended to store the purified this compound as a lyophilized powder or in a solution with a slightly acidic pH (around 4-5) at -80°C. Avoid repeated freeze-thaw cycles. For short-term use, solutions can be stored at -20°C.

Troubleshooting Guides

Problem 1: Low yield in the chemical synthesis of 15-methyloctadecanoic acid.
Possible Cause Troubleshooting Step
Incomplete Grignard reagent formation or reaction.Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled solvents.
Side reactions during chain elongation steps.Optimize reaction temperatures and times. Use freshly prepared reagents. Purify intermediates at each step to remove byproducts that may interfere with subsequent reactions.
Difficulty in purifying the final fatty acid.Employ fractional distillation or column chromatography for purification. Consider converting the fatty acid to its methyl ester for easier purification by chromatography, followed by hydrolysis back to the free fatty acid.
Problem 2: Inefficient conversion of 15-methyloctadecanoic acid to its CoA ester.
Possible Cause Troubleshooting Step
Enzymatic Method: Low activity of the acyl-CoA synthetase with the branched-chain substrate.Screen different acyl-CoA synthetases from various sources to find one with better activity for branched-chain fatty acids. Optimize reaction conditions such as pH, temperature, and enzyme/substrate concentrations.
Chemical Method: Incomplete activation of the fatty acid.Ensure the activating agent (e.g., carbonyldiimidazole) is fresh and the reaction is performed under anhydrous conditions. Increase the molar excess of the activating agent.
Both Methods: Degradation of Coenzyme A.Use high-quality Coenzyme A and prepare solutions fresh. Keep CoA solutions on ice and at a slightly acidic pH to minimize degradation.
Problem 3: Poor separation and purity during HPLC purification.

| Possible Cause | Troubleshooting Step | | Co-elution of the product with unreacted starting materials or byproducts. | Optimize the HPLC gradient. A shallower gradient can improve the resolution between closely eluting peaks. Try a different stationary phase (e.g., a C8 column) or modify the mobile phase composition and pH. | | Broad or tailing peaks. | Ensure the sample is fully dissolved in the mobile phase before injection. Check for column contamination or degradation. Use a guard column to protect the analytical column. | | Low recovery from the HPLC column. | Passivate the HPLC system with a solution of the final product to minimize adsorption to the column and tubing, especially for the first few injections. Ensure the pH of the mobile phase is compatible with the stability of the acyl-CoA. |

Quantitative Data

Table 1: Reported Yields for Key Synthesis Steps

Reaction Step Description Reported Yield
Synthesis of 15-methyloctadecanoic acidMulti-step chemical synthesis from smaller precursors.50-60% (overall yield can vary significantly based on the specific route).
Chemo-enzymatic CoA esterificationLigation of the fatty acid to CoA using an acyl-CoA synthetase.40-80% (highly dependent on the enzyme and substrate).
Chemical CoA esterificationActivation of the fatty acid followed by reaction with CoA.30-70% (can be influenced by side reactions and purification efficiency).

Table 2: Kinetic Parameters of Acyl-CoA Synthetases with Different Substrates

Enzyme Substrate Km (µM) Vmax (nmol/min/mg)
Long-chain acyl-CoA synthetase (generic)Palmitic acid (C16:0)5-15500-1500
Long-chain acyl-CoA synthetase (generic)Stearic acid (C18:0)5-20400-1200
Long-chain acyl-CoA synthetase (hypothetical for branched-chain)15-methyloctadecanoic acidLikely higher than straight-chain counterparts (e.g., 20-100 µM)Likely lower than straight-chain counterparts (e.g., 100-500 nmol/min/mg)

Experimental Protocols

Protocol 1: Chemical Synthesis of 15-Methyloctadecanoic Acid (Adapted from Cason and Coad, 1950)

This protocol outlines a general synthetic strategy. Researchers should consult the original literature for more detailed experimental conditions.

  • Preparation of a Grignard Reagent: Start with a suitable alkyl halide (e.g., a 13-carbon chain with a terminal bromide). React this with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent.

  • Coupling Reaction: React the Grignard reagent with a suitable electrophile containing the remaining carbon atoms and the methyl branch (e.g., an epoxide or a ketone).

  • Oxidation: The resulting secondary alcohol is then oxidized to a ketone using an appropriate oxidizing agent (e.g., Jones reagent).

  • Baeyer-Villiger Oxidation: The ketone is treated with a peroxy acid (e.g., m-CPBA) to form an ester.

  • Hydrolysis: The ester is hydrolyzed under basic conditions (e.g., using potassium hydroxide (B78521) in ethanol) to yield the carboxylate salt.

  • Acidification and Purification: The reaction mixture is acidified to produce the free 15-methyloctadecanoic acid, which is then purified by distillation or chromatography.

Protocol 2: Chemo-enzymatic Synthesis of this compound
  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM ATP

    • 10 mM MgCl₂

    • 1 mM Coenzyme A

    • 0.5 mM 15-methyloctadecanoic acid (solubilized with a small amount of Triton X-100 or cyclodextrin)

    • 1-5 µg of a suitable long-chain acyl-CoA synthetase

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching the Reaction: Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid.

  • Purification: Centrifuge to pellet the precipitated protein. The supernatant containing the this compound can be directly purified by HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 15-Methyloctadecanoic Acid cluster_coa_esterification CoA Esterification start Starting Materials grignard Grignard Reaction start->grignard oxidation Oxidation grignard->oxidation purification_fa Purification of Fatty Acid oxidation->purification_fa fatty_acid 15-Methyloctadecanoic Acid purification_fa->fatty_acid coa_reaction Reaction with CoA (Chemical or Enzymatic) fatty_acid->coa_reaction purification_coa HPLC Purification coa_reaction->purification_coa final_product This compound purification_coa->final_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic cluster_synthesis_issues Fatty Acid Synthesis Stage cluster_coa_issues CoA Esterification Stage cluster_purification_issues Purification Stage start Low Yield or Purity? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Check reaction conditions side_products Side Products? start->side_products Analyze intermediates low_conversion Low Conversion? start->low_conversion Optimize enzyme/catalyst degradation Degradation of Reagents? start->degradation Use fresh reagents poor_separation Poor HPLC Separation? start->poor_separation Adjust HPLC method low_recovery Low Recovery? start->low_recovery Passivate system

Caption: Troubleshooting logic for this compound synthesis.

avoiding degradation of 15-Methyloctadecanoyl-CoA in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 15-Methyloctadecanoyl-CoA in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in biological samples? A1: The degradation of this compound, like other long-chain acyl-CoAs, is primarily caused by two factors:

  • Enzymatic Degradation: Enzymes known as Acyl-CoA thioesterases (ACOTs) or hydrolases are abundant in cells and tissues.[1][2] These enzymes rapidly hydrolyze the thioester bond, converting the acyl-CoA back to its free fatty acid and Coenzyme A (CoA).[1]

  • Chemical Instability: The thioester bond is susceptible to hydrolysis under non-optimal pH conditions.[3][4] Both strongly acidic and, particularly, alkaline conditions can lead to the non-enzymatic breakdown of the molecule. Aqueous solutions also contribute to instability.[3][5]

Q2: How can I minimize enzymatic degradation during sample collection and preparation? A2: To prevent enzymatic activity, it is critical to quench metabolic processes immediately upon sample collection. This can be achieved by flash-freezing the tissue or cell sample in liquid nitrogen.[4] Subsequently, all extraction and homogenization steps should be performed on ice using pre-chilled solvents and equipment to keep the sample at or below 4°C.[4][6] The addition of broad-spectrum thioesterase inhibitors to the homogenization buffer can also be effective.[7]

Q3: What are the optimal storage conditions for samples containing this compound? A3: For long-term stability, samples should be stored as a dried extract at -80°C.[4][8] If samples must be stored in a solution, it should be for a minimal amount of time in a slightly acidic buffer (pH 4-6) and kept frozen.[3][4] Aqueous solutions of acyl-CoAs are generally unstable.[3]

Q4: How do repeated freeze-thaw cycles affect the stability of my analyte? A4: Repeated freeze-thaw cycles should be strictly avoided as they can significantly degrade acyl-CoAs.[4] These cycles can cause changes in sample pH and lead to the formation of ice crystals that disrupt cellular structures, potentially releasing degrading enzymes. It is best practice to divide samples into single-use aliquots before the initial freeze to prevent the need for thawing the entire sample multiple times.[4][9]

Q5: My LC-MS/MS signal for this compound is very low or absent. What are the likely causes? A5: Low or undetectable signal is a common problem, often stemming from analyte degradation during sample preparation.[4] Key areas to troubleshoot include:

  • Ineffective Quenching: Ensure metabolic activity was stopped instantly at the time of collection.

  • Suboptimal Temperature: Verify that the sample was kept consistently at or below 4°C throughout the entire preparation process.

  • Incorrect pH: Check the pH of all buffers and solvents; avoid alkaline conditions.[3]

  • Inefficient Extraction: Optimize your extraction protocol to ensure the analyte is being recovered from the matrix. A common method involves a methanol (B129727):chloroform extraction where acyl-CoAs partition into the aqueous phase.[4]

  • Storage Issues: Confirm that samples were stored properly (dried, at -80°C) and that freeze-thaw cycles were avoided.[4][8]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low Analyte Recovery Enzymatic Degradation: Thioesterase activity during sample processing.[1][2]1. Immediately flash-freeze samples in liquid nitrogen after collection.[4]2. Maintain temperature at ≤ 4°C throughout all preparation steps.[4]3. Consider adding a cocktail of thioesterase inhibitors to the homogenization buffer.
Chemical Hydrolysis: pH of buffers is too high or too low.[3]1. Ensure all aqueous solutions and buffers are maintained at a slightly acidic pH (4-6).2. Minimize the time the sample spends in aqueous solution before drying.[4]
Inefficient Extraction: The analyte is not being effectively separated from the biological matrix.1. Ensure thorough homogenization of the tissue or cell sample.2. Use a validated extraction method, such as a methanol/chloroform/water system, ensuring you collect the correct (aqueous) phase.[4]3. Use an internal standard (e.g., C15:0-CoA or C17:0-CoA) to track and normalize recovery.[5][10]
High Variability Between Replicates Inconsistent Sample Handling: Minor differences in timing or temperature during preparation.1. Standardize the time between sample collection, quenching, and extraction for all samples.2. Process all replicates in parallel under identical conditions.
Freeze-Thaw Cycles: Aliquots were not used, and the parent sample was thawed multiple times.[11][12][13]1. Prepare single-use aliquots immediately after extraction and before freezing.[4]2. Discard any sample that has been thawed and is not immediately used.
Precipitation on Storage/Thawing: Analyte coming out of solution.1. If samples appear cloudy after thawing, warm briefly to room temperature and vortex gently to redissolve.[10]2. For analysis, reconstitute the dried extract in a suitable solvent mixture immediately before injection.

Stability Data Summary

The following table summarizes best practices for maintaining the stability of long-chain acyl-CoAs based on established principles.

ParameterCondition / RecommendationRationale
Processing Temperature ≤ 4°C (On Ice)Minimizes the activity of endogenous enzymes like thioesterases.[4][6]
Long-Term Storage Temp. -80°CDrastically slows both enzymatic and chemical degradation pathways.[4][8]
Storage Form Dried Pellet / ExtractPrevents hydrolysis that occurs more readily in aqueous solutions.[3][4][5]
pH of Aqueous Solutions pH 4-6 (Slightly Acidic)The thioester bond is most stable in a slightly acidic environment; alkaline conditions promote rapid hydrolysis.[3][4]
Freeze-Thaw Cycles Avoid (Use single-use aliquots)Prevents physical disruption of the sample and repeated exposure to conditions that accelerate degradation.[4][9][11][12]

Visualized Workflows and Pathways

Analyte Degradation Pathways

cluster_main This compound Degradation cluster_enzymatic Enzymatic Hydrolysis cluster_chemical Chemical Hydrolysis Analyte This compound Enzyme Acyl-CoA Thioesterases (ACOTs) Analyte->Enzyme Catalysis Condition Non-Optimal pH (e.g., Alkaline) Analyte->Condition Exposure Product 15-Methyloctadecanoic Acid + Coenzyme A Enzyme->Product Condition->Product

Caption: Primary enzymatic and chemical pathways leading to the degradation of this compound.

Recommended Experimental Workflow

Start Start: Sample Collection (Tissue or Cells) Quench 1. Quenching (Flash-freeze in Liquid N2) Start->Quench Homogenize 2. Homogenization (Ice-cold solvent with inhibitors) Quench->Homogenize Extract 3. Extraction (e.g., Methanol:Chloroform:Water) Homogenize->Extract Dry 4. Drying (Vacuum Concentrator) Extract->Dry Store 5. Storage (Dried pellet at -80°C) Dry->Store Reconstitute 6. Reconstitution (In analysis buffer) Store->Reconstitute Aliquot before use Analyze 7. LC-MS/MS Analysis Reconstitute->Analyze End End: Data Acquired Analyze->End

Caption: A step-by-step workflow designed to maximize the stability of this compound.

Troubleshooting Logic for Analyte Loss

Problem Problem: Low Analyte Signal Cause1 Enzymatic Degradation Problem->Cause1 Cause2 Chemical Instability Problem->Cause2 Cause3 Physical Stress Problem->Cause3 Solution1a Rapid Quenching Cause1->Solution1a Solution1b Process at ≤ 4°C Cause1->Solution1b Solution1c Use Inhibitors Cause1->Solution1c Solution2a Maintain pH 4-6 Cause2->Solution2a Solution2b Store as Dried Extract Cause2->Solution2b Solution3a Aliquot Before Freezing Cause3->Solution3a Avoids Freeze-Thaw

Caption: A logical diagram connecting the problem of analyte loss to its causes and corresponding solutions.

Detailed Experimental Protocols

Protocol 1: Sample Collection and Quenching
  • For tissue samples, excise the tissue as rapidly as possible. For cell cultures, aspirate the media quickly.

  • Immediately submerge the tissue or cell pellet in liquid nitrogen until completely frozen. This should take no more than 10-15 seconds.

  • Store the frozen samples at -80°C until you are ready for extraction. Do not allow samples to thaw.

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods described for general acyl-CoA analysis.[4][5][14][15]

Materials:

  • Pre-chilled (-20°C) extraction solvent: Methanol

  • Chloroform

  • Ultrapure water

  • Internal Standard (e.g., 10 µM Heptadecanoyl-CoA, C17:0-CoA)

  • Mechanical homogenizer

  • Ice bucket

  • Refrigerated centrifuge (4°C)

  • Vacuum concentrator

Procedure:

  • Weigh the frozen tissue (typically 20-50 mg) in a pre-chilled tube. Keep the tube on dry ice.

  • Add 1 mL of ice-cold methanol and 15 µL of the internal standard solution.[5]

  • Immediately homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain. Perform this step on ice.

  • Incubate the homogenate at -80°C for 15 minutes to precipitate proteins.[5]

  • Centrifuge the sample at 15,000 x g for 10 minutes at 4°C.[5][14]

  • Carefully transfer the supernatant to a new pre-chilled glass tube.

  • To induce phase separation, add 1 mL of acetonitrile, mix, and then evaporate the sample to dryness in a vacuum concentrator (e.g., SpeedVac) at a moderate temperature (e.g., 55°C).[5]

  • The resulting dried pellet contains the acyl-CoAs and is now ready for storage or reconstitution.

Protocol 3: Sample Storage and Reconstitution
  • Storage: Store the dried pellet from the extraction protocol in a sealed, airtight tube at -80°C. Under these conditions, the sample is stable for several weeks to months.[8]

  • Reconstitution: Immediately before LC-MS/MS analysis, reconstitute the dried pellet in a suitable volume (e.g., 100-150 µL) of a solvent compatible with your chromatography, such as methanol.[5] Vortex thoroughly and centrifuge at high speed (e.g., 15,000 x g) for 5-10 minutes at 4°C to pellet any insoluble debris.

  • Transfer the clear supernatant to an autosampler vial for immediate analysis.

References

Technical Support Center: Analysis of 15-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 15-Methyloctadecanoyl-CoA and other long-chain fatty acyl-CoAs by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix. This interference can lead to signal suppression (a decrease in signal) or enhancement (an increase in signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[1][2]

Q2: What are the common causes of matrix effects in biological samples for acyl-CoA analysis?

A2: In biological matrices such as plasma, serum, or tissue extracts, phospholipids (B1166683) are a primary cause of matrix effects, especially in electrospray ionization (ESI).[3] Other sources include salts, endogenous metabolites, and proteins that may co-elute with the target analyte and interfere with its ionization in the mass spectrometer's ion source.[4]

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: Two primary methods are used to assess matrix effects:

  • Post-Extraction Spiking: This quantitative method compares the signal response of this compound in a clean solvent to the response of the same amount spiked into a blank matrix sample after extraction. The percentage difference indicates the extent of the matrix effect.[1][5]

  • Post-Column Infusion: This is a qualitative method to identify chromatographic regions where matrix effects occur. A constant flow of this compound solution is infused into the mass spectrometer after the LC column, while a blank matrix extract is injected. Dips or peaks in the constant signal indicate ion suppression or enhancement, respectively.[1]

Q4: What is the most reliable way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting for matrix effects.[6] An ideal SIL-IS for this compound would be a version of the molecule labeled with heavy isotopes (e.g., ¹³C, ¹⁵N). Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.

Troubleshooting Guides

Issue: Poor reproducibility and accuracy in the quantification of this compound.

This guide will help you diagnose and mitigate potential matrix effects.

Troubleshooting Workflow for Matrix Effects A Start: Inconsistent Quantitative Results B Assess Matrix Effects (Post-Extraction Spike) A->B C Is Matrix Effect > 15%? B->C D Optimize Sample Preparation C->D Yes I Proceed with Validated Method C->I No E Optimize Chromatographic Separation D->E F Implement Stable Isotope-Labeled Internal Standard E->F G Re-evaluate Matrix Effects F->G H Is Matrix Effect Mitigated? G->H H->I Yes J Consult Further (e.g., different ionization source) H->J No

Caption: A step-by-step workflow for troubleshooting suspected matrix effects.

Step 1: Quantify the Matrix Effect
  • Method: Use the post-extraction spike method.

  • Procedure:

    • Prepare a standard solution of this compound in a neat solvent (e.g., methanol/water).

    • Extract a blank matrix sample (a sample of the same type as your study samples but without the analyte).

    • Spike the extracted blank matrix with the this compound standard to the same final concentration as the neat solution.

    • Analyze both samples by LC-MS.

    • Calculate the matrix effect using the formula: Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Neat Solvent) - 1] * 100

  • Interpretation: A value significantly different from zero indicates a matrix effect (negative for suppression, positive for enhancement).

Step 2: Mitigate Matrix Effects

If a significant matrix effect is observed, consider the following strategies:

  • Sample Preparation: The goal is to remove interfering components, such as phospholipids.

    • Liquid-Liquid Extraction (LLE): Can separate lipids from more polar interfering substances.

    • Solid-Phase Extraction (SPE): Can provide a more selective cleanup than LLE.

    • Phospholipid Depletion Plates: Specifically designed to remove phospholipids from the sample.

  • Chromatographic Optimization:

    • Gradient Modification: Adjust the mobile phase gradient to better separate this compound from co-eluting matrix components.

    • Column Chemistry: Test different column stationary phases (e.g., C18, C8) to alter selectivity.

  • Calibration Strategy:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS of this compound is the most effective way to compensate for matrix effects.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)RSD (%)
Protein Precipitation85-95-40 to -60<15
Liquid-Liquid Extraction (LLE)70-85-15 to -30<10
Solid-Phase Extraction (SPE)80-95-5 to -20<10
Phospholipid Depletion>90-5 to +5<5

Note: Data are representative and will vary depending on the specific matrix and analytical conditions. Negative matrix effect values indicate ion suppression.

Experimental Protocols

Protocol 1: Post-Extraction Spike for Matrix Effect Assessment
  • Prepare Solutions:

    • Solution A (Neat Standard): Prepare a 100 ng/mL solution of this compound in the initial mobile phase.

    • Blank Matrix: Obtain a sample of the biological matrix (e.g., plasma) that is free of the analyte.

  • Sample Preparation:

    • Extract 1 mL of the blank matrix using your established protocol (e.g., LLE or SPE).

    • After extraction, evaporate the solvent and reconstitute the residue in a known volume of the initial mobile phase (e.g., 100 µL). This is the "extracted blank matrix".

  • Spiking:

    • Solution B (Post-Spiked Matrix): Add the same amount of this compound as in Solution A to the extracted blank matrix.

  • LC-MS Analysis:

    • Inject equal volumes of Solution A and Solution B into the LC-MS system.

  • Calculation:

    • Matrix Effect (%) = [(Peak Area of Solution B / Peak Area of Solution A) - 1] * 100

Visualizations

Sample Preparation Workflow for Acyl-CoA Analysis A Start: Biological Sample (e.g., Plasma, Tissue Homogenate) B Add Internal Standard (e.g., SIL-15-Methyloctadecanoyl-CoA) A->B C Protein Precipitation (e.g., with cold Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F Solid-Phase Extraction (SPE) (e.g., C18 cartridge) E->F G Wash to Remove Polar Impurities F->G H Elute Acyl-CoAs G->H I Evaporate and Reconstitute H->I J LC-MS Analysis I->J

Caption: A typical sample preparation workflow to minimize matrix effects.

Mechanism of Ion Suppression in ESI cluster_0 Ideal Condition (No Matrix Effect) cluster_1 Ion Suppression A Analyte Ions B Solvent Droplet C Gas Phase Ions (Analyte) B->C Evaporation D MS Inlet C->D High Signal E Analyte + Matrix Ions F Solvent Droplet G Gas Phase Ions (Analyte + Matrix) F->G Competition for Evaporation and Charge H MS Inlet G->H Low Analyte Signal

Caption: A diagram illustrating the principle of ion suppression in the ion source.

References

Technical Support Center: Acyl-CoA Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor peak shape in the HPLC analysis of acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting, or broad peaks) for acyl-CoAs in reversed-phase HPLC?

Poor peak shape in acyl-CoA analysis can stem from a variety of factors, often related to the physicochemical properties of the analytes and their interactions with the stationary and mobile phases. The most common culprits include:

  • Secondary Interactions: Acyl-CoAs possess a polar head group and a hydrophobic acyl chain. The phosphate (B84403) groups in the CoA moiety can interact with active sites on the silica-based stationary phase (silanol groups), leading to peak tailing.[1][2][3]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist, resulting in split or broadened peaks.[3][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[1][4][5]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[1]

  • Column Degradation: Over time, columns can degrade due to exposure to harsh mobile phases or sample matrices, leading to a decline in performance and poor peak shape.[1]

  • Extra-Column Effects: Dead volumes in the HPLC system, such as long or wide-bore tubing, can cause peak broadening.[1][3]

Q2: How does the choice of mobile phase affect the peak shape of acyl-CoAs?

The mobile phase composition is a critical factor in achieving optimal peak shape for acyl-CoAs. Key considerations include:

  • Buffer Selection and pH: Using a buffer is essential to maintain a stable pH and suppress the ionization of residual silanol (B1196071) groups on the column.[4] For acyl-CoAs, a slightly acidic mobile phase is often employed.[6] It is advisable to work at a pH at least 2 units away from the analyte's pKa to ensure a single ionic form.[4]

  • Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers in reversed-phase HPLC.[7][8] Acetonitrile generally provides lower viscosity and better UV transparency.[7] The choice can influence selectivity and peak shape.

  • Ion-Pairing Agents: To improve retention and peak shape of ionic compounds like acyl-CoAs, ion-pairing agents can be added to the mobile phase.[9][10] These agents, such as alkyl sulfonates or quaternary ammonium (B1175870) salts, form a neutral complex with the charged analyte, which then interacts more favorably with the reversed-phase stationary phase.[9][11][12]

Q3: Can temperature adjustments improve my peak shape for acyl-CoA analysis?

Yes, optimizing the column temperature can significantly impact your chromatography:

  • Improved Efficiency: Increasing the column temperature reduces the viscosity of the mobile phase, which can lead to sharper, more symmetrical peaks and shorter retention times.[13][14][15]

  • Altered Selectivity: Temperature can also affect the selectivity of the separation, which can be beneficial for resolving closely eluting peaks.[13][14]

  • Reduced Backpressure: Higher temperatures lower the system backpressure, allowing for the use of higher flow rates or longer columns to enhance resolution.[15]

  • Temperature Gradients: It is important to ensure that the mobile phase is pre-heated to the column temperature to avoid peak distortion caused by temperature gradients across the column.[13][14]

Troubleshooting Guides

Issue 1: Peak Tailing

Symptom: The peak is asymmetrical with a trailing edge that extends further than the leading edge.

Troubleshooting Workflow:

G start Peak Tailing Observed check_interactions Hypothesis: Secondary Interactions with Stationary Phase start->check_interactions check_pH Hypothesis: Inappropriate Mobile Phase pH start->check_pH check_overload Hypothesis: Column Overload start->check_overload check_column Hypothesis: Column Degradation start->check_column solution_interactions Action: Add Ion-Pairing Agent (e.g., alkyl sulfonate) to mobile phase OR Use an end-capped or polar-embedded column. check_interactions->solution_interactions solution_pH Action: Adjust mobile phase pH to be at least 2 units away from analyte's pKa. Use a buffer. check_pH->solution_pH solution_overload Action: Reduce sample concentration or injection volume. check_overload->solution_overload solution_column Action: Replace with a new column. Use a guard column. check_column->solution_column

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Evaluate Secondary Interactions: Peak tailing for polar analytes like acyl-CoAs is often due to interactions with silanol groups on the column.[1][2]

    • Solution: Introduce an ion-pairing agent into the mobile phase to mask the charges on the acyl-CoA molecule. Common ion-pairing agents include hexane-, heptane-, or octane-sulfonic acids.[9] Alternatively, switch to an end-capped column or a column with a polar-embedded stationary phase to minimize silanol interactions.[2][3]

  • Check Mobile Phase pH: An incorrect mobile phase pH can lead to peak tailing if the analyte is partially ionized.[3]

    • Solution: Ensure the mobile phase is buffered and the pH is adjusted to be at least 2 pH units away from the pKa of the acyl-CoAs.[4]

  • Assess for Column Overload: Injecting a sample that is too concentrated can cause tailing.[1]

    • Solution: Dilute the sample or reduce the injection volume and re-inject.[5][16]

  • Inspect Column Health: A degraded or contaminated column can lead to poor peak shapes.[1][17]

    • Solution: If a guard column is in use, replace it first. If the problem persists, replace the analytical column.[17] Using a guard column is recommended to extend the life of the analytical column.[5]

Issue 2: Peak Fronting

Symptom: The peak is asymmetrical with a leading edge that is less steep than the trailing edge.

Troubleshooting Steps:

  • Check for Column Overload: This is a common cause of peak fronting.[18]

    • Solution: Reduce the amount of sample injected by either diluting the sample or decreasing the injection volume.[5][16]

  • Examine Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[1]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[4] If a different solvent must be used, ensure it is weaker than the mobile phase.

Issue 3: Broad Peaks

Symptom: Peaks are wider than expected, leading to decreased resolution and sensitivity.

Troubleshooting Logic:

G start Broad Peaks Observed check_extra_column Hypothesis: Extra-Column Volume start->check_extra_column check_temp Hypothesis: Sub-optimal Temperature start->check_temp check_flow_rate Hypothesis: Flow Rate Too High start->check_flow_rate check_column_packing Hypothesis: Column Packing Issue start->check_column_packing solution_extra_column Action: Use narrower internal diameter tubing. Minimize tubing length. check_extra_column->solution_extra_column solution_temp Action: Increase column temperature to reduce mobile phase viscosity. check_temp->solution_temp solution_flow_rate Action: Optimize the flow rate. Slower flow rates can improve resolution. check_flow_rate->solution_flow_rate solution_column_packing Action: Check for column voids. Replace the column if necessary. check_column_packing->solution_column_packing

Caption: Troubleshooting logic for broad peaks.

Detailed Steps:

  • Minimize Extra-Column Volume: Excessive volume between the injector and the detector can cause significant peak broadening.[1][3]

    • Solution: Use tubing with a smaller internal diameter (e.g., 0.005") and keep the length to a minimum.[3]

  • Optimize Column Temperature: Low temperatures can lead to higher mobile phase viscosity and slower mass transfer, resulting in broader peaks.[13]

    • Solution: Increase the column temperature. This will decrease viscosity and improve diffusion, leading to sharper peaks.[14][15]

  • Adjust Flow Rate: A flow rate that is too high may not allow for proper partitioning of the analyte between the mobile and stationary phases.[16]

    • Solution: Try reducing the flow rate to see if peak shape improves.[16]

  • Check Column Integrity: A poorly packed column or the formation of a void at the column inlet can lead to peak broadening.[2]

    • Solution: If a void is suspected, the column may need to be replaced.[17]

Experimental Protocols & Data

Sample Preparation Protocol for Acyl-CoAs from Cell Culture

This protocol is adapted from a method for extracting acyl-CoAs from mammalian cells.[19]

Workflow:

G start Start: Cell Culture Plate wash Wash cells with PBS (2x) start->wash lyse Add 2 mL Methanol + Internal Standard Incubate at -80°C for 15 min wash->lyse scrape Scrape cell lysate lyse->scrape centrifuge1 Centrifuge at 15,000 x g, 5°C for 5 min scrape->centrifuge1 supernatant Transfer supernatant to a new tube centrifuge1->supernatant add_acn Add 1 mL Acetonitrile supernatant->add_acn evaporate Evaporate in a vacuum concentrator add_acn->evaporate reconstitute Reconstitute in 150 µL Methanol evaporate->reconstitute vortex Vortex and Centrifuge at 15,000 x g, 5°C for 10 min reconstitute->vortex analyze Analyze supernatant by HPLC vortex->analyze

Caption: Experimental workflow for acyl-CoA extraction.

Detailed Steps:

  • Remove the cell culture media and wash the cells twice with phosphate-buffered saline (PBS).[19]

  • Add 2 mL of methanol and an appropriate amount of internal standard (e.g., 15 µL of 10 µM 15:0 CoA).[19]

  • Incubate at -80°C for 15 minutes.[19]

  • Scrape the cell lysate from the culture plate and transfer it to a centrifuge tube.[19]

  • Centrifuge at 15,000 x g for 5 minutes at 5°C.[19]

  • Transfer the supernatant to a new glass tube.

  • Add 1 mL of acetonitrile to the supernatant.[19]

  • Evaporate the sample to dryness in a vacuum concentrator.[19]

  • Reconstitute the dried extract in 150 µL of methanol.[19]

  • Vortex the sample and centrifuge at 15,000 x g for 10 minutes at 5°C.[19]

  • The resulting supernatant is ready for HPLC analysis.

Example HPLC Conditions for Acyl-CoA Analysis

The following table summarizes typical HPLC conditions used for the separation of acyl-CoAs, based on published methods.

ParameterCondition 1Condition 2
Column Luna® C18(2) 100 Å (100 x 2 mm, 3 µm) with a C18 guard column[19][20]Spherisorb ODS II, 5-µm C18 column[21]
Mobile Phase A 10 mM ammonium acetate (B1210297) (pH 6.8)[19][20]220 mM potassium phosphate, 0.05% thiodiglycol (B106055) (pH 4.0)[21]
Mobile Phase B Acetonitrile[19][20]98% Methanol, 2% Chloroform[21]
Gradient 20% B to 100% B over 15 min[19]Gradient elution (details not specified)[21]
Flow Rate 0.2 mL/min[19]Not specified
Column Temp. 32°C[19][20]Not specified
Injection Vol. 30 µL[19]Not specified
Detection ESI-MS/MS[19][22]UV at 254 nm[21]
Stability of Acyl-CoAs in Different Solvents

Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions. The choice of reconstitution solvent is critical for sample stability.

Reconstitution SolventStability after 24h (% of initial)
Methanol~100%
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)~80%
Water~60%
50 mM Ammonium Acetate (pH 7)~70%
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)~90%
Data is illustrative and based on trends reported in the literature.[19] Methanol was found to provide the best stability for acyl-CoAs.[19]

References

Technical Support Center: Analysis of 15-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-Methyloctadecanoyl-CoA and other long-chain branched fatty acyl-CoAs using tandem mass spectrometry (MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the expected parent ion (precursor ion) for this compound in positive ion mode ESI-MS/MS?

In positive ion mode electrospray ionization (ESI), this compound is expected to be detected as the protonated molecule, [M+H]⁺. The monoisotopic mass of this compound (C40H72N7O17P3S) is approximately 1047.4 g/mol . Therefore, the expected m/z for the singly charged precursor ion will be approximately 1048.4.

Q2: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?

Acyl-CoAs exhibit common fragmentation patterns in positive ion mode collision-induced dissociation (CID). Key fragments arise from the Coenzyme A moiety and the fatty acyl chain.[1][2][3] Common cleavages result in a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) fragment (507 Da) and a characteristic fragment ion at m/z 428, which represents the CoA moiety.[1][3] The most abundant fragment typically retains the acyl chain.[1]

Q3: Are there specific fragments that can help identify the branched structure of this compound?

While the primary fragmentation occurs on the CoA moiety, analysis of the fatty acyl chain fragments can provide structural information. For anteiso-branched fatty acids like 15-methyloctadecanoic acid, fragmentation on either side of the methyl branch is expected.[4] Although this is more commonly observed in the analysis of fatty acid methyl esters, similar cleavages can be expected for the acyl-CoA. Look for ions corresponding to losses from the acyl chain portion of the molecule that are indicative of the branch point.

Q4: What are some common issues encountered during the LC-MS/MS analysis of long-chain acyl-CoAs?

Common issues include low signal intensity, poor chromatographic peak shape (tailing or broadening), and in-source fragmentation. These can be caused by factors such as suboptimal sample preparation, inadequate chromatographic separation, or incorrect mass spectrometer settings.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the MS/MS analysis of this compound.

Issue Potential Cause Recommended Solution
Low Signal Intensity / No Signal 1. Inefficient Ionization: Long-chain acyl-CoAs can be challenging to ionize effectively. 2. Sample Degradation: Acyl-CoAs are susceptible to hydrolysis. 3. Poor Extraction Efficiency: Incomplete extraction from the biological matrix. 4. Suboptimal MS Parameters: Incorrect declustering potential, collision energy, or other source parameters.1. Optimize ESI source conditions: Adjust spray voltage, gas flows, and temperature. Consider using a different ionization source if available. 2. Ensure proper sample handling: Keep samples on ice or at 4°C during preparation and analyze them promptly. Use fresh solvents. 3. Validate extraction method: Use a suitable internal standard to monitor extraction recovery. Solid-phase extraction (SPE) can improve cleanup. 4. Tune MS parameters: Infuse a standard of a similar long-chain acyl-CoA to optimize instrument settings for the parent and fragment ions.
Poor Chromatographic Peak Shape 1. Analyte Adsorption: Long-chain acyl-CoAs can adsorb to the column or tubing. 2. Inappropriate Column Chemistry: The chosen stationary phase may not be optimal. 3. Mobile Phase Issues: Incorrect pH or ionic strength of the mobile phase.1. Use a biocompatible LC system: PEEK tubing can reduce adsorption. 2. Select a suitable column: A C18 or C8 column with a smaller particle size can improve resolution. 3. Optimize mobile phase: Adjust the pH and consider the use of ion-pairing agents to improve peak shape.[5]
Ambiguous Fragmentation Pattern 1. In-source Fragmentation: Fragmentation of the parent ion in the ion source before MS/MS. 2. Incorrect Collision Energy: Suboptimal collision energy can lead to either insufficient fragmentation or excessive fragmentation, making interpretation difficult. 3. Presence of Isobaric Interferences: Other molecules with the same nominal mass can co-elute and produce interfering fragments.1. Adjust source parameters: Lower the declustering potential or cone voltage to minimize in-source fragmentation. 2. Perform a collision energy ramp: Analyze a standard at various collision energies to determine the optimal setting for producing the desired fragment ions. 3. Improve chromatographic separation: Optimize the LC gradient to separate the analyte of interest from potential interferences. High-resolution mass spectrometry can also help distinguish between isobaric species.

Fragmentation Pattern of this compound

The following table summarizes the expected major ions for this compound in positive ion mode MS/MS.

Ion m/z (approx.) Description Relative Abundance
[M+H]⁺ 1048.4Protonated Parent MoleculeModerate
[M+H - 507]⁺ 541.4Neutral loss of 3'-phosphoadenosine diphosphateHigh
[CoA moiety]⁺ 428.1Fragment corresponding to the Coenzyme A portionModerate to High
[Acyl chain fragment]⁺ VariesFragments arising from cleavage of the fatty acyl chainLow to Moderate

Experimental Protocol: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol provides a general methodology for the analysis of this compound. Optimization will be required for specific instrumentation and sample matrices.

1. Sample Preparation and Extraction

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated or odd-chain acyl-CoA) prior to extraction.

  • Extraction: For cellular or tissue samples, homogenize in a cold solvent mixture such as 2:1 chloroform:methanol. After centrifugation, the acyl-CoAs will be in the aqueous phase. Solid-phase extraction (SPE) with a C18 cartridge can be used for further purification and concentration.

  • Reconstitution: Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating long-chain acyl-CoAs.

  • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 15-20 minutes is a good starting point.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50 °C.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification.

  • Precursor Ion: m/z 1048.4 (for this compound).

  • Product Ions: Monitor the transitions for the neutral loss of 507 (1048.4 -> 541.4) and the CoA fragment (1048.4 -> 428.1).

  • Instrument Parameters: Optimize declustering potential, collision energy, and source parameters (e.g., gas flows, temperature) by infusing a standard solution.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_issue Issue Identification cluster_solutions Troubleshooting Paths cluster_actions Corrective Actions cluster_end Resolution Start MS/MS Analysis of this compound Issue Problem Encountered? Start->Issue LowSignal Low Signal Intensity Issue->LowSignal Yes PoorPeak Poor Peak Shape Issue->PoorPeak Yes BadFragment Ambiguous Fragmentation Issue->BadFragment Yes End Successful Analysis Issue->End No CheckIonization Optimize Ion Source & MS Parameters LowSignal->CheckIonization CheckSample Review Sample Prep & Extraction LowSignal->CheckSample CheckLC Optimize LC Method (Column, Mobile Phase) PoorPeak->CheckLC BadFragment->CheckLC Co-elution? CheckCollision Optimize Collision Energy & Check for Interferences BadFragment->CheckCollision CheckIonization->End CheckSample->End CheckLC->End CheckCollision->End

Caption: Troubleshooting workflow for MS/MS analysis.

References

Technical Support Center: Optimizing Collision Energy for 15-Methyloctadecanoyl-CoA Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the mass spectrometric analysis of 15-Methyloctadecanoyl-CoA, with a focus on optimizing collision energy for efficient fragmentation.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragment ions of this compound in positive ion mode mass spectrometry?

A1: In positive ion mode, this compound, like other fatty acyl-CoAs, undergoes a characteristic fragmentation pattern. The most common fragmentation involves the neutral loss of the 3'-phospho-ADP moiety, which results in a mass difference of 507.29 Da from the precursor ion.[1][2][3][4][5] Another key diagnostic fragment ion is observed at m/z 428.0365, corresponding to the adenosine (B11128) 3',5'-diphosphate moiety.[4]

Q2: Why am I observing a low signal intensity for my this compound precursor ion?

A2: Low signal intensity for long-chain acyl-CoAs can be attributed to several factors:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions that are not acidic. It is crucial to handle samples on ice and store them at -80°C.

  • Inefficient Ionization: The composition of the mobile phase can significantly impact ionization efficiency. The use of an appropriate organic modifier and additive is important.

  • Suboptimal Source Parameters: The desolvation temperature and gas flows in the electrospray ionization (ESI) source should be optimized for long-chain lipids.

  • Poor Recovery During Extraction: Long-chain acyl-CoAs can be lost during sample preparation. Ensure your extraction protocol is optimized for these types of molecules.[6]

Q3: My this compound is not fragmenting efficiently, even at higher collision energies. What could be the issue?

A3: Inefficient fragmentation of long-chain acyl-CoAs can be a common issue. Here are some potential causes and solutions:

  • Incorrect Collision Energy Range: While a general starting point can be estimated, the optimal collision energy is highly dependent on the instrument and the specific molecule. A collision energy optimization experiment is crucial.

  • Collision Gas Pressure: The pressure of the collision gas (e.g., argon or nitrogen) in the collision cell can affect fragmentation efficiency. Ensure this parameter is appropriately set on your instrument. A typical pressure might be around 1.2 mTorr.[7]

  • In-source Fragmentation: Fragmentation can sometimes occur in the ion source before the precursor ion reaches the collision cell. This can be influenced by source temperature and voltages. Try reducing the source temperature to see if precursor ion intensity increases.

  • Stepped Collision Energy: For complex analyses or when optimizing for multiple fragment ions, using a stepped collision energy approach can be beneficial. This involves applying a range of collision energies to the precursor ion to generate a more comprehensive fragment ion spectrum.[8][9]

Q4: How does the methyl branch on this compound affect its fragmentation compared to a straight-chain acyl-CoA?

A4: The methyl branch in this compound can influence its fragmentation pattern, although the characteristic neutral loss of the CoA moiety will still be the dominant fragmentation pathway. The branching can lead to the formation of specific fragment ions resulting from cleavages adjacent to the branch point. While not as prominent as the CoA-related fragments, these can provide structural information. For instance, in the fragmentation of branched-chain fatty acid methyl esters, characteristic losses related to the position of the methyl group are observed.[10]

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the optimization of collision energy for this compound fragmentation.

Issue 1: No or Very Low Abundance of the Precursor Ion
Potential Cause Troubleshooting Steps
Sample Degradation 1. Prepare fresh samples and standards in an appropriate solvent (e.g., methanol/water with a small amount of acid). 2. Keep samples on ice during preparation and in the autosampler. 3. Avoid repeated freeze-thaw cycles.[6]
Suboptimal ESI Source Conditions 1. Optimize spray voltage, sheath gas, and auxiliary gas flow rates. 2. Adjust the capillary and source temperatures. For lipids, a lower source temperature may be beneficial to reduce in-source fragmentation.
Incorrect Mass Range Ensure the mass spectrometer is scanning a range that includes the theoretical m/z of the protonated this compound.
Issue 2: Poor or Inconsistent Fragmentation
Potential Cause Troubleshooting Steps
Non-Optimal Collision Energy 1. Perform a collision energy ramping experiment by infusing a standard solution of this compound. 2. Vary the collision energy (e.g., in 5 eV increments) and monitor the intensity of the precursor and key fragment ions. 3. Plot the intensities to determine the optimal collision energy that maximizes the abundance of the desired fragment ion(s).
Collision Cell Parameters 1. Check and optimize the collision gas pressure.[7] 2. Ensure the collision cell is functioning correctly.
Matrix Effects If analyzing complex mixtures, co-eluting compounds can suppress fragmentation. 1. Improve chromatographic separation to isolate the analyte of interest. 2. Perform a standard addition experiment to assess matrix effects.

Experimental Protocols

Protocol 1: Determination of Optimal Collision Energy

This protocol describes a method for determining the optimal collision energy for the fragmentation of this compound using a triple quadrupole or Q-TOF mass spectrometer.

1. Standard Preparation:

  • Prepare a 1 µg/mL solution of this compound in a suitable solvent, such as 50:50 acetonitrile:water with 0.1% formic acid.

2. Direct Infusion Setup:

  • Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

3. MS Parameter Optimization:

  • Set the mass spectrometer to positive electrospray ionization (ESI) mode.

  • Optimize source parameters (e.g., spray voltage, source temperature, gas flows) to obtain a stable and intense signal for the precursor ion of this compound ([M+H]⁺).

4. Collision Energy Ramp Experiment:

  • Select the [M+H]⁺ ion of this compound as the precursor ion for MS/MS analysis.

  • Set up a series of experiments where the collision energy is ramped in discrete steps (e.g., from 10 eV to 60 eV in 5 eV increments).

  • For each collision energy, acquire MS/MS spectra and record the intensities of the precursor ion and the key fragment ions (e.g., the neutral loss of 507 Da and the fragment at m/z 428).

5. Data Analysis:

  • Create a plot of fragment ion intensity versus collision energy.

  • The optimal collision energy is the value that produces the maximum intensity for the desired fragment ion. For long-chain acyl-CoAs, a starting collision energy of around 30 eV can be used as a guideline.[7]

Protocol 2: Stepped Collision Energy for Enhanced Fragmentation

This protocol is for acquiring more comprehensive fragmentation data, which can be particularly useful for structural elucidation.

1. Instrument Setup:

  • This method is typically performed on hybrid instruments like Q-Orbitrap or Q-TOF mass spectrometers.

  • Set up the instrument for a data-dependent acquisition (DDA) or targeted MS/MS experiment.

2. Stepped Collision Energy Parameters:

  • In the MS/MS method, instead of a single collision energy value, define a range of collision energies. For example, a stepped normalized collision energy of 27 ± 5 would apply energies of 22, 27, and 32 to the precursor ion.[8]

  • The instrument will acquire MS/MS spectra at each of these collision energies for the selected precursor.

3. Data Acquisition and Analysis:

  • The resulting spectra from the different collision energies are typically combined to provide a composite spectrum with a richer set of fragment ions.

  • This approach can help in identifying both low-energy and high-energy fragments in a single analysis.[9]

Quantitative Data Summary

The following table provides a starting point for mass spectrometry parameters for long-chain acyl-CoAs. Note that these are general values and should be optimized for your specific instrument and analyte.

ParameterRecommended Value/RangeReference
Ionization Mode Positive Electrospray Ionization (ESI)[2][3]
Precursor Ion [M+H]⁺[7]
Key Fragment Ions Neutral Loss of 507 Da, m/z 428[1][2][4]
Collision Energy (Starting Point) 30 eV[7]
Collision Gas Pressure ~1.2 mTorr (Argon)[7]
Capillary Temperature 275 °C[7]
Spray Voltage 3.5 kV[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis start Start: this compound Standard prep Prepare 1 µg/mL Solution start->prep infuse Direct Infusion prep->infuse optimize_source Optimize ESI Source infuse->optimize_source ce_ramp Collision Energy Ramp (10-60 eV) optimize_source->ce_ramp acquire Acquire MS/MS Spectra ce_ramp->acquire plot Plot Fragment Intensity vs. CE acquire->plot determine_optimal Determine Optimal Collision Energy plot->determine_optimal end End: Optimized Method determine_optimal->end

Caption: Workflow for optimizing collision energy.

fragmentation_pathway precursor This compound [M+H]+ nl_507 Neutral Loss of 3'-phospho-ADP (-507.29 Da) precursor->nl_507 fragment_428 Adenosine Diphosphate Fragment m/z 428.0365 precursor->fragment_428 fragment_acyl Acylium Ion Fragment [M+H - 507.29]+ nl_507->fragment_acyl

Caption: Fragmentation of this compound.

References

Technical Support Center: Analysis of 15-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the analysis of 15-Methyloctadecanoyl-CoA and other long-chain fatty acyl-CoAs using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in the LC-MS analysis of this compound?

A1: Background noise in the analysis of this compound can originate from several sources, significantly impacting the sensitivity and accuracy of quantification. Key contributors include:

  • Contaminated Solvents and Reagents: Impurities in solvents such as methanol (B129727), acetonitrile (B52724), and water, as well as in additives like formic acid or ammonium (B1175870) acetate, can introduce interfering ions.[1][2]

  • Plastic Labware: Phthalates and other plasticizers can leach from tubes, plates, and pipette tips, causing significant background signals.[3]

  • Sample Matrix Effects: Endogenous components from biological samples (e.g., phospholipids, salts) can co-elute with the analyte and cause ion suppression or enhancement.[4][5][6]

  • LC System Contamination: Carryover from previous injections, contaminated tubings, or a dirty ion source can lead to persistent background noise.[7][8]

  • Column Bleed: The stationary phase of the LC column can degrade over time, especially at high temperatures, releasing siloxanes and other compounds that contribute to the baseline noise.[3][9]

  • Septum Bleed: Particles from the injection port septum can be introduced into the system, creating extraneous peaks.[3]

Q2: How can I minimize contamination from solvents and labware?

A2: To minimize contamination, it is crucial to use high-purity, LC-MS grade solvents and reagents.[1] Always use glass or polypropylene (B1209903) labware, as plastics are a common source of contaminants like phthalates.[3] It is also advisable to rinse all glassware and vials with a high-purity solvent before use.

Q3: What is the characteristic fragmentation pattern of this compound in MS/MS analysis?

A3: In positive ion mode electrospray ionization (ESI), acyl-CoAs typically exhibit a characteristic neutral loss of a 507 Da fragment, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety.[10][11][12][13][14] Another common fragment ion observed is at m/z 428, representing the CoA moiety.[10][12] For this compound, the precursor ion ([M+H]⁺) would be monitored for transitions to product ions resulting from these characteristic losses.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues leading to high background noise in your this compound analysis.

Issue 1: High Baseline Noise in Chromatogram

High baseline noise can obscure the analyte peak and lead to inaccurate quantification.

Troubleshooting Workflow:

start High Baseline Noise Detected solvent_check Check Solvent Purity (Use fresh LC-MS grade solvents) start->solvent_check system_flush Flush LC System with Isopropanol and Water solvent_check->system_flush blank_run1 Run a Blank Injection (Solvent only) system_flush->blank_run1 noise_reduced1 Noise Reduced? blank_run1->noise_reduced1 problem_solved1 Problem Solved noise_reduced1->problem_solved1 Yes column_check Check for Column Bleed (Condition or replace column) noise_reduced1->column_check No blank_run2 Run a Blank Injection column_check->blank_run2 noise_reduced2 Noise Reduced? blank_run2->noise_reduced2 problem_solved2 Problem Solved noise_reduced2->problem_solved2 Yes source_cleaning Clean the MS Ion Source noise_reduced2->source_cleaning No further_investigation Further Investigation Required (e.g., check for electronic noise) source_cleaning->further_investigation

Caption: A logical workflow for troubleshooting high baseline noise.

Corrective Actions:

Potential Cause Recommended Action Expected Outcome
Contaminated SolventsReplace with fresh, LC-MS grade solvents and additives.[1]A significant reduction in baseline noise.
Contaminated LC SystemFlush the entire system with a strong solvent like isopropanol, followed by the mobile phase.[8]Removal of system-wide contaminants, leading to a cleaner baseline.
Column BleedCondition the column according to the manufacturer's instructions. If the bleed persists, replace the column.[3][9]A more stable baseline, especially at higher temperatures.
Dirty MS Ion SourceClean the ion source components as per the manufacturer's guidelines.[3]A substantial decrease in background ions and overall noise.
Issue 2: Presence of Ghost Peaks or Carryover

Ghost peaks are unexpected peaks that appear in your chromatogram, while carryover is the appearance of the analyte peak from a previous injection in a subsequent blank.

Troubleshooting Workflow:

start Ghost Peaks or Carryover Observed injection_check Inject a Solvent Blank start->injection_check peak_present Peak Still Present? injection_check->peak_present wash_method Optimize Injection Needle Wash (Use strong solvent, increase volume/time) peak_present->wash_method Yes problem_solved1 Problem Solved peak_present->problem_solved1 No (Carryover) reinject_blank1 Re-inject Blank wash_method->reinject_blank1 peak_gone1 Peak Gone? reinject_blank1->peak_gone1 peak_gone1->problem_solved1 Yes septum_check Check and Replace Injector Septum peak_gone1->septum_check No reinject_blank2 Re-inject Blank septum_check->reinject_blank2 peak_gone2 Peak Gone? reinject_blank2->peak_gone2 problem_solved2 Problem Solved peak_gone2->problem_solved2 Yes system_contamination Investigate System-wide Contamination (Flush system, check solvent lines) peak_gone2->system_contamination No

Caption: A step-by-step guide to identifying and eliminating ghost peaks.

Corrective Actions:

Potential Cause Recommended Action Expected Outcome
Sample CarryoverOptimize the needle wash method by using a stronger solvent and increasing the wash volume and duration.Disappearance of the analyte peak in blank injections.
Contaminated Injection PortReplace the injector septum and clean the injection port.[3]Elimination of peaks originating from septum bleed.
Contaminated Guard ColumnReplace the guard column.Removal of strongly retained compounds causing ghost peaks.
Issue 3: Ion Suppression or Enhancement (Matrix Effects)

Matrix effects can lead to poor accuracy and reproducibility in quantification.

Troubleshooting Workflow:

start Suspected Matrix Effects (Poor reproducibility, inaccurate quantification) sample_prep Improve Sample Preparation start->sample_prep chromatography Optimize Chromatography start->chromatography internal_std Use a Stable Isotope-Labeled Internal Standard start->internal_std extraction Implement Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction sample_prep->extraction evaluation Evaluate Signal Intensity and Reproducibility extraction->evaluation gradient Adjust Gradient to Separate Analyte from Interferences chromatography->gradient gradient->evaluation internal_std->evaluation improved Improvement Observed? evaluation->improved problem_solved Problem Mitigated improved->problem_solved Yes further_optimization Further Optimization Required improved->further_optimization No

Caption: Strategies to mitigate matrix effects in LC-MS analysis.

Corrective Actions and Their Effectiveness:

Method Principle Effectiveness in Reducing Matrix Effects
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).Simple and fast, but may not effectively remove other interfering substances like phospholipids.[6]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases, separating it from matrix components.[6]Can be more selective than PPT, but requires optimization of solvents and pH.
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while interferences are washed away.[6][15]Highly effective for removing a wide range of interferences, leading to a cleaner extract.
Chromatographic Separation Modifying the LC gradient to better separate the analyte from co-eluting matrix components.Can significantly reduce ion suppression by moving the analyte to a "cleaner" region of the chromatogram.[11]
Stable Isotope-Labeled Internal Standard A labeled version of the analyte is added to the sample, which co-elutes and experiences similar matrix effects, allowing for accurate correction during data analysis.[4]Considered the gold standard for correcting matrix effects, leading to high accuracy and precision.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This protocol provides a general guideline for purifying acyl-CoAs from biological homogenates to reduce matrix effects.

  • Sample Preparation: Homogenize the tissue or cell sample in a suitable extraction buffer (e.g., 2.5% 5-sulfosalicylic acid).[10] Centrifuge to pellet proteins and other cellular debris.

  • SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge according to the manufacturer's instructions. A typical conditioning sequence involves washing with methanol followed by equilibration with an aqueous buffer.

  • Sample Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove polar interferences. The exact composition of the wash buffer should be optimized to ensure the analyte is retained.

  • Elution: Elute the acyl-CoAs from the cartridge using a stronger organic solvent (e.g., acetonitrile or methanol, potentially with an acid or base modifier).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.[16] Reconstitute the dried sample in the initial mobile phase for LC-MS analysis.[16]

Protocol 2: LC-MS/MS Method for this compound

This is a representative method that can be adapted for your specific instrument.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.

  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Quantifier: [M+H]⁺ → [M+H-507]⁺

    • Qualifier: [M+H]⁺ → 428.1

  • Collision Energy: Optimize for the specific instrument and analyte.

Disclaimer: These protocols are intended as a general guide. It is essential to optimize the conditions for your specific application and instrumentation.

References

Technical Support Center: Quantification of 15-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 15-Methyloctadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control steps for the quantification of this compound?

A1: Ensuring the quality of this compound quantification relies on a multi-faceted approach to quality control (QC). Key measures include:

  • System Suitability Testing (SST): Before starting a sample analysis, it's crucial to establish the LC-MS system's suitability and optimal performance.[1] This is typically assessed by injecting a standard mixture to check for chromatographic resolution, peak shape, and retention time stability.

  • Use of Internal Standards (IS): A suitable internal standard is essential to correct for variations in sample preparation and instrument response.[2] Ideally, a stable isotope-labeled version of this compound would be the best choice. If unavailable, an odd-chain or structurally similar acyl-CoA can be used.[3] The IS should be added at the very beginning of the sample preparation process.

  • Quality Control Samples: Different types of QC samples are necessary to monitor the analytical process:

    • Blank Samples: Prepared by taking the extraction solvent through the entire sample preparation process, these are used to identify potential contamination.[3]

    • Pooled QC Samples: Created by mixing small aliquots of each study sample, these are injected periodically throughout the analytical run to monitor the stability and reproducibility of the analysis.[3]

  • Calibration Curve: A calibration curve with a range of known concentrations of this compound should be prepared to ensure the linearity of the response and for accurate quantification.

Q2: Which analytical technique is most suitable for quantifying this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and robust method for the quantification of acyl-CoAs, including this compound.[3] This technique offers high sensitivity and selectivity, which is crucial for analyzing complex biological samples.[4][5]

Q3: What are the common challenges in quantifying this compound?

A3: Researchers may encounter several challenges, including:

  • Sample Stability: Acyl-CoAs can be unstable in aqueous solutions. Proper sample handling and storage are critical to prevent degradation.

  • Matrix Effects: Components of the biological matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement and affecting quantification accuracy.[6]

  • Chromatographic Resolution: Separating this compound from other isomeric and isobaric compounds is essential for accurate quantification.

  • Availability of Standards: Obtaining a pure analytical standard of this compound and a suitable internal standard can be challenging.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate mobile phase pH.Optimize the mobile phase pH. For acyl-CoAs, a slightly acidic mobile phase is often used with reversed-phase chromatography.[3]
Injection of sample in a solvent stronger than the mobile phase.Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Check the LC pump for leaks and ensure proper solvent mixing. Prepare fresh mobile phase.
Column temperature variations.Use a column oven to maintain a stable temperature.
Column aging.Replace the column if it has been used extensively.
Low Signal Intensity or No Peak Poor ionization of the analyte.Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature).
Incorrect MS/MS transition settings.Verify the precursor and product ion m/z values for this compound and the internal standard.
Sample degradation.Ensure proper sample handling and storage on ice or at -80°C.
Inefficient sample extraction.Optimize the sample preparation protocol, including the choice of extraction solvent and protein precipitation method.
High Background Noise Contaminated mobile phase, solvents, or LC-MS system.Use high-purity solvents and filter all mobile phases. Clean the ion source and flush the LC system.
Presence of interfering compounds in the sample.Improve sample cleanup procedures, for example, by using solid-phase extraction (SPE).
Non-linear Calibration Curve Detector saturation at high concentrations.Extend the calibration range or dilute the samples.
Inappropriate weighting of the regression.Use a weighted linear regression (e.g., 1/x or 1/x²) for the calibration curve.

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound from biological samples. Optimization may be required for specific sample types and instrumentation.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., C17:0-CoA).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 20% B

    • 18.1-25 min: 20% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Parameters: The specific precursor and product ions for this compound and the internal standard should be determined by direct infusion of the analytical standards. A common fragmentation for acyl-CoAs is the neutral loss of the CoA moiety (507 Da).[2]

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compoundTo be determined empiricallyTo be determined empiricallyTo be determined empirically
C17:0-CoA (Internal Standard)To be determined empiricallyTo be determined empiricallyTo be determined empirically

3. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of this compound in the samples using the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dry Evaporation Centrifuge->Dry Reconstitute Reconstitution Dry->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (ESI+) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Troubleshooting_Logic Start Problem Identified Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention_Time Inconsistent Retention Time? Start->Retention_Time Signal_Intensity Low/No Signal? Start->Signal_Intensity Check_Column Check/Flush/Replace Column Peak_Shape->Check_Column Yes Check_Mobile_Phase_pH Optimize Mobile Phase pH Peak_Shape->Check_Mobile_Phase_pH No Check_LC_System Check Pump & Flow Rate Retention_Time->Check_LC_System Yes Check_Temp Verify Column Temperature Retention_Time->Check_Temp No Optimize_MS Optimize Source & MS/MS Parameters Signal_Intensity->Optimize_MS Yes Check_Sample_Prep Review Sample Prep & Stability Signal_Intensity->Check_Sample_Prep No

References

Validation & Comparative

A Comparative Guide to the Validation of 15-Methyloctadecanoyl-CoA Measurement Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative measurement of 15-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA. Given the limited availability of validation data for this specific analyte, this guide leverages data from closely related long-chain and branched-chain fatty acyl-CoAs to present a comparative overview of commonly employed analytical techniques. The primary methods discussed are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway of this compound

This compound is a branched-chain fatty acyl-CoA (BCFA-CoA) that plays a role in lipid metabolism. BCFAs are found in various organisms and are involved in diverse metabolic reactions.[1] The biosynthesis of BCFAs can originate from branched-chain amino acids (BCAAs). The degradation of BCFA-CoAs is believed to occur through a modified β-oxidation pathway.

cluster_biosynthesis Biosynthesis cluster_degradation Degradation (Modified β-Oxidation) Branched-Chain Amino Acids (e.g., Leucine) Branched-Chain Amino Acids (e.g., Leucine) Branched-Chain Keto Acids Branched-Chain Keto Acids Branched-Chain Amino Acids (e.g., Leucine)->Branched-Chain Keto Acids Transamination Branched-Chain Acyl-CoA Precursors Branched-Chain Acyl-CoA Precursors Branched-Chain Keto Acids->Branched-Chain Acyl-CoA Precursors Decarboxylation This compound (Elongation & other steps) This compound (Elongation & other steps) Branched-Chain Acyl-CoA Precursors->this compound (Elongation & other steps) 15-Methyloctadecanoyl-CoA_deg This compound Chain Shortening Chain Shortening 15-Methyloctadecanoyl-CoA_deg->Chain Shortening Dehydrogenation, Hydration, Oxidation, Thiolysis Acetyl-CoA / Propionyl-CoA Acetyl-CoA / Propionyl-CoA Chain Shortening->Acetyl-CoA / Propionyl-CoA TCA Cycle TCA Cycle Acetyl-CoA / Propionyl-CoA->TCA Cycle

Caption: Biosynthesis and degradation of this compound.

Comparison of Measurement Methods

The following tables summarize the validation parameters for LC-MS/MS and GC-MS methods for the analysis of long-chain fatty acyl-CoAs, serving as a proxy for this compound.

Table 1: Performance Characteristics of LC-MS/MS Methods for Long-Chain Acyl-CoA Quantification

ParameterReported Range/ValueReference
Linearity (R²) >0.99[2]
Limit of Detection (LOD) 0.1 - 1.0 nM[2]
Limit of Quantification (LOQ) 0.5 - 5.0 nM[2]
Intra-day Precision (%RSD) <15%[3]
Inter-day Precision (%RSD) <15%[3]
Accuracy (% Recovery) 85-115%[2]

Table 2: Performance Characteristics of GC-MS Methods for Branched-Chain Fatty Acid Analysis (as methyl esters)

ParameterReported Range/ValueReference
Linearity (R²) >0.99[4]
Limit of Detection (LOD) ~1 µM[4]
Limit of Quantification (LOQ) ~5 µM[4]
Intra-day Precision (%RSD) <10%[4]
Inter-day Precision (%RSD) <15%[4]
Accuracy (% Recovery) 90-110%[4]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using LC-MS/MS and GC-MS.

cluster_lcms LC-MS/MS Workflow Sample Biological Sample (Tissue/Cells) Extraction Acyl-CoA Extraction (e.g., with acid precipitation) Sample->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification LC_Separation Reversed-Phase LC Separation Purification->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Quantification using Internal Standard MS_Detection->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

cluster_gcms GC-MS Workflow Sample Biological Sample (Tissue/Cells) Hydrolysis Hydrolysis of Acyl-CoA to Free Fatty Acid Sample->Hydrolysis Extraction Lipid Extraction Hydrolysis->Extraction Derivatization Derivatization to Fatty Acid Methyl Esters (FAMEs) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Quantification using Internal Standard MS_Detection->Data_Analysis

References

A Comparative Analysis of 15-Methyloctadecanoyl-CoA and Palmitoyl-CoA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between fatty acyl-CoAs is critical for elucidating metabolic pathways and developing targeted therapeutics. This guide provides a comprehensive comparative analysis of 15-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, and palmitoyl-CoA, a straight-chain fatty acyl-CoA, highlighting their distinct metabolic fates, signaling roles, and the experimental methodologies used to study them.

Introduction

Fatty acids are fundamental building blocks for cellular structures and key players in energy metabolism. Their activated forms, acyl-Coenzyme A (acyl-CoA) thioesters, are central intermediates that can be directed towards either catabolic (energy-producing) or anabolic (biosynthetic) pathways. While the metabolism of straight-chain saturated fatty acids like palmitic acid is well-characterized, the metabolic significance of branched-chain fatty acids (BCFAs) is an area of growing interest. This guide focuses on a comparative analysis of palmitoyl-CoA, the CoA ester of the C16:0 straight-chain fatty acid palmitic acid, and this compound, the CoA ester of the C19 iso-fatty acid 15-methyloctadecanoic acid.

Palmitoyl-CoA is the most common saturated fatty acyl-CoA in mammals and serves as a primary substrate for mitochondrial β-oxidation and a precursor for the synthesis of complex lipids.[1] In contrast, this compound, a less abundant branched-chain fatty acyl-CoA, is primarily metabolized through a distinct pathway involving both α- and β-oxidation, mainly within peroxisomes. These structural differences lead to significant variations in their metabolic processing, cellular signaling, and overall physiological impact.

Comparative Data Summary

The following tables summarize the key differences in the biochemical properties and metabolic processing of this compound and palmitoyl-CoA. Due to the limited direct quantitative data for this compound, information for closely related branched-chain fatty acids is used as a proxy where indicated.

Table 1: General Properties and Activation

PropertyThis compoundPalmitoyl-CoA
Structure C19 iso-branched-chain fatty acyl-CoAC16 straight-chain fatty acyl-CoA
Primary Site of Activation CytosolCytosol
Activating Enzyme Acyl-CoA Synthetase (ACS)Acyl-CoA Synthetase (ACS)
Enzyme Kinetics (ACS) Vmax and Km values are not well-characterized for this specific substrate. Generally, ACS enzymes show broad specificity but may have different affinities for branched vs. straight-chain fatty acids.Varies by ACS isoform. For example, some isoforms exhibit high affinity for palmitic acid.

Table 2: Metabolic Pathways and Cellular Location

Metabolic ProcessThis compoundPalmitoyl-CoA
Primary Oxidative Pathway Peroxisomal α- and β-oxidationMitochondrial β-oxidation
Initial Oxidation Step α-oxidation to remove the methyl branch, followed by β-oxidation.β-oxidation
Cellular Location of Oxidation Primarily PeroxisomesPrimarily Mitochondria
Transport into Organelle Likely via ATP-binding cassette (ABC) transporters (e.g., ABCD1) into peroxisomes.Carnitine shuttle (CPT1, CACT, CPT2) into mitochondria.
End Products of Oxidation Propionyl-CoA, Acetyl-CoA, and a chain-shortened acyl-CoA.Acetyl-CoA

Table 3: Key Enzymes in Oxidative Metabolism

EnzymeThis compound Metabolism (Peroxisomal)Palmitoyl-CoA Metabolism (Mitochondrial)
Initial Dehydrogenation Branched-chain Acyl-CoA Oxidase (e.g., Pristanoyl-CoA Oxidase)Acyl-CoA Dehydrogenase (e.g., VLCAD)
Hydration/Dehydrogenation D-Bifunctional Protein (DBP)Trifunctional Protein (TFP)
Thiolytic Cleavage Peroxisomal ThiolaseMitochondrial Thiolase

Metabolic Pathways

The metabolic fates of this compound and palmitoyl-CoA are dictated by their chemical structures, leading them down distinct catabolic routes within the cell.

Metabolism of this compound

The presence of a methyl group on the β-carbon of iso-fatty acids like 15-methyloctadecanoic acid sterically hinders the standard β-oxidation pathway.[2] Therefore, its metabolism initiates with an α-oxidation step in the peroxisome to remove a single carbon from the carboxyl end.[2][3] The resulting shorter, now unbranched or differently branched, acyl-CoA can then enter the peroxisomal β-oxidation pathway.[4][5] This process generates a mixture of acetyl-CoA and propionyl-CoA until the fatty acid is fully degraded.

G cluster_cytosol Cytosol cluster_peroxisome Peroxisome 15-MOA 15-Methyloctadecanoic Acid ACS Acyl-CoA Synthetase 15-MOA->ACS 15-MOA-CoA This compound 15-MOA-CoA_perox This compound 15-MOA-CoA->15-MOA-CoA_perox ABCD Transporter ACS->15-MOA-CoA Alpha-Oxidation α-Oxidation 15-MOA-CoA_perox->Alpha-Oxidation Pristanoyl-CoA Pristanoyl-CoA (analogue) Alpha-Oxidation->Pristanoyl-CoA Beta-Oxidation β-Oxidation Pristanoyl-CoA->Beta-Oxidation Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA

Metabolism of this compound.
Metabolism of Palmitoyl-CoA

Palmitoyl-CoA, being a straight-chain fatty acyl-CoA, is the canonical substrate for mitochondrial β-oxidation.[6] Following its transport into the mitochondrial matrix via the carnitine shuttle, it undergoes a cyclical four-step process of dehydrogenation, hydration, oxidation, and thiolytic cleavage, releasing a two-carbon acetyl-CoA unit in each cycle.[6][7] This process is repeated until the entire fatty acid chain is converted into acetyl-CoA molecules, which can then enter the citric acid cycle for ATP production.

G cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Palmitic_Acid Palmitic Acid ACS Acyl-CoA Synthetase Palmitic_Acid->ACS Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA_mito Palmitoyl-CoA Palmitoyl-CoA->Palmitoyl-CoA_mito Carnitine Shuttle ACS->Palmitoyl-CoA Beta-Oxidation β-Oxidation Palmitoyl-CoA_mito->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA_Cycle Citric Acid Cycle Acetyl-CoA->TCA_Cycle

Metabolism of Palmitoyl-CoA.

Signaling Pathways

Beyond their roles in energy metabolism, both this compound and palmitoyl-CoA, or their parent fatty acids, can act as signaling molecules, influencing gene expression and cellular processes.

Signaling Roles of Branched-Chain Fatty Acids

Branched-chain fatty acids and their CoA esters are emerging as important regulators of gene expression, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[4][8][9] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation, creating a feed-forward mechanism for their own catabolism.[10] Some studies suggest that iso-BCFAs may also downregulate the expression of fatty acid synthase (FASN) via pathways that could involve Sterol Regulatory Element-Binding Protein 1 (SREBP-1).[4] Furthermore, BCFAs have been implicated in modulating inflammatory responses, potentially through the NF-κB signaling pathway.[11]

G cluster_nucleus Nucleus BCFA-CoA This compound (and other BCFAs) PPARa PPARα BCFA-CoA->PPARa Activates SREBP1 SREBP-1 BCFA-CoA->SREBP1 Potentially Inhibits NFkB NF-κB BCFA-CoA->NFkB Modulates Gene_Expression Gene Expression (Fatty Acid Oxidation, Inflammation, Lipogenesis) PPARa->Gene_Expression SREBP1->Gene_Expression NFkB->Gene_Expression

Signaling pathways modulated by BCFA-CoA.
Signaling Roles of Palmitoyl-CoA

Palmitoyl-CoA is a well-established regulator of cellular metabolism. It exerts negative feedback inhibition on acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, thereby preventing the simultaneous synthesis and degradation of fatty acids. Palmitoyl-CoA and other long-chain fatty acyl-CoAs can also modulate the activity of SREBPs, key transcription factors that control the expression of genes involved in lipid metabolism.[12] Additionally, high levels of palmitoyl-CoA have been linked to the activation of inflammatory pathways, including the Toll-like receptor 4 (TLR4) and NF-κB signaling cascades, contributing to cellular stress and insulin (B600854) resistance.[13]

G cluster_cytosol Cytosol cluster_nucleus Nucleus Palmitoyl-CoA Palmitoyl-CoA ACC Acetyl-CoA Carboxylase Palmitoyl-CoA->ACC Inhibits TLR4 TLR4 Palmitoyl-CoA->TLR4 Activates SREBP1 SREBP-1 Palmitoyl-CoA->SREBP1 Modulates NFkB NF-κB TLR4->NFkB Gene_Expression Gene Expression (Lipogenesis, Inflammation) SREBP1->Gene_Expression NFkB->Gene_Expression

Signaling pathways modulated by Palmitoyl-CoA.

Experimental Protocols

A variety of experimental approaches are employed to investigate the metabolism and cellular effects of this compound and palmitoyl-CoA. Below are detailed methodologies for key experiments.

Protocol 1: Measurement of Peroxisomal β-Oxidation in Cultured Cells

This protocol is adapted from methodologies used to measure the oxidation of very-long-chain and branched-chain fatty acids in cultured fibroblasts.[8][9]

Objective: To quantify the rate of peroxisomal β-oxidation of a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]15-methyloctadecanoic acid).

Materials:

  • Cultured cells (e.g., human skin fibroblasts)

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • [1-¹⁴C]15-methyloctadecanoic acid (or other suitable radiolabeled branched-chain fatty acid) complexed to bovine serum albumin (BSA)

  • Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Mitochondrial β-oxidation inhibitors (e.g., rotenone (B1679576) and antimycin A) to isolate peroxisomal activity

  • Perchloric acid

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Culture: Grow cells to confluence in appropriate culture dishes.

  • Pre-incubation: Wash the cell monolayers twice with PBS. Pre-incubate the cells in incubation buffer containing mitochondrial inhibitors for 30 minutes at 37°C to block mitochondrial fatty acid oxidation.

  • Initiation of Oxidation: Add the incubation buffer containing the radiolabeled fatty acid-BSA complex to the cells.

  • Incubation: Incubate the cells at 37°C for a defined period (e.g., 1-2 hours).

  • Termination: Stop the reaction by adding perchloric acid to the medium. This will precipitate proteins and release acid-soluble metabolites.

  • Separation of Products: Centrifuge the samples to pellet the precipitated protein. The supernatant contains the radiolabeled acid-soluble products of β-oxidation (e.g., [¹⁴C]acetyl-CoA and [¹⁴C]propionyl-CoA).

  • Quantification: Transfer a known volume of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of peroxisomal β-oxidation as the amount of radiolabel incorporated into acid-soluble products per unit of time per milligram of cell protein.

G start Start: Cultured Cells wash Wash with PBS start->wash preincubate Pre-incubate with Mitochondrial Inhibitors wash->preincubate add_substrate Add Radiolabeled Branched-Chain Fatty Acid preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate with Perchloric Acid incubate->terminate centrifuge Centrifuge terminate->centrifuge quantify Quantify Radioactivity in Supernatant centrifuge->quantify end End: Calculate Oxidation Rate quantify->end

Workflow for Peroxisomal β-Oxidation Assay.
Protocol 2: Measurement of Mitochondrial β-Oxidation Rate

This protocol is a standard method for assessing the mitochondrial oxidation of fatty acids like palmitate.[14]

Objective: To measure the rate of mitochondrial β-oxidation of [¹⁴C]palmitate by quantifying the production of ¹⁴CO₂ and acid-soluble metabolites.

Materials:

  • Isolated mitochondria or cultured cells

  • [1-¹⁴C]palmitate complexed to BSA

  • Assay buffer containing L-carnitine and malate

  • Perchloric acid

  • Scintillation vials and fluid

  • CO₂ trapping agent (e.g., filter paper soaked in NaOH)

  • Scintillation counter

Procedure:

  • Sample Preparation: Prepare isolated mitochondria or cultured cells in the assay buffer.

  • Initiation of Reaction: Add the [¹⁴C]palmitate-BSA substrate to the sample.

  • Incubation: Incubate the samples in a sealed system at 37°C for a specific time.

  • CO₂ Trapping: Include a CO₂ trapping agent within the sealed system to capture the ¹⁴CO₂ produced.

  • Termination: Stop the reaction by injecting perchloric acid.

  • Product Separation:

    • CO₂: Remove the CO₂ trap and place it in a scintillation vial with scintillation fluid.

    • Acid-Soluble Metabolites: Centrifuge the reaction mixture and take an aliquot of the supernatant for scintillation counting.

  • Quantification: Measure the radioactivity in both the CO₂ trap and the acid-soluble metabolite fraction.

  • Data Analysis: The total rate of mitochondrial β-oxidation is the sum of the radioactivity in the CO₂ and the acid-soluble metabolites, expressed per unit of time per milligram of protein.

G start Start: Isolated Mitochondria or Cells add_substrate Add [¹⁴C]Palmitate start->add_substrate incubate Incubate in Sealed System with CO₂ Trap add_substrate->incubate terminate Terminate with Perchloric Acid incubate->terminate separate_co2 Collect CO₂ Trap terminate->separate_co2 separate_asm Collect Acid-Soluble Metabolites terminate->separate_asm quantify_co2 Quantify ¹⁴CO₂ separate_co2->quantify_co2 quantify_asm Quantify ¹⁴C-ASMs separate_asm->quantify_asm end End: Calculate Total Oxidation Rate quantify_co2->end quantify_asm->end

Workflow for Mitochondrial β-Oxidation Assay.

Conclusion

This compound and palmitoyl-CoA, despite both being saturated fatty acyl-CoAs, exhibit profound differences in their metabolism and cellular functions. Palmitoyl-CoA follows the well-trodden path of mitochondrial β-oxidation, serving as a primary fuel source and a key regulator of mainstream lipid metabolism. In contrast, the branched structure of this compound necessitates a specialized catabolic route involving peroxisomal α- and β-oxidation. Furthermore, emerging evidence suggests that branched-chain fatty acids and their CoA esters are not merely metabolic intermediates but also act as signaling molecules that can influence gene expression related to lipid metabolism and inflammation.

For researchers in drug development, these distinctions are of paramount importance. Targeting enzymes in the peroxisomal oxidation pathway could offer novel therapeutic strategies for metabolic disorders characterized by the accumulation of branched-chain fatty acids. Conversely, understanding the signaling roles of these molecules may open new avenues for modulating inflammatory and metabolic diseases. The experimental protocols outlined in this guide provide a foundation for further investigation into the intricate world of fatty acyl-CoA metabolism, paving the way for a more complete understanding of their physiological and pathological significance.

References

A Comparative Analysis of the Biological Activity of 15-Methyloctadecanoyl-CoA and Straight-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the branched-chain acyl-CoA, 15-Methyloctadecanoyl-CoA, and its straight-chain counterparts. Due to the limited availability of specific experimental data for this compound, this guide utilizes data from closely related iso-branched-chain fatty acids as a proxy to draw comparisons with straight-chain acyl-CoAs of similar carbon chain lengths, such as palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0).

Executive Summary

This compound, an iso-branched-chain fatty acyl-CoA, exhibits distinct metabolic fates and biological activities compared to its straight-chain analogs. These differences primarily arise from the presence of a methyl branch, which influences enzymatic processing and interaction with cellular receptors. While straight-chain acyl-CoAs are predominantly catabolized for energy via mitochondrial β-oxidation, this compound and other branched-chain acyl-CoAs are also metabolized through peroxisomal α- and β-oxidation and are potent signaling molecules, notably as activators of the nuclear receptor PPARα. This differential activity has significant implications for cellular metabolism, gene expression, and the development of therapeutic agents targeting metabolic pathways.

Metabolic Pathways: A Divergence in Processing

The structural difference between branched- and straight-chain acyl-CoAs dictates their primary metabolic pathways.

Straight-Chain Acyl-CoAs: These molecules are the primary fuel source for many tissues. Following activation to their CoA thioesters, they are transported into the mitochondria via the carnitine shuttle and undergo β-oxidation to generate acetyl-CoA, which then enters the citric acid cycle to produce ATP.

This compound (and other iso-BCFAs): The methyl branch in iso-fatty acids can sterically hinder the enzymes of mitochondrial β-oxidation. Consequently, these molecules are also metabolized in peroxisomes. For some branched-chain fatty acids, an initial α-oxidation step is required to remove the methyl group, followed by peroxisomal β-oxidation, which shortens the fatty acid chain. The resulting shorter-chain acyl-CoAs can then be further metabolized in the mitochondria.

Metabolic_Pathways cluster_straight Straight-Chain Acyl-CoA Metabolism cluster_branched This compound Metabolism Straight-Chain Acyl-CoA Straight-Chain Acyl-CoA Mitochondrial β-Oxidation Mitochondrial β-Oxidation Straight-Chain Acyl-CoA->Mitochondrial β-Oxidation Carnitine Shuttle Acetyl-CoA Acetyl-CoA Mitochondrial β-Oxidation->Acetyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle ATP ATP Citric Acid Cycle->ATP This compound This compound Peroxisomal α-Oxidation Peroxisomal α-Oxidation This compound->Peroxisomal α-Oxidation Potentially required Peroxisomal β-Oxidation Peroxisomal β-Oxidation This compound->Peroxisomal β-Oxidation Peroxisomal α-Oxidation->Peroxisomal β-Oxidation Shortened Acyl-CoA Shortened Acyl-CoA Peroxisomal β-Oxidation->Shortened Acyl-CoA Mitochondrial Metabolism Mitochondrial Metabolism Shortened Acyl-CoA->Mitochondrial Metabolism

Caption: Comparative metabolic fates of straight-chain and branched-chain acyl-CoAs.

Comparative Biological Activity: Quantitative Data

The following tables summarize the available quantitative data comparing the biological activities of branched-chain and straight-chain fatty acids and their CoA derivatives.

Table 1: Enzyme Kinetics

Substrate TypeEnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Source
Branched-Chain Metazoan Fatty Acid SynthaseMethylmalonyl-CoAData not availableLower turnover vs. Malonyl-CoA[1][2]
Straight-Chain Metazoan Fatty Acid SynthaseMalonyl-CoAData not availableHigher turnover vs. Methylmalonyl-CoA[1][2]
Branched-Chain Acyl-CoA OxidasePhytanoyl-CoARepresentative value neededRepresentative value needed
Straight-Chain Acyl-CoA OxidasePalmitoyl-CoARepresentative value neededRepresentative value needed

Table 2: Signaling Pathway Activation (PPARα)

Ligand TypeLigandEC50 (µM)Source
Branched-Chain Phytanic Acid~10
Branched-Chain Pristanic Acid~1
Straight-Chain Palmitic Acid>100
Straight-Chain Oleic Acid~50

Note: Branched-chain fatty acids are significantly more potent activators of PPARα than common straight-chain fatty acids.

Signaling Pathways: The Role of PPARα

A critical distinction in the biological activity of these acyl-CoA classes lies in their ability to activate nuclear receptors. Branched-chain fatty acyl-CoAs are potent ligands and activators of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.

PPAR_Signaling cluster_ligands Ligands This compound This compound PPARα PPARα This compound->PPARα High Affinity Activation Straight-Chain Acyl-CoA Straight-Chain Acyl-CoA Straight-Chain Acyl-CoA->PPARα Low Affinity Weak Activation RXR RXR PPARα->RXR Heterodimerization PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene Expression Target Gene Expression PPRE->Gene Expression Metabolic Effects Increased Fatty Acid Oxidation Decreased Inflammation Gene Expression->Metabolic Effects

Caption: PPARα activation by branched-chain vs. straight-chain acyl-CoAs.

Experimental Protocols

Acyl-CoA Synthetase Activity Assay

This assay measures the activity of acyl-CoA synthetase, the enzyme that activates fatty acids to their CoA esters.

Principle: The assay is a coupled-enzyme reaction. The acyl-CoA produced by the synthetase is oxidized by acyl-CoA oxidase, producing H₂O₂. The H₂O₂ is then used by horseradish peroxidase to oxidize a chromogenic substrate, which can be measured spectrophotometrically.

Materials:

  • Tissue or cell homogenate

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • ATP

  • Coenzyme A (CoA)

  • Fatty acid substrate (e.g., 15-methyloctadecanoic acid or palmitic acid)

  • Acyl-CoA oxidase

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., Amplex Red)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, CoA, HRP, and the chromogenic substrate.

  • Add the tissue or cell homogenate to the wells of the microplate.

  • Initiate the reaction by adding the fatty acid substrate.

  • Immediately measure the absorbance (or fluorescence) at the appropriate wavelength in a microplate reader at regular intervals.

  • The rate of change in absorbance is proportional to the acyl-CoA synthetase activity.

PPARα Reporter Gene Assay

This cell-based assay quantifies the activation of PPARα by a test compound.

Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing PPARα response elements (PPREs). When a PPARα agonist binds to and activates PPARα, the receptor-ligand complex binds to the PPREs and drives the expression of the reporter gene. The resulting signal (e.g., light from the luciferase reaction) is proportional to the level of PPARα activation.

Materials:

  • A suitable cell line (e.g., HepG2, HEK293)

  • Expression vector for human or rodent PPARα

  • Reporter plasmid containing a PPRE-driven luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (e.g., 15-methyloctadecanoic acid, palmitic acid)

  • Positive control (e.g., GW7647)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid.

  • Plate the transfected cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compounds and controls.

  • Incubate for a specified period (e.g., 24 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the fold activation relative to the vehicle control and determine the EC₅₀ value.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Substrate Preparation cluster_assays Biological Assays cluster_analysis Data Analysis and Comparison Synthesize this compound Synthesize this compound Enzyme Kinetic Assays Enzyme Kinetic Assays Synthesize this compound->Enzyme Kinetic Assays PPARα Reporter Gene Assay PPARα Reporter Gene Assay Synthesize this compound->PPARα Reporter Gene Assay Cellular Uptake Assay Cellular Uptake Assay Synthesize this compound->Cellular Uptake Assay Obtain Straight-Chain Acyl-CoAs Obtain Straight-Chain Acyl-CoAs Obtain Straight-Chain Acyl-CoAs->Enzyme Kinetic Assays Obtain Straight-Chain Acyl-CoAs->PPARα Reporter Gene Assay Obtain Straight-Chain Acyl-CoAs->Cellular Uptake Assay Determine Km and Vmax Determine Km and Vmax Enzyme Kinetic Assays->Determine Km and Vmax Determine EC50 Determine EC50 PPARα Reporter Gene Assay->Determine EC50 Compare Uptake Rates Compare Uptake Rates Cellular Uptake Assay->Compare Uptake Rates Comparative Analysis Comparative Analysis Determine Km and Vmax->Comparative Analysis Determine EC50->Comparative Analysis Compare Uptake Rates->Comparative Analysis

References

A Comparative Analysis of the Metabolic Effects of Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct metabolic impacts of isobutyryl-CoA, isovaleryl-CoA, and α-methylbutyryl-CoA.

The catabolism of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—converges on the production of distinct branched-chain acyl-CoA esters: isobutyryl-CoA, isovaleryl-CoA, and α-methylbutyryl-CoA (also known as 2-methylbutyryl-CoA), respectively.[1] Accumulating evidence suggests that these intermediates are not merely metabolic conduits but also act as signaling molecules that can significantly influence cellular energy homeostasis, including glucose metabolism, fatty acid oxidation, and insulin (B600854) signaling. Understanding their differential effects is crucial for elucidating the pathophysiology of metabolic diseases such as insulin resistance and for the development of targeted therapeutic interventions.

Comparative Metabolic Impact: A Tabular Overview

The following table summarizes the known metabolic consequences associated with the accumulation of each branched-chain acyl-CoA, primarily inferred from studies of inborn errors of metabolism where specific acyl-CoA dehydrogenase deficiencies lead to their buildup.

FeatureIsobutyryl-CoAIsovaleryl-CoAα-Methylbutyryl-CoA (2-Methylbutyryl-CoA)
Originating BCAA Valine[2]Leucine[3]Isoleucine[4]
Associated Genetic Disorder Isobutyryl-CoA dehydrogenase deficiency (IBDD)[5]Isovaleric Acidemia (IVA)[6][7]2-Methylbutyryl-CoA dehydrogenase deficiency (2-MBCD)[4][8]
Impact on Glucose Metabolism May be associated with ketotic hypoglycemia during metabolic stress.[5]Can lead to hyper- or hypoglycemia during metabolic crises.[6][9]Can cause hypoglycemia, particularly during metabolic crises.[4]
Impact on Fatty Acid Oxidation Limited direct evidence, but accumulation may interfere with mitochondrial fatty acid metabolism.Accumulation of isovaleryl-CoA and its derivatives can be toxic and may impair mitochondrial function, though direct impact on fatty acid oxidation rates is not well-characterized.[10]The buildup of isoleucine and its metabolites may become toxic and interfere with energy production.[4]
Impact on Insulin Signaling The link is not well-established, though BCAA metabolism is broadly implicated in insulin resistance.Secondary hyperammonemia due to inhibition of N-acetylglutamate synthetase by isovaleryl-CoA can occur, indirectly affecting metabolic control.[6]While a direct link to insulin signaling is not clearly defined, the accumulation of toxic metabolites can disrupt overall metabolic homeostasis.[11]
Clinical Manifestations of Accumulation Often asymptomatic, but can present with cardiomyopathy, anemia, or developmental delay in some cases.[5][12]Can lead to severe metabolic acidosis, developmental delays, and a characteristic "sweaty feet" odor due to isovaleric acid accumulation.[10][13]Highly variable, ranging from asymptomatic to developmental and motor skill delays, and neurological symptoms.[4][14]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below. These protocols can be adapted to compare the specific effects of isobutyryl-CoA, isovaleryl-CoA, and α-methylbutyryl-CoA in various cell and animal models.

Cellular Fatty Acid Oxidation Assay

This protocol measures the rate of fatty acid oxidation (FAO) in cultured cells treated with different branched-chain acyl-CoAs.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • Cell culture medium

  • Branched-chain acyl-CoAs (isobutyryl-CoA, isovaleryl-CoA, α-methylbutyryl-CoA)

  • [1-¹⁴C]palmitic acid or other radiolabeled fatty acid

  • Fatty acid-free bovine serum albumin (BSA)

  • Perchloric acid

  • Scintillation cocktail and counter

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency. Treat the cells with varying concentrations of isobutyryl-CoA, isovaleryl-CoA, or α-methylbutyryl-CoA for a predetermined duration.

  • Preparation of Radiolabeled Substrate: Prepare a working solution of [1-¹⁴C]palmitic acid complexed with fatty acid-free BSA in the appropriate cell culture medium.

  • Incubation: Wash the cells with phosphate-buffered saline (PBS) and then incubate with the [1-¹⁴C]palmitic acid-BSA medium.

  • Termination of Reaction: After the incubation period, stop the reaction by adding cold perchloric acid to each well to lyse the cells and precipitate macromolecules.[15]

  • Measurement of ¹⁴CO₂: The rate of fatty acid oxidation can be determined by measuring the amount of ¹⁴CO₂ produced, which is trapped and then quantified using a scintillation counter.[16][17] Alternatively, the production of acid-soluble metabolites can be measured.[17]

  • Data Analysis: Normalize the rate of FAO to the total protein content in each well. Compare the FAO rates in cells treated with the different branched-chain acyl-CoAs to the untreated control.

Assessment of Insulin Signaling Pathway Activation

This protocol assesses the impact of branched-chain acyl-CoAs on the insulin signaling pathway by measuring the phosphorylation of key downstream targets like Akt.

Materials:

  • Cultured cells (e.g., adipocytes, hepatocytes)

  • Serum-free cell culture medium

  • Branched-chain acyl-CoAs

  • Recombinant human insulin

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against total Akt and phosphorylated Akt (p-Akt)

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP)

  • Western blotting or ELISA equipment and reagents

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and then serum-starve them for several hours. Pre-treat the cells with different concentrations of isobutyryl-CoA, isovaleryl-CoA, or α-methylbutyryl-CoA.

  • Insulin Stimulation: Stimulate the cells with a known concentration of insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Western Blotting or ELISA:

    • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against total Akt and p-Akt. Visualize the bands using a suitable detection system.[18]

    • ELISA: Use a commercially available ELISA kit to quantify the levels of total Akt and p-Akt in the cell lysates.[18][19]

  • Data Analysis: Quantify the band intensities (for Western blotting) or absorbance values (for ELISA) and calculate the ratio of p-Akt to total Akt. Compare this ratio across the different treatment groups to assess the effect of each branched-chain acyl-CoA on insulin-stimulated Akt phosphorylation.

Visualizing the Metabolic Context

The following diagrams illustrate the metabolic pathways of branched-chain amino acid catabolism and the insulin signaling cascade, providing a visual framework for understanding the potential points of interaction for the different branched-chain acyl-CoAs.

Caption: Catabolic pathways of branched-chain amino acids.

Insulin_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake BCAA_Metabolites Branched-Chain Acyl-CoAs BCAA_Metabolites->IRS Potential Inhibition BCAA_Metabolites->Akt Potential Inhibition

Caption: Simplified insulin signaling pathway.

Conclusion

The metabolic intermediates isobutyryl-CoA, isovaleryl-CoA, and α-methylbutyryl-CoA, derived from the catabolism of valine, leucine, and isoleucine, respectively, exert distinct effects on cellular metabolism. While the accumulation of each is associated with specific inborn errors of metabolism, their comparative impact on key metabolic pathways under physiological and pathophysiological conditions warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically dissect the roles of these branched-chain acyl-CoAs, ultimately contributing to a deeper understanding of metabolic regulation and the development of novel therapeutic strategies for metabolic disorders.

References

Cross-Validation of 15-Methyloctadecanoyl-CoA Quantification: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the accurate quantification of specific lipid species is paramount. 15-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, plays a role in cellular metabolism and its precise measurement is crucial for understanding various physiological and pathological processes. This guide provides a comparative overview of two predominant analytical platforms for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The selection of an analytical platform is a critical decision that influences the sensitivity, specificity, and throughput of an assay. While both GC-MS and LC-MS/MS are powerful techniques for the analysis of fatty acyl-CoAs, they possess distinct advantages and limitations. This guide presents a summary of hypothetical cross-validation data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most appropriate platform for their specific research needs.

Comparative Quantitative Data

The following table summarizes hypothetical performance data from a cross-validation study of this compound quantification using GC-MS and LC-MS/MS platforms. These values are representative of typical performance characteristics observed for the analysis of long-chain fatty acyl-CoAs and are intended to provide a comparative framework.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Quantification (LOQ) 10 - 50 fmol1 - 10 fmol
**Linearity (R²) **> 0.99> 0.995
Precision (CV%) < 15%< 10%
Accuracy (% Recovery) 85 - 115%90 - 110%
Sample Throughput ModerateHigh
Requirement for Derivatization YesOptional, but can improve performance
Specificity High, with potential for isomeric interferenceVery High, with MRM transitions

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. The following sections outline the key steps in the quantification of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Extraction : Cellular or tissue samples are homogenized and lipids are extracted using a solvent mixture such as chloroform:methanol (2:1, v/v).

  • Hydrolysis : The acyl-CoA is hydrolyzed to release the free fatty acid, 15-methyloctadecanoic acid. This is typically achieved by acid or alkaline hydrolysis.

  • Derivatization : The free fatty acid is converted to a volatile ester, commonly a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester, to improve its chromatographic properties.[1]

  • GC-MS Analysis : The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-225ms) for separation. The separated analytes are then detected by a mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for quantification.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Extraction : Acyl-CoAs are extracted from biological matrices using solid-phase extraction (SPE) or liquid-liquid extraction with solvents like acetonitrile (B52724) or methanol, often containing an internal standard.

  • Chromatographic Separation : The extract is injected onto a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column for separation. The mobile phase typically consists of an aqueous component with an organic modifier.

  • MS/MS Detection : The eluent from the LC system is introduced into a tandem mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM), which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound.[2][3]

Visualizing the Workflow and Metabolic Context

To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Platforms cluster_data Data Analysis & Comparison Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction Hydrolysis (GC-MS) Hydrolysis (GC-MS) Extraction->Hydrolysis (GC-MS) LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Derivatization (GC-MS) Derivatization (GC-MS) Hydrolysis (GC-MS)->Derivatization (GC-MS) GC-MS Analysis GC-MS Analysis Derivatization (GC-MS)->GC-MS Analysis Quantification Quantification GC-MS Analysis->Quantification LC-MS/MS Analysis->Quantification Cross-Validation Cross-Validation Quantification->Cross-Validation Platform Selection Platform Selection Cross-Validation->Platform Selection

Analytical workflow for cross-validation.

Branched-Chain Amino Acids Branched-Chain Amino Acids Branched-Chain α-Keto Acids Branched-Chain α-Keto Acids Branched-Chain Amino Acids->Branched-Chain α-Keto Acids Branched-Chain Acyl-CoA Dehydrogenase Branched-Chain Acyl-CoA Dehydrogenase Branched-Chain α-Keto Acids->Branched-Chain Acyl-CoA Dehydrogenase This compound This compound Branched-Chain Acyl-CoA Dehydrogenase->this compound β-Oxidation β-Oxidation This compound->β-Oxidation Acetyl-CoA, Propionyl-CoA Acetyl-CoA, Propionyl-CoA β-Oxidation->Acetyl-CoA, Propionyl-CoA TCA Cycle TCA Cycle Acetyl-CoA, Propionyl-CoA->TCA Cycle

Metabolic context of this compound.

References

15-Methyloctadecanoyl-CoA: A Potential Biomarker in the Landscape of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rising prevalence of metabolic disorders, including metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease, has intensified the search for novel biomarkers that can aid in early diagnosis, risk stratification, and the development of targeted therapies. Among the emerging candidates, 15-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, is gaining attention. This guide provides an objective comparison of this compound with other established and proposed biomarkers for metabolic disorders, supported by available experimental data and detailed methodologies.

Performance Comparison of Biomarkers for Metabolic Syndrome

The assessment of a biomarker's utility hinges on its performance in distinguishing between healthy and diseased states. While direct performance metrics for this compound are still emerging, data on the broader class of branched-chain fatty acids (BCFAs) and their precursors, branched-chain amino acids (BCAAs), offer valuable insights.

Biomarker ClassBiomarker ExamplesPerformance MetricValuePopulation/StudyCitation
Branched-Chain Fatty Acyl-CoAs & Precursors Endogenous BCFAsWeighted Mean Difference (WMD) for MetS Risk-0.11% (95% CI: -0.12, -0.09)Meta-analysis of 685 participants[1]
Dietary BCAAs (Valine, Leucine, Isoleucine)Odds Ratio (OR) for MetS per 1-SD increment0.85 (95% CI: 0.77–0.93)4,860 participants in the PERSIAN Kavar cohort study
Adipokines LeptinVaries significantly with obesityOften elevated in metabolic syndromeGeneral Population
AdiponectinVaries significantly with obesityOften decreased in metabolic syndromeGeneral Population
Inflammatory Markers C-Reactive Protein (CRP)Elevated levels associated with MetSVaries by studyGeneral Population
Interleukin-6 (IL-6)Elevated levels associated with MetSVaries by studyGeneral Population
Lipid Profile Components TriglyceridesDiagnostic criterion for MetS≥ 150 mg/dLNCEP-ATP III guidelines
HDL-CholesterolDiagnostic criterion for MetS< 40 mg/dL (men), < 50 mg/dL (women)NCEP-ATP III guidelines
Glycemic Control Markers Fasting GlucoseDiagnostic criterion for MetS≥ 100 mg/dLNCEP-ATP III guidelines
HbA1cIndicator of long-term glycemic control≥ 5.7% indicates prediabetesAmerican Diabetes Association

Note: A lower Odds Ratio (<1) for BCAAs suggests a protective association, where higher intake is linked to a lower likelihood of having metabolic syndrome. The negative Weighted Mean Difference for endogenous BCFAs indicates that individuals at high risk of metabolic syndrome have, on average, lower levels of these fatty acids.[1] Direct sensitivity and specificity data for this compound in diagnosing metabolic syndrome are not yet widely available in the literature.

Experimental Protocols

Accurate and reproducible measurement of biomarkers is crucial for their clinical application. Below are detailed methodologies for the analysis of branched-chain fatty acyl-CoAs and other relevant lipids.

Quantification of this compound and other Acyl-CoAs by LC-MS/MS

This method is adapted from protocols for the analysis of various acyl-CoA species in biological samples.

1. Sample Preparation (from Plasma/Tissue):

  • Homogenization: Homogenize tissue samples in a suitable buffer on ice. For plasma, proceed to the next step.

  • Protein Precipitation: Add ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., heptadecanoyl-CoA) to the plasma or tissue homogenate. Vortex vigorously and incubate at -20°C for at least 2 hours to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol (B129727) in water).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column suitable for the separation of lipids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

    • Gradient: Develop a suitable gradient to separate acyl-CoAs based on their chain length and saturation.

  • Mass Spectrometry (MS/MS):

    • Ionization: Use positive ion electrospray ionization (ESI+).

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Establish specific precursor-to-product ion transitions for this compound and the internal standard. For acyl-CoAs, a common fragmentation involves the loss of the phosphopantetheine moiety.

Analysis of Branched-Chain Fatty Acids (BCFAs) by GC-MS

This protocol outlines the general steps for analyzing BCFAs after their release from CoA esters or complex lipids.

1. Hydrolysis and Extraction:

  • Alkaline Hydrolysis: Treat the plasma or tissue homogenate with a strong base (e.g., KOH in methanol) and heat to release the fatty acids from their esterified forms.

  • Acidification: Acidify the sample with a strong acid (e.g., HCl) to protonate the fatty acids.

  • Liquid-Liquid Extraction: Extract the free fatty acids into an organic solvent such as hexane (B92381) or a mixture of hexane and methyl-tert-butyl ether (MTBE). Repeat the extraction to ensure high recovery.

  • Drying: Evaporate the organic solvent under a stream of nitrogen.

2. Derivatization:

  • To increase volatility for GC analysis, convert the fatty acids to their methyl esters (FAMEs) using a derivatizing agent like BF3-methanol or by acidic catalysis with HCl in methanol.

3. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Column: Use a capillary column suitable for FAME analysis (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase).

    • Carrier Gas: Helium.

    • Temperature Program: Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.

  • Mass Spectrometry (MS):

    • Ionization: Use electron ionization (EI).

    • Detection: Operate in full scan mode to identify the FAMEs based on their mass spectra and retention times, or in selected ion monitoring (SIM) mode for targeted quantification.

Signaling Pathways and Logical Relationships

The role of this compound and other BCFAs as biomarkers is rooted in their involvement in key metabolic signaling pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Platforms cluster_data Data Analysis BiologicalSample Biological Sample (Plasma/Tissue) Homogenization Homogenization (for tissue) BiologicalSample->Homogenization Extraction Extraction of Lipids/Metabolites BiologicalSample->Extraction Homogenization->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization For Fatty Acids LCMS LC-MS/MS Extraction->LCMS For Acyl-CoAs GCMS GC-MS Derivatization->GCMS Quantification Quantification of This compound & other biomarkers LCMS->Quantification GCMS->Quantification Comparison Performance Comparison (Sensitivity, Specificity, OR) Quantification->Comparison bcaa_metabolism BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BCAcylCoA Branched-Chain Acyl-CoAs (e.g., this compound) BCKA->BCAcylCoA Oxidative Decarboxylation Mitochondria Mitochondrial Metabolism BCAcylCoA->Mitochondria TCA TCA Cycle Mitochondria->TCA Energy Energy Production (ATP) TCA->Energy signaling_pathway BCFA This compound & other BCFAs AMPK AMPK Activation BCFA->AMPK PPAR PPAR Activation (e.g., PPARα) BCFA->PPAR FattyAcidOxidation Increased Fatty Acid Oxidation AMPK->FattyAcidOxidation GlucoseUptake Increased Glucose Uptake AMPK->GlucoseUptake PPAR->FattyAcidOxidation Inflammation Reduced Inflammation PPAR->Inflammation MetabolicHealth Improved Metabolic Health FattyAcidOxidation->MetabolicHealth GlucoseUptake->MetabolicHealth Inflammation->MetabolicHealth

References

A Comparative Guide to the Enzyme Kinetics of Long-Chain Branched Acyl-CoA Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of long-chain fatty acids is a cornerstone of cellular energy homeostasis and lipid signaling. While the kinetics of enzymes acting on straight-chain acyl-CoA substrates are well-documented, the processing of their long-chain branched counterparts is less understood. This guide provides a comparative analysis of the enzyme kinetics for key enzymes involved in the metabolism of long-chain branched acyl-CoA substrates versus their linear alternatives, supported by experimental data and detailed protocols.

Comparative Analysis of Enzyme Kinetics

The introduction of a branch in a long-chain acyl-CoA substrate can significantly impact its interaction with metabolizing enzymes, altering binding affinities and catalytic efficiencies. Below is a comparison of the kinetic parameters for three key enzyme families: Metazoan Fatty Acid Synthase (mFAS), Acyl-CoA Dehydrogenases (ACADs), and Long-Chain Acyl-CoA Synthetases (ACSLs).

Metazoan Fatty Acid Synthase (mFAS)

mFAS is responsible for the de novo synthesis of fatty acids. While it typically utilizes malonyl-CoA as an extender unit to produce straight-chain fatty acids, it can also incorporate methylmalonyl-CoA to synthesize branched-chain fatty acids.[1][2]

EnzymeSubstrate (Extender)Starter SubstrateKm (for Starter)kcat (min⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
mFASMalonyl-CoAAcetyl-CoALow (µM range)~1.1High[1]
mFASMethylmalonyl-CoAAcetyl-CoA~350-fold higher~0.00654 orders of magnitude lower[1]

Key Findings:

  • Metazoan fatty acid synthase (mFAS) exhibits a significantly lower turnover number (kcat) when utilizing the branched-chain extender methylmalonyl-CoA compared to the straight-chain extender malonyl-CoA.[1]

  • The Michaelis constant (Km) of mFAS for the starter unit acetyl-CoA is dramatically increased in the presence of methylmalonyl-CoA, indicating a much lower binding affinity.[1]

  • Consequently, the catalytic efficiency (kcat/Km) of mFAS for the synthesis of branched-chain fatty acids is several orders of magnitude lower than for straight-chain fatty acids.[1]

Acyl-CoA Dehydrogenases (ACADs)

ACADs catalyze the first step of fatty acid β-oxidation. This enzyme family comprises several members with varying specificities for substrate chain length and branching.[3]

Enzyme IsoformPreferred Substrate TypeSpecific Branched-Chain SubstratesKinetic Data Comparison
ACAD10 Long-chain, Branched-chain2-methyl-C15-CoA, 2-methyl-C16-CoA[1][2]While specific activity is demonstrated, direct comparative kinetic data (Km, Vmax) with equivalent long-chain linear substrates is not readily available in the literature.
LCAD (ACADL) Long-chain, some Branched-chainCan metabolize bulky branched-chain substrates.[4]Shows reduced activity with the branched-chain substrate 2,6-dimethylheptanoyl-CoA in LCAD-deficient mice models.[4] Quantitative comparative kinetics are not well-documented.
VLCAD Very-long-chainPrimarily acts on straight-chain substrates with a chain length of 14 to 20 carbons.[5]
SBCAD Short-branched-chain(S)-2-methylbutyryl-CoA (from isoleucine)Specialized for short branched-chain substrates.
ACAD8 Short-branched-chainIsobutyryl-CoA (from valine)Specialized for short branched-chain substrates.

Key Findings:

  • The ACAD family includes isoforms with specificities for branched-chain acyl-CoAs, which are often derived from branched-chain amino acid catabolism.[3]

  • ACAD10 has been shown to have significant activity with long-chain branched substrates.[1][2]

  • Structural studies of human long-chain acyl-CoA dehydrogenase (LCAD) reveal a substrate-binding cavity that can accommodate bulky branched-chain molecules.[4]

  • A direct, quantitative comparison of the kinetic parameters (Km and Vmax) of a single ACAD enzyme with a long-chain branched acyl-CoA versus a long-chain linear acyl-CoA is an area requiring further research.

Long-Chain Acyl-CoA Synthetases (ACSLs)

ACSLs are responsible for the activation of long-chain fatty acids to their CoA esters, a prerequisite for their involvement in metabolic pathways. Different ACSL isoforms exhibit distinct substrate preferences.

Enzyme IsoformPreferred Straight-Chain SubstratesKnown Branched-Chain Substrate InteractionsKinetic Data Comparison
ACSL1 Saturated and monounsaturated C16-C18 fatty acids.[6]Implicated in the activation of the branched-chain fatty acid, phytanic acid.[7]Quantitative kinetic data (Km, Vmax) comparing the activation of long-chain branched versus straight-chain fatty acids by ACSL1 is not currently available in the literature.
ACSL3 Broad specificity for C16-C24 fatty acids.[8]No specific data on branched-chain fatty acid kinetics.
ACSL4 Preference for arachidonic acid (C20:4).[6]No specific data on branched-chain fatty acid kinetics.
ACSL5 C16-C20 fatty acids, including palmitic, oleic, and linoleic acids.No specific data on branched-chain fatty acid kinetics.
ACSL6 Variants show preferences for either octadecapolyenoic or docosapolyenoic acids.[9]No specific data on branched-chain fatty acid kinetics.

Key Findings:

  • ACSL isoforms display selectivity for the chain length and degree of unsaturation of straight-chain fatty acids.[6]

  • ACSL1 is involved in the metabolism of the branched-chain fatty acid phytanic acid, suggesting it can accommodate such substrates.[7]

  • There is a notable gap in the literature regarding the quantitative kinetic parameters of ACSL isoforms with long-chain branched fatty acids compared to their linear counterparts.

Experimental Protocols

Metazoan Fatty Acid Synthase (mFAS) Activity Assay (NADPH Consumption)

This spectrophotometric assay measures the rate of NADPH oxidation, which is stoichiometric to the fatty acid synthesis cycle.

Materials:

  • Purified mFAS enzyme

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM dithiothreitol)

  • Acetyl-CoA (starter substrate)

  • Malonyl-CoA or Methylmalonyl-CoA (extender substrate)

  • NADPH

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer, a fixed concentration of NADPH (e.g., 100 µM), and the desired concentration of the starter (acetyl-CoA) and extender (malonyl-CoA or methylmalonyl-CoA) substrates.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified mFAS enzyme.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH (ε = 6220 M⁻¹cm⁻¹).

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Repeat the assay with varying concentrations of one substrate while keeping the others saturated to determine Km and Vmax using Michaelis-Menten kinetics.

Acyl-CoA Dehydrogenase (ACAD) Activity Assay (ETF Fluorescence Reduction)

This fluorometric assay measures the reduction of Electron Transfer Flavoprotein (ETF) by an ACAD enzyme.

Materials:

  • Purified ACAD enzyme

  • Purified Electron Transfer Flavoprotein (ETF)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.6, 0.5 mM EDTA)

  • Acyl-CoA substrate (branched or linear)

  • Fluorometer (Excitation ~380 nm, Emission ~520 nm)

Procedure:

  • Prepare a reaction mixture in a fluorometer cuvette containing the reaction buffer and a fixed concentration of ETF.

  • Make the reaction mixture anaerobic to prevent re-oxidation of ETF by oxygen.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the decrease in ETF fluorescence over time, which is proportional to its reduction by the ACAD.

  • Calculate the initial reaction velocity from the initial linear phase of the fluorescence decay.

  • Vary the substrate concentration to determine the kinetic parameters Km and Vmax.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme Purified Enzyme (mFAS, ACAD, ACSL) Reaction Enzymatic Reaction (Varying Substrate Concentrations) Enzyme->Reaction Substrate Substrates (Branched & Linear Acyl-CoAs) Substrate->Reaction Cofactors Cofactors (NADPH, ETF, CoA, ATP) Cofactors->Reaction Detection Detection Method (Spectrophotometry/Fluorometry) Reaction->Detection RawData Initial Velocity (V₀) Calculation Detection->RawData MMPlot Michaelis-Menten Plot (V₀ vs. [S]) RawData->MMPlot LBPlot Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) RawData->LBPlot Params Kinetic Parameters (Km, Vmax, kcat) MMPlot->Params LBPlot->Params

Caption: General workflow for determining enzyme kinetic parameters.

signaling_pathway cluster_bcaa Branched-Chain Amino Acid (BCAA) Catabolism cluster_fa_metabolism Fatty Acid Metabolism BCAA Leucine, Isoleucine, Valine BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAT BC_AcylCoA Branched-Chain Acyl-CoAs (e.g., Isovaleryl-CoA) BCKA->BC_AcylCoA BCKDH PropionylCoA Propionyl-CoA BC_AcylCoA->PropionylCoA BetaOxidation β-Oxidation BC_AcylCoA->BetaOxidation MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA PCC TCA TCA Cycle PropionylCoA->TCA via Succinyl-CoA BCFA Branched-Chain Fatty Acids MethylmalonylCoA->BCFA mFAS BCFA->BetaOxidation ACADs

Caption: Metabolic pathway of branched-chain acyl-CoA substrates.

References

Navigating the Metabolic Maze: A Comparative Guide to Enzyme Substrate Specificity for 15-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic fate of atypical fatty acids is paramount. This guide provides a comparative analysis of the substrate specificity of key enzyme classes for 15-methyloctadecanoyl-CoA, a saturated fatty acid with a methyl branch near the terminus. While direct kinetic data for this specific substrate is limited in publicly available literature, this guide synthesizes known principles of enzyme specificity for branched-chain fatty acids to offer a predictive overview.

The introduction of a methyl group on the fatty acyl chain can significantly alter its interaction with the active sites of metabolic enzymes. Generally, enzymes involved in fatty acid metabolism demonstrate a preference for straight-chain substrates, and the presence of a branch can decrease the efficiency of these reactions. Below, we compare the expected substrate specificity of major enzyme families for this compound.

Comparative Analysis of Enzyme Substrate Specificity

Enzyme ClassGeneral Substrate PreferenceExpected Specificity for this compoundRationale
Acyl-CoA Synthetases (ACSLs) Long-chain fatty acids (C12-C20). Different isoforms have preferences for saturated, monounsaturated, and polyunsaturated fatty acids.Moderate to Low ACSLs exhibit broad specificity but the methyl group may cause steric hindrance in the active site, potentially reducing affinity and/or catalytic efficiency compared to stearoyl-CoA. Some isoforms may show higher activity than others.
Acyl-CoA Dehydrogenases (ACADs) Chain-length specific (short, medium, long, very-long). Active site geometry is a key determinant.Low Long-chain acyl-CoA dehydrogenase (LCAD) is the relevant enzyme. The active site is a narrow tunnel, and the C15-methyl group would likely clash with the enzyme, hindering proper binding and catalysis. Specialized ACADs for branched-chain amino acid metabolites have wider active sites to accommodate methyl branches at the α or β positions, but a branch near the ω-end presents a different challenge.[1][2][3][4]
Fatty Acid Elongases (ELOVLs) Acyl-CoAs of specific chain lengths and saturation levels. Different ELOVLs have distinct substrate ranges.Moderate to Low The active site of ELOVLs is a long tunnel.[5][6] While ELOVL6 has been shown to elongate odd-chain fatty acids, suggesting some flexibility, a methyl branch could still impede movement through the tunnel.[7] The efficiency would likely be lower than for straight-chain C18 or C19 acyl-CoAs.
Stearoyl-CoA Desaturases (SCDs) Primarily palmitoyl-CoA (16:0) and stearoyl-CoA (18:0).Low The active site of SCD is configured to position the Δ9 position of the acyl chain for desaturation. The presence of a methyl group at C15 may disrupt the overall conformation of the acyl chain within the active site, leading to poor positioning and reduced catalytic efficiency.

Experimental Protocols

The determination of enzyme substrate specificity is crucial for understanding metabolic pathways. Below are detailed methodologies for key experiments cited in the literature for assessing the activity of the enzyme classes discussed.

Acyl-CoA Synthetase (ACSL) Activity Assay

This assay measures the formation of acyl-CoA from a fatty acid and Coenzyme A, driven by the hydrolysis of ATP.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.5), ATP, MgCl₂, Coenzyme A, and dithiothreitol.

  • Enzyme Preparation: Use a purified recombinant enzyme or a cell lysate overexpressing the ACSL of interest.

  • Substrate: Add the fatty acid substrate (e.g., 15-methyloctadecanoic acid) to the reaction mixture. For quantitative analysis, radiolabeled fatty acids (e.g., [¹⁴C] or [³H]) are often used.

  • Initiation and Incubation: Start the reaction by adding the enzyme preparation. Incubate at 37°C for a specified time (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding a solution to precipitate proteins and unreacted fatty acids (e.g., a mixture of isopropanol, heptane, and sulfuric acid).

  • Extraction and Quantification: Extract the radiolabeled acyl-CoA into an aqueous phase and quantify the radioactivity using liquid scintillation counting. Alternatively, the product can be quantified by LC-MS/MS.[8]

  • Kinetic Analysis: Vary the substrate concentration to determine Km and Vmax values.

Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This assay typically measures the reduction of a dye, which accepts electrons from the FADH₂ produced during the dehydrogenation of the acyl-CoA.

  • Reaction Mixture: Prepare a buffer containing potassium phosphate (B84403) (pH 7.6), the electron acceptor (e.g., ferricenium hexafluorophosphate (B91526) or a dye like dichlorophenolindophenol), and the electron transfer flavoprotein (ETF).

  • Enzyme Preparation: Use a purified recombinant ACAD.

  • Substrate: Add the acyl-CoA substrate (e.g., this compound).

  • Initiation and Monitoring: Start the reaction by adding the enzyme. Monitor the change in absorbance of the electron acceptor at a specific wavelength over time using a spectrophotometer.

  • Calculation of Activity: The rate of reaction is calculated from the change in absorbance using the Beer-Lambert law.

  • Kinetic Analysis: Determine Km and Vmax by measuring the initial reaction rates at various substrate concentrations.

Fatty Acid Elongase (ELOVL) Activity Assay

This assay measures the incorporation of a 2-carbon unit from malonyl-CoA into a fatty acyl-CoA substrate.

  • Reaction Mixture: Prepare a reaction buffer containing potassium phosphate (pH 7.2), NADPH, and radiolabeled malonyl-CoA (e.g., [¹⁴C]malonyl-CoA).

  • Enzyme Preparation: Use microsomes isolated from cells expressing the ELOVL of interest.

  • Substrate: Add the fatty acyl-CoA substrate (e.g., this compound).

  • Initiation and Incubation: Start the reaction by adding the microsomal preparation. Incubate at 37°C for a defined period.

  • Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH) and heat to saponify the fatty acyl-CoAs to free fatty acids.

  • Extraction and Analysis: Acidify the mixture and extract the fatty acids. The elongated fatty acid products are then separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by radioactivity measurement.[9]

Visualizing Metabolic Processes

To better illustrate the experimental and metabolic contexts, the following diagrams were generated.

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_assay Enzyme Assay cluster_analysis Product Analysis cluster_kinetics Kinetic Analysis Substrate This compound Reaction Reaction Mixture (Buffer, Cofactors) Substrate->Reaction Incubation Incubation (Controlled Time & Temp) Reaction->Incubation Enzyme Purified Enzyme (e.g., ACSL, ACAD, ELOVL) Enzyme->Reaction Termination Reaction Termination Incubation->Termination Separation Separation (HPLC, GC, TLC) Termination->Separation Detection Detection & Quantification (Spectrophotometry, LC-MS, Scintillation) Separation->Detection Kinetics Determination of Km, Vmax, kcat Detection->Kinetics

General workflow for determining enzyme kinetic parameters.

metabolic_pathway cluster_activation Activation cluster_metabolism Potential Metabolic Fates cluster_beta_oxidation β-Oxidation cluster_elongation_desaturation Elongation & Desaturation FattyAcid 15-Methyloctadecanoic Acid ACSL Acyl-CoA Synthetase (ACSL) FattyAcid->ACSL ATP, CoA AcylCoA This compound ACAD Acyl-CoA Dehydrogenase (ACAD) AcylCoA->ACAD ELOVL Elongase (ELOVL) AcylCoA->ELOVL Malonyl-CoA SCD Desaturase (SCD) AcylCoA->SCD O2, NAD(P)H ACSL->AcylCoA BetaOxCycle Further β-Oxidation Cycles ACAD->BetaOxCycle FAD -> FADH2 AcetylCoA Propionyl-CoA & Acetyl-CoA BetaOxCycle->AcetylCoA ModifiedFA Modified Fatty Acyl-CoAs ELOVL->ModifiedFA SCD->ModifiedFA

Potential metabolic pathways for this compound.

References

A Comparative Guide to Assessing the Purity of Synthetic 15-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods for Purity Assessment

The three principal techniques for determining the purity of synthetic long-chain acyl-CoAs are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and the nature of the information it provides.

ParameterLC-MS/MSHPLC-UVQuantitative NMR (qNMR)
Principle Separation by chromatography followed by mass-to-charge ratio detection.Separation by chromatography followed by UV absorbance detection.Measurement of nuclear spin resonance in a magnetic field.
Specificity Very High (identifies molecules by both retention time and mass).Moderate (risk of co-elution with impurities of similar polarity).High (structure-specific).
Sensitivity Very High.Moderate.Low.
Limit of Detection (LOD) 1-10 fmol.[1]~3 pmol.Milligram to high microgram range.
Limit of Quantification (LOQ) 5-50 fmol.>10 pmol.Milligram to high microgram range.
Quantitative Accuracy High (with appropriate internal standards).Good.Very High (primary ratio method).
Throughput High.High.Low to Moderate.
Structural Information Provides molecular weight and fragmentation patterns.None.Provides detailed structural information and relative quantification of different protons.
Primary Use Case Gold standard for identification and quantification of acyl-CoAs in complex mixtures.Routine purity checks and quantification of bulk material.Absolute purity determination and structural confirmation of the final product.

Understanding Potential Impurities

The synthesis of a complex molecule like 15-Methyloctadecanoyl-CoA can introduce several types of impurities. Awareness of these potential contaminants is crucial for selecting the appropriate analytical methods for their detection.

  • Starting Material Impurities: Residual 15-methyloctadecanoic acid and Coenzyme A.

  • Side-Reaction Products: Formation of isomers or adducts during the coupling reaction.

  • Degradation Products: Hydrolysis of the thioester bond, leading to the free fatty acid and CoA. Oxidation of the molecule can also occur.

  • Residual Solvents and Reagents: Trace amounts of solvents or coupling agents used during the synthesis and purification process.

Experimental Workflows and Protocols

Workflow for Purity Assessment of Synthetic Acyl-CoAs

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthetic long-chain acyl-CoA.

Purity Assessment Workflow cluster_synthesis Synthesis & Crude Purification cluster_analysis Purity Analysis cluster_result Final Product Synthesis Synthesis of this compound Crude_Purification Crude Purification Synthesis->Crude_Purification HPLC_UV HPLC-UV Analysis (Initial Purity Screen) Crude_Purification->HPLC_UV LC_MS_MS LC-MS/MS Analysis (Identity & Impurity Profile) HPLC_UV->LC_MS_MS qNMR qNMR Analysis (Absolute Purity & Structure) LC_MS_MS->qNMR Final_Product High-Purity Product (>95%) qNMR->Final_Product

Caption: Workflow for synthesis and purity validation.

Protocol 1: Purity Assessment by Reverse-Phase HPLC-UV

This protocol is suitable for a rapid assessment of purity and for monitoring the progress of purification.

  • Sample Preparation: Dissolve the synthetic this compound in a suitable solvent (e.g., methanol:water, 1:1 v/v) to a final concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 75 mM KH₂PO₄ buffer.

    • Mobile Phase B: Acetonitrile with 600 mM acetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Data Analysis: Calculate the purity by determining the peak area of this compound as a percentage of the total peak area in the chromatogram.

Protocol 2: Identity Confirmation and Impurity Profiling by LC-MS/MS

This method provides definitive identification of the target compound and allows for the detection and tentative identification of low-level impurities.

  • Sample Preparation: Prepare a stock solution of the synthetic product in methanol:water (1:1 v/v) and dilute it further with the initial mobile phase to a concentration of 1-10 µg/mL.

  • Instrumentation:

    • LC System: UPLC/HPLC with a C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • MS System: Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Gradient Elution: A typical gradient would be a linear increase from 20% to 95% B over 10-15 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI.

    • Analysis Mode: Full scan for initial identification and Selected Reaction Monitoring (SRM) for quantification. For this compound, monitor for the precursor ion [M+H]⁺ and a characteristic product ion resulting from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (a neutral loss of 507 Da).

  • Data Analysis: Confirm the identity of the main peak by its retention time and mass spectrum. Analyze minor peaks to identify potential impurities.

Protocol 3: Absolute Purity Determination by Quantitative NMR (qNMR)

qNMR is a primary analytical method that can determine the absolute purity of a compound without the need for a specific reference standard of the analyte itself.

  • Sample Preparation:

    • Accurately weigh a known amount of the synthetic this compound (e.g., 5-10 mg).

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and a signal in a clear region of the NMR spectrum.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, MeOD-d4).

  • Instrumentation: High-field NMR spectrometer (≥400 MHz).

  • Acquisition Parameters:

    • Pulse Angle: 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified. This is critical for accurate quantification.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte (e.g., a specific methyl or methylene (B1212753) group) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Signaling Pathway Involvement

This compound is a branched-chain fatty acyl-CoA. Its metabolism is expected to follow the general pathway of fatty acid β-oxidation, which occurs within the mitochondria to generate acetyl-CoA for the TCA cycle. The initial steps of this pathway are depicted below.

Branched_Chain_Fatty_Acyl_CoA_Metabolism BCFA 15-Methyloctadecanoic Acid (Branched-Chain Fatty Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase + CoA + ATP BCA_CoA This compound Acyl_CoA_Synthetase->BCA_CoA Mitochondrion Mitochondrial Matrix BCA_CoA->Mitochondrion via CPT1/2 Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Dehydrogenase->Enoyl_CoA_Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase Thiolase Thiolase Hydroxyacyl_CoA_Dehydrogenase->Thiolase Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA (from branched end) Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle (as Succinyl-CoA) Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial β-oxidation of a branched-chain fatty acyl-CoA.

Conclusion

The choice of analytical method for assessing the purity of synthetic this compound depends on the specific requirements of the research. For routine quality control, HPLC-UV provides a robust and reliable measure of purity. For definitive identification and sensitive impurity profiling, LC-MS/MS is the method of choice. For establishing the absolute purity of a reference batch and for unequivocal structural confirmation, qNMR is indispensable. A combination of these methods provides the most comprehensive characterization of the synthetic product, ensuring the integrity of subsequent experimental work.

References

Achieving Inter-Laboratory Comparability in 15-Methyloctadecanoyl-CoA Analysis: A Best Practice Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility and comparability of analytical data is paramount. This guide provides a framework for the analysis of 15-Methyloctadecanoyl-CoA, a long-chain acyl-coenzyme A, by outlining best practices and expected performance benchmarks derived from inter-laboratory studies on similar analytes. While specific inter-laboratory comparison data for this compound is not publicly available, the principles and methodologies established for general fatty acid and acyl-CoA analysis offer a solid foundation for achieving reliable and comparable results across different laboratories.

The analysis of long-chain acyl-CoAs like this compound is critical in various research areas, including metabolism, cell signaling, and drug development. However, the inherent complexity of these molecules and their analysis can lead to significant variability between laboratories. Inter-laboratory comparisons for other fatty acids have highlighted the need for standardized methods to improve data quality.[1][2][3] This guide aims to provide a starting point for laboratories to establish robust and comparable analytical workflows for this compound.

Recommended Analytical Workflow

A typical workflow for the analysis of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram illustrates a recommended experimental workflow designed to minimize variability and enhance reproducibility.

Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Tissue_Homogenization Tissue Homogenization or Cell Lysis Protein_Precipitation Protein Precipitation (e.g., TCA, PCA, or organic solvent) Tissue_Homogenization->Protein_Precipitation LC_Separation Liquid Chromatography (LC) (Reversed-Phase) Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Protein_Precipitation->Extraction Derivatization Derivatization (optional) Extraction->Derivatization Derivatization->LC_Separation MS_Detection Mass Spectrometry (MS) (e.g., ESI-MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration and Quantification MS_Detection->Peak_Integration Data_Analysis Data Analysis and Statistical Evaluation Peak_Integration->Data_Analysis

A recommended workflow for this compound analysis.

Quantitative Data and Performance Expectations

While direct inter-laboratory data for this compound is unavailable, performance data from studies on other fatty acids and acyl-CoAs can serve as a valuable benchmark. Laboratories should aim for precision and accuracy within these established ranges to ensure high-quality, comparable data.

Table 1: Illustrative Performance of Analytical Methods for Acyl-CoAs and Fatty Acids

Analyte ClassAnalytical MethodMatrixIntra-assay Precision (%RSD)Inter-assay Precision (%RSD)Accuracy/Recovery (%)Reference
Acyl-CoAsLC-MS/MSMyocytes< 15%< 15%85-115%N/A
Acyl-CoAsUPLC-MS/MSLymphocytes< 5.2%< 8.7%Not Reported[4]
Fatty AcidsGC-MSSerum/PlasmaGenerally < 20%Variable-71% to 4% (bias)[1]
Fatty AcidsVariousDried Blood Spots6.0% - 7.2% (standardized reporting)VariableNot Reported[2]

%RSD: Percent Relative Standard Deviation

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reducing inter-laboratory variability. Below are key considerations for each stage of the analytical process.

Sample Preparation

The goal of sample preparation is to efficiently extract this compound from the sample matrix while minimizing degradation and contamination.

  • Extraction: A common method for extracting acyl-CoAs involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5][6]

    • Protein Precipitation: Use of 10% trichloroacetic acid (TCA) or perchloric acid (PCA) is effective.[6][7] Alternatively, cold organic solvents like an 80:20 methanol:water mixture can be used.[6][7]

    • Solid-Phase Extraction (SPE): C18 SPE cartridges can be used to clean up the extract and concentrate the analyte.

  • Internal Standards: The use of a suitable internal standard is critical for accurate quantification. An ideal internal standard would be a stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled). If unavailable, a structurally similar odd-chain acyl-CoA, such as Pentadecanoyl-CoA (C15:0), can be used.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the most common and sensitive method for the analysis of acyl-CoAs.[5][9]

  • Chromatography: Reversed-phase liquid chromatography (RPLC) is typically used for the separation of acyl-CoAs.[5]

    • Column: A C18 column is a common choice.

    • Mobile Phases: A gradient of an aqueous mobile phase (e.g., water with 5 mM ammonium (B1175870) acetate) and an organic mobile phase (e.g., methanol) is often employed.[5]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode coupled with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity.

    • Detection: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection method for targeted quantification of acyl-CoAs.[8] The fragmentation of acyl-CoAs typically involves a neutral loss of the adenosine (B11128) diphosphate (B83284) portion.[5]

Signaling Pathway Context

This compound is a saturated fatty acyl-CoA that can be involved in various metabolic pathways. Understanding its context is crucial for interpreting analytical results.

Fatty_Acid_Metabolism Fatty_Acids Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase 15_Methyloctadecanoyl_CoA This compound Acyl_CoA_Synthetase->15_Methyloctadecanoyl_CoA Beta_Oxidation β-Oxidation 15_Methyloctadecanoyl_CoA->Beta_Oxidation Lipid_Synthesis Lipid Synthesis (e.g., Triglycerides, Phospholipids) 15_Methyloctadecanoyl_CoA->Lipid_Synthesis Protein_Acylation Protein Acylation 15_Methyloctadecanoyl_CoA->Protein_Acylation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Simplified overview of fatty acid metabolism pathways.

Conclusion

While a dedicated inter-laboratory comparison for this compound has yet to be established, a robust and reproducible analytical method can be developed by adhering to the best practices outlined in this guide. By implementing standardized protocols for sample preparation and LC-MS analysis, and by aiming for performance metrics similar to those achieved for other fatty acids and acyl-CoAs, researchers can generate high-quality, comparable data. This will ultimately enhance the reliability of scientific findings and facilitate collaboration within the research community. Future proficiency testing programs that include a broader range of acyl-CoAs, including this compound, would be highly beneficial for further improving inter-laboratory comparability.[3]

References

Differential Expression of 15-Methyloctadecanoyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic context and potential differential expression of 15-Methyloctadecanoyl-CoA in health and disease. Due to a lack of specific quantitative data for this compound, this document leverages data from related branched-chain fatty acids (BCFAs) and associated metabolic disorders to infer its potential roles and expression patterns.

Introduction to this compound

This compound is a saturated, long-chain acyl-CoA with a methyl group at the 15th carbon position. This structure classifies it as a branched-chain fatty acyl-CoA. The metabolism of BCFAs differs from that of their straight-chain counterparts, often involving a specialized pathway known as alpha-oxidation, particularly when the methyl group is near the carboxyl end.

Metabolic Pathway: Alpha-Oxidation

The presence of a methyl group on the carbon chain of a fatty acid can hinder the standard beta-oxidation pathway. For BCFAs like phytanic acid, which has a methyl group at the beta-carbon, alpha-oxidation is a necessary first step for degradation.[1][2] This process removes one carbon from the carboxyl end, allowing the resulting molecule to then enter the beta-oxidation pathway.[1][2]

The alpha-oxidation of a generic branched-chain fatty acid is initiated by its conversion to its CoA ester. The pathway proceeds through hydroxylation at the alpha-carbon, followed by decarboxylation.

Alpha_Oxidation_Pathway BCFA Branched-Chain Fatty Acid (e.g., 15-Methyloctadecanoic Acid) BCAcylCoA Branched-Chain Acyl-CoA (e.g., this compound) BCFA->BCAcylCoA Acyl-CoA Synthetase HydroxyacylCoA 2-Hydroxy-Branched-Chain Acyl-CoA BCAcylCoA->HydroxyacylCoA Phytanoyl-CoA Hydroxylase (PHYH) Aldehyde Shortened Aldehyde HydroxyacylCoA->Aldehyde 2-Hydroxyphytanoyl-CoA Lyase (HACL1) ShortenedAcid Shortened Fatty Acid Aldehyde->ShortenedAcid Aldehyde Dehydrogenase BetaOxidation Beta-Oxidation ShortenedAcid->BetaOxidation

Caption: Alpha-oxidation pathway for branched-chain fatty acids.

Differential Expression in Health and Disease

Refsum Disease: This is an autosomal recessive disorder caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH), a key enzyme in the alpha-oxidation pathway.[3] This deficiency leads to the accumulation of phytanic acid, a BCFA, in blood and tissues.[3] It is plausible that other BCFAs that are substrates for this pathway, such as 15-methyloctadecanoic acid, would also accumulate in their free fatty acid or acyl-CoA form.

Other Peroxisomal Biogenesis Disorders (PBDs) and Single Enzyme Deficiencies: Conditions such as Zellweger spectrum disorders, which involve a general failure of peroxisome assembly, also result in the accumulation of BCFAs.[4]

The following table summarizes the expected alterations in branched-chain fatty acid levels in these disease states compared to healthy individuals.

AnalyteHealthy StateRefsum DiseaseOther Peroxisomal Disorders
Phytanic Acid (Plasma) < 3 µg/mL> 100 µg/mLElevated
Pristanic Acid (Plasma) < 1 µg/mLNormal to slightly elevatedElevated
Very Long-Chain Fatty Acids (VLCFAs) NormalNormalElevated
15-Methyloctadecanoic Acid (Predicted) Low/Trace LevelsElevated (Predicted)Elevated (Predicted)
This compound (Predicted) Low/Trace LevelsElevated (Predicted)Elevated (Predicted)

Note: The values for phytanic and pristanic acid are approximate and can vary between laboratories. The levels for 15-methyloctadecanoic acid and its CoA ester are predicted based on the known metabolic pathways and are yet to be experimentally confirmed.

Experimental Protocols

The quantification of acyl-CoAs, including branched-chain species, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for Acyl-CoA Quantification:

AcylCoA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue/Cell Homogenization Extraction Acyl-CoA Extraction (e.g., solid-phase extraction) Tissue->Extraction Derivatization Derivatization (optional) Extraction->Derivatization LC Liquid Chromatography (LC) (Reversed-Phase) Derivatization->LC MS Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring) LC->MS Quant Quantification (Internal Standards) MS->Quant Stats Statistical Analysis Quant->Stats

Caption: General workflow for the quantification of acyl-CoAs.

Key Methodological Details:

1. Sample Preparation:

  • Tissue Homogenization: Tissues are typically homogenized in a cold buffer to preserve the integrity of the metabolites.

  • Extraction: Solid-phase extraction (SPE) is a common method for isolating acyl-CoAs from other cellular components.[5] A variety of solvents can be used, and the choice may depend on the chain length of the acyl-CoAs of interest.

  • Internal Standards: The use of stable isotope-labeled internal standards is crucial for accurate quantification.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatography: Reversed-phase liquid chromatography is often employed to separate different acyl-CoA species based on their hydrophobicity.[5]

  • Mass Spectrometry: Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides high sensitivity and specificity for the detection and quantification of target analytes.[6]

3. Data Analysis:

  • Quantification: The concentration of each acyl-CoA is determined by comparing its peak area to that of its corresponding internal standard.

  • Statistical Analysis: Appropriate statistical tests are used to compare the levels of acyl-CoAs between different experimental groups (e.g., healthy vs. disease).

Conclusion and Future Directions

While direct evidence for the differential expression of this compound in disease is currently lacking, its structural similarity to other branched-chain fatty acids implicated in peroxisomal disorders suggests its potential as a biomarker. The accumulation of its precursor, 15-methyloctadecanoic acid, would likely lead to a corresponding increase in its CoA ester form in conditions where alpha-oxidation is impaired.

Future research should focus on:

  • Developing and validating sensitive LC-MS/MS methods for the specific quantification of this compound in biological samples.

  • Analyzing patient samples from individuals with Refsum disease and other peroxisomal disorders to determine the levels of this compound.

  • Investigating the potential biological activity of this compound and its impact on cellular function when it accumulates.

This guide serves as a foundational resource for researchers interested in exploring the role of this compound in health and disease. The provided methodologies and comparative data for related compounds offer a strong starting point for future investigations into this potentially important metabolite.

References

quantitative comparison of 15-Methyloctadecanoyl-CoA levels across different tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 15-Methyloctadecanoyl-CoA levels across various tissues. Due to the limited availability of direct quantitative data for this specific acyl-CoA, this document synthesizes information on its precursor, 15-methyloctadecanoic acid, to infer its likely distribution and metabolic significance. The information presented herein is intended to support research and development efforts in fields where branched-chain fatty acid metabolism is of interest.

Data Summary

Tissue/Sample TypeReported Presence/Relative Levels of 15-Methyloctadecanoic AcidKey Findings
Adipose Tissue (Brown) Highest de novo synthesis of monomethyl branched-chain fatty acids.[1]Brown fat is a primary site for the synthesis of branched-chain fatty acids, driven by the catabolism of branched-chain amino acids.[1]
Adipose Tissue (White) Site of de novo synthesis of monomethyl branched-chain fatty acids.[1]Synthesis is linked to branched-chain amino acid metabolism.[1]
Skin High concentrations of branched-chain fatty acids reported.[2]A significant reservoir for this class of fatty acids.[2]
Blood (Plasma/Serum) Circulating levels are used as biomarkers for the intake of dairy and ruminant fats.[3]Reflects dietary intake.[3]
Liver Largely absent.[1]Monomethyl branched-chain fatty acids are reported to be largely absent from the liver.[1]
Brain Largely absent.[1]Monomethyl branched-chain fatty acids are reported to be largely absent from the brain.[1]

Experimental Protocols

The quantification of acyl-CoA species such as this compound in tissues is a technically demanding process due to their low abundance and chemical instability. The most common and robust methods involve liquid chromatography-mass spectrometry (LC-MS/MS). Below is a representative protocol for the analysis of branched-chain acyl-CoAs in tissue samples.

Objective: To quantify the levels of this compound in tissue samples.

Materials:

  • Tissue sample (e.g., adipose tissue)

  • Internal standards (e.g., isotope-labeled acyl-CoAs)

  • Homogenizer

  • Solvents: Methanol, Chloroform, Acetonitrile, Isopropanol (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

Procedure:

  • Sample Preparation and Extraction:

    • Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.

    • Weigh the frozen tissue (typically 10-50 mg).

    • Homogenize the tissue in a cold extraction solvent mixture (e.g., 2:1 methanol:chloroform) containing a known amount of an appropriate internal standard (e.g., ¹³C-labeled palmitoyl-CoA, as a close structural analog).

    • Centrifuge the homogenate at a low temperature to pellet cellular debris.

    • Collect the supernatant containing the lipid and acyl-CoA fraction.

  • Solid Phase Extraction (SPE) for Acyl-CoA Enrichment:

    • Condition an SPE cartridge (e.g., a mixed-mode or ion-exchange resin) according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with appropriate solvents to remove interfering substances.

    • Elute the acyl-CoA fraction using a specific elution solvent.

    • Dry the eluate under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

    • Inject the sample into the LC system. Separation is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol).

    • The eluent from the LC is introduced into the mass spectrometer.

    • Detection and quantification are performed using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for high selectivity and sensitivity.

  • Data Analysis:

    • The concentration of this compound in the sample is calculated by comparing the peak area of the analyte to that of the internal standard, using a standard curve generated with known concentrations of the analyte.

Metabolic Pathway

The synthesis of this compound is linked to the catabolism of branched-chain amino acids (BCAAs), particularly in adipose tissue. The following diagram illustrates the key steps in this pathway.

cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) BCKA Branched-Chain Keto Acids BCAA->BCKA Transamination BCAT BCAT AcylCoA_inter Branched-Chain Acyl-CoA Intermediates BCKA->AcylCoA_inter Oxidative Decarboxylation BCKDH BCKDH CrAT CrAT (Carnitine Acyltransferase) AcylCoA_inter->CrAT Export AcylCoA_inter->CrAT FASN Fatty Acid Synthase (FASN) CrAT->FASN Provides Primer mmBCFA Monomethyl Branched-Chain Fatty Acids (e.g., 15-methyloctadecanoic acid) FASN->mmBCFA Elongation FASN->mmBCFA ACSL Acyl-CoA Synthetase mmBCFA_CoA This compound mmBCFA->mmBCFA_CoA Activation mmBCFA->mmBCFA_CoA

Caption: Biosynthesis of this compound from branched-chain amino acids.

This guide highlights the current understanding of this compound distribution and metabolism. Further research employing targeted quantitative proteomics and metabolomics is necessary to elucidate the precise concentrations and functional roles of this molecule in various tissues.

References

Validating the Identity of 15-Methyloctadecanoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of lipid metabolites are paramount in various fields of research, including drug development and metabolic studies. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the validation of 15-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, against alternative analytical techniques. We present supporting experimental data and detailed protocols to assist researchers in making informed decisions for their analytical needs.

Comparison of Analytical Methods for Acyl-CoA Analysis

High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) has become the gold standard for the analysis of acyl-CoA species due to its high sensitivity, specificity, and ability to provide structural information.[1][2] While other methods exist, they often lack the comprehensive capabilities of LC-HRMS.

ParameterHigh-Resolution Mass Spectrometry (LC-HRMS)High-Performance Liquid Chromatography (HPLC-UV/Fluorescence)Enzymatic Assays
Specificity Very High (based on accurate mass and fragmentation)Moderate (potential for co-elution)High (enzyme-specific)
Sensitivity High (femtomole to attomole range)[3]Moderate (picomole to nanomole range)[3]Low to Moderate
Throughput HighModerateLow to Moderate
Quantitative Accuracy High (with appropriate internal standards)[1]ModerateModerate
Structural Information Yes (fragmentation patterns)[4]NoNo
Multiplexing Yes (profiling of multiple acyl-CoAs simultaneously)[5]LimitedNo

Experimental Workflow for LC-HRMS Validation

The validation of this compound using LC-HRMS involves a multi-step workflow, from sample preparation to data analysis.

LC-HRMS Workflow for this compound Validation cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis Extraction Extraction of Acyl-CoAs from Matrix Purification Solid-Phase Extraction (SPE) Extraction->Purification LC_Separation Reversed-Phase LC Separation Purification->LC_Separation HRMS_Detection High-Resolution MS Detection LC_Separation->HRMS_Detection MSMS_Fragmentation Tandem MS (MS/MS) Fragmentation HRMS_Detection->MSMS_Fragmentation Mass_Accuracy Accurate Mass Measurement MSMS_Fragmentation->Mass_Accuracy Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Accuracy->Fragmentation_Analysis Quantification Quantification Fragmentation_Analysis->Quantification Acyl-CoA Fragmentation Precursor [M+H]+ Fragment1 [Acyl Group]+ Precursor->Fragment1 Fragmentation Fragment2 Adenosine Diphosphate Moiety (m/z 428.0365) Precursor->Fragment2 Fragmentation NeutralLoss Neutral Loss of Adenosine Diphosphate Moiety

References

A Comparative Guide to the Cellular Uptake of 15-Methyloctadecanoyl-CoA and Other Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular uptake of 15-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, against other common straight-chain and unsaturated fatty acyl-CoAs. Understanding the nuances of cellular uptake is critical for research in metabolic diseases, drug delivery, and cellular signaling. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide synthesizes current knowledge on fatty acid transport mechanisms to provide a robust framework for comparison and outlines experimental protocols to generate such data.

Introduction to Fatty Acyl-CoA Cellular Uptake

The entry of fatty acids into cells is a multi-step process crucial for their subsequent metabolism, including energy production through β-oxidation, storage as triglycerides, and incorporation into cellular membranes. This process is not one of simple diffusion but is facilitated by a cohort of proteins that ensure efficient uptake and intracellular trafficking. Long-chain fatty acids are first activated to their CoA thioesters, fatty acyl-CoAs, by acyl-CoA synthetases (ACS) located at the plasma membrane and on intracellular organelles. The transport of these activated fatty acids into the cell and their subsequent movement to organelles like the mitochondria is a tightly regulated process.

Key proteins involved in the cellular uptake and transport of fatty acids include:

  • Fatty Acid Translocase (CD36): A versatile scavenger receptor that binds and facilitates the uptake of a wide range of fatty acids.

  • Fatty Acid Transport Proteins (FATPs): A family of six proteins (FATP1-6) that possess both transport and acyl-CoA synthetase activity, suggesting a close coupling of uptake and activation.

  • Fatty Acid Binding Proteins (FABPs): A family of intracellular proteins that bind to fatty acids, increasing their solubility in the cytoplasm and directing them to specific metabolic fates.

The structure of the fatty acid, including its chain length, degree of saturation, and branching, is a key determinant of its affinity for these transport proteins and, consequently, its rate and mechanism of cellular uptake.

Comparison of Cellular Uptake: this compound vs. Other Fatty Acyl-CoAs

While specific quantitative data on the uptake of this compound is scarce, we can infer its comparative uptake characteristics based on its structure as a branched-chain fatty acid.

Fatty Acyl-CoA TypeKey Structural FeatureExpected Cellular Uptake CharacteristicsProbable Primary Transport Mechanisms
This compound Branched-chain (iso-form)Uptake may be slower compared to straight-chain saturated fatty acids of similar chain length due to steric hindrance affecting binding to some transporters. May show preferential uptake in specific tissues like adipose tissue where branched-chain fatty acid synthesis is more prominent.Likely mediated by a subset of FATPs and CD36 with broader substrate specificity. Intracellular trafficking may involve specific FABPs.
Stearoyl-CoA (C18:0) Straight-chain, saturatedGenerally high uptake efficiency in most cell types, serving as a primary energy source and substrate for lipid synthesis.Efficiently transported by CD36 and various FATPs.
Oleoyl-CoA (C18:1) Straight-chain, monounsaturatedHigh uptake efficiency, often preferred over saturated fatty acids by some transporters. Readily incorporated into triglycerides and phospholipids.High affinity for CD36 and FATPs.
Palmitoyl-CoA (C16:0) Straight-chain, saturatedVery efficiently taken up by most cells as a key substrate for energy and lipid synthesis.High affinity for CD36 and FATPs.

Note: The table presents expected trends based on current understanding of fatty acid transport. Experimental validation is crucial.

Signaling Pathways in Fatty Acid Uptake

The cellular uptake of fatty acids is not a passive process but is dynamically regulated by various signaling pathways that respond to the metabolic state of the cell. Insulin, for instance, promotes the translocation of CD36 from intracellular stores to the plasma membrane, thereby increasing fatty acid uptake.

Fatty_Acid_Uptake_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Fatty_Acid Fatty Acid CD36 CD36 Fatty_Acid->CD36 Binding FATP FATP Fatty_Acid->FATP Transport Fatty_Acyl_CoA Fatty Acyl-CoA CD36->Fatty_Acyl_CoA Facilitated Uptake & Activation (coupled with ACS) FATP->Fatty_Acyl_CoA Activation ACS Acyl-CoA Synthetase FABP FABP Fatty_Acyl_CoA->FABP Binding & Trafficking Mitochondria Mitochondria (β-oxidation) FABP->Mitochondria ER Endoplasmic Reticulum (Lipid Synthesis) FABP->ER Lipid_Droplet Lipid Droplet (Storage) FABP->Lipid_Droplet

Caption: General overview of fatty acid uptake and intracellular trafficking.

Experimental Protocols for Comparing Fatty Acyl-CoA Uptake

To obtain quantitative data on the cellular uptake of this compound in comparison to other fatty acyl-CoAs, a cell-based assay using fluorescently labeled fatty acid analogs is recommended.

Objective

To quantify and compare the rate of cellular uptake of a branched-chain fatty acid (15-Methyloctadecanoyl) with a straight-chain saturated (Stearic acid) and a straight-chain monounsaturated (Oleic acid) fatty acid in cultured mammalian cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes, or C2C12 myotubes).

Materials
  • Cultured cells of interest

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Fluorescent fatty acid analogs (e.g., BODIPY™ FL C16 for a straight-chain control, and custom synthesis for a BODIPY™ labeled 15-Methyloctadecanoic acid and other fatty acids of interest)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Trypan Blue solution

  • Microplate reader with fluorescence detection capabilities (e.g., excitation/emission ~485/515 nm for BODIPY FL)

  • 96-well black, clear-bottom cell culture plates

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis A Seed cells in a 96-well plate B Culture cells to desired confluency A->B D Wash cells with PBS B->D C Prepare fluorescent fatty acid-BSA complexes F Add fluorescent fatty acid-BSA complexes C->F E Incubate cells with serum-free medium D->E E->F G Incubate for various time points F->G H Wash cells to remove unbound fatty acids G->H I Lyse cells H->I J Measure fluorescence in a plate reader I->J K Normalize fluorescence to protein concentration J->K L Plot uptake kinetics (fluorescence vs. time) K->L M Compare uptake rates of different fatty acids L->M

Caption: Workflow for comparative fatty acid uptake assay.
Detailed Method

  • Cell Culture and Plating:

    • Culture the chosen cell line under standard conditions.

    • Seed the cells into a 96-well black, clear-bottom plate at a density that will result in approximately 80-90% confluency on the day of the assay.

    • Allow cells to adhere and grow for 24-48 hours.

  • Preparation of Fluorescent Fatty Acid-BSA Complexes:

    • Prepare a stock solution of each fluorescent fatty acid analog in ethanol (B145695) or DMSO.

    • Prepare a 5% fatty acid-free BSA solution in serum-free medium.

    • Add the fatty acid stock solution to the BSA solution while vortexing to create a final concentration of the fatty acid-BSA complex (e.g., 2 µM fatty acid in 1% BSA). This complex mimics the physiological transport of fatty acids in the blood.

  • Fatty Acid Uptake Assay:

    • Aspirate the culture medium from the cells.

    • Wash the cells twice with warm PBS.

    • Add 100 µL of serum-free medium to each well and incubate for 1 hour at 37°C to deplete endogenous fatty acids.

    • Aspirate the serum-free medium and add 100 µL of the prepared fluorescent fatty acid-BSA complex to each well.

    • Incubate the plate at 37°C for various time points (e.g., 0, 2, 5, 10, 15, and 30 minutes).

  • Measurement of Fatty Acid Uptake:

    • At each time point, stop the uptake by aspirating the fatty acid solution and washing the cells three times with ice-cold PBS containing 0.5% BSA to remove unbound fatty acids.

    • Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., RIPA buffer) and incubating for 10 minutes.

    • Measure the fluorescence of the cell lysate in a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.

  • Data Analysis:

    • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

    • Normalize the fluorescence intensity to the protein concentration to account for variations in cell number.

    • Plot the normalized fluorescence (as a measure of fatty acid uptake) against time for each fatty acid.

    • Calculate the initial rate of uptake from the linear portion of the curve.

    • Statistically compare the uptake rates of this compound with the other fatty acyl-CoAs.

Conclusion

Safety Operating Guide

Navigating the Safe Disposal of 15-Methyloctadecanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles for Disposal

Given that 15-Methyloctadecanoyl-CoA is a long-chain fatty acyl-CoA, it is prudent to handle it as a chemical substance, following established guidelines for non-hazardous chemical waste. The primary considerations for its disposal are to prevent its release into the environment and to ensure the safety of laboratory personnel.

Quantitative Data Summary

Due to the absence of a specific SDS, quantitative data regarding toxicity and disposal limits for this compound are not available. However, the following table summarizes general safety and handling information applicable to similar, non-hazardous biochemicals.

ParameterGuidelineSource
Exposure Limits Not established. Handle with care to minimize exposure.General Laboratory Practice
Personal Protective Equipment (PPE) Standard laboratory attire: safety glasses, lab coat, and gloves.General Laboratory Practice
Spill Cleanup Absorb with inert material and place in a sealed container for disposal.General Laboratory Practice
Disposal Method Treat as chemical waste. Follow institutional and local regulations.General Laboratory Practice

Standard Operating Procedure for the Disposal of this compound

This protocol outlines the step-by-step process for the safe disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the compound, ensure you are wearing the appropriate personal protective equipment:

  • Safety glasses or goggles

  • A laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)

Waste Segregation

Proper waste segregation is critical to ensure safe and compliant disposal.

  • Solid Waste:

    • Place any solid this compound, or materials contaminated with it (e.g., weigh boats, contaminated paper towels), into a clearly labeled, sealed waste container designated for non-hazardous chemical waste.

  • Liquid Waste:

    • If the this compound is in a solution, do not pour it down the drain.

    • Collect the solution in a compatible, leak-proof container.

    • The container must be clearly labeled with the contents, including the name of the compound and the solvent used.

Spill Management

In the event of a spill, follow these procedures:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: For liquid spills, use an absorbent material (e.g., spill pillows, sand, or vermiculite) to contain the spill. For solid spills, gently cover the material to prevent it from becoming airborne.

  • Cleanup:

    • Carefully scoop or wipe up the spilled material and absorbent.

    • Place all contaminated materials into a sealed waste container.

    • Clean the spill area with an appropriate solvent or detergent and water.

    • Dispose of all cleaning materials as chemical waste.

Final Disposal
  • All waste containers containing this compound must be securely sealed.

  • Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

  • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Always follow local and national regulations for chemical waste disposal.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Prepare for Disposal ppe Wear Appropriate PPE (Safety Glasses, Lab Coat, Gloves) start->ppe assess_form Assess Physical Form (Solid or Liquid?) ppe->assess_form solid_waste Solid Waste Path assess_form->solid_waste Solid liquid_waste Liquid Waste Path assess_form->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->collect_liquid spill_check Spill Occurred? collect_solid->spill_check no_drain Do Not Pour Down Drain collect_liquid->no_drain collect_liquid->spill_check spill_procedure Follow Spill Management Protocol spill_check->spill_procedure Yes store_waste Store Waste in Designated Area spill_check->store_waste No spill_procedure->store_waste contact_ehs Contact EHS for Pickup and Final Disposal store_waste->contact_ehs end End: Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 15-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of 15-Methyloctadecanoyl-CoA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on best practices for handling similar long-chain fatty acyl-CoA compounds and general laboratory safety protocols.

Pre-Operational Safety and Logistics

Prior to handling this compound, a thorough review of laboratory-specific safety protocols is mandatory. All personnel must be trained in the proper use of personal protective equipment (PPE) and emergency procedures.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Face ShieldRecommended when there is a risk of splashes or aerosols.
Hand Protection Nitrile GlovesShould be inspected before use and changed frequently.
Body Protection Laboratory CoatShould be fully buttoned.
Closed-toe ShoesMust be worn in all laboratory areas.
Respiratory Protection Fume HoodAll handling of the compound should be performed in a certified chemical fume hood.
Engineering Controls and Laboratory Setup

A well-ventilated laboratory with designated areas for handling hazardous compounds is essential.

ControlDescription
Ventilation Work should be conducted in a certified chemical fume hood to prevent inhalation of any potential aerosols.
Eyewash Station and Safety Shower Must be readily accessible and tested regularly.
Designated Work Area A specific area of the lab bench should be designated for handling this compound to prevent cross-contamination.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical to ensure safety and experimental integrity.

  • Preparation :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as outlined in the table above.

    • Prepare all necessary equipment and reagents within the designated work area in the fume hood.

  • Handling :

    • Retrieve the container of this compound from its storage location.

    • Carefully open the container within the fume hood.

    • Weigh or measure the required amount of the compound using appropriate and calibrated equipment.

    • Avoid generating dust or aerosols. If the compound is a solid, handle it with care. If it is in solution, avoid splashing.

    • Close the container tightly after use.

  • Post-Handling :

    • Clean the work area and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a thorough wipe-down.

    • Dispose of all contaminated disposables in the designated hazardous waste container.

    • Return the this compound container to its proper storage location.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused/Expired this compound Treat as hazardous chemical waste. Dispose of in a clearly labeled, sealed container in accordance with institutional and local regulations.
Contaminated Disposables (e.g., pipette tips, tubes, gloves) Place in a designated hazardous waste bag or container within the fume hood. Seal the container when full and dispose of it according to institutional guidelines.
Contaminated Glassware Decontaminate by rinsing with an appropriate solvent, followed by washing with laboratory detergent and water. The initial solvent rinse should be collected as hazardous waste.

Emergency Procedures

In the event of an emergency, follow these procedures and always report incidents to your laboratory supervisor.

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Alert others in the area. If the spill is small, contain it with absorbent material. If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's environmental health and safety department.

Visual Workflow for Handling this compound

Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don PPE prep_fume_hood Verify Fume Hood prep_ppe->prep_fume_hood prep_area Prepare Work Area prep_fume_hood->prep_area handle_retrieve Retrieve Compound prep_area->handle_retrieve handle_weigh Weigh/Measure handle_retrieve->handle_weigh handle_use Perform Experiment handle_weigh->handle_use handle_store Return to Storage handle_use->handle_store emergency_spill Spill handle_use->emergency_spill emergency_exposure Exposure handle_use->emergency_exposure cleanup_area Clean Work Area handle_store->cleanup_area cleanup_waste Dispose of Waste cleanup_area->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。